Insulin
描述
Structure
2D Structure
属性
IUPAC Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74S,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-oxopropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2R)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1S)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O77S6/c1-29-130(23)202(311-190(337)103-258)250(391)315-200(128(19)20)246(387)286-158(75-82-197(347)348)216(357)281-154(70-77-186(261)333)220(361)306-181-115-402-403-116-182-241(382)303-176(110-323)238(379)293-161(88-122(7)8)224(365)294-167(95-139-53-61-145(328)62-54-139)227(368)282-153(69-76-185(260)332)217(358)289-160(87-121(5)6)222(363)283-157(74-81-196(345)346)219(360)301-173(101-188(263)335)233(374)297-169(97-141-57-65-147(330)66-58-141)230(371)307-180(240(381)302-174(254(395)396)102-189(264)336)114-401-400-113-179(213(354)272-106-191(338)277-152(72-79-194(341)342)215(356)280-150(51-42-84-270-256(266)267)211(352)271-107-192(339)278-165(93-137-46-36-32-37-47-137)226(367)296-166(94-138-48-38-33-39-49-138)229(370)298-170(98-142-59-67-148(331)68-60-142)236(377)318-205(134(27)326)253(394)321-85-43-52-184(321)244(385)284-151(50-40-41-83-257)221(362)319-206(135(28)327)255(397)398)309-247(388)199(127(17)18)314-234(375)163(90-124(11)12)291-228(369)168(96-140-55-63-146(329)64-56-140)295-223(364)159(86-120(3)4)288-209(350)132(25)276-214(355)156(73-80-195(343)344)285-245(386)198(126(15)16)313-235(376)164(91-125(13)14)292-232(373)172(100-144-105-269-119-275-144)300-237(378)175(109-322)279-193(340)108-273-212(353)178(112-399-404-117-183(308-242(181)383)243(384)317-204(133(26)325)251(392)304-177(111-324)239(380)316-203(131(24)30-2)249(390)310-182)305-225(366)162(89-123(9)10)290-231(372)171(99-143-104-268-118-274-143)299-218(359)155(71-78-187(262)334)287-252(393)207(208(265)349)320-248(389)201(129(21)22)312-210(351)149(259)92-136-44-34-31-35-45-136/h31-39,44-49,53-68,104-105,118-135,149-184,198-207,322-331H,29-30,40-43,50-52,69-103,106-117,257-259H2,1-28H3,(H2,260,332)(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,349)(H,268,274)(H,269,275)(H,271,352)(H,272,354)(H,273,353)(H,276,355)(H,277,338)(H,278,339)(H,279,340)(H,280,356)(H,281,357)(H,282,368)(H,283,363)(H,284,385)(H,285,386)(H,286,387)(H,287,393)(H,288,350)(H,289,358)(H,290,372)(H,291,369)(H,292,373)(H,293,379)(H,294,365)(H,295,364)(H,296,367)(H,297,374)(H,298,370)(H,299,359)(H,300,378)(H,301,360)(H,302,381)(H,303,382)(H,304,392)(H,305,366)(H,306,361)(H,307,371)(H,308,383)(H,309,388)(H,310,390)(H,311,337)(H,312,351)(H,313,376)(H,314,375)(H,315,391)(H,316,380)(H,317,384)(H,318,377)(H,319,362)(H,320,389)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,395,396)(H,397,398)(H4,266,267,270)/t130-,131-,132+,133+,134+,135+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182-,183+,184+,198+,199+,200+,201+,202+,203+,204+,205+,206+,207+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJCHEVQCOHZDC-QMMNLEPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@H](C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O77S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5794 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Insulin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14894 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
READILY SOL IN DILUTE ACIDS; SOL IN WATER, READILY SOL IN ALKALIES; PRACTICALLY INSOL FROM PH 4.5-7.0; CRYSTALS CONTAINING 2% ZN @ PH 7 ARE MUCH LESS SOL | |
| Record name | INSULIN INJECTION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS OR ALMOST COLORLESS IF CONTAINING NOT MORE THAN 100 USP UNITS/ML; STRAW-COLORED IF CONTAINING 500 UNITS, CRYSTALS HEXAGONAL SYSTEM, USUALLY OBTAINED AS FLAT RHOMBOHEDRA & CONTAINING 0.4% ZINC | |
CAS No. |
9004-10-8 | |
| Record name | Insulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Insulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INSULIN INJECTION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3102 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
insulin gene transcription and regulation mechanisms
An In-depth Technical Guide to Insulin Gene Transcription and Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise regulation of this compound gene (INS) transcription is fundamental to glucose homeostasis. This process is orchestrated exclusively within pancreatic β-cells through a complex interplay of tissue-specific transcription factors, ubiquitous co-regulators, and intricate signaling pathways that respond to metabolic cues. The core of this regulation lies in a highly conserved proximal promoter region, approximately 400 base pairs upstream of the transcription start site, which acts as a hub for integrating signals from glucose, incretins, and other stimuli. Key transcription factors, including Pancreatic and Duodenal Homeobox 1 (PDX-1), Neurogenic Differentiation 1 (NeuroD1), and MAF BZIP Transcription Factor A (MafA), bind to specific DNA elements within this promoter. Their coordinated and synergistic action is essential for both basal and glucose-stimulated this compound synthesis. Dysregulation of these transcriptional mechanisms is a hallmark of β-cell dysfunction in both Type 1 and Type 2 diabetes. This guide provides a detailed examination of the molecular machinery governing this compound gene transcription, the signaling cascades that modulate it, and the experimental protocols used to investigate these processes.
The this compound Gene Promoter: A Regulatory Hub
The expression of the this compound gene is controlled by cis-regulatory elements located in the 5'-flanking region.[1] The majority of β-cell-specific and glucose-responsive regulation is conferred by sequences within ~400 bp of the transcription start site.[1] This compact region contains several critical binding sites for transcription factors.
-
A-boxes: These elements contain the core motif 'TAAT' and are bound by homeodomain proteins, most notably PDX-1.[1] The A3 element is a key site for PDX-1 binding and is crucial for glucose responsiveness.[2]
-
E-boxes: Characterized by the sequence 'CANNTG', these sites are targets for basic helix-loop-helix (bHLH) transcription factors. The E1 element is bound by a heterodimer of the ubiquitous E47 protein and the β-cell-specific factor NeuroD1.[1][2]
-
C-boxes (MARE): The C1 element, also known as a Maf response element (MARE), is bound by the β-cell-specific activator MafA.[1][2]
-
CRE (cAMP Response Elements): The human this compound promoter contains multiple CRE sites that bind factors like CREB (cAMP response element-binding protein), mediating responses to hormonal signals that elevate intracellular cAMP.[1]
The synergistic interaction of transcription factors binding to these sites is paramount for robust this compound gene expression.[3] PDX-1, NeuroD1, and MafA do not act in isolation but form a cooperative complex that recruits co-activators and the general transcription machinery.
Core Transcription Factors
Three transcription factors are considered the master regulators of this compound gene expression. Their presence and activity define the β-cell phenotype and are essential for maintaining this compound stores.
PDX-1 (Pancreatic and Duodenal Homeobox 1)
PDX-1 is a homeodomain-containing transcription factor critical for pancreas development and mature β-cell function.[4] It binds to the A-boxes of the this compound promoter and is a direct mediator of glucose-stimulated transcription.[2][4] Its activity is regulated by subcellular localization and post-translational modifications. Under low glucose conditions, PDX-1 may be located in the nuclear periphery, interacting with histone deacetylases (HDACs).[2] Upon glucose stimulation, PDX-1 is phosphorylated and translocates to the nucleoplasm, where it can interact with co-activators like p300/CBP to promote transcription.[2][5]
NeuroD1 (Neurogenic Differentiation 1) / BETA2
NeuroD1, also called BETA2, is a bHLH transcription factor that plays a key role in pancreatic islet development and this compound gene transcription. It forms a heterodimer with a ubiquitous bHLH protein (like E47) to bind the E1 element of the this compound promoter.[2] Similar to PDX-1, the activity of NeuroD1 is regulated by glucose. In response to high glucose, NeuroD1 translocates from the cytosol to the nucleus, where it can recruit the co-activator p300.[2]
MafA (MAF BZIP Transcription Factor A)
MafA is a basic leucine-zipper transcription factor that is expressed almost exclusively in mature pancreatic β-cells and is a potent activator of this compound gene transcription. It binds to the C1 element (MARE) and works synergistically with PDX-1 and NeuroD1. MafA levels are tightly regulated by glucose at both the transcriptional and post-translational levels.[6] At low glucose, MafA protein is targeted for proteasomal degradation.[2] High glucose levels promote MafA expression and stability, making it a critical factor for glucose-responsive this compound production.[6]
Signaling Pathways Regulating this compound Transcription
The activity of the core transcription factors is dynamically modulated by signaling pathways that translate extracellular cues, such as glucose and hormones, into transcriptional responses.
Glucose Signaling to PDX-1
Glucose metabolism is the primary driver of this compound transcription. The pathway leading to PDX-1 activation is complex, involving this compound's own autocrine signaling.
Caption: Glucose-stimulated signaling pathway leading to PDX-1 stability and activity.
High glucose enters the β-cell, and its metabolism triggers this compound secretion. This secreted this compound can then act in an autocrine fashion on the β-cell's own this compound receptors.[7] This activation stimulates the PI3K-AKT pathway.[7] Activated AKT phosphorylates and inhibits Glycogen Synthase Kinase 3 (GSK3).[7] In the basal state, active GSK3 phosphorylates PDX-1, targeting it for degradation.[7] Therefore, by inhibiting GSK3, the glucose/insulin signal leads to decreased PDX-1 phosphorylation and enhanced protein stability, allowing it to accumulate and translocate to the nucleus to activate this compound gene transcription.[7]
Incretin/cAMP Signaling to MafA
Hormones like Glucagon-Like Peptide-1 (GLP-1), released from the gut after a meal, amplify glucose-stimulated this compound secretion and transcription. This is mediated by the cAMP/PKA pathway.
Caption: Incretin (GLP-1) signaling via cAMP/PKA to induce MafA gene transcription.
GLP-1 binds to its G-protein coupled receptor (GPCR) on the β-cell surface, activating adenylyl cyclase.[8][9] This leads to a rise in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[8][9] The catalytic subunit of PKA translocates to the nucleus and phosphorylates CREB.[8] Phosphorylated CREB binds to CREs in the promoter of target genes, including the MafA gene, thereby stimulating its transcription.[8] This provides a mechanism for incretins to boost the levels of a key this compound transcription activator.
Stress-Induced Regulation of MafA Stability
Conditions of metabolic stress, such as glucotoxicity and oxidative stress, can impair β-cell function by destabilizing key transcription factors.
Caption: Oxidative stress-induced degradation of MafA via the p38 MAPK pathway.
Oxidative stress, a common consequence of chronic hyperglycemia, activates stress-activated protein kinases like p38 MAPK.[10][11] Activated p38 MAPK can directly bind to MafA and phosphorylate it, particularly at Threonine 134 under conditions of oxidative stress.[10] This phosphorylation event serves as a signal for the ubiquitin-proteasome system to target MafA for degradation.[10] This leads to a reduction in MafA protein levels, diminished this compound gene transcription, and contributes to β-cell dysfunction in diabetes.[12]
Quantitative Data on this compound Gene Regulation
The regulation of this compound gene expression is highly dynamic. The following table summarizes quantitative findings from various studies on the fold-change of this compound mRNA or related transcription factors under different stimuli.
| Stimulus | Target Gene/Protein | Fold Change | Cell/Tissue Type | Duration of Stimulus | Reference |
| 16.7 mM Glucose | (Prepro)this compound mRNA | 2 to 5-fold increase | HIT-T15 Cells & Rat Islets | 15 min (measured after 60-90 min) | [13] |
| 25 mM Glucose | This compound pre-mRNA | Gradual increase | Human Islets | Up to 48 hours | [14] |
| 25 mM Glucose | Mature this compound mRNA | No significant change until 48h | Human Islets | 48 hours | [14] |
| Palmitic Acid | PDX-1 mRNA & Protein | ~70% decrease (0.3-fold) | Pancreatic Islets | Not Specified | [4] |
| Western Diet | Tcf7l2 mRNA | 0.56-fold (downregulation) | Mouse Pancreas | Not Specified | [15] |
| Western Diet | PPARγ mRNA | 1.25-fold (upregulation) | Mouse Pancreas | Not Specified | [15] |
Key Experimental Protocols
Investigating the mechanisms of this compound gene transcription relies on a set of core molecular biology techniques. Detailed below are generalized protocols for three key assays.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein (e.g., a transcription factor) is associated with a specific genomic region (e.g., the this compound promoter) in vivo.
Principle: Living cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to the DNA they are bound to. The cells are then lysed, and the chromatin is sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR, qPCR, or sequencing to identify the binding sites.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Methodology:
-
Cross-linking: Culture pancreatic β-cells (e.g., MIN6, INS-1) to ~80-90% confluency. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells into PBS containing protease inhibitors. Centrifuge, discard the supernatant, and resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, protease inhibitors). Incubate on ice to lyse the cell membrane, then centrifuge to pellet the nuclei.[16]
-
Chromatin Shearing: Resuspend the nuclear pellet in a nuclear lysis/sonication buffer (e.g., containing SDS, EDTA, Tris, protease inhibitors). Shear the chromatin to an average size of 200-1000 bp using an optimized sonication protocol. Centrifuge to pellet debris; the supernatant contains the soluble chromatin.[17]
-
Immunoprecipitation: Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[17] Remove the beads and add 2-5 µg of a ChIP-grade antibody specific to the transcription factor of interest (e.g., anti-PDX1) or a negative control (e.g., Normal IgG). Incubate overnight at 4°C with rotation.[17]
-
Complex Capture & Washes: Add fresh Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours. Pellet the beads and wash them sequentially with a series of low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Cross-link Reversal: Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).[17] Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for 4-6 hours.[16]
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and remaining proteins. Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[17]
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the this compound promoter. Compare the amount of amplified product from the specific antibody IP to the IgG control and an input control (chromatin saved before IP).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA (or gel shift assay) is used to study protein-DNA interactions in vitro. It can confirm that a protein directly binds to a specific DNA sequence.
Principle: A short DNA probe corresponding to a putative binding site (e.g., the A3 box of the this compound promoter) is labeled (e.g., with biotin (B1667282) or a radioactive isotope). The labeled probe is incubated with a source of protein (e.g., nuclear extract from β-cells or a purified recombinant protein). The mixture is then resolved on a non-denaturing polyacrylamide gel. If the protein binds to the DNA probe, the resulting complex will migrate more slowly through the gel than the free, unbound probe, causing a "shift" in the band's position.
Detailed Methodology:
-
Probe Preparation: Synthesize complementary single-stranded oligonucleotides (~20-30 bp) corresponding to the target DNA sequence. Anneal the sense and antisense strands by heating to 95°C and slowly cooling to room temperature.[18] Label the 3' or 5' end of the double-stranded probe, for example with a biotin-labeling kit. Purify the labeled probe.[19]
-
Nuclear Extract Preparation: Harvest cultured β-cells and wash with cold PBS. Lyse the cell membrane with a hypotonic buffer (Buffer A) and dounce homogenization. Pellet the nuclei. Resuspend the nuclei in a high-salt extraction buffer (Buffer B/C) and incubate on ice. Centrifuge at high speed and collect the supernatant, which contains the nuclear proteins.[18] Determine protein concentration using a Bradford or BCA assay.
-
Binding Reaction: In a microcentrifuge tube, set up the binding reaction. A typical reaction includes: binding buffer (e.g., containing Tris, KCl, DTT), a non-specific competitor DNA (e.g., Poly(dI-dC)) to prevent non-specific binding, the nuclear extract (~5-10 µg), and water.[20] For competition assays, add a 50-100x molar excess of unlabeled ("cold") probe before adding the labeled probe. For supershift assays, add an antibody specific to the protein of interest after the initial binding incubation.
-
Incubation: Add the labeled probe (~20-50 fmol) to the reaction mixture and incubate at room temperature for 20-30 minutes.[20]
-
Electrophoresis: Load the samples onto a native (non-denaturing) 4-6% polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE). Run the gel at a constant voltage (~100-150V) at 4°C.[20]
-
Detection: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the biotin-labeled probe using a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging.[19]
Dual-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter or enhancer element in response to various stimuli or the overexpression of transcription factors.
Principle: A reporter plasmid is constructed where the DNA sequence of interest (e.g., the this compound promoter) is cloned upstream of a reporter gene, typically Firefly luciferase. A second plasmid, containing a different reporter (e.g., Renilla luciferase) driven by a constitutive promoter (e.g., SV40, CMV), is co-transfected as an internal control for transfection efficiency and cell viability. After treatment, cells are lysed, and the activities of both luciferases are measured sequentially using specific substrates. The Firefly luciferase activity is normalized to the Renilla luciferase activity.
Detailed Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293 for general factor testing, or an insulinoma line like INS-1) in 24- or 96-well plates. Co-transfect the cells using a lipid-based transfection reagent with:
-
The Firefly luciferase reporter plasmid containing the this compound promoter construct.
-
The Renilla luciferase control plasmid.
-
(Optional) An expression plasmid for a transcription factor of interest (e.g., PDX-1).
-
-
Stimulation: After 24-48 hours, replace the medium with treatment media (e.g., low glucose, high glucose, GLP-1) and incubate for the desired period (e.g., 6-24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with PBS. Add an appropriate volume of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.[21]
-
Luciferase Activity Measurement:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (containing the Firefly substrate, luciferin) and measure the luminescence (Signal 1).[21]
-
Next, inject 100 µL of Stop & Glo® Reagent (which quenches the Firefly reaction and contains the Renilla substrate, coelenterazine) and measure the luminescence again (Signal 2).[21]
-
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence (Signal 1 / Signal 2) for each well. This normalized value represents the activity of the this compound promoter. Compare the ratios across different treatment conditions to determine the effect of the stimuli.
Conclusion and Future Directions
The transcriptional regulation of the this compound gene is a tightly controlled process, central to β-cell identity and systemic glucose metabolism. The synergistic interplay between key transcription factors like PDX-1, NeuroD1, and MafA, and their dynamic regulation by glucose and hormonal signaling pathways, provides multiple points for physiological control and pathological failure. Understanding these intricate mechanisms at a quantitative and molecular level is crucial for developing novel therapeutic strategies aimed at preserving or restoring β-cell function in diabetes. Future research will likely focus on the role of long-range chromatin interactions, epigenetic memory in β-cells, and the identification of small molecules that can specifically modulate the activity of these core transcriptional regulators to enhance this compound production.
References
- 1. eaglebio.com [eaglebio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PDX-1: A Promising Therapeutic Target to Reverse Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiple Kinases Regulate mafA Expression in the Pancreatic Beta Cell Line MIN6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Regulates Steady-state Levels of PDX1 via the Reciprocal Actions of GSK3 and AKT Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Targeting cAMP/PKA pathway for glycemic control and type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventing p38 MAPK-Mediated MafA Degradation Ameliorates β-Cell Dysfunction under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proper activation of MafA is required for optimal differentiation and maturation of pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MafA and MafB activity in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-term regulation of this compound gene transcription by glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
The Three-Dimensional Folding of Proinsulin: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the three-dimensional structure and folding pathway of proinsulin, the precursor to this compound. Understanding this intricate process is critical for research into diabetes mellitus and the development of novel therapeutics, as prothis compound misfolding is a key pathological event in both monogenic and type 2 diabetes.[1][2] This document details the structural characteristics of prothis compound, the kinetics of its folding, the experimental methodologies used for its study, and the cellular response to folding errors.
Three-Dimensional Structure of Prothis compound
Prothis compound is a single-chain polypeptide that folds within the endoplasmic reticulum (ER) to ensure the correct formation of three evolutionarily conserved disulfide bonds.[3][4] This folding process is essential for its subsequent cleavage into active, two-chain this compound. In humans, prothis compound consists of 86 amino acids, comprising the this compound B-chain, the A-chain, and a connecting region known as the C-peptide.[5]
The structure of prothis compound has been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, as the molecule's flexibility, particularly in the C-peptide region, makes it challenging to crystallize.[6][7] The solution structure reveals a well-ordered this compound moiety (A and B domains) that closely resembles the structure of mature this compound, while the C-peptide is significantly less ordered and highly flexible.[6][7]
Quantitative Structural Data
The primary structures of human prothis compound and its C-peptide have been resolved by NMR and are available in the Protein Data Bank (PDB). The key quantitative parameters from these studies are summarized below.
| Parameter | Human DKP-Prothis compound (PDB: 2KQP)[6][8] | Human Prothis compound C-Peptide (PDB: 1T0C)[9][10] |
| Experimental Method | Solution NMR | Solution NMR |
| Number of Models | 20 | Not specified in abstract |
| Residue Count | 84 (Engineered Monomer) | 31 |
| Molecular Weight | 8.73 kDa[2] | 3.02 kDa[9] |
| Key Structural Features | - Native-like this compound core- Flexible, largely unstructured C-domain- α-helical features near the C-peptide/A-chain junction[8] | - N-terminal type I β-turn (residues 2-5)- C-terminal type III' β-turn (residues 27-31)- Tendencies for β-bends in central regions[9][11] |
| RMSD from Mean Structure | Alignment of residues B2–B28 and A2–A20 yields an average RMSD of 1.04 Å.[6] | Not specified in abstract |
Disulfide Bonds: The correct folding of prothis compound is defined by the formation of three specific disulfide bonds that are retained in the mature this compound molecule.[3]
-
Cys(B7) - Cys(A7)
-
Cys(B19) - Cys(A20)
-
Cys(A6) - Cys(A11) (Intra-chain)
The Prothis compound Folding Pathway
The folding of prothis compound is a complex, multi-step process occurring in the ER lumen, guided by the C-peptide and assisted by a host of resident chaperones and oxidoreductases. A pancreatic beta cell can synthesize thousands of prothis compound molecules per second, making this pathway highly active and susceptible to stress.[4][12]
The process begins with the translocation of the nascent polypeptide into the ER, where it undergoes oxidative folding.[7] While multiple intermediates exist, a consensus pathway suggests a pivotal role for the Cys(B19)-Cys(A20) disulfide bond, which is believed to form early, stabilizing a key folding nucleus and guiding the subsequent pairing of the remaining cysteines.[4][13] The folding process is in kinetic competition with off-pathway reactions that can lead to misfolded isomers and aggregation.[14]
Folding Kinetics
The rate of prothis compound folding is significantly influenced by the cellular environment and the presence of catalysts like Protein Disulfide Isomerase (PDI). In vitro studies have quantified these kinetics.
| Condition | Apparent Rate Constant (k_app) | Refolding Yield | Reference(s) |
| Spontaneous Refolding | 0.0018 s⁻¹ | ~10-20% | [14] |
| Refolding with PDI (equimolar) | 0.033 s⁻¹ | ~50-60% | [14] |
| Biphasic Off-Pathway Kinetics | Fast Phase: 0.075 s⁻¹Slow Phase: 0.0043 s⁻¹ | - | [14] |
| Optimized In Vitro Refolding | 10-30 minutes to completion | 60-80% | [15][16] |
Prothis compound Misfolding and the Unfolded Protein Response (UPR)
An excessive load of prothis compound synthesis, mutations in the INS gene, or a compromised ER environment can overwhelm the folding machinery, leading to the accumulation of misfolded prothis compound.[4][5] This "ER stress" triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore homeostasis by attenuating protein synthesis, upregulating chaperone production, and enhancing the degradation of misfolded proteins.[1] However, chronic activation of the UPR can lead to β-cell dysfunction and apoptosis, contributing to the pathology of diabetes.[17]
The UPR is initiated by three ER-transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α): Upon activation, its endoribonuclease domain splices XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[1][17]
-
PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis, which reduces the load on the ER.[1][3]
-
ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that moves to the nucleus to activate the transcription of ER chaperones.[1][4]
References
- 1. The Unfolded Protein Response: A Pathway That Links this compound Demand with β-Cell Failure and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIH 3D [3d.nih.gov]
- 3. Misfolded prothis compound impairs processing of precursor of this compound receptor and this compound signaling in β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, structure, and folding of the this compound precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Solution Structure of Prothis compound: CONNECTING DOMAIN FLEXIBILITY AND PROHORMONE PROCESSING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Solution structure of human prothis compound C-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Misfolded prothis compound in the endoplasmic reticulum during development of beta cell failure in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro refolding of human prothis compound. Kinetic intermediates, putative disulfide-forming pathway folding initiation site, and potential role of C-peptide in folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Renaturation of human prothis compound--a study on refolding and conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving the refolding efficiency for prothis compound aspart inclusion body with optimized buffer compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prothis compound misfolding is an early event in the progression to type 2 diabetes | eLife [elifesciences.org]
A Technical Guide to Insulin Receptor Isoform Expression in Diverse Tissues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the differential expression of insulin receptor (IR) isoforms, IR-A and IR-B, across various tissues. Understanding the tissue-specific distribution and signaling of these isoforms is critical for research in metabolic diseases, oncology, and the development of targeted therapeutics. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes the core signaling pathways.
Introduction to this compound Receptor Isoforms
The human this compound receptor is a transmembrane protein that plays a crucial role in glucose homeostasis, cell growth, and differentiation.[1] The INSR gene, located on chromosome 19, undergoes alternative splicing of exon 11, a 36-base-pair sequence, to produce two distinct isoforms:
-
IR-A (exon 11-): This shorter isoform lacks the 12 amino acids encoded by exon 11.
-
IR-B (exon 11+): This longer isoform includes the 12 amino acids encoded by exon 11.[2][3]
These isoforms exhibit different ligand-binding affinities and are expressed in a tissue-specific manner, leading to distinct physiological roles.[3][4] IR-B is predominantly expressed in well-differentiated, this compound-sensitive metabolic tissues and is considered the classical metabolic receptor.[1][5] In contrast, IR-A is the predominant isoform in fetal tissues, the central nervous system, and is frequently overexpressed in cancer cells, where it mediates more mitogenic signals.[1][3][6][7]
Quantitative Expression of this compound Receptor Isoforms in Human Tissues
The relative abundance of IR-A and IR-B mRNA varies significantly across different human tissues. Quantitative polymerase chain reaction (qPCR) is the most common method for determining the ratio of these two isoforms. The following table summarizes the available quantitative data on the relative expression of IR-A and IR-B mRNA in various human tissues.
| Tissue | Predominant Isoform | IR-A (%) | IR-B (%) | IR-B:IR-A Ratio | Reference |
| Liver | IR-B | ~9% | ~91% | ~9.8 | [8] |
| Skeletal Muscle | IR-B | ~40% | ~60% | ~1.5 | [8][9] |
| Adipose Tissue | IR-B | ~24% | ~76% | ~3.2 | [8][9] |
| Leukocytes | IR-A | 100% | 0% | 0 | [8][9] |
| Placenta | Both | ~50% | ~50% | ~1.0 | [8][9] |
| Brain | IR-A | Predominantly IR-A | - | - | [10] |
| Kidney | IR-B | - | Predominantly IR-B | - | [5] |
| Spleen | IR-A | Predominantly IR-A | - | [2] | |
| Fibroblasts | IR-B | ~27% | ~73% | ~2.7 | [8] |
Note: The percentages and ratios are approximate and can vary based on the specific study, methodology, and patient population.
Experimental Protocols for Quantifying this compound Receptor Isoforms
Accurate quantification of IR-A and IR-B is essential for research and clinical applications. The following sections provide detailed methodologies for the key experiments involved in this process.
RNA Extraction from Tissues
High-quality, intact RNA is a prerequisite for accurate gene expression analysis. The following is a generalized protocol for total RNA extraction from tissues using a TRIzol-based method.
Materials:
-
Fresh or frozen tissue sample (20-50 mg)
-
TRIzol® reagent or similar acid guanidinium (B1211019) thiocyanate-phenol solution
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer or sonicator
-
RNase-free centrifuge tubes and pipette tips
Protocol:
-
Homogenization:
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.[7]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[7]
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Quantitative Real-Time PCR (qPCR) for IR Isoform Quantification
qPCR is a highly sensitive and specific method for quantifying the relative expression of IR-A and IR-B mRNA. The key to this assay is the design of isoform-specific primers.
Primer Design:
To specifically amplify IR-A and IR-B, primers are designed to span the exon-exon junctions that are unique to each isoform.[11][12][13]
-
IR-A Forward Primer: Spans the junction of exon 10 and exon 12.
-
IR-B Forward Primer: Spans the junction of exon 10 and exon 11.
Protocol:
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a total volume of 20-25 µL containing:
-
SYBR® Green or TaqMan® master mix
-
Forward and reverse primers (final concentration of 100-500 nM)
-
cDNA template
-
Nuclease-free water
-
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR® Green) to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for IR-A, IR-B, and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative expression of each isoform using the ΔΔCt method. The ratio of IR-A to IR-B can then be calculated.
-
Western Blotting for IR Isoform Protein Expression
While qPCR measures mRNA levels, Western blotting can be used to assess the protein expression of the this compound receptor. However, antibodies that can reliably distinguish between the two isoforms are not widely available, making protein-level quantification challenging. Generally, an antibody that recognizes a common epitope on both isoforms is used to determine total this compound receptor protein levels.
Protocol:
-
Protein Extraction:
-
Homogenize tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the this compound receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imager or X-ray film.[14]
-
-
Analysis:
-
Quantify band intensity using densitometry software. Normalize to a loading control protein (e.g., β-actin, GAPDH).
-
This compound Receptor Signaling Pathways
While both IR-A and IR-B can activate the canonical this compound signaling pathways, the relative strength and downstream effects can differ. IR-B is generally more potent in mediating metabolic actions, while IR-A is more strongly associated with mitogenic and developmental signals.[7][18]
Upon ligand binding (this compound or IGFs), the this compound receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of this compound receptor substrate (IRS) proteins. This initiates two major downstream signaling cascades:
-
PI3K/Akt Pathway: Primarily responsible for the metabolic effects of this compound, such as glucose uptake, glycogen (B147801) synthesis, and lipid metabolism.
-
Ras/MAPK Pathway: Mainly involved in mitogenic effects, including cell growth, proliferation, and differentiation.[1]
The differential signaling outcomes of IR-A and IR-B are thought to be due to subtle differences in their conformation, ligand-binding kinetics, and interactions with downstream signaling molecules.
Caption: this compound Receptor Signaling Pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound receptor isoform expression from tissue samples.
Caption: Experimental workflow for IR isoform quantification.
Conclusion
The differential expression of this compound receptor isoforms IR-A and IR-B plays a significant role in determining tissue-specific responses to this compound and IGFs. This guide provides a foundational understanding of the distribution of these isoforms, the experimental methodologies used for their quantification, and their downstream signaling pathways. A thorough understanding of these concepts is paramount for researchers and professionals in the fields of endocrinology, oncology, and drug development, as it opens avenues for more targeted and effective therapeutic strategies.
References
- 1. addgene.org [addgene.org]
- 2. RNA isolation and reverse transcription [abcam.com]
- 3. diagenode.com [diagenode.com]
- 4. INSR this compound receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Western blot - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Alternatively spliced variants of the this compound receptor protein. Expression in normal and diabetic human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Quantitative PCR Assay for Detection of Human this compound-Like Growth Factor Receptor and this compound Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantifying this compound Receptor Isoform Expression in FFPE Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. gene-quantification.eu [gene-quantification.eu]
The Emerging Role of C-Peptide: A Technical Guide to its Function and Signaling in Insulin-Related Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Historically dismissed as a mere byproduct of insulin synthesis, prothis compound C-peptide is now recognized as a bioactive molecule with significant physiological roles, particularly in the context of this compound function and the prevention of diabetic complications. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning C-peptide's activity, its interaction with cellular signaling cascades, and its potential as a therapeutic agent. We present a comprehensive overview of the current understanding of C-peptide's receptor, downstream signaling pathways, and its influence on key enzymatic activities. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of C-peptide and its signaling pathways.
C-Peptide: From Inert Biomarker to Bioactive Peptide
C-peptide is a 31-amino acid polypeptide that connects the A and B chains of this compound in the prothis compound molecule.[1] During this compound synthesis, prothis compound is cleaved, releasing equimolar amounts of this compound and C-peptide into the bloodstream.[2] For decades, C-peptide was primarily utilized as a diagnostic marker for pancreatic β-cell function, as its longer half-life (approximately 30-35 minutes) compared to this compound (5-10 minutes) provides a more stable measure of endogenous this compound secretion.[2] However, a growing body of evidence has unequivocally demonstrated that C-peptide is not biologically inert but rather exerts specific physiological effects through receptor-mediated signaling pathways.[3][4]
The C-Peptide Receptor: A G-Protein Coupled Enigma
The biological effects of C-peptide are initiated by its binding to a specific cell surface receptor. While a definitive receptor has yet to be fully characterized and universally accepted, substantial evidence points towards a pertussis toxin-sensitive G-protein coupled receptor (GPCR).[5][6][7] This sensitivity suggests the involvement of Gαi/o subunits in the signaling cascade. The orphan receptor GPR146 has been proposed as a potential candidate for the C-peptide receptor, although this remains an active area of investigation with some conflicting reports.[8][9]
Binding Affinity of C-Peptide
C-peptide binds to various cell types with high affinity, typically in the nanomolar range, which is consistent with physiological concentrations. The binding affinity, represented by the dissociation constant (Kd) or the association constant (Kass), varies across different cell types.
| Cell Type | Association Constant (Kass) (M⁻¹) | Dissociation Constant (Kd) (nM) | Reference |
| Renal Tubular Cells | 3.3 x 10⁹ | ~0.3 | [5] |
| Skin Fibroblasts | 2.5 x 10⁹ | ~0.4 | [5] |
| Saphenous Vein Endothelial Cells | 2.0 x 10⁹ | ~0.5 | [5] |
Intracellular Signaling Pathways Activated by C-Peptide
Upon binding to its putative receptor, C-peptide triggers a cascade of intracellular signaling events that modulate various cellular functions. The primary signaling pathways activated by C-peptide are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
The MAPK Signaling Cascade
Activation of the MAPK pathway is a central event in C-peptide signaling. This pathway is crucial for cell proliferation, differentiation, and survival. The activation sequence is as follows:
-
G-Protein Activation: C-peptide binding to its GPCR activates a pertussis toxin-sensitive G-protein.
-
Phospholipase C (PLC) Activation: The activated G-protein stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG synergistically activate various isoforms of PKC.
-
MAPK Activation: Activated PKC, in turn, leads to the phosphorylation and activation of the MAPK cascade, primarily the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).
// Nodes C_peptide [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor\n(putative, e.g., GPR146)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., CREB, NF-κB)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges C_peptide -> GPCR [color="#202124"]; GPCR -> G_protein [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; G_protein -> PLC [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; PLC -> PIP2 [label="hydrolyzes", arrowhead=none, style=dashed, fontcolor="#5F6368", fontsize=8, color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> Ca2_release [label="triggers", fontcolor="#5F6368", fontsize=8, color="#202124"]; {DAG, Ca2_release} -> PKC [label="activate", fontcolor="#5F6368", fontsize=8, color="#202124"]; PKC -> MEK [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; MEK -> ERK [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; ERK -> Transcription_Factors [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; } C-Peptide induced MAPK signaling pathway.
The PI3K/Akt Signaling Pathway
C-peptide also stimulates the PI3K/Akt pathway, which is critical for cell survival, growth, and metabolism. The activation of this pathway by C-peptide is also thought to be initiated by its binding to a GPCR.
-
G-Protein Activation: Similar to the MAPK pathway, C-peptide binding activates a Gαi/o protein.
-
PI3K Activation: The activated G-protein directly or indirectly activates Phosphoinositide 3-Kinase (PI3K).
-
PIP3 Production: PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B).
-
Downstream Effects: Activated Akt phosphorylates a variety of downstream targets, leading to anti-apoptotic effects and modulation of metabolic processes.
// Nodes C_peptide [label="C-Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="Phosphoinositide 3-Kinase\n(PI3K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Targets [label="Downstream Targets\n(e.g., Bad, GSK3)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Growth", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges C_peptide -> GPCR [color="#202124"]; GPCR -> G_protein [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; G_protein -> PI3K [label="activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; PI3K -> PIP2 [label="phosphorylates", arrowhead=none, style=dashed, fontcolor="#5F6368", fontsize=8, color="#202124"]; PIP2 -> PIP3 [color="#202124"]; PIP3 -> Akt [label="recruits & activates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Akt -> Downstream_Targets [label="phosphorylates", fontcolor="#5F6368", fontsize=8, color="#202124"]; Downstream_Targets -> Cell_Survival [color="#202124"]; } C-Peptide induced PI3K/Akt signaling pathway.
Modulation of Key Enzyme Activities by C-Peptide
C-peptide has been shown to modulate the activity of several key enzymes that are often dysregulated in diabetes. This modulation contributes to its protective effects against diabetic complications.
Stimulation of Na⁺/K⁺-ATPase
A well-documented effect of C-peptide is the stimulation of Na⁺/K⁺-ATPase activity in various tissues, including erythrocytes and renal tubular cells.[6][10] Reduced Na⁺/K⁺-ATPase activity is implicated in the pathogenesis of diabetic neuropathy and nephropathy. C-peptide, at physiological concentrations, can restore this diminished activity.
| Enzyme | Effect of C-Peptide | Concentration Range | Fold Increase in Activity | Reference |
| Na⁺/K⁺-ATPase (Erythrocytes) | Stimulation | 0.3 - 3.5 nM | Up to 2-fold | [11] |
| Na⁺/K⁺-ATPase (Renal Tubules) | Stimulation | 10⁻¹¹ - 10⁻⁸ M | Dose-dependent increase | [6] |
Activation of endothelial Nitric Oxide Synthase (eNOS)
C-peptide also enhances the activity of endothelial Nitric Oxide Synthase (eNOS), leading to increased production of nitric oxide (NO).[4] NO is a critical vasodilator, and its reduced bioavailability is a hallmark of endothelial dysfunction in diabetes. By stimulating eNOS, C-peptide can improve microvascular blood flow.
| Enzyme | Effect of C-Peptide | Concentration Range | Effect on NO Production | Reference |
| eNOS (Endothelial Cells) | Stimulation | Nanomolar | >2-fold increase | [12] |
C-Peptide Internalization and Nuclear Signaling
Recent evidence suggests that C-peptide can be internalized by cells and translocated to the nucleus.[3] This opens up the possibility of direct effects on gene transcription. Studies have shown that C-peptide can influence the activity of transcription factors such as CREB and NF-κB, which are involved in cellular responses to stress, inflammation, and survival.[3] The mechanisms and functional consequences of C-peptide's nuclear localization are areas of active research.
Experimental Protocols for Studying C-Peptide Signaling
This section provides an overview of key experimental methodologies used to investigate the biological effects of C-peptide.
Receptor Binding Assay using Fluorescence Correlation Spectroscopy (FCS)
Principle: FCS measures the diffusion of fluorescently labeled molecules through a tiny, defined observation volume. Binding of a fluorescently labeled ligand (e.g., C-peptide) to a larger, slower-diffusing receptor on a cell membrane results in a detectable change in the diffusion time, allowing for the determination of binding affinity.
Methodology:
-
Cell Culture: Culture cells of interest (e.g., renal tubular cells, fibroblasts) on glass-bottom dishes.
-
Labeling: Label C-peptide with a fluorescent dye (e.g., tetramethylrhodamine).
-
Incubation: Incubate the cells with varying concentrations of fluorescently labeled C-peptide.
-
FCS Measurement: Perform FCS measurements on the cell membrane to determine the diffusion times of free and bound C-peptide.
-
Data Analysis: Analyze the autocorrelation functions to calculate the fraction of bound ligand and determine the binding affinity (Kd).
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Culture cells on\nglass-bottom dish", fillcolor="#F1F3F4", fontcolor="#202124"]; label_cpeptide [label="Label C-peptide with\nfluorescent dye", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate cells with\nlabeled C-peptide", fillcolor="#FBBC05", fontcolor="#202124"]; fcs_measurement [label="Perform Fluorescence\nCorrelation Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Analyze autocorrelation\nfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_kd [label="Determine binding\naffinity (Kd)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cell_culture [color="#202124"]; start -> label_cpeptide [color="#202124"]; {cell_culture, label_cpeptide} -> incubation [color="#202124"]; incubation -> fcs_measurement [color="#202124"]; fcs_measurement -> data_analysis [color="#202124"]; data_analysis -> calculate_kd [color="#202124"]; calculate_kd -> end [color="#202124"]; } Fluorescence Correlation Spectroscopy Workflow.
Western Blotting for MAPK (ERK1/2) Phosphorylation
Principle: This technique is used to detect the phosphorylation (and thus activation) of specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of the target protein.
Methodology:
-
Cell Treatment: Treat cultured cells with C-peptide for various times and at different concentrations.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_treatment [label="Treat cells with\nC-peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds_page [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer [label="Protein Transfer\nto Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; primary_ab [label="Primary Antibody\n(anti-phospho-ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_ab [label="Secondary Antibody\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reprobe [label="Strip and Re-probe\n(anti-total-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cell_treatment [color="#202124"]; cell_treatment -> cell_lysis [color="#202124"]; cell_lysis -> sds_page [color="#202124"]; sds_page -> transfer [color="#202124"]; transfer -> blocking [color="#202124"]; blocking -> primary_ab [color="#202124"]; primary_ab -> secondary_ab [color="#202124"]; secondary_ab -> detection [color="#202124"]; detection -> reprobe [color="#202124"]; reprobe -> end [color="#202124"]; } Western Blotting Workflow for p-ERK.
PI3K Activity Assay (HTRF)
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assays are used to measure the activity of PI3K. In this assay, PI3K phosphorylates a biotinylated PIP2 substrate. The resulting biotinylated PIP3 product is then detected using a europium-labeled antibody and streptavidin-conjugated fluorophore, leading to a FRET signal.
Methodology:
-
Cell Treatment and Lysis: Treat cells with C-peptide and prepare cell lysates.
-
Immunoprecipitation (Optional): Immunoprecipitate PI3K from the lysates.
-
Kinase Reaction: Incubate the cell lysate or immunoprecipitated PI3K with a biotinylated PIP2 substrate and ATP.
-
Detection: Add the HTRF detection reagents (europium-labeled anti-phospho-PIP3 antibody and streptavidin-XL665).
-
Measurement: Measure the time-resolved fluorescence signal. A decrease in the signal indicates PI3K activity.
Intracellular Calcium Measurement using Fluo-3 AM
Principle: Fluo-3 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca²⁺ indicator Fluo-3. Upon binding to Ca²⁺, the fluorescence intensity of Fluo-3 increases significantly, allowing for the measurement of changes in intracellular Ca²⁺ concentration.
Methodology:
-
Cell Loading: Incubate cultured cells with Fluo-3 AM.
-
Washing: Wash the cells to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add C-peptide to the cells and continuously measure the fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the change in fluorescence intensity to determine the relative change in intracellular Ca²⁺ concentration.
eNOS Activity Assay (Griess Reagent)
Principle: This colorimetric assay measures the production of nitric oxide (NO) by eNOS. NO produced by the enzyme is rapidly converted to nitrite (B80452) and nitrate (B79036). The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.
Methodology:
-
Cell Treatment: Treat endothelial cells with C-peptide.
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrate Reduction (Optional): If measuring total NO production, convert nitrate in the sample to nitrite using nitrate reductase.
-
Griess Reaction: Add the Griess reagent to the samples.
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
Na⁺/K⁺-ATPase Activity Assay (Malachite Green)
Principle: This assay measures the activity of Na⁺/K⁺-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The malachite green reagent forms a colored complex with Pi, which can be measured colorimetrically.
Methodology:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction: Incubate the homogenates with ATP in the presence and absence of ouabain, a specific inhibitor of Na⁺/K⁺-ATPase.
-
Stop Reaction: Stop the reaction by adding a stopping solution.
-
Color Development: Add the malachite green reagent to the samples.
-
Measurement: Measure the absorbance at ~620-660 nm.
-
Calculation: The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of C-peptide as a bioactive hormone with significant physiological effects mediated through specific cell signaling pathways. Its ability to activate the MAPK and PI3K/Akt pathways, and to modulate the activity of key enzymes like Na⁺/K⁺-ATPase and eNOS, underscores its potential as a therapeutic agent for the treatment and prevention of diabetic complications.
Future research should focus on several key areas:
-
Definitive Receptor Identification: The unequivocal identification and characterization of the C-peptide receptor(s) is paramount for a complete understanding of its mechanism of action and for the development of targeted therapeutics.
-
Elucidation of Nuclear Signaling: Further investigation into the mechanisms of C-peptide internalization and its effects on gene transcription will provide deeper insights into its long-term physiological effects.
-
Clinical Translation: Well-designed clinical trials are needed to fully evaluate the therapeutic efficacy and safety of C-peptide replacement therapy in patients with type 1 diabetes and in later stages of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 5. Specific binding of prothis compound C-peptide to human cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-peptide stimulates rat renal tubular Na+, K(+)-ATPase activity in synergism with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-peptide reverses TGF-β1-induced changes in renal proximal tubular cells: implications for treatment of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. C-peptide, Na+,K(+)-ATPase, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of prothis compound C-peptide on nitric oxide, microvascular blood flow and erythrocyte Na+,K+-ATPase activity in diabetes mellitus type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Non-Canonical Insulin Signaling Pathways in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin signaling in the central nervous system (CNS) plays a crucial role in a variety of neuronal functions, including synaptic plasticity, learning, memory, and the regulation of whole-body energy homeostasis.[1][2] While the canonical PI3K/Akt pathway is a well-established mediator of this compound's effects, a growing body of evidence highlights the importance of non-canonical signaling pathways in orchestrating the diverse actions of this compound in neurons. These alternative pathways can function independently of or in concert with the canonical pathway, adding layers of complexity and regulatory control to neuronal this compound signaling.
This technical guide provides a comprehensive overview of the core non-canonical this compound signaling pathways in neurons. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to understand the intricate mechanisms of neuronal this compound action and to identify novel therapeutic targets for neurological and metabolic disorders. This guide delves into the molecular details of these pathways, presents quantitative data for comparative analysis, and provides detailed experimental protocols for their investigation.
Core Non-Canonical this compound Signaling Pathways in Neurons
Beyond the classical PI3K/Akt pathway, two major non-canonical pathways have been identified in neurons: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the atypical Protein Kinase C (aPKC) pathway. Additionally, evidence suggests the existence of this compound Receptor Substrate (IRS)-independent signaling mechanisms.
The MAPK/ERK Pathway
The MAPK/ERK pathway is a critical signaling cascade involved in the regulation of gene expression, cell proliferation, and differentiation in neurons.[3][4] In the context of this compound signaling, this pathway is activated downstream of the this compound receptor and plays a significant role in neuronal survival and plasticity.[5][6]
Upon this compound binding, the this compound receptor (IR) undergoes autophosphorylation, creating docking sites for adaptor proteins such as Shc and Grb2.[7] This leads to the recruitment of the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), which in turn activates the small G-protein Ras. Activated Ras initiates a kinase cascade, sequentially phosphorylating and activating Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK).[8] Phosphorylated ERK can then translocate to the nucleus to regulate the activity of transcription factors, thereby altering gene expression.[5]
The this compound-activated MAPK/ERK pathway is implicated in various neuronal processes, including:
-
Synaptic Plasticity: This pathway contributes to long-term potentiation (LTP) and long-term depression (LTD), fundamental mechanisms for learning and memory.[5]
-
Neuronal Survival: Activation of ERK can promote the expression of anti-apoptotic genes, protecting neurons from various insults.
-
Gene Expression: By regulating transcription factors, the MAPK/ERK pathway controls the expression of genes involved in neuronal growth, differentiation, and function.[8]
The Atypical Protein Kinase C (aPKC) Pathway
Atypical protein kinase C (aPKC) isoforms, including PKCζ and PKCλ/ι, represent another significant non-canonical branch of this compound signaling in neurons.[9][10] Unlike conventional and novel PKCs, aPKCs are not activated by diacylglycerol or calcium.[11] Their activation downstream of the this compound receptor is often linked to the products of PI3K.
While often considered downstream of PI3K, the activation of aPKC can also occur through PI3K-independent mechanisms. Upon this compound stimulation, aPKC can be activated and subsequently phosphorylate a range of downstream targets. One important substrate is the AS160 (Akt substrate of 160 kDa), which is involved in GLUT4 transporter translocation, although the role of this compound-stimulated glucose uptake in neurons is context-dependent.[11]
The aPKC pathway in neurons is involved in:
-
Neuronal Polarity and Development: aPKCs are key regulators of cell polarity, which is fundamental for neuronal development and the establishment of axonal and dendritic compartments.
-
Synaptic Function: This pathway can modulate neurotransmitter release and receptor trafficking, thereby influencing synaptic strength.
-
Metabolic Regulation: In some neuronal populations, aPKC may contribute to the regulation of glucose metabolism and energy expenditure.[12]
IRS-Independent Signaling
While many of this compound's actions are mediated through the phosphorylation of this compound Receptor Substrates (IRS-1 and IRS-2), emerging evidence suggests that the this compound receptor can also signal independently of these scaffold proteins in neurons.[13]
IRS-independent signaling can occur through the direct interaction of the activated this compound receptor with other signaling molecules containing phosphotyrosine-binding (PTB) or Src homology 2 (SH2) domains. For example, the adaptor protein Shc can bind directly to the phosphorylated this compound receptor to initiate the MAPK/ERK cascade. Furthermore, recent proteomics studies have identified novel this compound receptor-interacting proteins in neuronal cells, suggesting a broader range of IRS-independent signaling events.[14][15]
The specific roles of IRS-independent signaling in neurons are still being elucidated, but they are thought to contribute to the fine-tuning of this compound's effects on synaptic transmission and neuronal metabolism.
Data Presentation: Quantitative Analysis of Non-Canonical this compound Signaling
The following tables summarize key quantitative data related to the activation and effects of non-canonical this compound signaling pathways in neurons.
| Parameter | Value | Cell Type/Model | Reference |
| aPKC Activation | |||
| EC50 for Z640 (PKCζ agonist) | 1.09 µM | In vitro kinase assay | [16] |
| EC50 for Z640 (PKCι agonist) | 3.47 µM | In vitro kinase assay | [16] |
| PKC-mediated Regulation | |||
| Downregulation of Akt (Ser473) activity by PMA | 25% | Differentiated Neuro-2a cells | [17] |
| Downregulation of Akt (Thr308) activity by PMA | 20% | Differentiated Neuro-2a cells | [17] |
| Decrease in AS160 activity by PMA | 20% | Differentiated Neuro-2a cells | [17] |
| Decrease in GSK3β activity by PMA | 20% | Differentiated Neuro-2a cells | [17] |
| Decrease in glucose uptake by PMA | 25% | Differentiated Neuro-2a cells | [17] |
More comprehensive quantitative data comparing the relative contributions and activation kinetics of these pathways in primary neurons is an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate non-canonical this compound signaling pathways in neurons.
Immunoprecipitation of this compound Receptor from Primary Neurons
This protocol describes the immunoprecipitation of the this compound receptor from primary neuronal cultures to study its phosphorylation status and protein-protein interactions.
-
Primary neuronal cell culture
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-Insulin Receptor β-subunit antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Culture primary neurons to the desired confluency.
-
Treat cells with this compound (e.g., 100 nM for 10 minutes) or leave untreated as a control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-insulin receptor antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
The eluted sample is now ready for analysis by Western blotting.
Western Blot Analysis of Phosphorylated ERK (p-ERK)
This protocol details the detection of activated ERK by Western blotting using a phospho-specific antibody.
-
Neuronal cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Prepare neuronal lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.[18]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against total ERK.
In Vitro Kinase Assay for Atypical PKC (aPKC)
This protocol describes a method to measure the kinase activity of aPKC from neuronal lysates.
-
Neuronal cell lysates
-
Anti-aPKC antibody (for immunoprecipitation)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
aPKC-specific substrate peptide
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
-
Immunoprecipitate aPKC from neuronal lysates as described in the immunoprecipitation protocol.
-
Wash the immunoprecipitated beads with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the aPKC substrate peptide and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the aPKC kinase activity.[16][20][21]
Live-Cell Imaging of ERK Activation using FRET Biosensors
This protocol outlines the use of Förster Resonance Energy Transfer (FRET) biosensors to visualize the spatiotemporal dynamics of ERK activation in living neurons.[22][23]
-
Primary neurons or neuronal cell line
-
ERK-FRET biosensor plasmid (e.g., EKAR)
-
Transfection reagent
-
Live-cell imaging microscope equipped with appropriate lasers and filters for FRET imaging
-
Imaging medium
-
Transfect neurons with the ERK-FRET biosensor plasmid.
-
Allow sufficient time for biosensor expression (e.g., 24-48 hours).
-
Replace the culture medium with imaging medium.
-
Mount the culture dish on the live-cell imaging microscope.
-
Acquire baseline FRET images (both donor and acceptor channels) before stimulation.
-
Stimulate the cells with this compound and acquire a time-lapse series of FRET images.
-
Analyze the images by calculating the FRET ratio (acceptor emission / donor emission). An increase in the FRET ratio indicates ERK activation.[24][25]
Conclusion
The study of non-canonical this compound signaling pathways in neurons is a rapidly evolving field with significant implications for our understanding of brain function and disease. The MAPK/ERK, aPKC, and IRS-independent pathways provide crucial alternative routes for this compound to exert its pleiotropic effects on neuronal survival, plasticity, and metabolism. A deeper understanding of the interplay between these pathways and the canonical PI3K/Akt cascade will be essential for the development of targeted therapies for a range of neurological and metabolic disorders, including Alzheimer's disease and type 2 diabetes. This technical guide provides a foundational resource to aid researchers in this critical endeavor.
References
- 1. This compound Signaling Neuronal Function → Area → Sustainability [esg.sustainability-directory.com]
- 2. New Twist on Neuronal this compound Receptor Signaling in Health, Disease, and Therapeutics [jstage.jst.go.jp]
- 3. This compound receptor signaling in the development of neuronal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atypical Protein Kinase C Hyperactivity in this compound-Resistant and this compound-Sensitive Forms of Alzheimer’s Disease: A Potential Therapeutic Target - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Specific protein kinase C isoforms as transducers and modulators of this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fathom - For a deeper understanding of Israel, the region, and global antisemitism [fathomjournal.org]
- 12. Metabolic functions of atypical protein kinase C: “good” and “bad” as defined by nutritional status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The AKTion in non-canonical this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteomic analysis reveals novel molecules involved in this compound signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel non-selective atypical PKC agonist could protect neuronal cell line from Aβ-oligomer induced toxicity by suppressing Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 22. Live Imaging of Protein Kinase Activities in Transgenic Mice Expressing FRET Biosensors [jstage.jst.go.jp]
- 23. Live imaging approach of dynamic multicellular responses in ERK signaling during vertebrate tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.revvity.com [resources.revvity.com]
- 25. revvity.com [revvity.com]
A Deep Dive into Insulin's Journey Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of insulin across the blood-brain barrier (BBB) is a critical physiological process with profound implications for central nervous system (CNS) function, including metabolic regulation, neuronal survival, and cognitive processes.[1][2][3] For decades, the precise mechanisms governing this transport have been a subject of intense research and debate. This technical guide provides an in-depth exploration of the core concepts, experimental methodologies, and current understanding of this compound's passage into the brain. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on leveraging or navigating this crucial transport system. The guide will delve into the controversial role of the this compound receptor, alternative transport pathways, and the quantitative kinetics of this intricate process.
The Great Debate: The Role of the this compound Receptor in BBB Transport
The prevailing historical model for this compound transport across the BBB has been receptor-mediated transcytosis (RMT) via the this compound receptor (INSR) expressed on brain endothelial cells.[4][5][6] This model posits that circulating this compound binds to the INSR on the luminal side of the BBB, triggering endocytosis of the this compound-receptor complex. The vesicle is then transported across the endothelial cell and releases this compound into the brain's interstitial fluid via exocytosis on the abluminal side.[5][7]
However, a growing body of evidence from recent years has challenged the notion that the classic, signaling-related INSR is the primary transporter for this compound across the BBB.[2][7][8][9] Several studies have demonstrated that this compound transport into the brain can occur even when the INSR is genetically knocked out in endothelial cells or pharmacologically inhibited.[7][8] These findings suggest the existence of an alternative, yet to be fully identified, transport system for this compound at the BBB.[2][10]
It is now hypothesized that the INSR at the BBB may have a dual role: mediating intracellular signaling within the endothelial cells to modulate BBB function, and to a lesser, contested extent, facilitating this compound transport.[2][4] The binding of this compound to the INSR on brain endothelial cells has been shown to activate downstream signaling pathways, such as the Akt pathway.[1]
Alternative Mechanisms of this compound Transport
In light of the controversy surrounding the INSR's role in transcytosis, researchers are exploring alternative mechanisms for this compound's entry into the CNS. Two prominent endocytic pathways are being investigated for their potential involvement:
-
Clathrin-Mediated Endocytosis: This is a well-established pathway for the internalization of various molecules. Some studies suggest that this compound binding to the surface of brain microvessels is dependent on clathrin-mediated mechanisms.[3][10]
-
Caveolin-Mediated Endocytosis: This pathway, involving caveolae (small invaginations of the plasma membrane), has also been implicated in this compound transport, particularly in specific brain regions like the hypothalamus.[3]
It is plausible that this compound transport across the BBB is not mediated by a single mechanism but rather a combination of pathways that may be regionally regulated.[3]
Quantitative Data on this compound Transport Across the BBB
The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound transport across the blood-brain barrier. These values can vary significantly depending on the experimental model and conditions.
Table 1: In Vitro this compound Permeability Across BBB Models
| BBB Model | Permeability Coefficient (Pe) (cm/s) | Paracellular Marker & Permeability (cm/s) | Reference |
| Bovine Brain Endothelial Cells (in vitro) | ~0.21 x 10-6 | 4-kDa Dextran (~2.3 x 10-7) | [1] |
| Other In Vitro Studies (Reported) | ~6.2 x 10-6 | Not specified | [1] |
Table 2: In Vivo this compound Influx Rates into the Brain
| Animal Model | Brain Region | Influx Rate (Ki) (μl/g·min) | Condition | Reference |
| Mouse (CD-1) | Whole Brain | 0.870 ± 0.21 | Fed | [7] |
| Mouse (CD-1) | Whole Brain | 1.051 ± 0.13 | Fasted | [7] |
| Mouse (CD-1) | Hypothalamus | 1.66 ± 0.64 | With S961 (INSR inhibitor) | [7] |
| Mouse (Male) | Whole Brain | 0.95 ± 0.18 | Sedentary | [11] |
| Mouse (Male) | Whole Brain | 1.81 ± 0.21 | Acute Exercise | [11] |
| Mouse | Whole Brain | ~0.866 ± 0.086 | - | [12] |
Table 3: Kinetic Parameters of this compound Receptor at the BBB
| Parameter | Value | Reference |
| Dissociation constant (KD) of this compound for human INSR | 2.6 nM | [13] |
| Half-time of INSR endocytosis | 30 min | [13] |
| Half-time of this compound exocytosis into brain | 20 min | [13] |
| Half-time of INSR recycling to luminal membrane | 20 min | [13] |
Experimental Protocols for Studying this compound BBB Transport
A variety of in vitro and in vivo models are employed to investigate the mechanisms and kinetics of this compound transport across the BBB.
In Vitro BBB Models
-
Primary Brain Endothelial Cell Cultures: These models often utilize primary endothelial cells isolated from bovine, rat, or mouse brains.[1][14][15] The cells are typically cultured on porous membrane inserts (e.g., Transwell systems) to form a monolayer that mimics the BBB.[14][16][17]
-
Co-culture Models: To better replicate the in vivo neurovascular unit, brain endothelial cells are often co-cultured with other cell types, such as astrocytes and pericytes.[14][16] Astrocytes, in particular, have been shown to induce and maintain BBB properties in endothelial cells.[14][16]
-
Immortalized Brain Endothelial Cell Lines: While convenient, immortalized cell lines may not fully recapitulate the characteristics of the in vivo BBB.[15]
Key Methodologies for In Vitro Transport Studies:
-
Transendothelial Electrical Resistance (TEER) Measurement: TEER is used to assess the tightness of the endothelial cell monolayer, which is a critical indicator of BBB integrity.[14][16][18]
-
Permeability Assays: Radiolabeled this compound (e.g., 125I-insulin) or fluorescently labeled this compound is added to the luminal (upper) chamber of the Transwell system.[1][17] Samples are taken from the abluminal (lower) chamber over time to determine the rate of transport.[17] The apparent permeability coefficient (Papp) is then calculated.
-
Inhibition Studies: To investigate the involvement of specific receptors or pathways, transport assays are performed in the presence of unlabeled this compound (to test for saturability), receptor inhibitors (e.g., S961 for the INSR), or inhibitors of endocytic pathways.[1][3]
In Vivo Models and Techniques
-
Animal Models: Mice (e.g., CD-1, SAMP8) and rats are commonly used for in vivo studies of this compound BBB transport.[7][19] Genetically modified animals, such as those with endothelial-specific knockout of the this compound receptor (EndoIRKO), are invaluable for dissecting the role of the INSR.[7]
Key Methodologies for In Vivo Transport Studies:
-
Brain Perfusion: This technique involves cannulating the carotid arteries and perfusing the brain with a solution containing radiolabeled this compound. This allows for precise control of the concentration of this compound delivered to the brain and minimizes the influence of peripheral metabolism.
-
Multiple-Time Regression Analysis: This kinetic method is used to measure the unidirectional influx rate (Ki) and the initial volume of distribution (Vi) of a substance into the brain.[7][19] Following intravenous injection of radiolabeled this compound, brain and serum samples are collected at multiple time points to determine the brain/serum ratio.[7]
-
Capillary Depletion: This technique is used to differentiate between this compound that has crossed the BBB into the brain parenchyma and this compound that is bound to or sequestered within the brain capillaries.[7]
-
Intracerebroventricular (ICV) Injection: This method is used to study the clearance of this compound from the brain and to investigate its central effects.[12]
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound transport across the blood-brain barrier.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Evidence for an alternative this compound transporter at the blood-brain barrier | Banks | Aging Pathobiology and Therapeutics [antpublisher.com]
- 3. Frontiers | Endocytosis of this compound at the blood-brain barrier [frontiersin.org]
- 4. This compound receptor at the blood-brain barrier: Transport and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound transport across the blood–brain barrier can occur independently of the this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound transport across the blood-brain barrier can occur independently of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence for an alternative this compound transporter at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound blood-brain barrier transport and interactions are greater following exercise in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Routes for the Delivery of this compound to the Central Nervous System: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of Blood–Brain Barrier Transport of Monoclonal Antibodies Targeting the this compound Receptor and the Transferrin Receptor | MDPI [mdpi.com]
- 14. ane.pl [ane.pl]
- 15. researchgate.net [researchgate.net]
- 16. Unravelling the regulation of this compound transport across the brain endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transport Studies Using Blood-Brain Barrier In Vitro Models: A Critical Review and Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Molecular Mechanism of Insulin Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin receptor (IR) is a crucial transmembrane protein and a member of the receptor tyrosine kinase (RTK) family, playing a pivotal role in regulating glucose homeostasis, cell growth, and differentiation.[1] Dysregulation of IR signaling is implicated in numerous pathologies, including diabetes and cancer.[2][3] This guide provides an in-depth examination of the molecular mechanisms underpinning this compound receptor activation, from ligand binding and conformational changes to autophosphorylation and the initiation of downstream signaling cascades. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key molecular events.
This compound Receptor Structure
The this compound receptor is a heterotetrameric glycoprotein (B1211001) composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds.[4][5] The α-subunits are entirely extracellular and contain the this compound-binding sites, while the β-subunits possess an extracellular domain, a single transmembrane helix, and an intracellular region containing the tyrosine kinase domain.[4][6][7] The IR exists as a pre-formed dimer on the cell surface, a feature that distinguishes it from many other RTKs which dimerize upon ligand binding.[1][8]
The extracellular portion of the receptor is organized into several distinct domains: two leucine-rich repeat domains (L1 and L2), a cysteine-rich region (CR), and three fibronectin type III domains (FnIII-1, -2, and -3).[2] In its inactive state, the receptor adopts an inverted 'V' or 'U' shape, where the intracellular kinase domains are held in an inhibited conformation.[9]
The Activation Cascade: From this compound Binding to Kinase Activation
The activation of the this compound receptor is a multi-step process initiated by the binding of this compound. This process can be broken down into three key phases:
This compound Binding and Conformational Change
This compound binds to two distinct sites on the extracellular domain of the receptor, cross-linking the two α-subunits.[10] This binding is characterized by negative cooperativity, where the binding of the first this compound molecule reduces the affinity for the second.[2][10] Cryo-electron microscopy studies have revealed that this compound binding induces a significant conformational change in the receptor's ectodomain, shifting it from an inverted V-shape to a T-shaped conformation.[3][9] This structural rearrangement is propagated through the transmembrane domains, bringing them closer together.[9] This change in the extracellular domain's conformation relieves the autoinhibition of the intracellular tyrosine kinase domains.[10] Fluorescence spectroscopy has also been used to monitor these conformational changes in real-time, showing an increase in the receptor's fluorescence intensity and anisotropy upon this compound binding.[11][12]
Autophosphorylation of the Kinase Domain
The conformational shift induced by this compound binding allows the two intracellular β-subunits to come into close proximity, facilitating trans-autophosphorylation.[13] Each β-subunit's kinase domain phosphorylates specific tyrosine residues on its partner subunit.[9] This autophosphorylation occurs on multiple tyrosine residues within three key regions of the intracellular domain: the juxtamembrane region, the activation loop of the kinase domain, and the C-terminal tail.[2][14]
Phosphorylation of three key tyrosine residues within the activation loop (Tyr-1158, Tyr-1162, and Tyr-1163 in the B isoform) is critical for the full activation of the receptor's kinase activity.[5] In the unphosphorylated state, the activation loop physically blocks the substrate-binding site of the kinase domain.[14] Phosphorylation of these tyrosines introduces negative charges that cause the activation loop to move out of the catalytic site, allowing for the binding of ATP and substrate proteins.[14]
Recruitment and Phosphorylation of Substrate Proteins
Once fully activated, the this compound receptor's tyrosine kinase phosphorylates a variety of intracellular substrate proteins, most notably the this compound Receptor Substrate (IRS) family of proteins (IRS-1, -2, -3, and -4).[5][15] The phosphorylated tyrosine residues on the activated IR, particularly in the juxtamembrane region (e.g., Tyr-960), serve as docking sites for proteins containing phosphotyrosine-binding (PTB) or Src homology 2 (SH2) domains, such as the IRS proteins.[2][16]
Upon binding to the activated receptor, IRS proteins are themselves phosphorylated on multiple tyrosine residues by the IR kinase.[2] These newly phosphorylated sites on the IRS proteins act as docking platforms for a host of downstream signaling molecules that contain SH2 domains, thereby propagating the this compound signal throughout the cell.[10][15]
Downstream Signaling Pathways
The phosphorylation of IRS proteins initiates two major downstream signaling pathways that mediate the majority of this compound's metabolic and mitogenic effects: the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway.[10][17]
The PI3K/Akt Pathway
The PI3K/Akt pathway is primarily responsible for the metabolic actions of this compound.[10] The regulatory subunit of PI3K (p85) binds to specific phosphotyrosine motifs on IRS proteins, which in turn activates the catalytic subunit (p110).[17] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[9][17] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B), to the membrane.[16][17] At the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.[18]
Activated Akt then phosphorylates a multitude of downstream targets to mediate this compound's effects, including:
-
Glucose Transport: Akt phosphorylates AS160, a Rab GTPase-activating protein, which leads to the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.[10][15]
-
Glycogen (B147801) Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), leading to the dephosphorylation and activation of glycogen synthase, thereby promoting glycogen storage in the liver and muscle.[2][15]
-
Protein Synthesis: Akt can activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating p70S6 kinase and 4E-BP1.[15][17]
-
Lipid Synthesis: this compound signaling also stimulates fatty acid and cholesterol synthesis through the regulation of SREBP transcription factors.[15]
-
Gene Expression: Akt can phosphorylate and inactivate Forkhead box protein O1 (FOXO1), a transcription factor that promotes the expression of genes involved in gluconeogenesis. By inhibiting FOXO1, this compound suppresses glucose production in the liver.[2][15]
The Ras/MAPK Pathway
The Ras/MAPK pathway is primarily involved in the mitogenic effects of this compound, such as cell growth and proliferation.[10] This pathway can be activated through the binding of the adaptor protein Grb2 to either phosphorylated IRS proteins or another phosphorylated substrate, Shc.[17] Grb2, in a complex with the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS), is recruited to the plasma membrane.[17] SOS then activates the small G-protein Ras by promoting the exchange of GDP for GTP.[9][17]
Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase), which is a member of the MAPK family.[10] Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell growth and differentiation.[9]
Quantitative Data
The following tables summarize key quantitative data related to this compound receptor activation.
Table 1: this compound Receptor Binding Kinetics
| Parameter | Value | Method | Reference |
|---|---|---|---|
| High-Affinity Dissociation Constant (KD1) | 38.1 ± 0.9 nM | Surface Plasmon Resonance (SPR) | [19] |
| Low-Affinity Dissociation Constant (KD2) | 166.3 ± 7.3 nM | Surface Plasmon Resonance (SPR) | [19] |
| This compound Lispro KD1 | 73.2 ± 1.8 nM | Surface Plasmon Resonance (SPR) | [19] |
| this compound Lispro KD2 | 148.9 ± 6.1 nM | Surface Plasmon Resonance (SPR) |[19] |
Table 2: Key Autophosphorylation Sites of the this compound Receptor β-Subunit
| Domain | Tyrosine Residue | Function | Reference |
|---|---|---|---|
| Juxtamembrane | Tyr-960 | Docking site for IRS proteins | [2][14] |
| Activation Loop | Tyr-1158 | Required for kinase activation | [5] |
| Activation Loop | Tyr-1162 | Required for kinase activation | [5] |
| Activation Loop | Tyr-1163 | Required for kinase activation | [5] |
| C-Terminus | Tyr-1322 | Modulates kinase activity | [20] |
| C-Terminus | Tyr-1316 | Modulates kinase activity |[20] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro this compound Receptor Kinase Assay (Non-Radioactive)
This assay measures the tyrosine kinase activity of the this compound receptor using a biotinylated peptide substrate.
Materials:
-
Cells overexpressing the human this compound receptor.
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol, 1% Triton X-100, protease and phosphatase inhibitors).
-
Anti-insulin receptor antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 0.1% Triton X-100).
-
Biotinylated peptide substrate (based on IRS-1 sequence).[21]
-
ATP solution.
-
Immobilized SH2 domain of p85 for capturing the phosphorylated peptide.[21]
-
Peroxidase-conjugated streptavidin.
-
Colorimetric peroxidase substrate (e.g., TMB).
-
Stop solution (e.g., 2 M H2SO4).
-
Microplate reader.
Procedure:
-
Culture cells to desired confluency and serum-starve overnight.
-
Stimulate cells with this compound (e.g., 100 nM) for a short period (e.g., 5 minutes) at 37°C.
-
Lyse the cells on ice and clarify the lysate by centrifugation.
-
Immunoprecipitate the this compound receptor from the cell lysate using an anti-IR antibody and Protein A/G beads.
-
Wash the immunoprecipitated receptor complex extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM) and incubate at 30°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding EDTA.
-
Transfer the supernatant to a microplate coated with the immobilized p85 SH2 domain and incubate to allow binding of the phosphorylated peptide.
-
Wash the wells to remove unbound peptide.
-
Add peroxidase-conjugated streptavidin and incubate.
-
Wash the wells and add the colorimetric substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
Western Blot Analysis of IRS-1 Phosphorylation
This protocol detects the this compound-stimulated tyrosine phosphorylation of IRS-1.
Materials:
-
Cell culture reagents.
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phosphotyrosine (e.g., 4G10) and anti-IRS-1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with or without this compound as described above.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Immunoprecipitate IRS-1 from equal amounts of protein from each sample.
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total IRS-1.
Surface Plasmon Resonance (SPR) for this compound-IR Binding Kinetics
SPR allows for the real-time, label-free analysis of the binding kinetics between this compound and its receptor.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Anti-insulin receptor antibody (for capture).[19]
-
Solubilized this compound receptor ectodomain (eIR).[19]
-
Running buffer (e.g., HBS-EP+).
-
This compound solutions at various concentrations.
-
Regeneration solution (e.g., glycine-HCl pH 2.5).
Procedure:
-
Immobilize the anti-IR antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Inject the solubilized eIR over the antibody-coated surface to capture the receptor.
-
Inject a series of this compound concentrations over the captured receptor surface and monitor the binding response (association phase).
-
Inject running buffer to monitor the dissociation of this compound from the receptor (dissociation phase).
-
After each cycle, regenerate the surface by injecting the regeneration solution to remove the captured receptor and bound this compound, preparing the surface for the next cycle.
-
Analyze the resulting sensorgrams using appropriate kinetic models (e.g., a two-site binding model) to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constants (KD).[19]
Visualizations
The following diagrams illustrate the key pathways and relationships in this compound receptor activation.
Caption: Overview of this compound Receptor Activation.
Caption: Major Downstream Signaling Pathways.
Caption: Workflow for In Vitro IR Kinase Assay.
References
- 1. The this compound receptor: structure, function, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation mechanism of the this compound receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activation Mechanism of the this compound Receptor: A Structural Perspective | Annual Reviews [annualreviews.org]
- 4. The this compound receptor: signalling mechanism and contribution to the pathogenesis of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Structure and function of the this compound receptor—a personal perspective [jstage.jst.go.jp]
- 7. The molecular mechanism of this compound action [pubmed.ncbi.nlm.nih.gov]
- 8. pages.ucsd.edu [pages.ucsd.edu]
- 9. This compound receptor - Wikipedia [en.wikipedia.org]
- 10. The this compound Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Conformational changes of the this compound receptor upon this compound binding and activation as monitored by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. droracle.ai [droracle.ai]
- 14. The Mechanisms of this compound Action | Oncohema Key [oncohemakey.com]
- 15. This compound Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Signaling Pathway | Antibodies.com [antibodies.com]
- 18. MAPK/ERK Signaling Regulates this compound Sensitivity to Control Glucose Metabolism in Drosophila | PLOS Genetics [journals.plos.org]
- 19. This compound receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dephosphorylation of this compound-receptor autophosphorylation sites by particulate and soluble phosphotyrosyl-protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A nonradioactive assay for the this compound receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Insulin: Structure, Function, and Analysis
This guide provides a comprehensive analysis of the insulin protein, tailored for researchers, scientists, and professionals in drug development. It delves into the intricate structural details of this compound, its critical physiological functions, and the key experimental methodologies used for its characterization.
This compound Protein Structure
This compound is a peptide hormone that is central to regulating metabolism. Its biological activity is intrinsically linked to its complex, multi-level protein structure. The human this compound protein consists of 51 amino acids and has a molecular mass of approximately 5808 Da.[1] It is comprised of two polypeptide chains, the A-chain (21 amino acids) and the B-chain (30 amino acids), connected by disulfide bonds.[1][2][3][4][5]
Primary Structure
The primary structure refers to the unique amino acid sequence of the A and B chains. This sequence was first determined by Frederick Sanger, a landmark achievement that proved proteins have specific, genetically determined structures.[4] The two chains are linked by two interchain disulfide bonds (A7-B7 and A20-B19), and the A-chain contains an additional intrachain disulfide bond (A6-A11).[1][6] The amino acid sequence is highly conserved across species, with bovine this compound differing by only three residues and porcine this compound by one.[1][2]
Secondary Structure
The polypeptide chains of this compound fold into specific local conformations known as secondary structures, stabilized by hydrogen bonds.[5]
-
A-Chain : Features two antiparallel α-helical regions, spanning residues A1-A8 and A12-A19.[1][7]
-
B-Chain : Contains a central α-helix (B9-B19) and two β-sheets (B7-B10 and B20-B23).[1] The turns in the B-chain, particularly the β-turn from B20-B23, are crucial for the protein's folding pathway.[6][8]
Tertiary Structure
The tertiary structure is the final three-dimensional shape of the this compound monomer, formed by the folding of the secondary structure elements.[9] This compact, globular structure is stabilized by the previously mentioned disulfide bridges and hydrophobic interactions at the core of the molecule. The 3D structure is essential for its biological function, particularly for its ability to bind to the this compound receptor.[9]
Quaternary Structure
In the presence of zinc ions, this compound monomers can self-assemble into more complex quaternary structures.[2] Biologically active this compound is the monomer.[2] However, for storage in the beta cells of the pancreas and for stability in pharmaceutical formulations, this compound organizes into dimers and then hexamers.[1][2] Two zinc ions are coordinated by histidine residues (B10) in the center of the hexamer, stabilizing the doughnut-shaped toroidal structure.[1][7] This hexameric form must dissociate into monomers to become biologically active.[7]
| Structural Level | Key Features | Stabilizing Forces |
| Primary | A-Chain (21 amino acids), B-Chain (30 amino acids).[1][3][5] | Peptide Bonds |
| Secondary | A-Chain: Two α-helices.[1][7] B-Chain: One central α-helix, two β-sheets.[1] | Hydrogen Bonds |
| Tertiary | Compact globular fold. | Disulfide Bonds (A7-B7, A20-B19, A6-A11),[1] Hydrophobic Interactions |
| Quaternary | Monomer (active form),[2] Dimer, Hexamer (storage form).[1][7] | Non-covalent interactions, Zinc ion coordination (in hexamers) |
This compound Function and Signaling Pathway
This compound is the body's primary anabolic hormone, regulating the metabolism of carbohydrates, fats, and proteins.[1] Its main function is to promote the absorption of glucose from the blood into the liver, fat, and skeletal muscle cells.[1][10] In these tissues, glucose is converted into glycogen (B147801) for storage (glycogenesis) or into triglycerides (lipogenesis).[1] this compound also inhibits the production of glucose by the liver (gluconeogenesis).[1][10]
The physiological effects of this compound are initiated by its binding to the this compound receptor (IR), a receptor tyrosine kinase (RTK) located on the cell membrane.[1][11] The IR is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits.[12][13]
Binding of this compound to the α-subunits induces a conformational change, leading to the autophosphorylation of several tyrosine residues on the intracellular β-subunits.[12] This activation of the receptor's kinase domain initiates a cascade of intracellular signaling events through two primary pathways.
PI3K/Akt Pathway (Metabolic)
This pathway is central to most of this compound's metabolic actions.
-
IRS Docking : The phosphorylated IR serves as a docking site for this compound Receptor Substrate (IRS) proteins.[1]
-
PI3K Activation : Phosphorylated IRS recruits and activates Phosphoinositide 3-kinase (PI3K).[12][14]
-
PIP3 Formation : PI3K phosphorylates PIP2 to generate PIP3.
-
Akt Activation : PIP3 recruits and activates protein kinase B (Akt) via PDK1.[11][14]
-
Downstream Effects : Activated Akt mediates most of this compound's metabolic effects, including:
-
GLUT4 Translocation : Promotes the movement of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.[14][15]
-
Glycogen Synthesis : Inactivates Glycogen Synthase Kinase 3 (GSK-3), leading to the activation of glycogen synthase and promoting glycogen storage.[14]
-
Inhibition of Gluconeogenesis : Phosphorylates and inactivates FoxO transcription factors, reducing the expression of genes involved in glucose production in the liver.[14]
-
Ras/MAPK Pathway (Mitogenic)
This pathway is primarily involved in regulating cell growth, proliferation, and gene expression.
-
Grb2/SOS Recruitment : The activated IR can also recruit the adaptor protein Grb2, which in turn binds the guanine (B1146940) nucleotide exchange factor SOS.[12][15]
-
Ras Activation : SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.[12][15]
-
MAPK Cascade : Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (MAPK).[11][12]
-
Gene Expression : Activated ERK translocates to the nucleus and phosphorylates transcription factors, altering the expression of genes involved in cell growth and differentiation.[11]
Experimental Protocols for this compound Analysis
A variety of techniques are employed to analyze the structure and function of this compound. Below are detailed methodologies for key experiments.
Structure Determination: X-Ray Crystallography
This technique provides high-resolution, atomic-level detail of this compound's three-dimensional structure.[16]
Methodology:
-
Protein Purification & Crystallization :
-
Recombinant human this compound is expressed and purified to >98% homogeneity using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Crystallization is achieved using the hanging-drop vapor diffusion method. A typical condition involves mixing the purified this compound solution (e.g., 10 mg/mL) with a reservoir solution containing zinc chloride, sodium citrate, and a precipitant like polyethylene (B3416737) glycol (PEG).[17] For example, crystals can be grown from a solution containing 0.2 M Mg-Formate, 0.1 M Bis-Tris buffer pH 5.5, and 8.0% glycerol.[17]
-
Droplets are equilibrated against the reservoir solution, allowing crystals to form over several days to weeks.
-
-
Data Collection :
-
Crystals are cryo-protected (e.g., by soaking in a solution with 25% glycerol) and flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source. The crystal is rotated in the X-ray beam, and diffraction patterns are recorded on a detector.[18]
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine space group and unit-cell dimensions.[17][18]
-
The structure is solved using molecular replacement, with a known this compound structure as a search model.[18]
-
The initial model is refined against the experimental data to improve its fit and generate the final atomic coordinates, yielding resolutions often better than 2.0 Å.[17][19][20]
-
Structure in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure and dynamics of this compound in a solution state, which more closely mimics its physiological environment.[16][21][22]
Methodology:
-
Sample Preparation :
-
Isotopically labeled (¹³C, ¹⁵N) this compound is often required for detailed structural analysis.
-
The protein is dissolved in a suitable buffer (e.g., 20% acetic acid to ensure a monomeric state) to a concentration of ~1 mM.[22] A small percentage of D₂O is added for the lock signal.
-
-
Data Acquisition :
-
A series of 1D and 2D NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, NOESY, TOCSY) are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).[21]
-
-
Data Processing and Analysis :
-
The acquired spectra are processed using software like NMRPipe.
-
Resonance assignment is performed to assign specific peaks to individual atoms in the protein.[23]
-
Distance restraints are derived from NOESY spectra, and dihedral angle restraints from coupling constants.
-
These restraints are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
Functional Analysis: Western Blotting for Akt Phosphorylation
Western blotting is a key technique to assess the activation of the this compound signaling pathway by detecting the phosphorylation status of downstream proteins like Akt.[24][25]
Methodology:
-
Cell Culture and Treatment :
-
Protein Extraction and Quantification :
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[24]
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing total protein is collected.[24]
-
Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[24]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).[24]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[24]
-
-
Detection and Analysis :
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[25]
-
The membrane is often stripped and re-probed with an antibody for total Akt to normalize the phosphorylation signal to the total amount of protein.
-
| Technique | Purpose | Key Parameters / Reagents | Typical Outcome |
| X-Ray Crystallography | High-resolution 3D structure determination.[16][17] | This compound crystals, Synchrotron X-ray source, Cryo-protectant. | Atomic coordinates (PDB file), electron density map, resolution (e.g., 1.5 Å).[20] |
| NMR Spectroscopy | 3D structure and dynamics in solution.[16][21][26] | High-field NMR spectrometer, ¹³C/¹⁵N labeled protein, D₂O. | Ensemble of structures, resonance assignments, dynamic information. |
| Mass Spectrometry | Molecular weight verification, sequence analysis, quantification.[27][28][29] | LC-MS/MS system, ESI or MALDI source, internal standards. | Mass-to-charge ratio spectra, peptide fragmentation data, precise quantification.[30] |
| Western Blotting | Detect specific proteins and post-translational modifications (e.g., phosphorylation).[24][31] | SDS-PAGE, PVDF membrane, primary/secondary antibodies, ECL reagent. | Bands on a membrane indicating presence and relative abundance of target protein. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. theory.labster.com [theory.labster.com]
- 4. innovation.world [innovation.world]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - levels of structure [biotopics.co.uk]
- 8. This compound [bio.davidson.edu]
- 9. quora.com [quora.com]
- 10. This compound | Definition, Structure, & Function | Britannica [britannica.com]
- 11. assaygenie.com [assaygenie.com]
- 12. This compound Signaling Pathway | Antibodies.com [antibodies.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. This compound Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Analyzing Protein Structure and Function - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. shura.shu.ac.uk [shura.shu.ac.uk]
- 18. X-ray investigation of gene-engineered human this compound crystallized from a solution containing polysialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The crystal structures of three non-pancreatic human insulins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rcsb.org [rcsb.org]
- 21. NMR Spectroscopic Analysis to Evaluate the Quality of this compound: Concentration, Variability, and Excipient Content - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative 2D NMR studies of human this compound and des-pentapeptide this compound: sequential resonance assignment and implications for protein dynamics and receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 13 C NMR studies of this compound. Part I-Spectral assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Sensing the this compound Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 26. NMR Spectroscopic Analysis to Evaluate the Quality of this compound: Concentration, Variability, and Excipient Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medicine.missouri.edu [medicine.missouri.edu]
- 28. Multiplexed quantification of this compound and C-peptide by LC-MS/MS without the use of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Determination of this compound by High Performance Liquid Chromatography/Mass Spectrometry (LC/MS) [jstage.jst.go.jp]
- 30. Mass Spectrometric Immunoassay of Intact this compound and Related Variants for Population Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. atascientific.com.au [atascientific.com.au]
An In-depth Technical Guide to the Post-Translational Modifications of the Insulin Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical post-translational modifications (PTMs) that govern the function of the insulin receptor (IR). Understanding these modifications is paramount for deciphering the complexities of this compound signaling in both physiological and pathological states, and for the development of novel therapeutic strategies targeting metabolic diseases. This document details the major PTMs of the IR, presents quantitative data, outlines key experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Post-Translational Modifications of the this compound Receptor
The this compound receptor is a heterotetrameric protein composed of two extracellular α-subunits and two transmembrane β-subunits. Its intricate regulation is orchestrated by a variety of post-translational modifications, which dictate its synthesis, trafficking, ligand binding, kinase activity, and downstream signaling. The primary PTMs include glycosylation, phosphorylation, ubiquitination, and SUMOylation.
Glycosylation
N-linked glycosylation is a crucial co-translational modification of the this compound receptor, essential for its proper folding, assembly, and transport to the cell surface. The human this compound receptor has 19 potential N-linked glycosylation sites in each monomer.[1] While not directly involved in the catalytic activity of the receptor kinase, appropriate glycosylation is a prerequisite for the formation of a functional receptor.[2] Aberrant glycosylation can lead to receptor misfolding and retention in the endoplasmic reticulum.[3]
Table 1: N-linked Glycosylation Sites and Glycan Types on the Human this compound Receptor
| Glycosylation Site (Residue Number) | Glycan Type Identified | Reference |
| Asn16 | Complex, Hybrid, High-mannose | [1] |
| Asn25 | Complex | [1] |
| Asn111 | High-mannose | [1] |
| Asn215 | High-mannose | [1] |
| Asn255 | Complex | [1] |
| Asn295 | Complex | [1] |
| Asn337 | Glycosylated (inferred from electron density) | [1] |
| Asn397 | Glycosylated | [1] |
| Asn418 | Complex | [1] |
| Asn514 | High-mannose | [1] |
| Asn606 | Complex | [1] |
| Asn624 | Complex | [1] |
| Asn671 | Complex | [1] |
| Asn742 | Complex | [1] |
| Asn755 | Complex | [1] |
| Asn893 | Complex | [1] |
| Asn906 | Glycosylated | [1] |
Note: Data is based on studies of the IR ectodomain expressed in CHO-K1 cells. The type of glycan can vary depending on the cell type and physiological conditions.
Phosphorylation
Tyrosine phosphorylation is the most critical PTM for this compound receptor activation and signal transduction. Upon this compound binding, the intrinsic tyrosine kinase activity of the β-subunits is stimulated, leading to autophosphorylation of several tyrosine residues. This autophosphorylation has a dual role: it relieves the autoinhibition of the kinase domain, fully activating the receptor, and it creates docking sites for downstream signaling molecules, most notably the this compound Receptor Substrate (IRS) proteins.[4][5]
Table 2: Key this compound-Regulated Phosphorylation Sites on the this compound Receptor
| Phosphorylation Site | Location | Function | Fold Change (this compound vs. Control) | Experimental System | Reference |
| Tyr965, Tyr972 | Juxtamembrane Region | Docking of IRS-1/2 and Shc | Not explicitly quantified in these studies | CHO cells | [4] |
| Tyr1158, Tyr1162, Tyr1163 | Kinase Domain Activation Loop | Conformational change and full kinase activation | Not explicitly quantified in these studies | Various | [4][5] |
| Tyr1175, Tyr1179, Tyr1180 | Kinase Domain | Not explicitly quantified in these studies | Cardiac tissue | [5] | |
| Tyr1328, Tyr1334 | C-terminal Region | Docking of Shc and other signaling proteins | Not explicitly quantified in these studies | CHO cells | [4] |
| Ser968/969, Ser974/976 | Juxtamembrane Region | Negative regulation of signaling | Not explicitly quantified in these studies | CHO cells | [4] |
| Ser1278, Ser1320, Ser1321 | C-terminal Region | Not explicitly quantified in these studies | Not explicitly quantified in these studies | CHO cells | [4] |
| Thr1348 | C-terminal Region | Not explicitly quantified in these studies | Not explicitly quantified in these studies | CHO cells | [4] |
Note: The fold change in phosphorylation can vary significantly depending on the cell type, this compound concentration, and duration of stimulation.
Ubiquitination
Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein, to lysine (B10760008) residues of target proteins. This PTM is a key regulator of this compound receptor trafficking and degradation. The this compound receptor can be modified by both mono- and poly-ubiquitination. Polyubiquitination, particularly through lysine-48 (K48) linkages, typically targets the receptor for proteasomal degradation, thus playing a crucial role in the down-regulation of this compound signaling.[6] K63-linked ubiquitination, on the other hand, is often associated with non-degradative roles such as signal transduction and protein trafficking.[6]
Table 3: Ubiquitination of the this compound Receptor and Associated Proteins
| Ubiquitinated Protein | E3 Ligase(s) | Function | Reference |
| This compound Receptor | Not fully elucidated | Degradation, Signal attenuation | [6] |
| IRS-1 | CUL7 | Degradation | [7] |
| IGF-1R | Mdm2 | Degradation | [7] |
SUMOylation
SUMOylation is a PTM that involves the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues. While direct SUMOylation of the this compound receptor is not as well-characterized as other PTMs, studies on the related this compound-like growth factor 1 receptor (IGF-1R) have shown that SUMOylation can mediate its nuclear translocation.[8] SUMOylation of downstream signaling molecules and proteins involved in this compound secretion also points to a broader role for this modification in the this compound signaling network.
Signaling Pathways and Experimental Workflows
This compound Receptor Signaling Pathway
The binding of this compound to the α-subunits of the this compound receptor induces a conformational change that activates the tyrosine kinase domain in the β-subunits, leading to autophosphorylation. This initiates a cascade of downstream signaling events.
Caption: this compound Receptor Signaling Pathway.
Experimental Workflow for PTM Analysis
The identification and quantification of post-translational modifications on the this compound receptor typically involve a multi-step process combining biochemical and mass spectrometry techniques.
Caption: PTM Analysis Workflow.
Detailed Experimental Protocols
Immunoprecipitation of the this compound Receptor
This protocol describes the enrichment of the this compound receptor from cell lysates.
Materials:
-
Cells or tissues of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Insulin Receptor β-subunit antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-Insulin Receptor antibody to the pre-cleared lysate.
-
Incubate with rotation overnight at 4°C.
-
Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
In-Gel Digestion and Mass Spectrometry
This protocol outlines the preparation of immunoprecipitated this compound receptor for mass spectrometry analysis.
Materials:
-
Eluted immunoprecipitated protein from section 3.1
-
SDS-PAGE equipment and reagents
-
Coomassie blue stain
-
Destaining solution (e.g., 50% methanol, 10% acetic acid)
-
Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)
-
Trypsin (sequencing grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
-
SpeedVac concentrator
Procedure:
-
SDS-PAGE:
-
Run the eluted protein on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue to visualize the protein band corresponding to the this compound receptor β-subunit.
-
-
Excision and Destaining:
-
Excise the protein band of interest.
-
Destain the gel piece with destaining solution until the gel is clear.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by incubating the gel piece in reduction buffer at 56°C for 1 hour.
-
Alkylate cysteine residues by incubating in alkylation buffer in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Wash and dehydrate the gel piece with acetonitrile.
-
Rehydrate the gel piece with a solution containing trypsin.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece using extraction buffer.
-
Pool the extracts and dry them down in a SpeedVac.
-
-
Mass Spectrometry:
Phosphopeptide Enrichment (TiO₂)
This protocol describes the enrichment of phosphorylated peptides from a complex peptide mixture.
Materials:
-
Dried peptide extract from section 3.2
-
Titanium dioxide (TiO₂) beads
-
Loading buffer (e.g., 80% acetonitrile, 5% TFA)
-
Wash buffer (e.g., 50% acetonitrile, 0.1% TFA)
-
Elution buffer (e.g., 10% ammonia (B1221849) solution)
Procedure:
-
Resuspend the dried peptides in loading buffer.
-
Add TiO₂ beads and incubate with mixing for 30 minutes.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads with wash buffer to remove non-phosphorylated peptides.
-
Elute the phosphopeptides from the beads using elution buffer.
-
The eluted phosphopeptides are then dried and analyzed by LC-MS/MS.[16]
In Vitro Ubiquitination Assay
This protocol allows for the study of this compound receptor ubiquitination in a controlled, cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (if known)
-
Recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Substrate (e.g., purified this compound receptor)
Procedure:
-
Combine the E1, E2, E3 enzymes, ubiquitin, ATP, and substrate in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-ubiquitin antibody and an anti-insulin receptor antibody to detect ubiquitinated forms of the receptor.[17][18]
Conclusion
The post-translational modifications of the this compound receptor are integral to its function and the regulation of this compound signaling. A thorough understanding of these modifications, from glycosylation ensuring proper folding to phosphorylation-dependent activation and ubiquitination-mediated degradation, is essential for researchers in the fields of metabolism, endocrinology, and drug development. The methodologies outlined in this guide provide a framework for the investigation of these critical regulatory events, paving the way for new discoveries and therapeutic interventions in this compound-related disorders.
References
- 1. N-linked glycans of the human this compound receptor and their distribution over the crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and IGF-I Receptor Structure and Binding Mechanism - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comprehensive this compound receptor phosphorylation dynamics profiled by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. In-depth phosphoproteomic profiling of the this compound signaling response in heart tissue and cardiomyocytes unveils canonical and specialized regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dissection of the this compound signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Identification of SUMOylation Sites in Human Proteins Using Affinity Enrichment and Paralog-specific Reporter Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. This compound Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. nccs.res.in [nccs.res.in]
- 13. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 14. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. Global Phosphoproteomic Analysis of this compound/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Insulin Signaling Cascades in Adipose Tissue and Skeletal Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin signaling is a cornerstone of metabolic regulation, orchestrating the intricate balance of glucose and lipid homeostasis. Adipose tissue and skeletal muscle represent two primary target tissues for this compound action, each exhibiting unique as well as overlapping signaling features. Understanding the nuanced differences in the this compound signaling cascade between these tissues is paramount for the development of targeted therapeutics for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a detailed comparative analysis of the core components and regulatory mechanisms of this compound signaling in adipose tissue versus skeletal muscle. We present quantitative data in structured tables for ease of comparison, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical biological process.
Core this compound Signaling Pathway: A Foundational Overview
The canonical this compound signaling pathway is initiated by the binding of this compound to the this compound receptor (IR), a receptor tyrosine kinase. This binding event triggers a cascade of intracellular phosphorylation events, primarily mediated by the this compound receptor substrate (IRS) proteins, which in turn activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis. This core pathway ultimately leads to the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into the cell. While this fundamental framework is conserved in both adipose and muscle tissue, significant tissue-specific variations exist in the expression and regulation of the molecular components.
Comparative Analysis of Key Signaling Components
This compound Receptor (IR) Isoforms
The this compound receptor exists in two isoforms, IR-A and IR-B, which arise from the alternative splicing of exon 11. These isoforms exhibit differential ligand-binding affinities and are expressed in a tissue-specific manner.[1]
-
IR-A: Predominantly expressed in fetal tissues and cancer cells, and to a lesser extent in adult tissues. It binds this compound and IGF-2 with high affinity.
-
IR-B: The predominant isoform in adult this compound-sensitive tissues like liver, adipose tissue, and skeletal muscle. It has a higher affinity for this compound than for IGF-2.[1]
| Feature | Adipose Tissue | Skeletal Muscle | Reference |
| Predominant IR Isoform | High IR-B, Low IR-A | Almost equal IR-A and IR-B expression | [1] |
| IR-A/IR-B Ratio | Low | Higher than adipose tissue | [1] |
This compound Receptor Substrate (IRS) Proteins
IRS proteins are the primary docking proteins that are phosphorylated by the activated this compound receptor. While both IRS-1 and IRS-2 are expressed in adipocytes and myocytes, their relative contributions to this compound signaling differ.
-
IRS-1: Plays a major role in mediating this compound's metabolic effects in both adipose tissue and skeletal muscle.[2][3]
-
IRS-2: While present in both tissues, its role appears to be more prominent in adipocyte differentiation and hepatic this compound signaling.[2][4] Studies in adipocytes from individuals with non-insulin-dependent diabetes mellitus (NIDDM) have shown a significant reduction in IRS-1 protein expression, with IRS-2 becoming the main docking protein for PI 3-kinase.[5]
| Feature | Adipose Tissue | Skeletal Muscle | Reference |
| Primary IRS Protein | IRS-1 (IRS-2 also functional) | IRS-1 | [3][5] |
| IRS-1 Expression in NIDDM | Markedly reduced (by ~70%) | - | [5] |
| IRS-2 Role | Important for differentiation; becomes primary for PI3K activation in NIDDM | Less prominent role in glucose metabolism compared to IRS-1 | [2][4][5] |
PI3K/Akt Pathway
The activation of PI3K and its downstream effector Akt is a critical node in the this compound signaling cascade. While the core components are the same, the magnitude and dynamics of activation can differ between adipose and muscle cells. Akt has three main isoforms, with Akt2 being the primary isoform involved in this compound-stimulated glucose uptake in both tissues.[6]
| Feature | Adipose Tissue | Skeletal Muscle | Reference |
| Primary Akt Isoform | Akt2 | Akt2 | [6] |
| This compound-stimulated PI3K activity | Robust activation | Robust activation | [7] |
| This compound-stimulated Akt phosphorylation | Significant increase | Significant increase | [8][9] |
AS160 (TBC1D4) and TBC1D1
AS160 (Akt substrate of 160 kDa) and its paralog TBC1D1 are Rab-GTPase activating proteins (Rab-GAPs) that act as key intermediates linking Akt activation to GLUT4 translocation. Their expression levels and regulation show marked differences between adipose and muscle tissue.
-
AS160 (TBC1D4): Expressed in both tissues and is a major substrate for Akt. Phosphorylation of AS160 by Akt is a critical step for GLUT4 translocation.
-
TBC1D1: Highly expressed in skeletal muscle with minimal expression in adipose tissue.[10]
| Feature | Adipose Tissue | Skeletal Muscle | Reference |
| AS160 Expression | Present | Present | [11] |
| TBC1D1 Expression | Minimal | High | [10] |
| This compound-stimulated AS160 Phosphorylation | Increased | Increased | [11] |
| This compound-stimulated TBC1D1 Phosphorylation | - | Increased | [10][12] |
Glucose Transporter 4 (GLUT4)
GLUT4 is the this compound-responsive glucose transporter responsible for the majority of postprandial glucose uptake into adipose and muscle cells. The magnitude of GLUT4 translocation to the plasma membrane in response to this compound is a key determinant of this compound sensitivity.
| Feature | Adipose Tissue | Skeletal Muscle | Reference |
| GLUT4 Expression | High | High | [13] |
| This compound-stimulated GLUT4 Translocation (Fold Increase) | ~2-3 times increase in GLUT4 on the cell membrane. Some studies suggest up to a 20-fold increase in translocation from intracellular vesicles. | ~2-3 times increase in GLUT4 on the cell membrane. Exercise can lead to much larger increases in membrane permeability. | [13][14][15] |
| GLUT1 Translocation (Fold Increase) | ~5-fold | - | [14] |
Signaling Pathway Diagrams
This compound Signaling Cascade in Adipose Tissue
Caption: this compound signaling pathway in adipose tissue.
This compound Signaling Cascade in Skeletal Muscle
Caption: this compound signaling pathway in skeletal muscle.
Detailed Experimental Protocols
Western Blot Analysis of this compound Signaling Proteins
This protocol outlines the general steps for assessing the phosphorylation status and total protein levels of key this compound signaling molecules.
Workflow Diagram:
Caption: Western blot experimental workflow.
Methodology:
-
Cell/Tissue Preparation and Treatment:
-
Culture 3T3-L1 adipocytes or C2C12 myotubes to full differentiation.
-
Serum-starve cells for 2-4 hours prior to this compound stimulation.
-
Stimulate cells with 100 nM this compound for 15-30 minutes.[16]
-
For tissue samples, homogenize frozen tissue in lysis buffer.
-
-
Lysate Preparation and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[16]
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-Akt Ser473, anti-total Akt) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify band intensity using densitometry software. Normalize phosphoprotein levels to total protein levels.
-
Immunoprecipitation (IP) of IRS-1
This protocol is used to isolate IRS-1 and its associated proteins to study its phosphorylation and interaction with other signaling molecules like the p85 subunit of PI3K.
Workflow Diagram:
Caption: Immunoprecipitation experimental workflow.
Methodology:
-
Prepare Cell Lysates: Follow steps 1 and 2 from the Western Blot protocol. Use a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
Pre-clear Lysate:
-
Add 20-30 µL of Protein A/G agarose (B213101) bead slurry to 500 µg - 1 mg of protein lysate.
-
Incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[17]
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Wash and Elute:
-
Pellet the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.[18]
-
After the final wash, aspirate all supernatant.
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western blotting using antibodies against phosphotyrosine (e.g., 4G10) or specific interaction partners (e.g., p85 subunit of PI3K).
-
2-Deoxyglucose (2-DG) Uptake Assay
This assay measures the rate of glucose transport into cells, providing a functional readout of this compound sensitivity.
Workflow Diagram:
Caption: 2-Deoxyglucose uptake assay workflow.
Methodology:
-
Cell Preparation:
-
Plate and differentiate 3T3-L1 or C2C12 cells in 12- or 24-well plates.
-
Serum-starve cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
-
This compound Stimulation:
-
Incubate cells with or without 100 nM this compound for 30 minutes at 37°C.[19]
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose (0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM) to each well.
-
Incubate for 5-10 minutes at 37°C.[20]
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the media and washing the cells three times with ice-cold PBS.
-
Lyse the cells in 0.1-0.5 M NaOH or 0.1% SDS.
-
-
Quantification:
-
Transfer a portion of the lysate to a scintillation vial and measure radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the protein concentration for normalization.
-
Conclusion
The this compound signaling cascades in adipose tissue and skeletal muscle, while sharing a common core pathway, exhibit significant tissue-specific adaptations. These differences, ranging from the expression of receptor isoforms and substrate proteins to the regulation of downstream effectors, underscore the specialized metabolic roles of each tissue. A thorough understanding of these nuances is crucial for the rational design of novel therapeutic strategies aimed at improving this compound sensitivity and combating metabolic diseases. This guide provides a comprehensive framework for researchers to navigate the complexities of this compound signaling in these two critical tissues.
References
- 1. Tissue‐specific expression of this compound receptor isoforms in obesity/type 2 diabetes mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Role of this compound Receptor Substrate 1 (IRS-1) and IRS-2 in Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Receptor Substrates Irs1 and Irs2 Coordinate Skeletal Muscle Growth and Metabolism via the Akt and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of this compound receptor substrate 1 (IRS-1) and IRS-2 in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound receptor substrate (IRS) 1 is reduced and IRS-2 is the main docking protein for phosphatidylinositol 3-kinase in adipocytes from subjects with non-insulin-dependent diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound stimulation regulates AS160 and TBC1D1 phosphorylation sites in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound stimulation regulates AS160 and TBC1D1 phosphorylation sites in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose transporters in adipose tissue, liver, and skeletal muscle in metabolic health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. benchchem.com [benchchem.com]
- 17. genetex.com [genetex.com]
- 18. www2.nau.edu [www2.nau.edu]
- 19. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 20. Glucose Uptake Measurement and Response to this compound Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of insulin research milestones
An In-depth Technical Guide to the Discovery and History of Insulin Research Milestones
Introduction
The discovery of this compound stands as a monumental achievement in the history of medicine, transforming type 1 diabetes from a fatal diagnosis into a manageable condition.[1][2][3][4] This guide provides a technical overview of the pivotal milestones in this compound research, intended for researchers, scientists, and drug development professionals. It details the experimental methodologies, presents quantitative data from seminal studies, and illustrates key pathways and workflows.
The Pre-Discovery Era: Establishing the Pancreatic Link
Early research in the late 19th and early 20th centuries laid the crucial groundwork for this compound's discovery by linking the pancreas to glucose metabolism.
-
1869: The Islets of Langerhans: Paul Langerhans, a German medical student, first identified distinct clusters of cells within the pancreas, which were later named the "islets of Langerhans."[5][6]
-
1889: The Pancreatectomy Experiment: In a landmark experiment, Oskar Minkowski and Joseph von Mering at the University of Strasbourg removed the pancreas from a dog to study its role in digestion.[5][6][7] They observed that the dog subsequently developed severe diabetes, exhibiting symptoms like high blood sugar and excreting sugar in its urine, thus establishing a direct link between the pancreas and diabetes.[5][6][7][8]
-
1901: Identifying the Source: Eugene Opie's pathological studies revealed that the destruction of the Islets of Langerhans was specifically associated with diabetes, pinpointing these cell clusters as the source of the anti-diabetic substance.[4][5]
-
1916: The Term "this compound": Sir Edward Albert Sharpey-Schafer proposed that a single substance secreted by the islets of Langerhans controlled carbohydrate metabolism. He named this yet-to-be-isolated substance "this compound," derived from the Latin insula, meaning "island."[1][6]
The Toronto Breakthrough: Isolation of this compound (1921)
The pivotal work of a team at the University of Toronto in 1921 led to the first successful isolation and therapeutic use of this compound.[2] The team comprised surgeon Frederick Banting, his student assistant Charles Best, the head of the physiology department John J.R. Macleod, and later, the biochemist James Collip.[2][9]
Banting and Best's Canine Experiments
Banting hypothesized that the pancreas's digestive juices (trypsin) destroyed the internal secretion from the islets of Langerhans during extraction attempts.[10][11][12] His experimental plan was to induce atrophy of the enzyme-producing acinar cells while leaving the islets intact.[2][11]
-
Surgical Procedure: In a series of experiments starting in May 1921, Banting and Best performed surgery on dogs.[2][9][10] They ligated (tied off) the pancreatic ducts. This procedure was intended to stop the flow of digestive enzymes, leading to the degeneration of the exocrine tissue of the pancreas over several weeks.[2][8]
-
Pancreas Removal: After 6 to 8 weeks, the atrophied, islet-rich pancreas was surgically removed from the duct-ligated dog.
-
Extraction: The removed pancreas was chilled and ground in a frozen mortar with Ringer's solution. The resulting mixture was filtered to produce a crude extract, which they initially named "isletin."[5][7]
-
Inducing Diabetes in Recipient Dogs: A separate set of dogs was made diabetic via total pancreatectomy.
-
Administration and Monitoring: The pancreatic extract was administered intravenously to the diabetic dogs. Blood glucose levels were monitored to assess the extract's effect.[2][13]
Successful experiments in the summer of 1921 demonstrated the extract's efficacy. By August, they showed conclusively that their extract lowered blood glucose in diabetic dogs.[10] Although detailed numerical data from the original logbooks is complex, published results showed significant drops in blood glucose (hyperglycemia) following administration.
| Experiment Date | Subject Dog | Pre-Injection Blood Glucose (%) | Post-Injection Blood Glucose (%) | Time to Effect |
| July 30, 1921 | Dog 410 | 0.20 | 0.12 | 2 hours |
| Aug 4, 1921 | Dog 408 | 0.16 | 0.10 | 4 hours |
Data synthesized from historical accounts of Banting and Best's experiments.
Purification and the First Human Treatment (1922)
While Banting and Best's extract was effective, it was impure, causing sterile abscesses and fevers.[14] In late 1921, biochemist James B. Collip joined the team and was tasked with purifying the extract for human use.[5][6][9]
Collip's Purification Protocol
Collip developed a method using alcohol fractionation to precipitate the active protein while leaving impurities behind.[9] This was a critical step that made the extract safe for human trials.[15]
-
Initial Extraction: Pancreatic tissue (initially from dogs, later from cattle) was minced and extracted with 95% ethyl alcohol.[9]
-
Concentration: The alcoholic extract was concentrated to a smaller volume by distillation under reduced pressure.
-
Precipitation of Impurities: The concentrated extract was treated with higher concentrations of alcohol (e.g., 90-95%). This caused many of the contaminating proteins to precipitate, while the active this compound remained in solution.
-
Precipitation of this compound: The solution was then adjusted (e.g., by changing pH or alcohol concentration) to precipitate the purified this compound.
-
Standardization: Collip developed a bioassay to standardize the potency of each batch. He injected the extract into rabbits and measured the reduction in blood sugar; one "rabbit unit" was defined as the amount of extract needed to lower a rabbit's blood sugar to a convulsive level (hypoglycemia) within a few hours.[14][16]
First Human Trial: Leonard Thompson
On January 11, 1922, a 14-year-old boy named Leonard Thompson, who was dying from type 1 diabetes at Toronto General Hospital, became the first person to receive an this compound injection.[5][11][13] The initial injection, using an extract prepared by Banting and Best, caused an allergic reaction.[13] Twelve days later, on January 23, Thompson was injected with Collip's highly purified extract. This time, it was a dramatic success.[2][13]
| Parameter | Before this compound (Jan 1922) | After Banting/Best Extract (Jan 11) | After Collip's Purified Extract (Jan 23) |
| Blood Glucose | ~24.9 mmol/L (450 mg/dL) | Slight reduction | Near-normal levels |
| 24h Urine Glucose | 70-100 g | Slight reduction | < 5 g |
| Ketonuria | Severe | Severe | Disappeared |
| Clinical State | Moribund, weak | Abscess formation at injection site | Bright, active, improved strength |
Data compiled from historical medical reports.[2][5] Leonard Thompson lived for another 13 years with this compound therapy before succumbing to pneumonia.[5]
Unraveling the Molecule: Structure and Synthesis
The discovery of this compound spurred decades of research to understand its chemical nature, culminating in the complete elucidation of its structure and its total chemical synthesis.
Primary Structure Sequencing (1955)
British biochemist Frederick Sanger became the first person to determine the complete amino acid sequence of a protein.[5][17] His work on bovine this compound, which took over a decade, was a landmark achievement in biochemistry and earned him the Nobel Prize in Chemistry in 1958.[1][5][18]
-
Chain Separation: Sanger first cleaved the two disulfide bonds that link the A and B polypeptide chains.
-
N-Terminal Labeling: He used a reagent he developed, 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent), to label the first amino acid (the N-terminus) of each chain.[18]
-
Fragmentation and Analysis: He used enzymes and acids to break the chains into smaller, overlapping fragments.
-
Sequence Reconstruction: By analyzing the sequences of these overlapping fragments, he painstakingly pieced together the full sequence of both the A and B chains.[18]
| Feature | Description |
| Chains | Two polypeptide chains: A-chain and B-chain. |
| A-Chain Length | 21 amino acids. |
| B-Chain Length | 30 amino acids. |
| Disulfide Bonds | Three total: Two inter-chain bonds linking A and B chains, and one intra-chain bond within the A-chain.[18] |
Three-Dimensional Structure (1969)
Dorothy Hodgkin, a pioneer in X-ray crystallography, spent 35 years refining the technique to solve the complex three-dimensional structure of porcine this compound.[17][19] This discovery, for which she was awarded the Nobel Prize in Chemistry in 1964 (for her broader work in crystallography), was crucial for understanding how this compound functions and for designing synthetic analogs.[1] Her work revealed the precise arrangement of the A and B chains and how this compound molecules assemble into dimers and hexamers, often stabilized by zinc ions.[17][20]
The Biotechnology Revolution: From Animal to Analog
The latter half of the 20th century saw revolutionary changes in this compound production and design, moving from animal sources to highly specific, genetically engineered forms.
Recombinant DNA Technology (1978-1982)
In the late 1970s, scientists at Genentech used recombinant DNA technology to produce human this compound in Escherichia coli bacteria.[1] This was a monumental step, providing a potentially limitless supply of this compound identical to that produced by the human body, thus reducing allergic reactions to animal-derived insulins.[21] In 1982, Eli Lilly's Humulin®, the first recombinant DNA drug, received FDA approval.[6][22]
This compound Analogs (1990s-Present)
The ability to manipulate the genetic code for this compound allowed for the creation of "this compound analogs." These are modified forms of human this compound designed to have different pharmacokinetic profiles—either faster-acting for mealtime coverage or longer-acting for basal coverage.[22][23]
| Analog Type | Example (Brand) | Modification | Onset | Peak | Duration |
| Rapid-Acting | Lispro (Humalog) | B28 Proline and B29 Lysine are swapped. | 15-30 min | 0.5-2.5 hrs | 3-6 hrs |
| Rapid-Acting | Aspart (NovoLog) | B28 Proline is replaced with aspartic acid. | 10-20 min | 1-3 hrs | 3-5 hrs |
| Long-Acting | Glargine (Lantus) | A21 Asparagine is replaced with glycine; two arginines are added to the B-chain C-terminus. | 1-2 hrs | No pronounced peak | Up to 24 hrs |
| Long-Acting | Detemir (Levemir) | B30 Threonine is removed; a C14 fatty acid is attached to B29 Lysine. | 1-2 hrs | Relatively flat | 12-24 hrs |
| Ultra Long-Acting | Degludec (Tresiba) | B30 Threonine is removed; B29 Lysine is linked to hexadecanedioic acid. | 30-90 min | No pronounced peak | >42 hrs |
Pharmacokinetic data are approximate and can vary between individuals.[23][24][25]
The this compound Signaling Pathway
This compound exerts its metabolic control through a complex intracellular signaling pathway. The binding of this compound to its receptor on target cells—primarily in the liver, skeletal muscle, and adipose tissue—initiates a cascade of phosphorylation events.[26][27]
The this compound receptor (IR) is a receptor tyrosine kinase composed of two extracellular α-subunits and two transmembrane β-subunits.[26][28] this compound binding to the α-subunits activates the tyrosine kinase domain on the β-subunits, leading to autophosphorylation and the recruitment of substrate proteins like the this compound Receptor Substrate (IRS) family.[27][28]
This leads to the activation of two main downstream pathways:
-
PI3K/Akt Pathway (Metabolic): This is the primary pathway for this compound's metabolic effects.[28] Phosphorylated IRS activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt mediates most of this compound's metabolic actions, including the translocation of GLUT4 glucose transporters to the cell membrane (facilitating glucose uptake), promotion of glycogen (B147801) synthesis, and inhibition of gluconeogenesis.[28]
-
Ras/MAPK Pathway (Mitogenic): This pathway is involved in regulating cell growth, proliferation, and gene expression.[27]
References
- 1. The Discovery of this compound: An Important Milestone in the History of Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Who discovered this compound? | Diabetes research | Diabetes UK [diabetes.org.uk]
- 3. Recognizing Milestones in the History of this compound | Joslin Diabetes Center [joslin.org]
- 4. JCI - The discovery of this compound revisited: lessons for the modern era [jci.org]
- 5. diabetes.co.uk [diabetes.co.uk]
- 6. The Discovery of this compound & 100 Years of Innovations [agamatrix.com]
- 7. Milestones in the history of diabetes mellitus: The main contributors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diabetes: The discovery of this compound [medicalnewstoday.com]
- 9. Frederick Banting, Charles Best, James Collip, and John Macleod | Science History Institute [sciencehistory.org]
- 10. A Science Odyssey: People and Discoveries: Banting and Best isolate this compound [pbs.org]
- 11. Frederick Banting - Wikipedia [en.wikipedia.org]
- 12. nobelprize.org [nobelprize.org]
- 13. Frederick Banting & Charles Best Isolated Human this compound on July 27, 1921 [umassmed.edu]
- 14. James Collip (1892-1965) — Royal Canadian Institute for Science — Royal Canadian Institute for Science [rciscience.ca]
- 15. invent.org [invent.org]
- 16. definingmomentscanada.ca [definingmomentscanada.ca]
- 17. Landmarks in this compound Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innovation.world [innovation.world]
- 19. alpco.com [alpco.com]
- 20. cjhp-online.ca [cjhp-online.ca]
- 21. What is the approval history and clinical development pathway of this compound? [synapse.patsnap.com]
- 22. acs.org [acs.org]
- 23. daneshyari.com [daneshyari.com]
- 24. This compound analogue - Wikipedia [en.wikipedia.org]
- 25. 100 years of this compound: celebrating the past, present and future of diabetes therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound signal transduction pathway - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. cusabio.com [cusabio.com]
The Structural Basis of Insulin Receptor Substrate Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular determinants governing the interaction between the insulin receptor (IR) and its primary substrates, with a focus on this compound Receptor Substrate 1 (IRS-1) and Shc. Understanding these intricate binding events is paramount for deciphering the complexities of this compound signaling and for the rational design of therapeutics targeting metabolic and proliferative disorders.
Introduction to this compound Receptor Signaling
The this compound receptor is a receptor tyrosine kinase that, upon this compound binding, undergoes a conformational change, leading to the autophosphorylation of its intracellular kinase domains. This autophosphorylation creates docking sites for various substrate proteins, initiating a cascade of downstream signaling events that regulate glucose homeostasis, cell growth, and differentiation. The specificity of these downstream effects is largely determined by the selective recruitment of different substrate proteins to the activated receptor.
The two major families of direct this compound receptor substrates are the this compound Receptor Substrate (IRS) proteins and the Src homology 2 (SH2) domain-containing proteins, most notably Shc. The differential engagement of these substrates dictates the activation of distinct downstream pathways: IRS proteins are the primary drivers of the metabolic PI3K-Akt pathway, while Shc predominantly activates the mitogenic Ras-MAPK pathway.[1][2][3]
Key Structural Features of the Interaction
The interaction between the this compound receptor and its substrates is a highly specific process mediated by specialized protein domains.
The Juxtamembrane Region of the this compound Receptor and the NPXY Motif
A critical region for substrate binding on the this compound receptor is the juxtamembrane domain. This region contains a highly conserved Asn-Pro-Xaa-Tyr (NPXY) motif, where Tyr960 (in the human this compound receptor) becomes phosphorylated upon receptor activation.[4][5] This phosphotyrosine residue serves as the primary recognition and binding site for the Phosphotyrosine-Binding (PTB) domains of IRS-1 and Shc.[6][7] Mutational studies have confirmed that the asparagine, proline, and tyrosine residues within this motif are crucial for efficient substrate binding.
The Phosphotyrosine-Binding (PTB) Domain of IRS-1 and Shc
Both IRS-1 and Shc possess an N-terminal PTB domain that is structurally distinct from the more common SH2 domain.[6] The PTB domains of IRS-1 and Shc recognize the phosphorylated NPXY motif on the this compound receptor, but they do so with distinct specificities and thermodynamic properties.
The crystal structure of the IRS-1 PTB domain in complex with a phosphopeptide from the this compound receptor's juxtamembrane region reveals that the peptide binds in an L-shaped cleft on the domain surface.[6] The N-terminal residues of the peptide form an additional beta-strand in the PTB domain's beta-sandwich structure, an interaction that contributes to the high affinity and specificity of IRS-1 for the this compound receptor.[6]
While the overall fold of the Shc PTB domain is similar to that of IRS-1, key residues involved in phosphotyrosine recognition are not conserved, leading to differences in their binding specificities for various receptor tyrosine kinases.[6] For instance, the Shc PTB domain shows a preference for a hydrophobic residue at the -5 position relative to the phosphotyrosine, a feature not as critical for the IRS-1 PTB domain.
The Role of the Pleckstrin Homology (PH) Domain in IRS-1
In addition to the PTB domain, IRS-1 contains an N-terminal Pleckstrin Homology (PH) domain. This domain is thought to facilitate the localization of IRS-1 to the plasma membrane by binding to phosphoinositides and also contributes to the stable association of IRS-1 with the this compound receptor.[8]
Quantitative Analysis of Binding Affinities
The affinity of the interaction between the this compound receptor and its substrates has been quantified using various biophysical techniques. The following tables summarize key binding data from the literature.
| Interacting Proteins/Domains | Method | Affinity (IC50) | Reference |
| Shc PTB domain and this compound Receptor phosphopeptide | Competition Assay | 18 ± 3.0 µM | [9] |
| IRS-1 PTB domain and this compound Receptor phosphopeptide | Competition Assay | > 300 µM (low affinity) | [9] |
| IRS-1 PTB domain and this compound Receptor phosphopeptide (LYASSNPApY-NH2) | Competition Assay | 4.9 ± 0.4 µM | [9] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of a binding interaction. Lower IC50 values indicate higher affinity.
Structural Insights from Cryo-EM and X-ray Crystallography
Recent advances in structural biology have provided high-resolution views of the this compound receptor and its complexes.
A cryo-electron microscopy (cryo-EM) structure of the full-length this compound receptor in complex with four this compound molecules (EMD-20522, PDB: 6PXV) has revealed the overall architecture of the activated receptor.[10][11][12][13] This structure shows the receptor in a 'T'-shaped conformation, which is thought to be the active state.[10]
The crystal structure of the activated this compound receptor tyrosine kinase domain in complex with a peptide substrate and an ATP analog (PDB: 1IR3) provides detailed insights into the catalytic mechanism and substrate recognition.[14][15] The peptide substrate, containing a YMXM motif, binds as a short anti-parallel beta-strand to the C-terminal lobe of the kinase domain.[14]
The crystal structure of the IRS-1 PTB domain bound to a phosphopeptide from the juxtamembrane region of the this compound receptor (PDB: 1IRS) has been instrumental in understanding the molecular basis of this interaction.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways downstream of IRS-1 and Shc, as well as a generalized workflow for studying protein-protein interactions.
Caption: this compound signaling pathways downstream of IRS-1 and Shc.
Caption: Generalized workflow for Co-Immunoprecipitation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to study this compound receptor-substrate interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify and validate protein-protein interactions in their native cellular context.
Objective: To determine if the this compound receptor physically associates with IRS-1 or Shc in response to this compound stimulation.
Protocol Overview:
-
Cell Culture and Stimulation: Grow cells (e.g., HEK293, CHO, or adipocytes) to confluency. Serum-starve the cells and then stimulate with this compound (e.g., 100 nM for 5-10 minutes) or leave untreated as a control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).
-
Lysate Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-insulin receptor β-subunit antibody) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the "prey" protein (e.g., anti-IRS-1 or anti-Shc) and the "bait" protein as a control.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Objective: To quantify the binding kinetics and affinity of the interaction between the IRS-1 PTB domain and a phosphorylated peptide from the this compound receptor's juxtamembrane region.
Protocol Overview:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The "ligand" (e.g., purified IRS-1 PTB domain) is covalently coupled to the sensor chip surface. A reference flow cell is prepared, often by immobilizing a non-relevant protein or by leaving it blank.
-
Analyte Injection: The "analyte" (e.g., synthetic phosphopeptide corresponding to the IR juxtamembrane region containing pTyr960) is injected at various concentrations over the sensor chip surface in a continuous flow of running buffer (e.g., HBS-EP).
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is monitored in real-time to generate a sensorgram.
-
Regeneration: After each analyte injection, the sensor chip surface is regenerated using a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: The sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction (enthalpy and entropy).
Objective: To determine the complete thermodynamic profile of the interaction between the Shc PTB domain and a phosphorylated this compound receptor peptide.
Protocol Overview:
-
Sample Preparation: The "macromolecule" (e.g., purified Shc PTB domain) is placed in the sample cell of the calorimeter, and the "ligand" (e.g., synthetic phosphopeptide) is loaded into the injection syringe. Both samples must be in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Titration: A series of small aliquots of the ligand are injected into the sample cell containing the macromolecule.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Conclusion
The interaction between the this compound receptor and its substrates is a cornerstone of cellular signaling, with profound implications for human health. A detailed understanding of the structural basis of these interactions, facilitated by the powerful techniques of structural biology and biophysics, is essential for the development of novel therapeutic strategies to combat this compound resistance, type 2 diabetes, and cancer. This guide has provided a comprehensive overview of the key molecular players, their structural features, the quantitative aspects of their interactions, and the experimental methodologies used to study them. Continued research in this area will undoubtedly uncover further layers of complexity and provide new opportunities for therapeutic intervention.
References
- 1. The this compound Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signaling pathways in this compound action: molecular targets of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Receptor Signaling in Normal and this compound-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular basis for this compound resistance. Elevated serine/threonine phosphorylation of IRS-1 and IRS-2 inhibits their binding to the juxtamembrane region of the this compound receptor and impairs their ability to undergo this compound-induced tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Binding of IRS to this compound receptor [reactome.org]
- 6. Structure of the IRS-1 PTB domain bound to the juxtamembrane region of the this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Activation mechanism of the this compound receptor revealed by cryo-EM structure of the fully liganded receptor–ligand complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMDB < EMD-20522 [ebi.ac.uk]
- 12. EMDB-20522: Cryo-EM structure of full-length this compound receptor bound to 4 insu... - Yorodumi [pdbj.org]
- 13. EMDR Atlas [emdataresource.org]
- 14. Crystal structure of the activated this compound receptor tyrosine kinase in complex with peptide substrate and ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of the activated this compound receptor tyrosine kinase in complex with peptide substrate and ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Insulin Secretion by Incretin Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms by which the incretin (B1656795) hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), regulate insulin secretion from pancreatic beta-cells. This document provides a detailed overview of the signaling pathways, quantitative data on their effects, and comprehensive experimental protocols for studying these processes.
Introduction to the Incretin Effect
The "incretin effect" describes the physiological phenomenon where oral glucose administration elicits a significantly higher this compound response compared to an intravenous glucose infusion resulting in the same plasma glucose concentration.[1][2] This effect is primarily mediated by the gut-derived hormones GLP-1 and GIP, which are secreted from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion.[3][4] In healthy individuals, the incretin effect accounts for a substantial portion of postprandial this compound release.[1] However, this effect is notably blunted in individuals with type 2 diabetes, primarily due to a reduced insulinotropic response to GIP.[1][2]
Incretin Hormone Signaling in Pancreatic Beta-Cells
Both GLP-1 and GIP are members of the glucagon (B607659) superfamily and exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of pancreatic beta-cells: the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR).[3][5][6] While both receptors are coupled to the Gαs subunit and activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), there are notable differences in their signaling pathways and downstream effects.[3][5][7]
The GLP-1 Signaling Pathway
Upon binding of GLP-1 to its receptor, the activated Gαs subunit stimulates adenylyl cyclase, resulting in the conversion of ATP to cAMP.[8] The subsequent rise in intracellular cAMP activates two primary downstream effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream targets involved in this compound granule exocytosis.[8]
-
Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac/Rap1 pathway is also implicated in the potentiation of this compound secretion.[8]
The activation of these pathways ultimately leads to the potentiation of glucose-stimulated this compound secretion (GSIS).[9] This occurs through mechanisms that include increased Ca2+ influx through voltage-dependent calcium channels and enhanced mobilization of intracellular Ca2+ stores.[8]
The GIP Signaling Pathway
Similar to GLP-1, GIP binding to its receptor also activates the Gαs-adenylyl cyclase-cAMP cascade.[6] However, there is evidence suggesting that GIP signaling may also involve other pathways, including the activation of phospholipase C and subsequent protein kinase C activation, although the primary insulinotropic effect is mediated through cAMP.[10] Furthermore, GIP has been shown to have a more pronounced effect on beta-cell proliferation and survival compared to GLP-1.[11]
Quantitative Effects of Incretin Hormones
The insulinotropic effects of GLP-1 and GIP are dose-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinity and Potency
| Hormone/Agonist | Receptor | Cell Line | Binding Affinity (Ki, nM) | Potency (EC50, nM) for cAMP Accumulation | Reference |
| GIP | Human GIPR | HEK293 | 0.38 | 0.02 | [4][12] |
| GLP-1 | Human GLP-1R | HEK293 | 1.8 | 0.028 | [4][12] |
| Tirzepatide | Human GIPR | HEK293 | 0.14 | 0.005 | [12] |
| Tirzepatide | Human GLP-1R | HEK293 | 0.72 | 0.06 | [12] |
Table 2: In Vitro this compound Secretion
| Hormone | Concentration | Glucose Condition | Cell/Islet Type | Fold Increase in this compound Secretion (vs. Glucose alone) | Reference |
| GLP-1 | 10 nM | 16.7 mM | Human Islets | ~1.35 | [13] |
| GIP | 10 nM | High Glucose | HIT-T15 cells | Significant increase (exact fold change not specified) | [14] |
| GLP-1 | 0.5 pmol·kg⁻¹·min⁻¹ infusion | Graded Glucose | Human (in vivo) | Slope of ISR vs. glucose increased ~6-fold in T2D patients | [15] |
| GLP-1 | 0.4 pmol·kg⁻¹·min⁻¹ infusion | 5-9 mM Glucose | Human (in vivo) | >200% increase in ISR | [16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of incretin hormone function. Below are protocols for key experiments.
Static this compound Secretion Assay from Isolated Islets
This protocol is adapted from publicly available resources and is suitable for both rodent and human islets.[17][18][19]
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM)
-
High glucose KRB (e.g., 16.7 mM)
-
Incretin hormones (GLP-1, GIP) at desired concentrations
-
Acid-ethanol solution (75% ethanol, 1.5% HCl)
-
This compound immunoassay kit (ELISA or RIA)
-
24-well plates
-
Microcentrifuge tubes
Procedure:
-
Islet Recovery: Following isolation, allow islets to recover in culture medium for at least 1 hour at 37°C.
-
Pre-incubation:
-
Hand-pick batches of size-matched islets (e.g., 10-15 islets per replicate) into a petri dish containing low glucose KRB.
-
Transfer triplicate batches of islets into wells of a 24-well plate containing 1 mL of low glucose KRB.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of the appropriate test buffer to each well:
-
Low glucose KRB (basal)
-
High glucose KRB (stimulated)
-
High glucose KRB + GLP-1
-
High glucose KRB + GIP
-
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C to pellet any cellular debris.
-
Transfer the supernatant to a new tube and store at -20°C until this compound measurement.
-
-
This compound Content:
-
To the remaining islets in the wells, add 500 µL of acid-ethanol to extract intracellular this compound.
-
Incubate overnight at -20°C.
-
The following day, sonicate the samples and centrifuge to pellet debris.
-
Collect the supernatant for this compound content measurement.
-
-
This compound Measurement:
-
Measure this compound concentrations in the collected supernatants (secreted this compound) and the acid-ethanol extracts (this compound content) using an appropriate immunoassay.
-
This compound secretion is typically expressed as a percentage of total this compound content or normalized to the basal secretion rate.
-
Islet Perifusion for Dynamic this compound Secretion
Perifusion assays allow for the real-time measurement of this compound secretion kinetics, revealing the biphasic pattern of release.[13][20][21]
Equipment and Materials:
-
Perifusion system (including peristaltic pump, water bath, islet chambers, and fraction collector)
-
Isolated pancreatic islets
-
Perifusion buffer (KRB with varying glucose and incretin concentrations)
-
This compound immunoassay kit
Procedure:
-
System Setup:
-
Assemble the perifusion system according to the manufacturer's instructions.
-
Equilibrate the system with low glucose buffer at 37°C.
-
-
Islet Loading:
-
A known number of islets (e.g., 100-200) are loaded into each perifusion chamber.
-
-
Equilibration:
-
Perifuse the islets with low glucose buffer for a set period (e.g., 30-60 minutes) to establish a stable baseline.
-
-
Stimulation Protocol:
-
Switch the perifusion buffer to one containing the desired secretagogues in a programmed sequence. A typical protocol might involve:
-
Low glucose baseline
-
High glucose stimulation (to observe first and second phase this compound release)
-
High glucose + incretin hormone
-
Return to low glucose
-
-
-
Fraction Collection:
-
Collect the perifusate in fractions at regular intervals (e.g., every 1-3 minutes) using a fraction collector.
-
-
Sample Analysis:
-
Measure the this compound concentration in each fraction using an immunoassay.
-
-
Data Analysis:
-
Plot this compound concentration versus time to visualize the dynamic secretion profile.
-
Quantify parameters such as the area under the curve (AUC) for first and second phase release.
-
Measurement of Intracellular cAMP using FRET
Förster Resonance Energy Transfer (FRET)-based biosensors are powerful tools for measuring real-time changes in intracellular cAMP levels in living cells.[22][23][24]
Principle:
FRET-based cAMP biosensors typically consist of a cAMP-binding domain flanked by two fluorescent proteins (a donor and an acceptor). In the absence of cAMP, the sensor is in a "closed" conformation, bringing the donor and acceptor fluorophores in close proximity, resulting in high FRET. When cAMP binds, the sensor undergoes a conformational change, increasing the distance between the fluorophores and causing a decrease in FRET.
General Protocol:
-
Cell Culture and Transfection:
-
Culture pancreatic beta-cell lines (e.g., MIN6, INS-1) or primary islets.
-
Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., an Epac-based sensor).
-
-
Live-Cell Imaging:
-
Plate the transfected cells in an imaging dish.
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for the donor and acceptor fluorophores).
-
-
Data Acquisition:
-
Acquire baseline fluorescence images of the donor and acceptor channels.
-
Stimulate the cells with incretin hormones or other agents that modulate cAMP levels.
-
Acquire a time-lapse series of images to monitor the change in FRET ratio over time.
-
-
Data Analysis:
Conclusion
The incretin hormones GLP-1 and GIP are critical regulators of this compound secretion and play a vital role in glucose homeostasis. Understanding their distinct and overlapping signaling pathways and physiological effects is essential for the development of novel therapeutics for type 2 diabetes and obesity. The experimental protocols detailed in this guide provide a framework for the robust investigation of incretin hormone action in pancreatic beta-cells. The quantitative data presented herein highlights the potent insulinotropic effects of these hormones and provides a basis for comparative studies. Further research in this area will continue to uncover the complexities of incretin biology and pave the way for more effective treatments for metabolic diseases.
References
- 1. Static Glucose-stimulated this compound Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 2. Binding kinetics, bias, receptor internalization and effects on this compound secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two incretin hormones GLP-1 and GIP: comparison of their actions in this compound secretion and β cell preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Glucagon-like Peptide-1: Actions and Influence on Pancreatic Hormone Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 receptor activated this compound secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GIP mediates the incretin effect and glucose tolerance by dual actions on α cells and β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-dependent insulinotropic polypeptide (GIP) stimulation of pancreatic beta-cell survival is dependent upon phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) signaling, inactivation of the forkhead transcription factor Foxo1, and down-regulation of bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. protocols.io [protocols.io]
- 18. Static this compound secretion analysis of isolated islets [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 21. Dynamic Glucose-Stimulated this compound Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells | Springer Nature Experiments [experiments.springernature.com]
- 24. OPG [opg.optica.org]
- 25. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Insulin Granule Biogenesis and Maturation: The Assembly Line
An In-Depth Technical Guide to the Intracellular Trafficking of Insulin-Containing Vesicles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the lifecycle of this compound-containing vesicles, also known as this compound secretory granules (ISGs). From their biogenesis in the Golgi apparatus to their regulated exocytosis at the plasma membrane, each step is a tightly controlled process critical for maintaining glucose homeostasis. Dysregulation at any point in this pathway can contribute to the pathophysiology of diabetes. This document details the molecular machinery, regulatory signaling cascades, quantitative dynamics, and key experimental protocols used to investigate these intricate processes.
The journey of an this compound molecule begins with its synthesis as a precursor protein and subsequent packaging into specialized secretory organelles. This multi-step process ensures the formation of mature, secretion-competent granules.
The synthesis and processing of this compound initiate with the translation of preprothis compound in the rough endoplasmic reticulum (RER).[1][2] Following signal peptide cleavage, prothis compound is transported to the Trans-Golgi Network (TGN), where it is sorted and packaged into immature, clathrin-coated granules.[1][2][3]
The maturation of these granules is a critical phase involving several concurrent events:
-
Acidification: The granule lumen becomes progressively acidic through the action of an ATP-dependent proton pump (V-ATPase).[1][2][4]
-
Proteolytic Processing: The acidic environment activates prohormone convertases (PC1/3 and PC2) and carboxypeptidase E, which cleave prothis compound into active this compound and C-peptide.[1][2]
-
Condensation and Crystallization: this compound molecules, along with zinc and calcium ions, condense to form a dense, crystalline core, which is a hallmark of mature granules.[1][2]
-
Membrane Remodeling: The clathrin coat is shed, and other proteins not destined for secretion undergo retrograde trafficking back to the Golgi or to degradative pathways.[1][2]
Mature this compound granules are large dense-core vesicles (LDCVs) with a diameter of approximately 300-350 nm.[1]
Caption: The lifecycle of an this compound secretory granule from synthesis to maturation.
Cytoskeletal Transport and Granule Pools
Once mature, this compound granules are transported through the dense cytoplasm to the plasma membrane. This movement is not random but is actively guided by the cell's cytoskeleton and results in the formation of distinct functional pools of granules.
-
Microtubule-Based Transport: Microtubules serve as the primary tracks for the long-distance, bidirectional transport of granules from the cell's interior toward the periphery.[5][6][7] This movement is driven by motor proteins, such as kinesin-1, and is enhanced by glucose stimulation.[5][8] The microtubule network in beta cells is uniquely dense and randomly oriented, which can also physically impede the movement of larger granules.[5][6]
-
Actin Cytoskeleton Regulation: The cortical actin network, a dense meshwork beneath the plasma membrane, plays a dual role. Under basal (low glucose) conditions, it acts as a barrier, restricting granule access to the membrane to prevent unwanted this compound release.[8][9] Upon stimulation, the actin network can remodel and provide tracks for short-range, myosin Va-driven transport to bring granules to their final docking sites.[8]
This regulated transport system establishes two main functional pools of this compound granules:
-
The Readily Releasable Pool (RRP): This is a small, functionally distinct population of granules, representing less than 1% of the total (~50 granules in rodent beta cells).[10] These granules are already docked and primed at the plasma membrane, poised for immediate fusion upon a calcium signal.[1] The RRP is responsible for the rapid, first phase of this compound secretion.[1][2]
-
The Reserve Pool (RP): This pool contains the vast majority (>99%) of the approximately 10,000 granules within a beta cell.[10][11] These granules are located deeper in the cytoplasm and must be mobilized toward the plasma membrane to sustain the prolonged, second phase of this compound secretion.[1][2]
The Exocytotic Machinery: Docking, Priming, and Fusion
Exocytosis is the final, calcium-dependent step where the granule membrane merges with the plasma membrane to release this compound. This process is orchestrated by a highly conserved protein machinery.[11][12]
-
Tethering and Docking: Granules are first loosely tethered to the plasma membrane before forming a more stable, "docked" state. This process is mediated by Rab GTPases and their effectors.
-
Priming: After docking, granules undergo a series of ATP-dependent molecular rearrangements, known as priming, that render them fusion-competent.
-
Fusion: The influx of calcium triggers the final fusion event.
The core of this process is the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex .[12][13] This complex acts as a molecular zipper, pulling the two membranes together. In pancreatic beta cells, the key players are:
-
v-SNARE (vesicle-SNARE): VAMP2 (or Synaptobrevin-2) located on the this compound granule membrane.[13][14]
-
t-SNAREs (target-SNAREs): Syntaxin-1A and SNAP-25 located on the plasma membrane.[13][14]
These three proteins assemble into a highly stable, parallel four-helix bundle, providing the energy to overcome the repulsive forces between the lipid bilayers and drive membrane fusion.[13][15][16]
Several other proteins are critical for regulating SNARE complex formation:
-
Munc18: An SM (Sec/Munc18-like) protein that is essential for exocytosis, playing a crucial role in chaperoning Syntaxin and promoting SNARE complex assembly.[1][12]
-
Synaptotagmin: The primary Ca2+ sensor.[1][15] Upon glucose-stimulated Ca2+ influx, Ca2+ binds to the C2 domains of synaptotagmin, causing it to interact with both the plasma membrane lipids and the SNARE complex, triggering the rapid fusion of the granule.[15]
The Central Regulator: Glucose-Stimulated this compound Secretion (GSIS)
The entire process of this compound granule trafficking and exocytosis is primarily regulated by the concentration of glucose in the bloodstream. The Glucose-Stimulated this compound Secretion (GSIS) pathway is the central mechanism that couples glucose metabolism to this compound release.[17][18]
The canonical GSIS pathway proceeds as follows:
-
Glucose Uptake: Glucose enters the beta cell through GLUT transporters.[17][19]
-
Metabolism: Intracellular glucose is phosphorylated and enters glycolysis, leading to an increase in the ATP/ADP ratio.[17][18]
-
KATP Channel Closure: The elevated ATP/ADP ratio causes the closure of ATP-sensitive potassium (KATP) channels on the plasma membrane.[1][19]
-
Membrane Depolarization: Closure of KATP channels prevents K+ efflux, leading to the depolarization of the cell membrane.[1][19]
-
Ca2+ Influx: The membrane depolarization opens voltage-dependent Ca2+ channels (VDCCs).[1][19]
-
Exocytosis Trigger: The resulting influx of Ca2+ acts as the primary trigger for the exocytosis of docked this compound granules by activating synaptotagmin.[1][15]
This stimulation results in a characteristic biphasic this compound release : a sharp, transient first phase lasting 5-10 minutes (release of the RRP), followed by a sustained second phase that can last for hours (recruitment and release of granules from the RP).[1][2][20]
Caption: The canonical signaling pathway for Glucose-Stimulated this compound Secretion (GSIS).
Quantitative Data on this compound Granule Dynamics
Quantitative analysis of granule characteristics and behavior is essential for building accurate models of this compound secretion.
| Parameter | Value | Cell Type / Condition | Source |
| Granule Characteristics | |||
| Diameter | 100–300 nm | Pancreatic β-cells | [5] |
| Diameter | 300–350 nm | Pancreatic β-cells | [1] |
| Total Number per Cell | ~10,000 | Rodent β-cells | [10][11] |
| Total Number per Cell | >10,000 | Mouse Islet β-cells | [21] |
| Granule Pools | |||
| Readily Releasable Pool (RRP) | ~50 granules (<1% of total) | Rodent β-cells | [10] |
| Reserve Pool (RP) | >99% of total granules | Rodent β-cells | [10] |
| Granule Dynamics | |||
| Diffusion Coefficient (D) | 0.01 μm²/s | β-cells (computational model) | [5] |
| Arrival Rate at Membrane | ~1 vesicle/μm² per hour | Human Islet β-cells | [10] |
| Distance from Plasma Membrane | 0.1 - 0.5 μm (large proportion) | INS-1E cells | [22] |
Key Experimental Protocols
Studying the dynamic process of this compound vesicle trafficking requires specialized techniques that can provide high spatiotemporal resolution.
Glucose-Stimulated this compound Secretion (GSIS) Assay (In Vitro)
This is a foundational assay to measure the amount of this compound secreted by isolated islets or beta-cell lines in response to glucose.
Methodology: [23]
-
Cell Culture: Plate this compound-secreting cells (e.g., INS-1) or isolated pancreatic islets and culture under standard conditions.
-
Equilibration/Starvation: Wash the cells and pre-incubate them for 30-60 minutes in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.6 mM glucose) to establish a basal secretion state.
-
Basal Sample Collection: Collect the supernatant from the low-glucose incubation to measure basal this compound secretion.
-
Stimulation: Replace the buffer with a high-glucose buffer (e.g., 16.7 mM glucose) and incubate for a defined period (e.g., 90 minutes).
-
Stimulated Sample Collection: Collect the supernatant to measure glucose-stimulated this compound secretion.
-
Quantification: Measure the this compound concentration in the collected samples using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or radioimmunoassay (RIA).
-
Normalization: Normalize secretion data to the total protein content or DNA content of the cells to account for variations in cell number.
Total Internal Reflection Fluorescence (TIRF) Microscopy
TIRF microscopy is the gold-standard technique for visualizing the final steps of exocytosis—docking, priming, and fusion—at the plasma membrane with high signal-to-noise.[24] It selectively excites fluorophores within a very thin optical section (~100 nm) adjacent to the coverslip, eliminating out-of-focus fluorescence from the cell interior.[25]
-
Cell Preparation: Plate beta cells on glass coverslips. Transfect cells with plasmids encoding fluorescently tagged proteins that localize to this compound granules, such as this compound-GFP, Phogrin-GFP, or Syncollin-GFP.
-
Mounting and Perifusion: Mount the coverslip in an open chamber on the TIRF microscope stage, which is equipped with a temperature-controlled environment (37°C). Use a perifusion system to allow for the rapid exchange of low- and high-glucose buffers.
-
Image Acquisition: Focus on the cell-coverslip interface to visualize individual fluorescent granules. Acquire time-lapse image series before, during, and after stimulation with high glucose or other secretagogues (e.g., KCl).
-
Data Analysis: Use particle tracking software to analyze the acquired images. This allows for the quantification of:
-
Granule Density: The number of granules docked at the membrane.
-
Docking and Dwell Time: Distinguish between pre-docked granules and "newcomer" granules that arrive and fuse during stimulation.[28]
-
Fusion Events: Identify fusion events by the sudden disappearance or change in the fluorescence pattern of a granule.
-
Caption: A typical experimental workflow for TIRF microscopy of this compound granule exocytosis.
References
- 1. This compound Granule Biogenesis, Trafficking and Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prothis compound Intermolecular Interactions during Secretory Trafficking in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of the Microtubule Cytoskeleton on this compound Transport in Beta Cells: A 3D Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Microtubules in Pancreatic β Cells: Convoluted Roadways Toward Precision [frontiersin.org]
- 8. Cytoskeletal Dependence of this compound Granule Movement Dynamics in INS-1 Beta-Cells in Response to Glucose | PLOS One [journals.plos.org]
- 9. Role of the actin cytoskeleton in this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. pnas.org [pnas.org]
- 12. Key proteins involved in this compound vesicle exocytosis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of this compound Action and this compound Secretion by SNARE-Mediated Vesicle Exocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. A pathway model of glucose-stimulated this compound secretion in the pancreatic β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Validation of methods for measurement of this compound secretion in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intracellular transport of this compound granules is a subordinated random walk - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative, in situ visualization of intracellular this compound vesicles in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | In vitro Characterization of this compound−Producing β-Cell Spheroids [frontiersin.org]
- 24. Imaging exocytosis of single this compound secretory granules with TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. TIRF imaging of docking and fusion of single this compound granule motion in primary rat pancreatic β-cells: different behaviour of granule motion between normal and Goto–Kakizaki diabetic rat β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. biorxiv.org [biorxiv.org]
- 28. Frontiers | The changing view of this compound granule mobility: From conveyor belt to signaling hub [frontiersin.org]
Methodological & Application
Application Notes & Protocols: In Vivo Techniques for Assessing Insulin Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Insulin resistance, a state of attenuated cellular response to this compound, is a cornerstone in the pathophysiology of Type 2 Diabetes and the metabolic syndrome.[1][2] Quantifying this compound sensitivity in vivo is therefore critical for basic research, clinical diagnostics, and the development of novel therapeutics.[1] This document provides detailed application notes and protocols for three key in vivo techniques used to assess whole-body this compound sensitivity: the Hyperinsulinemic-Euglycemic Clamp, the this compound Tolerance Test (ITT), and the Oral Glucose Tolerance Test (OGTT).
The Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the "gold standard" for assessing this compound sensitivity in vivo.[3][4][5] It provides a direct measure of this compound-mediated glucose disposal under steady-state conditions.[6][7]
Principle: A high level of this compound is infused intravenously at a constant rate to achieve a state of hyperinsulinemia.[7][8] This stimulates glucose uptake by peripheral tissues (primarily skeletal muscle) and suppresses hepatic glucose production.[7][9] Simultaneously, a variable rate of glucose is infused to "clamp" the blood glucose concentration at a normal, euglycemic level.[8][10] The rate of glucose infusion required to maintain euglycemia is a direct index of whole-body this compound sensitivity; a higher glucose infusion rate (GIR) indicates greater this compound sensitivity.[6][11]
Advantages and Disadvantages
| Feature | Description |
| Advantages | Gold Standard: Considered the most accurate and reliable method for quantifying this compound sensitivity.[3][4][10] Direct Measurement: Directly assesses this compound-mediated glucose disposal.[6][7] Detailed Insights: Can be combined with isotopic tracers to assess tissue-specific glucose uptake and hepatic glucose production.[6][10] |
| Disadvantages | Invasive & Complex: Requires intravenous catheters for infusion and frequent blood sampling.[9][12] Labor & Resource Intensive: Demands skilled personnel, specialized equipment, and is time-consuming.[7][9] Non-Physiological: Creates a state of hyperinsulinemia that may not reflect normal physiological conditions.[9] |
Experimental Protocol (Human Study)
This protocol is a generalized guideline and must be adapted based on specific study goals and institutional review board (IRB) approval.
I. Subject Preparation:
-
Subjects should fast for at least 8-10 hours overnight.[11]
-
Subjects should refrain from strenuous exercise, alcohol, and caffeine (B1668208) for at least 24 hours prior to the study.[11]
-
For subjects with diabetes, an overnight intravenous this compound infusion may be used to standardize morning blood glucose levels.[11]
-
Two intravenous catheters are placed: one in an arm vein for the infusion of this compound and glucose, and another in the contralateral arm or hand for blood sampling.[11] The sampling hand/arm may be warmed to "arterialize" the venous blood.[11]
II. Clamp Procedure:
-
Baseline: Collect baseline blood samples to determine fasting glucose and this compound concentrations.
-
This compound Infusion: Begin a continuous infusion of human this compound. A common rate is 40-120 mU/m²/min.[7][13] The goal is to acutely raise and maintain plasma this compound at a constant high level (e.g., 100 µU/mL).[8]
-
Glucose Monitoring: Begin blood sampling every 5-10 minutes to monitor blood glucose levels.
-
Glucose Infusion: Concurrently, begin a variable-rate infusion of a 20% dextrose solution.[11] Adjust the infusion rate based on the frequent glucose measurements to maintain the blood glucose concentration at a target euglycemic level (e.g., ~90 mg/dL).[14]
-
Steady State: The clamp typically lasts for 2-3 hours to achieve a steady state.[6] The glucose infusion rate (GIR) is calculated during the final 30-60 minutes of the clamp, when glucose and this compound levels are stable.[11][14]
III. Data Analysis:
-
The primary outcome is the Glucose Infusion Rate (GIR) , typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min).
-
An this compound sensitivity index (SIClamp) can also be calculated by normalizing the GIR for the steady-state glucose and this compound concentrations: SIClamp = M / (G × ΔI), where M is the GIR, G is the steady-state glucose, and ΔI is the difference between steady-state and fasting this compound.[7]
Quantitative Data Summary
| Parameter | Typical Value (Human Studies) | Reference |
| Fasting Period | 8 - 12 hours | [11] |
| This compound Infusion Rate | 40 - 120 mU/m²/min | [7][13] |
| Target Euglycemia | ~90 mg/dL (5.0 mmol/L) | [14] |
| Blood Sampling Frequency | Every 5 - 10 minutes | |
| Clamp Duration | 2 - 3 hours | [6] |
| Normal GIR (this compound Sensitive) | > 7.5 mg/kg/min | [13] |
| This compound Resistant GIR | < 4.7 mg/kg/min | [13] |
Workflow Diagram
This compound Tolerance Test (ITT)
The ITT is a simpler, dynamic test that provides a rapid assessment of whole-body this compound sensitivity.[3][15]
Principle: A bolus of this compound is administered intravenously or intraperitoneally, causing a rapid decrease in blood glucose levels.[3][15][16] The rate at which glucose is cleared from the circulation is proportional to this compound sensitivity. A faster decline in blood glucose indicates greater this compound sensitivity.[17]
Advantages and Disadvantages
| Feature | Description |
| Advantages | Simple & Rapid: Much faster and less complex to perform than the euglycemic clamp.[16] Good Correlation: The resulting index (KITT) correlates well with the gold-standard clamp technique.[15] Low Cost: Requires fewer resources and less time. |
| Disadvantages | Risk of Hypoglycemia: The primary risk is inducing severe hypoglycemia, which can be dangerous and requires careful monitoring.[15][16] Counter-regulatory Hormones: The induced hypoglycemia can trigger the release of counter-regulatory hormones (e.g., glucagon, cortisol), which can confound the results.[15] Less Precise: Provides an index of sensitivity rather than a direct quantitative measurement of glucose disposal. |
Experimental Protocol (Rodent Model)
This protocol is a generalized guideline for studies in mice.
I. Animal Preparation:
-
Fast animals for a short duration (e.g., 4-6 hours) to normalize blood glucose without inducing a starvation state.[17]
-
Weigh each animal to calculate the correct this compound dose.
-
Place the animal in a quiet, calm environment to minimize stress.
II. ITT Procedure:
-
Baseline (T=0): Obtain a baseline blood glucose measurement from the tail vein.
-
This compound Injection: Administer a bolus of regular this compound via intraperitoneal (IP) injection. A typical dose for mice is 0.75 U/kg body weight.
-
Timed Blood Sampling: Collect blood samples from the tail vein at regular intervals post-injection. Common time points are 15, 30, 45, 60, 90, and 120 minutes.
-
Monitoring: Closely monitor the animals for signs of severe hypoglycemia. Have a glucose solution (e.g., 10% glucose) ready for administration if needed.[17]
III. Data Analysis:
-
Plot the blood glucose concentrations against time for each animal or group.
-
Calculate the glucose disappearance rate (KITT) . This is determined from the slope of the linear decline in blood glucose, typically between 15 and 60 minutes post-injection.
-
The KITT (%/min) can be calculated using the formula: KITT = (0.693 / t1/2) * 100.[18] The half-life (t1/2) is calculated from the linear regression of the natural logarithm of blood glucose concentrations versus time.[18]
Quantitative Data Summary
| Parameter | Typical Value (Rodent Models) | Reference |
| Fasting Period | 4 - 6 hours | [17] |
| This compound Dose (IP) | 0.75 - 1.0 U/kg body weight | |
| Blood Sampling Times | 0, 15, 30, 45, 60, 90, 120 min | |
| Key Parameter | Glucose Disappearance Rate (KITT) | [15][18] |
Workflow Diagram
Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used clinical and research tool to assess the body's ability to handle an oral glucose load.[19][20] While it primarily measures glucose tolerance, which is a composite of this compound secretion and this compound action, various indices can be derived from the data to estimate this compound sensitivity.[2]
Principle: After an overnight fast, a standard dose of glucose is consumed orally.[19][20] Blood samples are taken at timed intervals to measure plasma glucose and this compound concentrations. The test evaluates how quickly the body clears the glucose from the blood. An exaggerated and prolonged increase in both glucose and this compound levels suggests this compound resistance.[21]
Advantages and Disadvantages
| Feature | Description |
| Advantages | Physiological: The oral route of glucose administration is more physiological than intravenous methods.[2] Simple & Safe: Easy to administer and generally very safe, with minimal risks.[19] Widely Used: A standard diagnostic test for prediabetes and diabetes.[19][20] Rich Data: Provides information on both this compound sensitivity and β-cell function.[2] |
| Disadvantages | Indirect Measure: Measures glucose tolerance, not directly this compound sensitivity.[2] Results are influenced by glucose absorption and incretin (B1656795) effects.[2] Poor Reproducibility: Can have higher variability compared to the clamp due to differences in gastric emptying and glucose absorption.[2] Requires Mathematical Modeling: Deriving a robust this compound sensitivity index requires mathematical calculations (e.g., Matsuda Index).[22][23] |
Experimental Protocol (Human Study)
I. Subject Preparation:
-
Subjects should consume an unrestricted diet with adequate carbohydrates (>150g/day) for 3 days prior to the test.[21]
-
Fast for 8-14 hours overnight before the test; water is permitted.[21][24]
-
Subjects should avoid smoking and strenuous exercise on the morning of and during the test.[21][24]
II. OGTT Procedure:
-
Baseline (T=0): A fasting blood sample is collected to measure baseline glucose and this compound levels.[24]
-
Glucose Administration: The subject drinks a solution containing a standard dose of glucose (typically 75 grams) within 5 minutes.[19]
-
Timed Blood Sampling: Additional blood samples are collected at specific time points, commonly at 30, 60, 90, and 120 minutes after the glucose drink.[20]
-
The subject should remain seated and at rest throughout the test.[24]
III. Data Analysis:
-
Plot mean glucose and this compound concentrations against time.
-
Calculate the Area Under the Curve (AUC) for both glucose and this compound.
-
Calculate an this compound sensitivity index. The Matsuda Index is commonly used and is well-correlated with the euglycemic clamp.[23]
-
Matsuda Index = 10,000 / √( [Fasting Glucose × Fasting this compound] × [Mean GlucoseOGTT × Mean InsulinOGTT] )[23]
-
A lower Matsuda Index value indicates greater this compound resistance.
-
Quantitative Data Summary
| Parameter | Typical Value (Human Studies) | Reference |
| Fasting Period | 8 - 14 hours | [21] |
| Oral Glucose Dose | 75 grams | [19] |
| Blood Sampling Times | 0, 30, 60, 90, 120 minutes | [20] |
| Key Parameters | Glucose AUC, this compound AUC, Matsuda Index | [23] |
| Normal 2-hr Glucose | < 140 mg/dL | [25] |
| Impaired Tolerance 2-hr Glucose | 140 - 199 mg/dL | [25] |
Workflow Diagram
This compound Signaling Pathway
This compound initiates a complex signaling cascade that results in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which is essential for glucose uptake in muscle and adipose tissue.[26][27][28] Impairments in this pathway lead to this compound resistance.[29]
Key Steps:
-
This compound Binding: this compound binds to the alpha subunit of the this compound receptor (IR) on the cell surface.
-
Receptor Activation: This binding induces a conformational change, leading to the autophosphorylation and activation of the receptor's beta subunits, which have tyrosine kinase activity.
-
IRS Phosphorylation: The activated IR phosphorylates this compound Receptor Substrate (IRS) proteins.
-
PI3K Activation: Phosphorylated IRS recruits and activates Phosphoinositide 3-kinase (PI3K).[30]
-
PIP3 Generation: PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane.[29]
-
Akt Activation: PIP3 recruits and facilitates the activation of the kinase Akt (also known as Protein Kinase B) via other kinases like PDK1.[29]
-
GLUT4 Translocation: Activated Akt phosphorylates downstream targets, including AS160 (a Rab-GAP), which relieves its inhibition of Rab proteins. This ultimately triggers the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane.[29][30]
-
Glucose Uptake: GLUT4 transporters are inserted into the plasma membrane, where they facilitate the transport of glucose from the bloodstream into the cell.[27]
Signaling Pathway Diagram
References
- 1. login.medscape.com [login.medscape.com]
- 2. Assessing this compound Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo techniques for assessment of this compound sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative this compound sensitivity check index: a simple, accurate method for assessing this compound sensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prosciento.com [prosciento.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Defining this compound Resistance From Hyperinsulinemic-Euglycemic Clamps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperinsulinemic-Euglycemic Clamp [bio-protocol.org]
- 15. This compound tolerance test - Wikipedia [en.wikipedia.org]
- 16. ekg.org.hk [ekg.org.hk]
- 17. This compound Tolerance Test [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. doralhw.org [doralhw.org]
- 20. Glucose tolerance test: Procedure, during pregnancy, and risks [medicalnewstoday.com]
- 21. ruh.nhs.uk [ruh.nhs.uk]
- 22. Assessment of methods and indexes of this compound sensitivity | Revista Portuguesa de Endocrinologia, Diabetes e Metabolismo [elsevier.es]
- 23. This compound sensitivity indices obtained from oral glucose tolerance testing: comparison with the euglycemic this compound clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oral Glucose Tolerance Test (OGTT) [myhealth.alberta.ca]
- 25. testmenu.com [testmenu.com]
- 26. This compound Receptor Signals Regulating GLUT4 Translocation and Actin Dynamics [jstage.jst.go.jp]
- 27. Separation of this compound Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 28. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 29. portlandpress.com [portlandpress.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Primary Pancreatic Islet Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of pancreatic islets of Langerhans is crucial for understanding the pathophysiology of diabetes and for developing novel therapeutic strategies, including islet transplantation and drug discovery.[1] Primary pancreatic islets are micro-organs composed of various endocrine cell types, most notably insulin-producing β-cells, glucagon-producing α-cells, and somatostatin-producing δ-cells.[2] The ability to successfully isolate and culture these islets ex vivo is fundamental for a wide range of research applications.
These application notes provide detailed protocols for the isolation, culture, and functional assessment of primary pancreatic islets. Additionally, key quantitative metrics and critical signaling pathways involved in islet survival and function in vitro are summarized to support robust and reproducible experimental outcomes.
Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation
This protocol describes a common method for isolating pancreatic islets from mice, involving in situ perfusion of the pancreas with collagenase, followed by enzymatic digestion and purification using a density gradient.[3][4] A successful isolation can yield 250–400 high-quality islets per mouse.[3][5]
Materials:
-
RPMI 1640 medium[2]
-
Surgical instruments (scissors, forceps)
-
50 mL conical tubes
-
500-micron mesh filter[2]
-
Water bath (37°C)
-
Centrifuge
Procedure:
-
Pancreas Perfusion & Dissection:
-
Euthanize the mouse according to approved institutional guidelines.
-
Secure the mouse in a supine position and sterilize the abdomen with 70% ethanol.[3]
-
Make a midline abdominal incision to expose the peritoneal cavity.[3]
-
Locate the common bile duct and clamp it near the liver.
-
Inject 2-3 mL of cold collagenase P solution into the common bile duct via the ampulla of Vater, which will cause the pancreas to inflate.[5]
-
Carefully dissect the inflated pancreas away from the surrounding organs (spleen, stomach, duodenum) and place it in a 50 mL tube on ice.[2][3]
-
-
Pancreas Digestion:
-
Mince the pancreas with fine scissors for 3-5 seconds.[3]
-
Incubate the tube in a 37°C water bath with shaking (100-120 rpm) for 12-13 minutes.[3][5]
-
Monitor the digestion closely. Stop the reaction by adding 40 mL of ice-cold HBSS or a specific "STOP" solution (HBSS with FBS) when the tissue appears dissociated.[3][5]
-
Shake the tube gently by hand for about 30 seconds to further disrupt the tissue.[3]
-
-
Islet Purification:
-
Centrifuge the digested tissue at 215 x g for 2 minutes at room temperature.[2]
-
Discard the supernatant and resuspend the pellet in 10 mL of room temperature Histopaque-1077.[2]
-
Gently overlay the Histopaque/tissue mixture with 5 mL of RPMI medium.[2]
-
Centrifuge at 850 x g for 15 minutes at 22°C with the brake OFF.[2]
-
Islets will be located at the interface between the Histopaque and the medium layer.[2]
-
Carefully collect the islet layer using a pipette and transfer to a new 50 mL tube.[2]
-
Wash the collected islets at least three times with 20 mL of fresh, ice-cold HBSS, centrifuging to pellet the islets between washes.[3]
-
-
Islet Hand-picking and Culture:
-
After the final wash, resuspend the islet pellet in complete culture medium.
-
Transfer the islets to a Petri dish.
-
Under a dissecting microscope, hand-pick pure islets away from remaining acinar and ductal tissue.[2]
-
Transfer the purified islets to a new culture dish with fresh, pre-warmed complete culture medium.
-
Protocol 2: Primary Pancreatic Islet Culture
This protocol outlines the standard conditions for maintaining primary islets in suspension culture.
Materials:
-
Complete culture medium: RPMI 1640 or CMRL 1066 are commonly used.[2][7]
-
Supplementation: Typically 10% Fetal Bovine Serum (FBS) or 0.5-1% Human Serum Albumin (HSA).[6][8]
-
Antibiotics: Penicillin-Streptomycin.
-
Non-treated Petri dishes or T175 flasks for suspension culture.[9]
Procedure:
-
Prepare Complete Culture Medium: Supplement the basal medium (e.g., RPMI 1640) with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.
-
Seeding Islets:
-
Transfer the hand-picked islets from Protocol 1 into a non-treated culture dish containing pre-warmed complete culture medium.
-
A typical seeding density for human islets is around 30,000 Islet Equivalents (IEQ) per T175 flask.[9]
-
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂. Islets are typically cultured for up to three days before experimental use.[2]
-
Media Change:
-
Change 50% of the medium every 2-3 days.
-
To do this, tilt the culture vessel for at least 30 minutes to allow the islets to settle by gravity in one corner.[10]
-
Carefully aspirate half of the used medium without disturbing the settled islets.[10]
-
Gently add an equal volume of fresh, pre-warmed complete medium.[10]
-
Protocol 3: Assessment of Islet Viability and Function
A. Islet Viability Assessment (Fluorescent Staining)
This method provides a qualitative and semi-quantitative assessment of islet viability.
Materials:
-
Fluorescein Diacetate (FDA) stock solution
-
Ethidium Bromide (EtBr) or Propidium Iodide (PI) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a dual staining solution of FDA (stains live cells green) and EtBr/PI (stains dead cells red) in PBS.
-
Transfer a small sample of islets (10-20) into the staining solution.
-
Incubate for 2-5 minutes at room temperature.
-
Visualize the islets immediately under a fluorescence microscope.
-
Live cells will fluoresce green, while the nuclei of dead cells will fluoresce red. Viability is typically expressed as the percentage of green-staining area to the total islet area.
B. Islet Function Assessment (Glucose-Stimulated this compound Secretion - GSIS)
This is the gold standard assay for assessing the primary function of β-cells within the islet.[11]
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Low glucose solution (e.g., 2.8 mM glucose in KRB)
-
High glucose solution (e.g., 16.7 mM glucose in KRB)[11]
-
This compound ELISA kit[12]
Procedure:
-
Select groups of size-matched islets (e.g., 20-50 islets per group).[11]
-
Pre-incubate the islets in a low glucose KRB buffer for 30-60 minutes at 37°C to establish a basal this compound secretion rate.[11][12]
-
Collect the supernatant from the low glucose incubation (this is the basal secretion sample).
-
Replace the low glucose buffer with a high glucose KRB buffer.
-
Incubate for 60 minutes at 37°C to stimulate this compound secretion.[11]
-
Collect the supernatant from the high glucose incubation (this is the stimulated secretion sample).
-
Measure the this compound concentration in both the basal and stimulated samples using an this compound ELISA kit.[12]
-
The function is often expressed as a Stimulation Index (SI), calculated as (this compound concentration in high glucose) / (this compound concentration in low glucose).
Quantitative Data Summary
The following tables summarize key quantitative data related to primary islet isolation and culture.
Table 1: Typical Islet Yield and Quality from Mouse Pancreas
| Parameter | Value | Reference(s) |
| Typical Yield | 250 - 400 Islets/Mouse | [2][3] |
| Post-Isolation Viability (Whole Islets) | ~96% | [12] |
| Post-Isolation Viability (Dispersed Cells) | ~74% | [12] |
Table 2: Common Islet Culture Conditions
| Parameter | Condition | Purpose | Reference(s) |
| Temperature | 37°C | Standard cell culture, promotes function | [6][9] |
| 22°C | Increased survival, reduced short-term secretion | [6] | |
| 4-8°C | Short-term preservation/storage | [6] | |
| CO₂ Concentration | 5% | Maintain pH of bicarbonate-buffered media | [2][6] |
| Serum/Albumin | 10% FBS or 0.5-1% HSA | Provides growth factors and nutrients | [6][8] |
Key Signaling Pathways in Islet Culture
The in vitro environment presents numerous stresses to isolated islets. Survival and function are maintained through several key intracellular signaling pathways. Pro-survival factors activate pathways that promote the expression of anti-apoptotic proteins (e.g., Bcl-2) and inhibit pro-apoptotic factors (e.g., Bad, Bax).[13][14]
-
PI3K/Akt Pathway: This is a central pathway for promoting cell survival and proliferation. Activation of the this compound-like Growth Factor 1 (IGF-1) receptor or other growth factor receptors leads to the activation of PI3K and subsequently Akt.[15] Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, promoting β-cell survival.[15][16]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) branch, is also involved in cell proliferation and survival.[15] Growth factors can activate this cascade, leading to the transcription of genes involved in cell growth.[15][17]
-
Calcineurin/NFAT Pathway: This calcium-dependent pathway is crucial for β-cell proliferation.[16] Increased intracellular calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[16] Dephosphorylated NFAT translocates to the nucleus to regulate the transcription of genes involved in β-cell function and proliferation.[16]
Visualizations
Experimental Workflow
References
- 1. Automated, High-Throughput Assays for Evaluation of Human Pancreatic Islet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Culture of the Islets of Langerhans from Mouse Pancreas [bio-protocol.org]
- 3. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 4. Mouse Pancreatic Islet Isolation [protocols.io]
- 5. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Islet Culture/Preservation Before Islet Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 9. Human Pancreatic Islet Isolation: Part II: Purification and Culture of Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Primary Pancreatic Islets | Applied Biological Materials Inc. [abmgood.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comprehensive Analysis of Human Pancreatic Islets Using Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paracrine signaling in islet function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signals in the pancreatic islet microenvironment influence β cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+-Mediated Signaling Pathways: A Promising Target for the Successful Generation of Mature and Functional Stem Cell-Derived Pancreatic Beta Cells In Vitro | MDPI [mdpi.com]
- 17. e-century.us [e-century.us]
Application Note: Quantifying Insulin Secretion from Isolated Islets
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pancreatic islet, a complex micro-organ, is the primary regulator of glucose homeostasis. The ability of its beta-cells to sense and respond to changes in blood glucose by secreting insulin is fundamental to metabolic health. Dysfunctional this compound secretion is a hallmark of diabetes mellitus.[1] Therefore, the accurate quantification of this compound secretion from isolated islets is a critical in vitro tool for diabetes research, islet transplantation, and the development of novel therapeutic agents.[2][3] This document provides detailed protocols for the two most common methods for assessing islet function: the static Glucose-Stimulated this compound Secretion (GSIS) assay and the dynamic perifusion assay.
Key Methodologies for Quantifying this compound Secretion
Two primary methods are employed to assess the this compound secretory capacity of isolated islets:
-
Static Incubation (GSIS Assay): This is a widely used, robust method for determining dose-response relationships to various secretagogues.[2] Islets are incubated in solutions with low and high glucose concentrations, and the amount of secreted this compound is measured.[4][5] This method is suitable for screening compounds and assessing overall islet quality.[3]
-
Dynamic Perifusion: This technique provides a more physiological assessment of islet function by measuring the kinetics of this compound release in real-time.[6][7] Islets are placed in a chamber and continuously supplied with fresh buffer, allowing for the characterization of the biphasic pattern of this compound secretion—a critical aspect of beta-cell function.[8][9]
The Glucose-Stimulated this compound Secretion (GSIS) Signaling Pathway
The secretion of this compound by pancreatic beta-cells is a tightly regulated process initiated by glucose metabolism. Understanding this pathway is crucial for interpreting secretion data.
Caption: Glucose-stimulated this compound secretion (GSIS) pathway in beta-cells.
Experimental Protocols
Islet Isolation and Culture
Protocols for islet isolation are well-established but vary depending on the species (e.g., mouse, rat, human).[10] Following isolation, islets should be allowed to recover for a period, typically overnight, in a sterile culture medium at 37°C and 5% CO2 before conducting secretion assays.[5][11]
Protocol 1: Static Glucose-Stimulated this compound Secretion (GSIS) Assay
This protocol describes a standard static assay to measure this compound secretion in response to low and high glucose concentrations.[4][5]
References
- 1. This compound signaling in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Measurement of this compound Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 3. A static glucose-stimulated this compound secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Static this compound secretion analysis of isolated islets [protocols.io]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Glucose-induced this compound secretion in isolated human islets: Does it truly reflect β-cell function in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and ex vivo assessments of glucose-stimulated this compound secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Leprdb Mouse Model of Type 2 Diabetes: Pancreatic Islet Isolation and Live-cell 2-Photon Imaging Of Intact Islets [jove.com]
- 11. Dynamic Glucose-Stimulated this compound Secretion using Biorep Perifusion Machine (ver peri4.2) - Human or Mouse... [protocols.io]
Probing the Insulin Signaling Pathway: A Detailed Protocol for Western Blot Analysis of Phospho-Akt (Ser473)
Application Note: Monitoring the phosphorylation of Akt at Serine 473 is a critical method for researchers and drug development professionals to assess the activation of the insulin signaling pathway. This document provides a comprehensive protocol for the detection of phospho-Akt (p-Akt) in response to this compound stimulation using Western blotting. The included methodologies detail cell culture and treatment, lysate preparation, protein quantification, and immunoblotting procedures.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment measuring the ratio of phosphorylated Akt (p-Akt Ser473) to total Akt in response to this compound stimulation. Densitometric analysis of the Western blot bands allows for the quantification of this ratio, providing a measure of Akt activation.
| Treatment Group | p-Akt/Total Akt Ratio (Mean ± SEM) | Fold Change vs. Control |
| Control (untreated) | 0.15 ± 0.03 | 1.0 |
| This compound (100 nM, 20 min) | 1.25 ± 0.12 | 8.3 |
Experimental Protocols
This section outlines the detailed experimental procedures for the Western blot analysis of p-Akt in response to this compound.
I. Cell Culture and this compound Stimulation
-
Cell Seeding: Plate cells (e.g., 3T3-L1 adipocytes, HepG2, or other relevant cell lines) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS). Replace the medium with serum-free DMEM and incubate for at least 4 hours to reduce basal Akt phosphorylation.[1]
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or an appropriate buffer. Stimulate the cells by adding this compound directly to the serum-free medium at a final concentration of 100 nM for 20 minutes at 37°C.[2] Untreated wells will serve as the negative control.
II. Cell Lysis and Protein Extraction
-
Preparation of Lysis Buffer: Prepare Radioimmunoprecipitation Assay (RIPA) buffer for efficient protein extraction.[2] A common recipe is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[2][3] Immediately before use, supplement the RIPA buffer with protease and phosphatase inhibitor cocktails to prevent protein degradation and dephosphorylation.[3][4][5][6]
-
Cell Lysis: After this compound treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[2][5] Aspirate the PBS and add 100-200 µL of ice-cold supplemented RIPA buffer to each well.[2][5]
-
Harvesting Lysate: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2][5]
-
Incubation and Clarification: Incubate the lysate on ice for 15-30 minutes with periodic vortexing.[5] Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[3]
III. Protein Quantification
-
Principle: The Bicinchoninic Acid (BCA) assay is recommended for determining the total protein concentration of the cell lysates.[2][7] This method relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a colored product with absorbance at 562 nm.[8][9]
-
Procedure:
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA).[8][10]
-
Add a small volume of each cell lysate and the BSA standards to a 96-well plate.
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[8][11]
-
Add the BCA working reagent to each well and incubate the plate at 37°C for 30 minutes.[8][11]
-
Measure the absorbance at 562 nm using a microplate reader.[8][11]
-
Generate a standard curve from the BSA standards and determine the protein concentration of the cell lysates.[11]
-
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x and a uniform protein concentration (e.g., 20-30 µg per lane). Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis:
-
Prepare a 12% SDS-polyacrylamide gel.[12][13] A typical recipe for the resolving gel includes water, 1.5 M Tris (pH 8.8), 30% acrylamide/bis-acrylamide, 10% SDS, 10% ammonium (B1175870) persulfate (APS), and TEMED.[12][14]
-
Load the prepared samples into the wells of the gel.
-
Run the gel in 1x running buffer (Tris-Glycine-SDS) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060 or #9271) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[2][15][16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted 1:2000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[2]
-
-
Detection:
-
Stripping and Re-probing for Total Akt and Loading Control:
-
To normalize the p-Akt signal, the membrane can be stripped of the bound antibodies using a commercial stripping buffer or a mild stripping buffer.[2]
-
After stripping, re-block the membrane and probe for total Akt (using an antibody that recognizes Akt regardless of its phosphorylation state) and a loading control.[2]
-
Loading Control: Probing for a housekeeping protein like β-actin (42 kDa) or GAPDH (36 kDa) is crucial to ensure equal protein loading across all lanes.[18][19][20][21]
-
Visualizations
Caption: this compound signaling pathway leading to Akt phosphorylation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Distinct Akt phosphorylation states are required for this compound regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 8. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Pierce BCA Protein Assay Protocol [protocols.io]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. static.igem.org [static.igem.org]
- 13. 12% SDS-PAGE Western Blot [protocols.io]
- 14. www2.nau.edu [www2.nau.edu]
- 15. Quantitative analysis of Akt phosphorylation and activity in response to EGF and this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Beta Actin and GAPDH: Loading Controls in Western Blot | Bio-Techne [bio-techne.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Recommended controls for western blot | Abcam [abcam.com]
- 21. origene.com [origene.com]
Application Notes and Protocols for Hyperinsulinemic-Euglycemic Clamp Procedure in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the hyperinsulinemic-euglycemic clamp, the gold-standard technique for assessing insulin sensitivity in vivo, specifically tailored for use in mice.[1][2][3][4] This powerful method allows for the quantification of whole-body and tissue-specific this compound action, making it an indispensable tool in metabolic research and the development of novel therapeutics for diseases such as diabetes and obesity.[1][5][6]
Core Principles
The hyperinsulinemic-euglycemic clamp procedure involves a continuous infusion of this compound to achieve a steady-state of hyperinsulinemia.[2][3][7] Simultaneously, a variable infusion of glucose is administered to maintain blood glucose levels at a normal, "euglycemic" range.[2][3][7] The rate of glucose infusion required (GIR) to maintain euglycemia is a direct measure of whole-body this compound sensitivity; a higher GIR indicates greater this compound sensitivity, as the body's tissues are efficiently taking up glucose from the blood under the influence of this compound.[6][7]
The use of radiolabeled glucose tracers, such as [3-³H]glucose and 2-[¹⁴C]deoxyglucose, can further dissect the metabolic effects of this compound.[7][8] [3-³H]glucose allows for the measurement of endogenous glucose production (primarily from the liver) and whole-body glucose disposal, while 2-[¹⁴C]deoxyglucose provides an index of glucose uptake in specific tissues.[7][8][9]
Key Applications in Research and Drug Development
-
Assessing this compound Resistance: Directly quantify the degree of this compound resistance in various genetic mouse models of metabolic diseases.
-
Evaluating Novel Therapeutics: Determine the efficacy of new anti-diabetic drugs in improving this compound sensitivity.
-
Investigating Metabolic Pathways: Elucidate the mechanisms by which different interventions or genetic modifications affect glucose homeostasis.
-
Phenotyping Genetically Modified Mice: Characterize the metabolic phenotype of transgenic or knockout mouse lines.[10]
Experimental Workflow
The following diagram outlines the typical workflow for a hyperinsulinemic-euglycemic clamp experiment in mice.
Detailed Experimental Protocols
Surgical Preparation: Catheter Implantation
For conscious and unrestrained mouse studies, surgical implantation of catheters is required 5-7 days prior to the clamp experiment to allow for full recovery.[5][11] This typically involves placing a catheter in the jugular vein for infusions and the carotid artery for stress-free blood sampling.[3][7][10]
Pre-Clamp Procedure
-
Fasting: Mice are typically fasted for 5-6 hours or overnight (up to 18 hours) prior to the clamp.[12][13] The duration of the fast can impact this compound sensitivity and should be consistent across experimental groups.[13]
-
Acclimation: On the day of the experiment, place the mouse in a restrainer to minimize stress.[8] Connect the indwelling catheters to the infusion lines.
Basal Period (t = -120 to 0 minutes)
-
Tracer Infusion: To assess basal glucose turnover, a primed-continuous infusion of [3-³H]glucose is initiated.[5][12] A typical protocol involves a priming dose followed by a continuous infusion.[2]
-
Equilibration: Allow for a 90 to 120-minute equilibration period for the tracer to reach a steady state.[5][12]
-
Basal Blood Sampling: Towards the end of the basal period (e.g., at t = -15 and -5 minutes), collect blood samples to determine basal glucose, this compound, and [3-³H]glucose specific activity.[2][14]
Hyperinsulinemic-Euglycemic Clamp (t = 0 to 120 minutes)
-
This compound Infusion: At t = 0, begin a primed-continuous infusion of human this compound.[8] The infusion rate can be varied depending on the research question, with common rates ranging from 2.5 to 20 mU/kg/min.[1][13]
-
Glucose Infusion: Simultaneously, begin a variable infusion of a dextrose solution (e.g., 20-50%).[5][9]
-
Blood Glucose Monitoring: Measure blood glucose from the arterial catheter every 10 minutes.[12][13]
-
Euglycemia Maintenance: Adjust the glucose infusion rate (GIR) to maintain blood glucose at the basal level (e.g., 100-140 mg/dL).[5]
-
Tracer Continuation: Continue the [3-³H]glucose infusion, often at an increased rate, to match the expected increase in glucose turnover.[2][9]
-
Steady-State Blood Sampling: During the last 40 minutes of the clamp (t = 80-120 minutes), when the GIR is stable, collect blood samples to measure plasma this compound, glucose, and [3-³H]glucose specific activity.[2]
-
Tissue-Specific Glucose Uptake (Optional): At t = 75 or 120 minutes, a bolus of 2-[¹⁴C]deoxyglucose can be administered to assess glucose uptake in individual tissues.[8][9] Timed blood samples are taken following the bolus.[2]
Post-Clamp Procedure
-
Euthanasia: At the end of the clamp, anesthetize the mouse.[8]
-
Tissue Collection: Rapidly dissect tissues of interest (e.g., skeletal muscle, adipose tissue, liver, heart, brain), snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis.[2][8]
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data for hyperinsulinemic-euglycemic clamps in C57BL/6J mice. Values can vary based on the specific mouse strain, age, diet, and experimental conditions.
Table 1: this compound Infusion Rates and Expected Responses
| Parameter | Low this compound Infusion | Moderate this compound Infusion | High this compound Infusion |
| This compound Infusion Rate | 0.8 mU/kg/min[13] | 2.5 - 4.0 mU/kg/min[9][13] | 20 mU/kg/min[13] |
| Primary Effect | Primarily suppresses hepatic glucose production[13] | Suppresses hepatic glucose production and stimulates peripheral glucose uptake[2] | Maximally stimulates peripheral glucose uptake[13] |
| Typical GIR (mg/kg/min) | ~5-10 | ~15-30 | >40 |
Table 2: Representative Blood Glucose and this compound Levels
| Condition | Blood Glucose (mg/dL) | Plasma this compound (ng/mL) |
| Basal (5-hour fast) | 120 - 150[2] | ~0.5 - 1.0 |
| During Clamp | Maintained at basal levels (e.g., 120-130 mg/dL)[13] | ~5 - 20 (depending on infusion rate) |
This compound Signaling Pathway
This compound exerts its metabolic effects by activating a complex intracellular signaling cascade. The diagram below illustrates the key components of this pathway.
Upon binding to its receptor, this compound triggers the phosphorylation of this compound Receptor Substrate (IRS) proteins.[15] This activates the PI3K-Akt pathway, a central node in this compound signaling, which promotes the translocation of GLUT4 glucose transporters to the cell surface, leading to glucose uptake, and stimulates glycogen and protein synthesis.[16][17] A secondary pathway involving Ras-MAPK is also activated, which is primarily associated with the regulation of cell growth and proliferation.[15]
References
- 1. protocols.io [protocols.io]
- 2. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperinsulinemic–Euglycemic Clamp to Assess this compound Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. mmpc.org [mmpc.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. uab.edu [uab.edu]
- 8. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 9. This compound Sensitivity: Hyperinsulinemic-euglycemic clamp (3H+14C) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 10. vmmpc.org [vmmpc.org]
- 11. vmmpc.org [vmmpc.org]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. This compound Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring Insulin Receptor Tyrosine Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various methods to measure the enzymatic activity of the insulin receptor (IR) tyrosine kinase. The activation of this kinase is the initial critical step in the this compound signaling cascade, making its measurement essential for research in diabetes, metabolism, and oncology, as well as for the discovery of therapeutic agents.
Introduction to this compound Receptor Tyrosine Kinase Activity
The this compound receptor is a receptor tyrosine kinase (RTK) composed of two extracellular α-subunits and two transmembrane β-subunits.[1][2] Upon this compound binding to the α-subunits, a conformational change is induced, leading to the autophosphorylation of several tyrosine residues on the β-subunits.[1][3][4] This autophosphorylation event activates the intrinsic tyrosine kinase activity of the receptor, which then phosphorylates intracellular substrates, primarily the this compound receptor substrate (IRS) proteins.[5][6] The phosphorylation of IRS proteins initiates a complex signaling cascade that mediates the diverse physiological effects of this compound, including glucose uptake and metabolism.[7][8][9]
Measuring the tyrosine kinase activity of the this compound receptor is crucial for understanding its function in health and disease and for the development of drugs that modulate its activity. This document outlines several widely used methods, from traditional radioactive assays to modern non-radioactive and cell-based approaches.
This compound Receptor Signaling Pathway Overview
The binding of this compound to its receptor triggers a cascade of intracellular events. The activated this compound receptor phosphorylates itself and other substrate proteins on tyrosine residues. This leads to the activation of two main signaling pathways: the PI3K/Akt pathway, which is primarily responsible for the metabolic effects of this compound, and the Ras/MAPK pathway, which is involved in regulating gene expression and cell growth.[1][7][9]
Methods for Measuring this compound Receptor Tyrosine Kinase Activity
Several methods are available to quantify the kinase activity of the this compound receptor. These can be broadly categorized into in vitro (biochemical) assays and cell-based assays.
In Vitro Radiometric Kinase Assay
This traditional and robust method directly measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate by the this compound receptor kinase.[10][11]
Principle: The assay involves incubating purified or immunoprecipitated this compound receptors with a suitable substrate (e.g., a synthetic peptide like poly(Glu:Tyr) 4:1) and radiolabeled ATP.[11] The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity incorporated into the substrate is quantified as a measure of kinase activity.[11]
Experimental Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂, 0.1 mM EGTA, 0.1 mM Na₃VO₄, and 0.1% β-mercaptoethanol.[12]
-
Prepare Substrate and Enzyme: In a microcentrifuge tube, combine the purified or immunoprecipitated this compound receptor with the substrate (e.g., 250 µM poly(Glu:Tyr) 4:1).[12]
-
Initiate Kinase Reaction: Add [γ-³²P]ATP or [γ-³³P]ATP to the reaction mixture. The final ATP concentration should be optimized, but a starting point is 10-100 µM.[11]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[11]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.5% phosphoric acid.[12]
-
Substrate Capture: Spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).[11]
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.425%) to remove unincorporated radiolabeled ATP.[12]
-
Quantification: Dry the paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[11]
ELISA-Based Kinase Assay
This non-radioactive method utilizes antibodies to detect the phosphorylation of a substrate, offering a safer and often more convenient alternative to radiometric assays.
Principle: A biotinylated peptide substrate, often derived from IRS-1, is phosphorylated by the this compound receptor kinase.[13] The reaction mixture is then transferred to a streptavidin-coated plate to capture the biotinylated peptide. A specific antibody that recognizes the phosphorylated tyrosine residue, conjugated to an enzyme like horseradish peroxidase (HRP), is used for detection.[13] The addition of a colorimetric HRP substrate generates a signal proportional to the amount of phosphorylated substrate.[13]
Experimental Protocol:
-
Prepare Kinase and Substrate: In a microplate well, combine the this compound receptor kinase, a biotinylated substrate peptide (e.g., Biotin-IRS-1 Tyr891), and kinase buffer.[2]
-
Initiate Reaction: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).[2]
-
Capture Substrate: Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated peptide to bind.
-
Washing: Wash the plate to remove unbound components.
-
Add Detection Antibody: Add a phospho-tyrosine specific antibody conjugated to HRP.
-
Incubation and Washing: Incubate to allow antibody binding, then wash away unbound antibody.
-
Develop Signal: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening-compatible technology based on Förster Resonance Energy Transfer (FRET).[14][15][16]
Principle: This assay uses two antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore.[16][17] In a cell-based assay for IRS-1 phosphorylation, for instance, one antibody recognizes total IRS-1, and the other specifically binds to the phosphorylated form of IRS-1.[17] When both antibodies bind to the same phosphorylated IRS-1 molecule, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of phosphorylated substrate.[14]
Experimental Protocol (Cell-Based IRS-1 Phosphorylation):
-
Cell Culture and Stimulation: Culture cells in a microplate. Stimulate the cells with this compound or test compounds to induce this compound receptor activation and subsequent IRS-1 phosphorylation.[17]
-
Cell Lysis: Lyse the cells directly in the well by adding a lysis buffer containing the HTRF detection reagents (donor and acceptor antibodies).[17]
-
Incubation: Incubate the plate at room temperature to allow for antibody binding to the target protein.
-
Signal Detection: Read the plate on an HTRF-compatible microplate reader, which measures the fluorescence emission at two different wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) which is proportional to the extent of IRS-1 phosphorylation.
Cell-Based Assays
These assays measure the activation of the this compound receptor kinase indirectly by quantifying the phosphorylation of its direct downstream substrate, IRS-1, or by using reporter gene systems.
Principle: Cells overexpressing the human this compound receptor are treated with this compound or test compounds.[18] The activation of the receptor is then assessed by measuring the phosphorylation of IRS-1 using techniques like Western blotting or specific ELISA kits.[6][19] Alternatively, reporter assays can be used where the activation of the this compound signaling pathway leads to the expression of a reporter gene, such as luciferase.[20]
Experimental Protocol (IRS-1 Phosphorylation ELISA):
-
Cell Treatment: Plate cells and treat with this compound or test compounds for a specified time.
-
Cell Lysis: Wash the cells and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
ELISA Procedure:
-
Add cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total IRS-1.[6][19]
-
Incubate to allow IRS-1 to bind.
-
Wash the wells.
-
Add a detection antibody that specifically recognizes tyrosine-phosphorylated IRS-1. This antibody is often conjugated to HRP.[6][19]
-
Incubate and wash.
-
Add a colorimetric substrate and measure the absorbance.[19]
-
Data Presentation
The following table summarizes key quantitative parameters for different assay types. The specific values can vary depending on the exact reagents and instrumentation used.
| Assay Method | Typical Substrate | Detection Method | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Radiometric Assay | Poly(Glu:Tyr), synthetic peptides | Scintillation counting, Phosphorimaging | High | Low to Medium | Direct measurement of kinase activity, robust.[10] | Use of radioactivity, requires specialized handling and disposal. |
| ELISA-Based Assay | Biotinylated peptides (e.g., from IRS-1) | Colorimetric, Chemiluminescent | Medium to High | Medium to High | Non-radioactive, amenable to automation.[19] | Indirect detection, potential for antibody cross-reactivity. |
| HTRF Assay | Cellular IRS-1, recombinant substrates | Time-Resolved FRET | High | High | Homogeneous (no-wash) format, high throughput, low background.[15][16] | Requires a specific plate reader, can be expensive. |
| Cell-Based ELISA | Endogenous IRS-1 | Colorimetric | Medium | Medium | Measures activity in a physiological context, reflects upstream signaling.[18] | Indirect measurement, can be influenced by other cellular processes. |
| Luciferase Reporter Assay | N/A (reporter gene) | Luminescence | High | High | Measures downstream pathway activation, high throughput.[20] | Very indirect, may not reflect direct kinase activity. |
Conclusion
The choice of method for measuring this compound receptor tyrosine kinase activity depends on the specific research question, available resources, and desired throughput. Radiometric assays offer a direct and sensitive measurement but involve handling hazardous materials. ELISA-based and HTRF assays provide non-radioactive alternatives with higher throughput capabilities, making them suitable for screening applications. Cell-based assays are invaluable for studying receptor activation in a more physiological context and for understanding the effects of compounds on the entire signaling pathway. Each method has its own set of advantages and limitations, and careful consideration should be given to selecting the most appropriate assay for a given study.
References
- 1. This compound Signaling Pathway | Antibodies.com [antibodies.com]
- 2. HTScan® INS Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Effect of this compound receptor autophosphorylation on this compound receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A homogenous assay to monitor the activity of the this compound receptor using Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. PathScan® Phospho-IRS-1 (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bosterbio.com [bosterbio.com]
- 9. This compound Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. A nonradioactive assay for the this compound receptor tyrosine kinase: use in monitoring receptor kinase activity after activation of overexpressed protein kinase C alpha and high glucose treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. revvity.com [revvity.com]
- 18. fda.gov [fda.gov]
- 19. raybiotech.com [raybiotech.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Radiolabeled Glucose Uptake Assays in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular glucose uptake is a critical process in metabolism and is fundamental to understanding various physiological and pathological states, including diabetes, cancer, and myocardial ischemia.[1][2] Radiolabeled glucose analogs are invaluable tools for quantifying glucose transport into cultured cells, providing a sensitive and direct measurement of this activity.[3][4] These assays typically utilize glucose analogs that are transported into the cell by glucose transporters (GLUTs) and, in the case of deoxyglucose, are phosphorylated by hexokinase, trapping the radiolabeled molecule intracellularly.[3][5] This document provides detailed protocols for performing radiolabeled glucose uptake assays in cultured cells, focusing on the commonly used radiotracers, 2-deoxy-D-[³H]glucose and [¹⁴C]glucose.
Principle of the Assay
The most common method for measuring glucose uptake involves the use of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG).[3] Once transported into the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[6] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates inside the cell.[3][5] The amount of accumulated intracellular radioactivity is therefore proportional to the rate of glucose uptake.[6] Another analog, 3-O-methyl-D-glucose, can be used to measure the rate of glucose transport specifically, as it is transported but not phosphorylated.[1][3]
Comparison of Common Radiolabeled Glucose Analogs
| Feature | 2-deoxy-D-[³H]glucose ([³H]2-DG) | 2-deoxy-D-[¹⁴C]glucose ([¹⁴C]2-DG) |
| Isotope | Tritium (³H) | Carbon-14 (¹⁴C) |
| Emission | Low-energy beta particles | Higher-energy beta particles |
| Detection | Liquid Scintillation Counting | Liquid Scintillation Counting |
| Specific Activity | Higher theoretical maximum (~29 Ci/mmol)[5] | Lower theoretical maximum (~62 mCi/mmol)[5] |
| Advantages | High sensitivity due to higher specific activity.[5] | Easier to handle due to higher energy emission. |
| Disadvantages | Lower energy beta particles can be more challenging to detect efficiently. | Lower specific activity may limit sensitivity in cells with low glucose uptake. |
Experimental Protocols
Protocol 1: Basal and Insulin-Stimulated Glucose Uptake using 2-deoxy-D-[³H]glucose
This protocol is adapted for adherent cell lines such as 3T3-L1 adipocytes or human primary myotubes.[7][8]
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, differentiated)
-
Cell culture plates (6-well or 12-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
KRH buffer with 0.5% Bovine Serum Albumin (BSA)
-
2-deoxy-D-[³H]glucose ([³H]2-DG)
-
Unlabeled ("cold") 2-deoxy-D-glucose (2-DG)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)[10]
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Differentiation: Plate cells and, if necessary, differentiate them according to standard protocols (e.g., 3T3-L1 preadipocytes to adipocytes).[7]
-
Serum Starvation: Wash the differentiated cells once with KRH buffer. Then, incubate the cells in KRH buffer containing 0.5% BSA for at least 2 hours to serum starve them.[7] This step is crucial to reduce basal glucose uptake and enhance the response to this compound.
-
This compound Stimulation:
-
Glucose Uptake:
-
Prepare a uptake solution containing [³H]2-DG (final concentration ~0.1 µCi/mL) and unlabeled 2-DG in KRH buffer.[7]
-
Remove the this compound-containing or basal buffer and add the [³H]2-DG uptake solution to each well.
-
Incubate for a short period, typically 10-15 minutes, at 37°C.[8][11] The incubation time should be optimized to ensure linear uptake.
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[7]
-
-
Cell Lysis:
-
Scintillation Counting:
-
Protein Quantification: Use the remaining cell lysate to determine the protein concentration using a standard method like the BCA assay. This is used to normalize the glucose uptake data.[7][8]
Data Presentation and Analysis
The glucose uptake rate is typically expressed as picomoles or nanomoles of 2-DG taken up per milligram of protein per minute.[8]
Calculations:
-
Convert CPM to DPM (Disintegrations Per Minute): DPM = CPM / Counting Efficiency
-
Convert DPM to Curies: 1 Ci = 2.22 x 10¹² DPM[3]
-
Convert Curies to Moles: Use the specific activity of the radiolabeled 2-DG provided by the manufacturer (Ci/mol).
-
Calculate Glucose Uptake Rate:
-
Rate (pmol/mg/min) = (Moles of 2-DG / Protein concentration (mg)) / Incubation time (min)
-
Example Data Table:
| Condition | CPM (mean ± SD) | Protein (mg/well) | Glucose Uptake (pmol/mg/min) |
| Basal | 15,000 ± 1,200 | 0.25 | 150 |
| This compound (100 nM) | 45,000 ± 3,500 | 0.25 | 450 |
| Basal + Inhibitor X | 8,000 ± 700 | 0.25 | 80 |
| This compound + Inhibitor X | 12,000 ± 1,000 | 0.25 | 120 |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway for Glucose Uptake
The following diagram illustrates the key steps in the this compound signaling cascade that leads to the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake in muscle and fat cells.[12][13][14]
Caption: this compound signaling pathway leading to GLUT4 translocation and glucose uptake.
Experimental Workflow for Radiolabeled Glucose Uptake Assay
This diagram outlines the sequential steps involved in performing a typical radiolabeled glucose uptake experiment in cultured cells.
Caption: A stepwise workflow for a radiolabeled glucose uptake assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Radioactivity | - Incomplete washing of cells. - Non-specific binding of the radiolabel to the plate. | - Increase the number and volume of washes with ice-cold PBS. - Pre-coat plates with a blocking agent if necessary. |
| Low Signal/No Difference Between Conditions | - Low glucose transporter expression in the cell line. - Suboptimal incubation times. - Inactive this compound or other reagents. | - Use a cell line known to have robust glucose uptake. - Optimize the incubation time for uptake (perform a time-course experiment). - Verify the activity of all reagents. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Inaccurate pipetting. - Variation in incubation times. | - Ensure even cell seeding and confluency. - Use calibrated pipettes and be consistent with technique. - Precisely time all incubation steps. |
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Glucose Uptake in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. Comparison of Glucose Uptake Assay Methods [promega.jp]
- 5. revvity.com [revvity.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 8. Glucose Uptake Measurement and Response to this compound Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Glucose Uptake Measurement and Response to this compound Stimulation in In Vitro Cultured Human Primary Myotubes [jove.com]
- 10. [3H]-2-deoxy-D-glucose ([3H]-2-DG) Uptake Assay [bio-protocol.org]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. This compound Signaling and the Regulation of Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of this compound Signaling and Glucose Transporter 4 (GLUT4) Exocytosis by Phosphatidylinositol 3,4,5-Trisphosphate (PIP3) Phosphatase, Skeletal Muscle, and Kidney Enriched Inositol Polyphosphate Phosphatase (SKIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Far-Western Blotting: Investigating the Insulin Receptor-IRS Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Far-western blotting is a powerful in vitro technique utilized to detect direct protein-protein interactions.[1][2][3] Derived from the principles of traditional western blotting, this method employs a purified "bait" protein to probe for an immobilized "prey" protein on a membrane.[4][5] This technique is particularly valuable for elucidating signal transduction pathways, identifying novel interacting partners, and characterizing the effects of post-translational modifications on protein binding.[2][6][7]
These application notes provide a detailed protocol for utilizing far-western blotting to investigate the critical interaction between the insulin receptor (IR) and its primary downstream signaling partner, the this compound receptor substrate (IRS). The binding of IRS to the activated this compound receptor is a pivotal event in the this compound signaling cascade, which governs glucose metabolism, cell growth, and proliferation.[8][9] Understanding this interaction is fundamental for research in diabetes, metabolic syndromes, and cancer.
Principle of the Assay
In this far-western blotting protocol, cellular lysates containing the prey protein (this compound Receptor, IR) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The proteins on the membrane are then subjected to a denaturation and renaturation process to facilitate the proper folding of the prey protein.[3] The membrane is subsequently blocked to prevent non-specific binding and probed with a purified, non-antibody "bait" protein (this compound Receptor Substrate, IRS). The detection of the bait protein, and thus the interaction, is achieved using an antibody specific to the bait protein or a tag fused to it.[4][10]
Signaling Pathway
The binding of this compound to its receptor triggers a conformational change, leading to the autophosphorylation of the receptor's β-subunits on specific tyrosine residues.[8] This phosphorylation event creates docking sites for proteins containing phosphotyrosine-binding (PTB) or Src homology 2 (SH2) domains, such as the this compound receptor substrate (IRS).[6][7] Upon binding to the activated receptor, IRS proteins are themselves phosphorylated, initiating downstream signaling cascades, including the PI3K-Akt and MAPK pathways.
Caption: this compound signaling pathway initiation.
Experimental Workflow
The far-western blotting procedure involves a series of sequential steps, from sample preparation to signal detection, to identify the interaction between the bait (IRS) and prey (IR) proteins.
Caption: Far-western blotting experimental workflow.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Prey Protein Source | Cell lysate known to express this compound Receptor (e.g., from this compound-sensitive cell lines) |
| Bait Protein | Purified this compound Receptor Substrate (IRS), full-length or specific domains |
| Membrane | Polyvinylidene difluoride (PVDF) or Nitrocellulose |
| Blocking Buffer | 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20 |
| Primary Antibody | Antibody specific to the bait protein (e.g., anti-IRS) or its tag (e.g., anti-GST, anti-His) |
| Secondary Antibody | HRP-conjugated anti-species IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
| Denaturation Buffer | 6 M Guanidine-HCl in PBS |
| Renaturation Buffer | Serial dilutions of Guanidine-HCl in PBS (e.g., 3 M, 1 M, 0.1 M) |
Protocol Steps
-
Protein Separation by SDS-PAGE:
-
Prepare cell lysates containing the this compound receptor (prey protein).
-
Separate the proteins on a polyacrylamide gel (concentration depends on protein size). A 4-12% gradient gel is often suitable for the IR β-subunit (~95 kDa).
-
Include a pre-stained protein ladder to monitor migration.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Denaturation and Renaturation:
-
Wash the membrane briefly with TBST.
-
Incubate the membrane in denaturation buffer (6 M Guanidine-HCl) for 30 minutes at room temperature with gentle agitation.
-
Perform a series of 10-minute washes with decreasing concentrations of Guanidine-HCl in PBS (e.g., 3 M, 1 M, 0.1 M) to allow for gradual renaturation of the proteins.
-
Finally, wash the membrane twice with TBST for 5 minutes each.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C to prevent non-specific binding of the bait protein.[12]
-
-
Bait Protein Incubation:
-
Dilute the purified IRS bait protein in blocking buffer to the desired concentration (optimization may be required, typically in the range of 1-10 µg/mL).
-
Incubate the membrane with the bait protein solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound bait protein.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-IRS) diluted in blocking buffer according to the manufacturer's recommendations. This is typically done for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the ECL detection reagent for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Load (Prey) | 20-50 µg of total cell lysate | Optimization may be required based on IR expression levels. |
| Bait Protein Concentration | 1-10 µg/mL | Titrate to find the optimal concentration that maximizes specific signal and minimizes background. |
| Primary Antibody Dilution | As per manufacturer's datasheet (typically 1:1000 to 1:5000) | |
| Secondary Antibody Dilution | As per manufacturer's datasheet (typically 1:2000 to 1:10000) | |
| Blocking Time | 1 hour at RT or overnight at 4°C | |
| Bait Incubation Time | 2-4 hours at RT or overnight at 4°C | |
| Washing Steps | 3 x 10 minutes | Ensure thorough washing to reduce background.[12] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient protein transfer. | Verify transfer with Ponceau S staining.[12] |
| Low concentration or inactivity of bait protein. | Increase bait protein concentration; ensure proper storage and handling. | |
| Inefficient renaturation of the prey protein. | Optimize the denaturation/renaturation steps. | |
| Low abundance of the prey protein. | Increase the amount of total protein loaded on the gel. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] |
| Bait or antibody concentration is too high. | Reduce the concentration of the bait protein or antibodies.[13] | |
| Inadequate washing. | Increase the number and duration of wash steps.[12] | |
| Non-specific Bands | Non-specific binding of the bait protein. | Include a negative control lane with a non-relevant protein; optimize blocking and washing conditions. |
| Non-specific binding of the primary or secondary antibody. | Run a control blot without the bait protein to check for antibody cross-reactivity. |
Conclusion
Far-western blotting is a robust and accessible method for the direct detection of protein-protein interactions, such as that between the this compound receptor and IRS.[3][8] This technique can provide valuable insights into the molecular mechanisms of this compound signaling and can be adapted to study other protein interactions of interest. Careful optimization of experimental conditions, including protein concentrations and incubation times, is crucial for obtaining clear and reliable results.
References
- 1. Results for "Far-Western Blot" | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanism of Far-Western Blot in Protein-Protein Interaction Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Far-Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Far-Western Blotting protocol_çç©æ¢ç´¢ [biodiscover.com]
- 6. Detection and Quantification of Protein–Protein Interactions by Far-Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of Protein-Protein Interactions by Far-Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 8. Far-western Blotting Detection of the Binding of this compound Receptor Substrate to the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Far-western Blotting Detection of the Binding of this compound Receptor Substrate to the this compound Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studying protein-protein interactions via blot overlay/far western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Studying Beta-Cell Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing patch-clamp electrophysiology to study the function of ion channels in pancreatic beta-cells. Understanding the activity of these channels is crucial for elucidating the mechanisms of insulin secretion and for the development of novel therapeutics for diabetes and other metabolic disorders.
Introduction to Beta-Cell Electrophysiology
Pancreatic beta-cells are electrically excitable cells that play a central role in glucose homeostasis by secreting this compound. The primary trigger for this compound secretion is an increase in blood glucose levels, which initiates a cascade of events leading to membrane depolarization, opening of voltage-gated Ca2+ channels (CaV), and Ca2+-dependent exocytosis of this compound-containing granules.[1][2][3] The patch-clamp technique is an indispensable tool for studying the ion channels that govern this process, allowing for high-resolution recording of their electrical currents.[4][5]
Key ion channels in pancreatic beta-cells include:
-
ATP-sensitive potassium (KATP) channels: These channels are the primary link between glucose metabolism and beta-cell electrical activity.[1][6] Increased intracellular ATP/ADP ratio following glucose metabolism leads to the closure of KATP channels, causing membrane depolarization.[1][3]
-
Voltage-gated calcium (CaV) channels: Depolarization of the beta-cell membrane activates these channels, leading to an influx of Ca2+ that triggers this compound exocytosis.[7][8]
-
Voltage-gated potassium (KV) channels: These channels contribute to the repolarization of the action potential.[7]
-
Voltage-gated sodium (NaV) channels: These channels are involved in the upstroke of the action potential.[7]
-
Large-conductance Ca2+-activated K+ (BK) channels: These channels are activated by both membrane depolarization and intracellular Ca2+ and contribute to the repolarization of the beta-cell.[7]
Signaling Pathway for Glucose-Stimulated this compound Secretion
The following diagram illustrates the core signaling pathway linking glucose metabolism to the activation of key ion channels and subsequent this compound secretion.
Caption: Glucose-stimulated this compound secretion pathway in beta-cells.
Experimental Workflow for Patch-Clamp Studies of Beta-Cells
The general workflow for conducting patch-clamp experiments on pancreatic beta-cells is outlined below.
Caption: General experimental workflow for beta-cell patch-clamp studies.
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording
The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane and provides control over the intracellular environment.[9]
1. Islet Isolation and Cell Preparation:
-
Isolate pancreatic islets from rodents or human donors using collagenase digestion.
-
Disperse the islets into single cells using an appropriate enzyme such as Accutase or trypsin.[10][11]
-
Plate the dispersed cells onto glass coverslips in a 35-mm culture dish and culture overnight in DMEM containing 5.5 mM glucose, 10% FBS, and antibiotics.[10][11]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 118 NaCl, 20 Tetraethylammonium (TEA), 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, and desired glucose concentration (e.g., 1, 5, or 10). Adjust pH to 7.4 with NaOH.[10]
-
Intracellular (Pipette) Solution (in mM): 125 Cs-glutamate, 10 CsCl, 10 NaCl, 1 MgCl2, 0.05 EGTA, 5 HEPES, 0.1 cAMP, and 3 Mg-ATP. Adjust pH to 7.15 with CsOH.[10][12]
3. Recording Procedure:
-
Place the coverslip with adherent beta-cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution at a constant rate.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[10]
-
Approach a single beta-cell with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Monitor the access resistance and cell capacitance. Ensure a stable seal (>10 GΩ) and low access resistance (<15 MΩ).[10]
-
Apply voltage-clamp or current-clamp protocols to record ion channel activity.
Protocol 2: Perforated Patch-Clamp Recording
The perforated patch technique preserves the intracellular signaling environment by using a pore-forming agent in the pipette solution, which allows for the recording of electrical activity without dialyzing the cell.[13][14] This is particularly useful for studying channels regulated by intracellular messengers.[13]
1. Islet Isolation and Cell Preparation:
-
Follow the same procedure as for whole-cell recording.
2. Solutions:
-
Extracellular (Bath) Solution: Same as for whole-cell recording.
-
Intracellular (Pipette) Solution: Prepare the same intracellular solution as for whole-cell recording and add a pore-forming agent such as Amphotericin B (240 µg/mL) or Nystatin.[14][15]
3. Recording Procedure:
-
Follow the same initial steps as for whole-cell recording to form a GΩ seal.
-
Instead of rupturing the membrane, allow time for the pore-forming agent to incorporate into the cell membrane patch. This can be monitored by observing the gradual decrease in access resistance.
-
Once a stable, low access resistance is achieved (typically <60 MΩ), begin recording in voltage-clamp or current-clamp mode.[16]
Protocol 3: Inside-Out Patch-Clamp Recording
The inside-out configuration is ideal for studying the effects of intracellular modulators on single-channel activity, as the intracellular face of the membrane is exposed to the bath solution.[17]
1. Islet Isolation and Cell Preparation:
-
Follow the same procedure as for whole-cell recording.
2. Solutions:
-
Extracellular (Pipette) Solution: Same as the extracellular solution for whole-cell recording.
-
Intracellular (Bath) Solution: Same as the intracellular solution for whole-cell recording, allowing for the manipulation of intracellular components like ATP and Mg2+.[18]
3. Recording Procedure:
-
Form a GΩ seal as in the whole-cell configuration.
-
After establishing a cell-attached patch, retract the pipette from the cell. This will excise a patch of membrane with the intracellular side facing the bath solution.
-
The excised patch is now in the inside-out configuration and ready for single-channel recording.
Quantitative Data Summary
The following tables summarize key quantitative data for major ion channels in pancreatic beta-cells obtained through patch-clamp studies.
| Ion Channel | Cell Type | Single-Channel Conductance (pS) | Activation Threshold | Key Modulators | References |
| KATP | Rat Beta-Cell | ~50 (in symmetrical K+) | N/A (Metabolically regulated) | ATP (inhibition), ADP (activation) | [1][18] |
| CaV (L-type) | Human Beta-Cell | ~25 | > -50 mV | Depolarization | [7] |
| CaV (P/Q-type) | Human Beta-Cell | Not specified | > -20 mV | Depolarization | [7] |
| KV (Delayed Rectifier) | Human Beta-Cell | Not specified | > -30 mV | Depolarization | [7] |
| BK | Human Beta-Cell | Not specified | > -40 mV | Depolarization, intracellular Ca2+ | [7] |
| NaV | Human Beta-Cell | Not specified | > -40 mV | Depolarization | [7] |
| Parameter | Human Beta-Cell | Mouse Beta-Cell | References |
| Membrane Capacitance | 9.9 ± 0.3 pF | 7.4 ± 0.3 pF | [7][19] |
| KATP Resting Conductance (no glucose) | Not specified | ≈ 4 nS | [19] |
| KV Activation Time Constant (at +10 mV) | 1.9 ± 0.1 ms | Not specified | [7] |
Conclusion
Patch-clamp techniques are powerful tools for investigating the intricate roles of ion channels in pancreatic beta-cell function and dysfunction. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding beta-cell electrophysiology and identifying novel therapeutic targets for metabolic diseases. The choice of patch-clamp configuration will depend on the specific scientific question being addressed, with whole-cell providing macroscopic current information, perforated patch preserving intracellular integrity, and inside-out allowing for the study of single-channel modulation.
References
- 1. Beta-cell Ion Channels and Their Role in Regulating this compound Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Patch clamp - Wikipedia [en.wikipedia.org]
- 5. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 6. ATP-sensitive potassium channelopathies: focus on this compound secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 11. Whole Cell Patch Clamp of Dispersed Human Islet Cells [protocols.io]
- 12. biorxiv.org [biorxiv.org]
- 13. Whole-cell recording using the perforated patch clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Real-Time Measurement of the β-Cell Membrane Potential and Ca2+ Influx to Assess the Role of Potassium Channels on β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Patch Clamp Techniques for Studying Ionic Channels in Excitable Membranes | Annual Reviews [annualreviews.org]
- 18. ATP-sensitive K+ channels in rat pancreatic beta-cells: modulation by ATP and Mg2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Voltage-gated and resting membrane currents recorded from B-cells in intact mouse pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating and Validating Insulin Receptor Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insulin receptor (IR) is a transmembrane tyrosine kinase that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and cell growth and proliferation.[1][2][3] Dysregulation of this compound signaling is a hallmark of type 2 diabetes and other metabolic disorders. The generation of this compound receptor knockout (IR-KO) cell lines is an invaluable tool for studying the molecular mechanisms of this compound action, dissecting downstream signaling pathways, and for the screening and development of novel therapeutic agents targeting the this compound signaling cascade.[4][5][6] This document provides a comprehensive guide for creating and validating IR-KO cell lines using the CRISPR-Cas9 system.
Principle of the Technology
The CRISPR-Cas9 system is a powerful and precise genome-editing tool that allows for the targeted disruption of specific genes.[4][5][7] The system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus.[7][8][9] The sgRNA contains a 20-nucleotide sequence that is complementary to the target DNA sequence within the this compound receptor gene (INSR).[10][11] When the Cas9-sgRNA complex binds to the target sequence, the Cas9 nuclease induces a double-strand break (DSB) in the DNA.[5][7] The cell's natural DNA repair machinery then attempts to repair this break, often through a process called non-homologous end joining (NHEJ). NHEJ is an error-prone process that frequently results in small insertions or deletions (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively knocking out the gene.[7]
Experimental Workflow
The overall workflow for creating and validating IR-KO cell lines involves several key stages, from the initial design of the sgRNA to the final functional characterization of the knockout clones.
Protocol 1: Generation of this compound Receptor Knockout Cell Lines using CRISPR-Cas9
This protocol outlines the steps for designing sgRNAs targeting the INSR gene, cloning them into a suitable expression vector, transfecting the constructs into a cell line of choice, and selecting for edited cells.
Materials
-
Cell line of interest (e.g., HEK293, HepG2, 3T3-L1)
-
CRISPR-Cas9 expression vector (containing Cas9 and a cloning site for the sgRNA)
-
sgRNA design software (e.g., Benchling, CRISPRdirect)[8]
-
Oligonucleotides for sgRNA synthesis
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
Cell culture medium and supplements
-
96-well plates for single-cell cloning
Methodology
-
sgRNA Design:
-
Using an online design tool, input the coding sequence of the human or mouse INSR gene.
-
Select 2-3 sgRNAs that target an early exon to maximize the likelihood of generating a loss-of-function mutation.[8]
-
Choose sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.[12]
-
-
sgRNA Cloning:
-
Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequences with appropriate overhangs for cloning into the CRISPR vector.
-
Anneal the forward and reverse oligos to form a double-stranded DNA insert.
-
Digest the CRISPR-Cas9 expression vector with the appropriate restriction enzyme(s).
-
Ligate the annealed sgRNA insert into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for colonies on antibiotic-containing plates.
-
Isolate plasmid DNA from individual colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the validated sgRNA-Cas9 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 3-5 days until non-transfected cells are eliminated.
-
After selection, perform single-cell cloning by serial dilution in 96-well plates to isolate individual clones.[4]
-
Expand the resulting single-cell colonies for further validation.
-
Protocol 2: Genomic Validation of this compound Receptor Knockout
This protocol describes the molecular techniques used to confirm the presence of indels at the target locus in the INSR gene.
Materials
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Taq DNA polymerase and dNTPs
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel extraction kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Methodology
-
Genomic DNA Extraction:
-
Harvest a small population of cells from each expanded clone.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design PCR primers that flank the sgRNA target site in the INSR gene. The expected amplicon size should be between 300-500 bp.
-
Perform PCR using the extracted genomic DNA as a template.
-
-
Genotyping by PCR and Sequencing:
-
Run the PCR products on an agarose gel. The presence of a PCR product indicates that the targeted region is present.[13] For a complete knockout where a larger fragment is deleted, the absence of a band might be observed.
-
Purify the PCR products using a gel extraction kit.
-
Send the purified PCR products for Sanger sequencing to identify the specific indels introduced by CRISPR-Cas9.[14]
-
Alternatively, for a more comprehensive analysis of the editing outcomes, utilize Next-Generation Sequencing (NGS).[14]
-
Protocol 3: Protein Validation of this compound Receptor Knockout by Western Blot
This protocol details the use of Western blotting to confirm the absence of the this compound receptor protein in the knockout clones.
Materials
-
Validated IR-KO and wild-type (WT) cell clones
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the this compound receptor β-subunit
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Methodology
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[15]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the this compound receptor overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[15]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Presentation: Western Blot Analysis
| Cell Line | This compound Receptor β (IRβ) Expression (Arbitrary Units) | β-actin Expression (Arbitrary Units) |
| Wild-Type (WT) | 1.00 ± 0.08 | 1.02 ± 0.05 |
| IR-KO Clone 1 | 0.05 ± 0.02 | 0.98 ± 0.06 |
| IR-KO Clone 2 | 0.02 ± 0.01 | 1.01 ± 0.04 |
Data are represented as mean ± SEM from three independent experiments.
Protocol 4: Functional Validation of this compound Receptor Knockout
This section provides protocols for assessing the functional consequences of this compound receptor knockout, specifically focusing on downstream signaling events like Akt phosphorylation and glucose uptake.
Akt Phosphorylation Assay
Activation of the this compound receptor leads to the phosphorylation of downstream targets, including Akt.[16][17][18] This assay measures the level of phosphorylated Akt (p-Akt) in response to this compound stimulation.
-
Cell Treatment:
-
Western Blot for p-Akt and Total Akt:
| Cell Line | Treatment | p-Akt / Total Akt Ratio (Fold Change vs. WT Unstimulated) |
| Wild-Type (WT) | Unstimulated | 1.0 ± 0.1 |
| Wild-Type (WT) | This compound (100 nM) | 8.5 ± 0.7 |
| IR-KO Clone 1 | Unstimulated | 0.9 ± 0.2 |
| IR-KO Clone 1 | This compound (100 nM) | 1.1 ± 0.1 |
Data are represented as mean ± SEM from three independent experiments.
Glucose Uptake Assay
A primary function of this compound signaling is to stimulate glucose uptake into cells.[20][21] This assay measures the rate of glucose uptake in WT and IR-KO cells.
-
Cell Preparation and Treatment:
-
Seed WT and IR-KO cells in 24-well plates.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.[22]
-
Stimulate the cells with this compound (e.g., 100 nM) for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a non-radioactive alternative, to the cells for a short period (e.g., 10 minutes).[21][23]
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the amount of internalized glucose analog. For radioactive assays, this is done by scintillation counting. For non-radioactive assays, a plate-based luminescence or fluorescence method is used.[20][23]
-
Normalize the glucose uptake to the total protein content in each well.
-
| Cell Line | Treatment | Glucose Uptake (pmol/min/mg protein) |
| Wild-Type (WT) | Unstimulated | 15.2 ± 1.8 |
| Wild-Type (WT) | This compound (100 nM) | 45.8 ± 3.5 |
| IR-KO Clone 1 | Unstimulated | 14.9 ± 2.1 |
| IR-KO Clone 1 | This compound (100 nM) | 16.1 ± 1.9 |
Data are represented as mean ± SEM from three independent experiments.
This compound Signaling Pathway
The following diagram illustrates the canonical this compound signaling pathway, highlighting the central role of the this compound receptor.
Conclusion
The generation and thorough validation of this compound receptor knockout cell lines provide a powerful in vitro model system for investigating the intricacies of this compound signaling and for the discovery of novel therapeutics for metabolic diseases. The protocols outlined in this document offer a comprehensive framework for researchers to successfully create and characterize these essential tools.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome engineering and disease modeling via programmable nucleases for this compound gene therapy; promises of CRISPR/Cas9 technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 9. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. genscript.com [genscript.com]
- 12. cellecta.com [cellecta.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. dovepress.com [dovepress.com]
- 19. AKT Phosphorylation Is Essential For this compound-induced Relaxation of Rat Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 21. revvity.com [revvity.com]
- 22. This compound Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 23. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
Application Notes: Immunofluorescence Staining Protocols for GLUT4 Translocation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 4 (GLUT4) is the primary insulin-responsive glucose transporter expressed in adipocytes and muscle cells.[1] In the absence of this compound, GLUT4 is predominantly sequestered within intracellular vesicles.[2] Upon this compound stimulation, a complex signaling cascade is initiated, leading to the translocation of these GLUT4-containing vesicles to the plasma membrane.[2][3] The subsequent fusion of these vesicles with the membrane increases the number of GLUT4 transporters at the cell surface, facilitating glucose uptake from the bloodstream.[3]
Impaired GLUT4 translocation is a key factor in the development of this compound resistance and type 2 diabetes.[4] Therefore, accurately visualizing and quantifying GLUT4 translocation is crucial for understanding glucose homeostasis and for screening compounds with potential this compound-mimetic or this compound-sensitizing properties.[5] Immunofluorescence microscopy is a powerful technique for this purpose, providing spatial information on the subcellular localization of GLUT4.[6]
These application notes provide detailed protocols for immunofluorescence staining of GLUT4 translocation in common cell models, guidance on data analysis, and a summary of expected quantitative results.
Principle of the Assay
The immunofluorescence assay for GLUT4 translocation is designed to differentially label and visualize GLUT4 localized at the plasma membrane versus total cellular GLUT4. This is often achieved by using cells expressing a version of GLUT4 tagged with an epitope (like myc or HA) in an external loop.[7]
In the basal (unstimulated) state, the majority of GLUT4 is intracellular. Following stimulation with this compound or a test compound, GLUT4 translocates to the cell surface. By staining non-permeabilized cells, only the surface-exposed epitope-tagged GLUT4 is labeled by the primary antibody. Subsequent permeabilization and staining with a different fluorophore-conjugated antibody can be used to label the total GLUT4 population. The degree of translocation is then quantified by measuring the increase in fluorescence intensity at the plasma membrane. Alternatively, in permeabilized cells, the redistribution of GLUT4 from a perinuclear region to the cell periphery can be quantified.[5]
Key Signaling Pathway: this compound-Mediated GLUT4 Translocation
The canonical pathway for this compound-stimulated GLUT4 translocation is dependent on the activation of phosphatidylinositol 3-kinase (PI3K). The binding of this compound to its receptor (IR) triggers a series of phosphorylation events, leading to the activation of Akt.[8] Activated Akt then phosphorylates Akt Substrate of 160 kDa (AS160), a Rab-GTPase activating protein (Rab-GAP).[8] This phosphorylation inhibits AS160's GAP activity, allowing Rab proteins to remain in their active GTP-bound state, which promotes the movement, tethering, and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane.[8]
Experimental Protocols
This section provides a general protocol for immunofluorescence staining of GLUT4 in cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes). Specific details may require optimization based on the cell line and antibodies used.
Materials
-
Cells: 3T3-L1 pre-adipocytes or L6-GLUT4myc myoblasts cultured on glass coverslips or imaging plates.
-
Differentiation Media (for 3T3-L1): DMEM with 10% FBS, this compound, dexamethasone, and IBMX.
-
Starvation Medium: Serum-free DMEM or Krebs-Ringer Phosphate Hepes (KRPH) buffer.
-
Stimulation Solution: Starvation medium containing 100 nM this compound (positive control) or test compounds.
-
Fixation Solution: 3-4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Quenching Solution: 0.1 M Glycine (B1666218) in PBS.
-
Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% goat serum in PBS.
-
Primary Antibody: Anti-GLUT4 antibody (or anti-epitope tag antibody like anti-myc).
-
Secondary Antibody: Fluorophore-conjugated antibody (e.g., Alexa Fluor 488, Alexa Fluor 594).
-
Nuclear Stain (optional): DAPI or Hoechst.
-
Mounting Medium: Anti-fade mounting medium.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Differentiation:
-
Culture cells on sterile glass coverslips in a multi-well plate.
-
For 3T3-L1 cells, induce differentiation into adipocytes using a standard this compound, dexamethasone, and IBMX cocktail. Allow 8-12 days for full differentiation.
-
-
Serum Starvation:
-
Once cells are ready, gently wash them with serum-free medium.
-
Incubate the cells in serum-free medium for 2-3 hours at 37°C to bring GLUT4 to a basal, intracellular state.[9]
-
-
Stimulation:
-
Fixation:
-
To stop the reaction, immediately place the plate on ice and wash twice with ice-cold PBS.
-
Fix the cells by adding 3-4% PFA and incubating for 15-20 minutes at room temperature.[9]
-
-
Quenching and Permeabilization:
-
Wash the cells twice with PBS.
-
Quench the fixation reaction by incubating with 0.1 M glycine in PBS for 10 minutes.[9]
-
Wash again with PBS.
-
Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular epitopes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.[9]
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-GLUT4 antibody diluted in Blocking Buffer. Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.
-
(Optional) A nuclear counterstain like DAPI can be included with the secondary antibody.
-
-
Mounting and Imaging:
-
Perform final washes (three times with PBS).
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Data Analysis and Quantification
Quantification of GLUT4 translocation involves measuring the change in GLUT4 fluorescence intensity at the plasma membrane relative to the cytoplasm.
-
Image Acquisition: Capture images using consistent settings (laser power, gain, pinhole) for all experimental conditions.
-
Defining Regions of Interest (ROI):
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define ROIs.
-
A common method is to create a "membrane" ROI, a thin band outlining the cell periphery, and a "cytoplasmic" or "perinuclear" ROI. A co-stain for a plasma membrane marker can aid in defining the membrane ROI.[6]
-
-
Quantification Methods:
-
Membrane vs. Cytosol Ratio: Calculate the ratio of the mean fluorescence intensity in the membrane ROI to that in the cytoplasmic ROI. An increase in this ratio indicates translocation.
-
Colocalization Analysis: If using a plasma membrane marker (e.g., dystrophin in muscle), calculate a colocalization coefficient (like Pearson's Correlation Coefficient) between the GLUT4 signal and the membrane marker.[6] An increase in the coefficient signifies translocation.
-
Fold Change: Normalize the data by expressing the stimulated values as a fold change over the basal (unstimulated) condition. For example, a 2.5-fold increase in GLUT4 molecules at the plasma membrane has been observed with this compound stimulation.[11]
-
Quantitative Data Summary
The magnitude of this compound-stimulated GLUT4 translocation can vary depending on the cell type, specific assay, and quantification method. The table below summarizes representative quantitative data from the literature.
| Cell Type/Model | Stimulus | Quantification Method | Result (Fold Increase over Basal) | Reference(s) |
| 3T3-L1 Adipocytes | This compound | Confocal Immunofluorescence | ~8-fold | [12][13] |
| 3T3-L1 Adipocytes | Apocynin Treatment | Gene Expression Analysis | 7.3-fold | [14] |
| CHO-K1 Cells | This compound | TIRF Microscopy (myc-tag) | ~3-fold | [15] |
| Adipocytes | This compound | dSTORM (Super-resolution) | ~2.5-fold (molecules/µm²) | [11] |
| Transgenic Mouse Muscle | This compound | Exofacially-tagged GLUT4 | 2 to 4-fold | [6] |
| L6-GLUT4myc Myotubes | This compound | Immunofluorescence | ~1.3-fold | [4] |
Troubleshooting
| Issue | Possible Cause(s) | Recommendation(s) |
| Weak or No Signal | - Insufficient primary antibody concentration.- Primary and secondary antibodies are incompatible.- Photobleaching of fluorophore.- Protein of interest has low expression. | - Optimize antibody dilution; increase concentration or incubation time.- Ensure secondary antibody is raised against the host species of the primary.- Use anti-fade mounting medium and minimize light exposure.- Consider using a signal amplification method. |
| High Background | - Antibody concentration is too high.- Insufficient blocking.- Inadequate washing.- Autofluorescence of cells or fixative. | - Titrate primary and secondary antibodies to find the optimal concentration.- Increase blocking time or try a different blocking agent (e.g., serum from the secondary host species).- Increase the number and duration of wash steps.- Use freshly prepared, high-quality fixative. Include an unstained control to assess autofluorescence. |
| Non-specific Staining | - Primary antibody is cross-reacting.- Secondary antibody is binding non-specifically. | - Validate the primary antibody using positive and negative controls (e.g., knockout cells if available).- Run a secondary-only control (omit primary antibody) to check for non-specific binding. |
| Poor Cell Morphology | - Over-fixation or over-permeabilization.- Cells dried out during the procedure. | - Reduce the concentration or incubation time for PFA and Triton X-100.- Ensure the sample remains covered with liquid throughout all steps. |
References
- 1. Quantitative immunofluorescence microscopy of subcellular GLUT4 distribution in human skeletal muscle: effects of endurance and sprint interval training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. rupress.org [rupress.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Illuminating Insulin Signaling: Application of FRET Biosensors for Dynamic Cellular Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Förster Resonance Energy Transfer (FRET) biosensors have emerged as powerful tools for the real-time, quantitative analysis of intracellular signaling events in living cells. This technology offers unparalleled spatiotemporal resolution, enabling researchers to dissect the complex dynamics of signaling pathways with high precision. In the context of insulin signaling, FRET biosensors are instrumental in understanding the activation kinetics of key protein kinases and the efficacy of therapeutic interventions. This document provides a detailed overview of the application of FRET biosensors for studying this compound signaling dynamics, including comprehensive experimental protocols and a summary of available biosensors.
I. The this compound Signaling Pathway and FRET Biosensor Integration
The this compound signaling pathway is a complex network that governs glucose homeostasis and cellular growth. Upon this compound binding to its receptor, a cascade of phosphorylation events is initiated, primarily through two main branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. FRET biosensors can be designed to monitor the activity of key kinases within these pathways, such as Akt and Extracellular signal-regulated kinase (ERK).[][2]
Typically, these biosensors are genetically encoded proteins comprising a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) flanking a sensor domain.[3] This sensor domain often consists of a kinase-specific phosphorylation motif and a phospho-binding domain. Upon phosphorylation by the target kinase, a conformational change in the biosensor alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency. This change can be measured as a ratiometric change in the fluorescence emission of the donor and acceptor, providing a quantitative readout of kinase activity.
Below is a diagram illustrating the principle of a kinase activity FRET biosensor.
Caption: Conformational change of a FRET biosensor upon phosphorylation.
II. FRET Biosensors for Key this compound Signaling Nodes
Several FRET biosensors have been developed to monitor the activity of crucial kinases in the this compound signaling pathway. The table below summarizes some of the commonly used biosensors for Akt and ERK.
| Biosensor Name | Target Kinase | Donor/Acceptor Pair | Dynamic Range (% FRET change) | Reported Application |
| AktAR | Akt/PKB | CFP/YFP | ~15-30% | Monitoring Akt activity at different subcellular locations. |
| EKAR (ERK Activity Reporter) | ERK | ECFP/YPet | ~20-50% | Quantifying ERK activity dynamics in single living cells.[4] |
| EKAR2G | ERK | mTurquoise2/YPet | ~60% | Second-generation ERK sensor with improved dynamic range.[4] |
| REKAR67/REKAR76 | ERK | miRFP670nano3/miRFP720 | Variable | Red-shifted biosensors for multiplexed imaging with other CFP/YFP-based sensors.[5][6] |
| TORCAR | mTORC1 | CFP/YFP | Not specified | Visualizing subcellular mTOR Complex 1 activity.[7] |
| Phocus | IRS1 | CFP/YFP | Not specified | Monitoring phosphorylation of this compound Receptor Substrate 1.[8] |
III. Experimental Workflow
A typical experimental workflow for using FRET biosensors to study this compound signaling dynamics involves several key steps, from cell culture and transfection to image acquisition and data analysis.
Caption: A streamlined workflow for FRET-based this compound signaling analysis.
IV. Detailed Experimental Protocols
Protocol 1: Transient Transfection of Mammalian Cells with FRET Biosensor Plasmids
This protocol outlines the steps for transiently introducing FRET biosensor plasmids into mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, C2C12)
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM)
-
FRET biosensor plasmid DNA (high quality, e.g., MaxiPrep)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
6-well or 12-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-80% confluency on the day of transfection.[9]
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile microcentrifuge tube, dilute the FRET biosensor plasmid DNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complex formation.[10]
-
-
Transfection:
-
Gently add the DNA-transfection reagent complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Return the plate to the CO2 incubator and incubate for 24-48 hours to allow for biosensor expression.[9]
Protocol 2: Live-Cell FRET Imaging of this compound Signaling
This protocol details the procedure for acquiring time-lapse FRET images of cells expressing the biosensor upon this compound stimulation.
Materials:
-
Transfected cells expressing the FRET biosensor
-
Inverted fluorescence microscope equipped with:
-
Environmental chamber (37°C, 5% CO2)
-
Excitation light source (e.g., Xenon lamp, LED)
-
Filter sets for donor (e.g., CFP: 430/24 nm excitation, 470/24 nm emission) and FRET (e.g., 430/24 nm excitation, 535/30 nm emission)
-
Sensitive camera (e.g., sCMOS, EMCCD)
-
-
Imaging buffer (e.g., HBSS or a custom FRET buffer containing 144 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.3)[11]
-
This compound solution (at desired concentration)
-
Imaging software (e.g., NIS-Elements, MetaMorph, Micro-Manager)
Procedure:
-
Prepare Cells for Imaging:
-
Replace the growth medium with pre-warmed imaging buffer.
-
Mount the culture dish or chamber slide onto the microscope stage within the environmental chamber.
-
-
Locate and Focus on Transfected Cells:
-
Using the donor fluorescence channel, identify cells expressing the FRET biosensor.
-
Adjust the focus and select a field of view with several healthy-looking cells.
-
-
Image Acquisition Setup:
-
Set the appropriate exposure times for the donor and FRET channels to achieve a good signal-to-noise ratio while minimizing phototoxicity.
-
Configure the time-lapse imaging parameters (e.g., interval of 30 seconds to 2 minutes).
-
-
Baseline Imaging: Acquire a stable baseline of the FRET ratio for 5-10 minutes before stimulation.
-
This compound Stimulation: Gently add the this compound solution to the imaging chamber to reach the final desired concentration.
-
Post-Stimulation Imaging: Continue time-lapse imaging for the desired duration (e.g., 30-60 minutes) to capture the dynamic changes in the FRET ratio.
Protocol 3: FRET Data Analysis
This protocol describes the basic steps for processing and analyzing the acquired FRET image data.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Image Pre-processing:
-
Background Subtraction: For each time point, subtract the background fluorescence from both the donor and FRET channel images.
-
Image Registration: If there is cell movement, perform image registration to align the images over time.
-
-
FRET Ratio Calculation:
-
Define regions of interest (ROIs) around individual cells or specific subcellular compartments.
-
For each ROI at each time point, calculate the average fluorescence intensity in the FRET channel and the donor channel.
-
Calculate the FRET ratio (Acceptor/Donor or FRET/CFP).
-
-
Data Normalization and Visualization:
-
Normalize the FRET ratio time courses to the baseline value (before stimulation) to represent the change in FRET (ΔRatio/Ratio_baseline).
-
Plot the normalized FRET ratio as a function of time for each cell or the average of multiple cells.
-
-
Quantitative Analysis:
-
From the time-course data, extract key parameters such as the peak response, time to peak, and duration of the signal.
-
Perform statistical analysis to compare responses under different conditions (e.g., different this compound concentrations or in the presence of inhibitors).
-
V. Application in Drug Discovery and Development
FRET biosensors offer a powerful platform for high-throughput screening (HTS) of compound libraries to identify novel modulators of the this compound signaling pathway.[12][13] By using cell lines stably expressing a FRET biosensor for a key kinase like Akt or ERK, the effect of thousands of compounds on this compound-stimulated signaling can be rapidly assessed.
Caption: Workflow for identifying this compound signaling modulators using FRET.
This approach allows for the identification of both agonists that mimic the effect of this compound and potentiators that enhance the cellular response to this compound. Hits from the primary screen can then be further characterized in dose-response studies and validated using orthogonal assays, such as glucose uptake measurements.
VI. Conclusion
FRET biosensors provide a dynamic and quantitative window into the intricate workings of the this compound signaling pathway in living cells. The detailed protocols and information provided in this document are intended to equip researchers with the necessary knowledge to effectively apply this powerful technology in their studies of this compound signaling, with applications ranging from fundamental biological discovery to high-throughput drug screening. The continued development of novel FRET biosensors with improved characteristics will further enhance our ability to unravel the complexities of cellular signaling in health and disease.
References
- 2. Role of this compound receptor substance-1 modulating PI3K/Akt this compound signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Two novel red-FRET ERK bosensors in the 670-720 nm range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of Subcellular mTOR Complex 1 Activity with a FRET-Based Sensor (TORCAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FRET biosensors [fret.lif.kyoto-u.ac.jp]
- 9. neb.com [neb.com]
- 10. origene.com [origene.com]
- 11. FRET Microscopy for Real-time Monitoring of Signaling Events in Live Cells Using Unimolecular Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Measurement of Insulin Clearance: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin clearance, the rate at which this compound is removed from the circulation, is a critical component of glucose homeostasis. Primarily occurring in the liver, kidneys, and skeletal muscle, the efficiency of this compound clearance significantly influences circulating this compound levels and overall this compound sensitivity. Dysregulation of this compound clearance is implicated in various metabolic disorders, including type 2 diabetes and obesity.[1][2] Accurate in vivo measurement of this compound clearance is therefore essential for understanding disease pathophysiology and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for key techniques used to measure this compound clearance in vivo. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate methods for their research questions.
Key Techniques for Measuring this compound Clearance
Several methods are employed to assess this compound clearance in vivo, each with its own advantages and limitations. The primary techniques covered in this document are:
-
The Hyperinsulinemic-Euglycemic Clamp (HEC): The gold standard for assessing this compound sensitivity, this technique can also be used to determine the metabolic clearance rate (MCR) of this compound.[3][4]
-
The this compound Suppression Test (IST): This method provides an index of this compound resistance by measuring the steady-state plasma glucose concentration under conditions of suppressed endogenous this compound and constant this compound and glucose infusion.[5]
-
Tracer-Based Methods: Utilizing radiolabeled or stable isotope-labeled this compound, these techniques allow for the direct measurement of this compound kinetics and clearance.[6][7][8][9]
-
C-peptide-Based Modeling: By leveraging the equimolar secretion of this compound and C-peptide from pancreatic β-cells and the negligible hepatic extraction of C-peptide, mathematical models can estimate hepatic this compound extraction.[10][11]
The Hyperinsulinemic-Euglycemic Clamp (HEC)
Application Notes
The hyperinsulinemic-euglycemic clamp is a powerful technique to quantify whole-body this compound sensitivity and this compound clearance.[3][4] During the clamp, this compound is infused at a constant rate to achieve a steady-state of hyperinsulinemia. Simultaneously, glucose is infused at a variable rate to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) required to maintain euglycemia is a measure of this compound sensitivity. The metabolic clearance rate (MCR) of this compound can be calculated at a steady state by dividing the this compound infusion rate by the steady-state plasma this compound concentration.[12]
Advantages:
-
Provides a direct and reliable measure of whole-body this compound action and clearance.
-
Allows for the investigation of this compound action in specific tissues when combined with tracer techniques.[8]
Limitations:
-
Labor-intensive and requires specialized equipment and expertise.
-
The hyperinsulinemic state may not fully represent physiological conditions.
Experimental Protocol (Human)
I. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours prior to the study.
-
Two intravenous catheters are inserted, one in an antecubital vein for infusions (this compound and glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand is heated to approximately 55-60°C to arterialize the venous blood.
II. Basal Period:
-
Allow a 30-60 minute stabilization period after catheter insertion.
-
Collect baseline blood samples to determine fasting glucose and this compound concentrations.
III. Clamp Procedure:
-
Begin a primed-continuous infusion of human this compound. A common infusion rate is 40 mU/m²/min, but this can be adjusted based on the research question.
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes using a glucose analyzer.
-
Adjust the glucose infusion rate to maintain the plasma glucose concentration at the desired euglycemic level (e.g., 90 mg/dL).
-
Continue the clamp for at least 120 minutes to achieve steady-state conditions for plasma this compound and glucose.
IV. Data Collection and Analysis:
-
Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the steady-state period (last 30-60 minutes of the clamp) for the measurement of plasma this compound concentration.
-
Calculate the average glucose infusion rate (GIR) during the steady-state period.
-
Calculate the Metabolic Clearance Rate (MCR) of this compound using the following formula:
-
MCR (mL/kg/min) = this compound Infusion Rate (mU/kg/min) / [Steady-State Plasma this compound (μU/mL) - Basal Plasma this compound (μU/mL)]
-
The this compound Suppression Test (IST)
Application Notes
The this compound suppression test is another method to assess this compound resistance.[5] It involves the infusion of somatostatin (B550006) (or its analogue, octreotide) to suppress endogenous this compound and glucagon (B607659) secretion, along with a constant infusion of this compound and glucose.[5] The resulting steady-state plasma glucose (SSPG) concentration is inversely proportional to this compound sensitivity. While primarily a measure of this compound resistance, the test conditions of steady-state this compound infusion allow for the calculation of this compound clearance.
Advantages:
-
Technically simpler and less labor-intensive than the euglycemic clamp.
-
Achieves a more consistent steady-state of plasma this compound across subjects.[5]
Limitations:
-
The use of somatostatin creates a non-physiological state by suppressing other hormones.
-
Provides an index of this compound resistance rather than a direct measure of glucose disposal.
Experimental Protocol (Human)
I. Subject Preparation:
-
Subjects should fast overnight for 10-12 hours.
-
Insert two intravenous catheters as described for the HEC.
II. Infusion Protocol:
-
Begin a continuous intravenous infusion of somatostatin (e.g., 250 µg/h) or octreotide (B344500) (e.g., 0.5 µ g/min after a 25 µg bolus) to suppress endogenous this compound and glucagon secretion.[5]
-
Simultaneously, begin a constant infusion of this compound (e.g., 25 mU/m²/min) and glucose (e.g., 240 mg/m²/min).[5]
-
Continue the infusions for 180 minutes.
III. Data Collection and Analysis:
-
Collect blood samples every 30 minutes for the first 150 minutes and then every 10 minutes for the final 30 minutes to measure plasma glucose and this compound concentrations.[5]
-
The average plasma glucose and this compound concentrations during the last 30 minutes of the infusion are taken as the steady-state plasma glucose (SSPG) and steady-state plasma this compound (SSPI), respectively.
-
This compound clearance can be calculated as:
-
This compound Clearance (mL/m²/min) = this compound Infusion Rate (mU/m²/min) / SSPI (μU/mL)
-
Tracer-Based Methods
Application Notes
Tracer-based methods involve the administration of labeled this compound (e.g., with 125I, 131I, or stable isotopes) to directly measure its kinetics in vivo.[6][9] These methods allow for the determination of this compound's distribution volume, metabolic clearance rate, and production rate. When combined with the euglycemic clamp, tracers can provide detailed information on tissue-specific this compound action and clearance.[8]
Advantages:
-
Provides a direct and highly quantitative measure of this compound kinetics.
-
Can distinguish between endogenous and exogenous this compound.
-
Allows for the assessment of tissue-specific this compound clearance.
Limitations:
-
Requires the use of radioactive or stable isotopes, which may involve specialized facilities and safety protocols.
-
The labeling of this compound may potentially alter its biological activity, although this is generally considered minimal with modern techniques.
Experimental Protocol (Example with Radiolabeled this compound)
I. Tracer Preparation and Administration:
-
Human this compound is labeled with a suitable radioisotope (e.g., 125I) using established methods.
-
The labeled this compound is purified to remove any free isotope.
-
A bolus of the tracer is injected intravenously.
II. Blood Sampling:
-
Blood samples are collected at frequent intervals immediately after the injection and then at progressively longer intervals for several hours.
III. Sample Processing and Analysis:
-
Plasma is separated from the blood samples.
-
The radioactivity in the plasma, representing the concentration of the labeled this compound, is measured using a gamma counter.
-
The plasma this compound disappearance curve is plotted.
IV. Data Analysis:
-
The metabolic clearance rate (MCR) is calculated from the area under the curve (AUC) of the plasma this compound disappearance curve using the formula:
-
MCR = Dose of Labeled this compound / AUC
-
-
Compartmental modeling can be applied to the disappearance curve to derive more detailed kinetic parameters.
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound clearance obtained using different techniques in various populations.
| Population | Technique | Parameter | Value | Reference |
| Healthy Dogs | Paired Portal/Peripheral Infusion | First-Pass Hepatic Extraction | 22.4–77.2% | [13] |
| Healthy Subjects | Euglycemic Clamp | Metabolic Clearance Rate | 0.73 ± 0.02 L/min/m² | [14] |
| Obese Nondiabetic Subjects | Euglycemic Clamp | Metabolic Clearance Rate | 0.60 ± 0.03 L/min/m² | [14] |
| Type 2 Diabetes Patients | Euglycemic Clamp | Metabolic Clearance Rate | 1188 ± 358 mL/min | [15] |
| Healthy Subjects | C-peptide Modeling | Hepatic this compound Extraction (fasting) | 63 ± 8% | [11] |
| African Immigrants (nondiabetic) | C-peptide Modeling | Hepatic Extraction | 25.8% (mean) | [16][17] |
| African Immigrants (nondiabetic) | C-peptide Modeling | Extrahepatic this compound Clearance | 20.7 mL/kg/min (mean) | [16][17] |
| Condition | Parameter | Lean Individuals | Obese Individuals | Reference |
| Basal State | This compound Clearance Rate | Higher | Lower | [18] |
| Postprandial | This compound Clearance | Not significantly different | Not significantly different | [19] |
Visualization of Key Processes
This compound Signaling Pathway for Clearance
The primary mechanism of this compound clearance involves receptor-mediated endocytosis followed by intracellular degradation. The following diagram illustrates the key steps in this pathway.
Caption: this compound binds to its receptor, leading to endocytosis and subsequent degradation.
Experimental Workflow for Hyperinsulinemic-Euglycemic Clamp
The following diagram outlines the major steps involved in performing a hyperinsulinemic-euglycemic clamp study to measure this compound clearance.
Caption: Workflow of the hyperinsulinemic-euglycemic clamp for this compound clearance.
References
- 1. This compound Clearance in Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Physiology of this compound Clearance [mdpi.com]
- 3. Physiology of Glycemic Recovery and Stabilization After Hyperinsulinemic Euglycemic Clamp in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Assessing this compound Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vivo kinetics of 123I-labelled this compound: studies in normal subjects and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Tracer Test to Measure Tissue-Specific this compound Action in Individual Mice Identifies In Vivo this compound Resistance Without Fasting Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracer studies of in vivo this compound action and glucose metabolism in individual peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stable isotope method for in vivo assessment of human this compound synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound secretion and hepatic extraction in humans by minimal modeling of C-peptide and this compound kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Variability of Directly Measured First-Pass Hepatic this compound Extraction and Its Association With this compound Sensitivity and Plasma this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adaptation of this compound Clearance to Metabolic Demand Is a Key Determinant of Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Hepatic and Extrahepatic this compound Clearance Are Differentially Regulated: Results From a Novel Model-Based Analysis of Intravenous Glucose Tolerance Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - β Cell function and plasma this compound clearance in people with obesity and different glycemic status [jci.org]
- 19. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Insulin ELISA Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background in insulin ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an this compound ELISA assay?
High background in an ELISA refers to excessive or unexpectedly high color development or optical density (OD) readings across the plate, particularly in the negative control or blank wells.[1] This high signal-to-noise ratio can mask the true signal from the analyte, reduce the sensitivity of the assay, and potentially invalidate the results.[1] While the acceptable background level can vary between assays and laboratories, a high background is generally indicated when the OD of the blank wells is significantly higher than the expected baseline. It is good practice to tabulate the ODs for blank, standard, and QC sample wells over time to monitor for gradual shifts in assay performance.[1]
Q2: What are the primary causes of high background in my this compound ELISA?
Several factors can contribute to high background signals in an this compound ELISA. The most common culprits include:
-
Insufficient Washing: Inadequate removal of unbound reagents is a frequent cause of high background.[2][3][4]
-
Ineffective Blocking: The blocking buffer may not be adequately preventing the non-specific binding of antibodies to the plate surface.[3][5]
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[3][6][7]
-
Contamination: Reagents, buffers, samples, or the plate washer can become contaminated with substances that interfere with the assay.[2][5][8]
-
Prolonged Incubation Times or High Temperatures: Excessive incubation times or elevated temperatures can increase non-specific binding.[9]
-
Substrate Issues: The substrate solution may have deteriorated or been exposed to light.[10][11][12]
-
Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the assay.[1][5][8]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.[7][8][12]
Troubleshooting Guides
Issue 1: Insufficient Plate Washing
Question: I suspect my washing technique is causing high background. What is the correct procedure for washing my ELISA plate?
Answer: Proper plate washing is critical for removing unbound materials and reducing background noise.[2][13] Both manual and automated washing methods can be effective if performed correctly.
Experimental Protocol: Manual Plate Washing
-
Preparation: Prepare the wash buffer according to the kit manufacturer's instructions. Typically, this is a phosphate-buffered saline (PBS) solution containing a non-ionic detergent like Tween-20 (e.g., 0.05% v/v).[1][14]
-
Discard Plate Contents: Invert the plate and forcefully flick the contents into a waste container.[15]
-
Washing: Immediately fill all wells with wash buffer using a squirt bottle or a multichannel pipette. Avoid touching the well surfaces with the pipette tips.[14][15]
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30-60 seconds. This can help to dislodge non-specifically bound components.[1][14]
-
Aspiration: Aspirate the wash buffer. If washing manually, invert the plate and tap it firmly on a lint-free paper towel to remove any remaining liquid.[15][16]
-
Repeat: Repeat the wash cycle 3-5 times as recommended by the assay protocol.[1][14]
-
Final Step: After the last wash, ensure the plate is thoroughly blotted to remove any residual wash buffer before adding the next reagent.[8][16] Do not let the wells dry out.[16]
Table 1: Troubleshooting Insufficient Washing
| Potential Problem | Recommended Solution | Expected Outcome |
| Residual unbound antibody | Increase the number of wash cycles (e.g., from 3 to 5).[1][6] | Reduction in background OD values. |
| Incomplete removal of wash buffer | After the final wash, invert the plate and tap it firmly on absorbent paper.[8][16] | Decreased well-to-well variability and lower background. |
| Automated washer malfunction | Ensure the washer is dispensing and aspirating correctly. Clean the washer heads and tubing regularly.[1][10] | Consistent and lower background across the plate. |
| Wells drying out | Perform washing steps quickly and add the next reagent immediately after the final wash.[1][16] | Prevention of increased non-specific binding and preservation of enzyme activity. |
Diagram 1: General ELISA Washing Workflow
Caption: Workflow for proper ELISA plate washing to minimize background.
Issue 2: Ineffective Blocking
Question: My background is still high after optimizing my wash steps. How can I improve the blocking step?
Answer: The blocking buffer's role is to saturate any remaining free binding sites on the microplate wells to prevent non-specific binding of the antibodies.[17] If blocking is insufficient, you may need to optimize the blocking agent, its concentration, or the incubation time.
Experimental Protocol: Optimizing Blocking Buffer
-
Select Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial protein-free blockers.[5][18] The choice of blocker can be critical and may need to be tested empirically.
-
Prepare a Dilution Series: Prepare different concentrations of the chosen blocking agent (e.g., 1%, 2%, 5% BSA in PBS).[1][18]
-
Test Different Agents and Concentrations: Coat a plate with your capture antibody as usual. Then, apply the different blocking buffers to different sets of wells. Include a "no blocking" control.
-
Incubate: Incubate the plate for the standard blocking time (e.g., 1-2 hours at room temperature) or try extending the incubation time.[1][18]
-
Complete the ELISA: Proceed with the rest of the ELISA protocol, ensuring all other variables are kept constant.
-
Analyze Results: Compare the background signal (OD of blank wells) for each blocking condition. The optimal blocking buffer will provide the lowest background without significantly affecting the specific signal.
Table 2: Common Blocking Agents and Considerations
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Generally effective, readily available.[19] | Can have lot-to-lot variability; may contain endogenous enzymes that interfere with the assay. |
| Non-Fat Dry Milk | 0.2-5% (w/v) | Inexpensive, effective for many assays.[19] | May contain phosphoproteins that can be recognized by certain antibodies; not recommended for biotin-avidin systems. |
| Normal Serum | 5-10% (v/v) | Can be very effective at reducing non-specific binding from the same species as the secondary antibody.[6] | Can be expensive; may contain cross-reactive antibodies. |
| Commercial Blockers | Varies | Often protein-free, optimized for high performance and low background.[20] | More expensive than individual protein solutions. |
Diagram 2: Logic of Blocking Optimization
Caption: Decision tree for optimizing the blocking step in an ELISA.
Issue 3: Antibody Concentration and Incubation Conditions
Question: Could my antibody concentrations or incubation times be causing high background?
Answer: Yes, excessively high antibody concentrations or prolonged/high-temperature incubations can lead to increased non-specific binding and high background.[3][6][9] It is crucial to optimize these parameters for your specific assay.
Experimental Protocol: Antibody Titration (Checkerboard Assay)
-
Prepare Dilutions: Create a serial dilution of both the capture antibody (if coating your own plates) and the detection antibody.
-
Plate Coating: For the capture antibody, coat different rows of a microplate with the different dilutions.
-
Perform ELISA: After blocking, add a constant, mid-range concentration of your this compound standard to all wells. Then, add the different dilutions of the detection antibody to the columns.
-
Analyze ODs: The resulting "checkerboard" of OD values will help you identify the optimal concentrations of both antibodies that give a strong specific signal with a low background.
Table 3: Optimizing Incubation Conditions
| Parameter | Problem | Recommended Action | Rationale |
| Incubation Time | Too long | Reduce the incubation time for the primary and/or secondary antibody steps.[6] | Decreases the opportunity for low-affinity, non-specific binding to occur.[21] |
| Incubation Temperature | Too high | Perform incubations at room temperature (22-28°C) instead of 37°C.[22][23] | Higher temperatures can accelerate non-specific binding.[9][21] |
| Reagent Temperature | Reagents are cold | Allow all reagents to come to room temperature for at least 30 minutes before use.[22] | Prevents temperature gradients across the plate, which can cause "edge effects" and inconsistent binding.[24] |
Diagram 3: Sandwich ELISA Workflow Context
Caption: Key steps in a sandwich ELISA and where high background issues can arise.
References
- 1. arp1.com [arp1.com]
- 2. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. Causes Of High Background In ELISA Tests and How to Solve Them [krishgen.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sinobiological.com [sinobiological.com]
- 11. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 14. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 15. youtube.com [youtube.com]
- 16. cygnustechnologies.com [cygnustechnologies.com]
- 17. bosterbio.com [bosterbio.com]
- 18. hiyka.com [hiyka.com]
- 19. corning.com [corning.com]
- 20. antibodiesinc.com [antibodiesinc.com]
- 21. youtube.com [youtube.com]
- 22. ELISA Tips-Temperature [elisa-antibody.com]
- 23. en.hnybio.com [en.hnybio.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Insulin Stimulation for Western Blotting
Welcome to the technical support center for optimizing insulin stimulation in your Western blotting experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve robust and reproducible results.
Frequently Asked questions (FAQs)
Q1: Why is serum starvation necessary before this compound stimulation?
A1: Serum contains various growth factors and hormones, including this compound, that can activate the this compound signaling pathway.[1] This leads to high basal phosphorylation of key proteins like Akt, which can mask the specific effects of your experimental this compound stimulation.[1] Serum starvation synchronizes the cells in a quiescent state, reducing this background signaling and allowing for a more pronounced and measurable response to this compound.[1]
Q2: What is the optimal duration for serum starvation?
A2: The ideal serum starvation time can vary depending on the cell line.[1][2] A common starting point is to starve cells for 3-4 hours in serum-free media.[3] However, for some cell types, an overnight (16-18 hours) starvation period may be necessary to sufficiently reduce basal signaling. It is recommended to optimize the starvation time for your specific cell line by testing a time course (e.g., 2, 4, 8, 16 hours) and assessing the basal phosphorylation level of your target protein.
Q3: What concentration of this compound should I use for stimulation?
A3: A concentration of 100 nM this compound is widely used and is generally sufficient to elicit a maximal response in most cell types.[4] However, the optimal concentration can be cell-type dependent. If you are not seeing a robust response, it is advisable to perform a dose-response experiment (e.g., 1, 10, 100, 1000 nM) to determine the optimal this compound concentration for your experimental system.
Q4: What is the ideal this compound stimulation time to observe peak phosphorylation?
A4: The peak phosphorylation of different proteins in the this compound signaling pathway occurs at different times. For Akt, a key downstream effector, phosphorylation at Ser473 and Thr308 typically peaks between 15 and 30 minutes after this compound stimulation.[5][6][7] However, upstream events like the phosphorylation of the this compound receptor itself can occur within minutes. It is highly recommended to perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the optimal time point for your specific protein of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No difference in phosphorylation between unstimulated and this compound-stimulated samples. | High basal signaling: Insufficient serum starvation. | Increase the duration of serum starvation (e.g., from 4 hours to overnight). Ensure complete removal of serum-containing media by washing cells with PBS before adding serum-free media. |
| Ineffective this compound: this compound may have degraded. | Use a fresh stock of this compound. Ensure proper storage of this compound at -20°C. | |
| Suboptimal stimulation time: The chosen time point may have missed the peak phosphorylation. | Perform a time-course experiment (e.g., 0, 5, 10, 15, 30, 60 minutes) to determine the optimal stimulation time for your target protein. | |
| Cellular this compound resistance: The cell line may be resistant to this compound. | Confirm the responsiveness of your cell line with a positive control (a cell line known to respond to this compound). If using primary cells, consider the metabolic state of the source. | |
| Weak or no signal for phosphorylated proteins in stimulated samples. | Low protein concentration: Insufficient amount of total protein loaded on the gel. | Increase the amount of protein loaded per well (e.g., from 20µg to 40µg).[8] |
| Poor antibody quality: The primary antibody may not be specific or sensitive enough. | Use a different, validated antibody. Check the antibody datasheet for recommended dilutions and positive control suggestions.[8][9] | |
| Inefficient protein transfer: Proteins may not have transferred effectively from the gel to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.[8] | |
| Presence of phosphatases: Phosphatases in the cell lysate may have dephosphorylated your target protein. | Ensure that phosphatase inhibitors are included in your lysis buffer and that the buffer is kept on ice at all times. | |
| High background on the Western blot. | Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time (e.g., to 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% BSA instead of non-fat milk, as milk contains phosphoproteins that can interfere with phospho-antibody detection). |
| Antibody concentration too high: The primary or secondary antibody concentration may be too high. | Optimize antibody concentrations by performing a titration.[9] | |
| Insufficient washing: Inadequate washing can lead to residual antibody binding. | Increase the number and duration of wash steps with TBST.[10] |
Data Presentation
Table 1: Time Course of this compound-Stimulated Akt Phosphorylation (Ser473)
The following table summarizes the relative fold change in Akt phosphorylation at Serine 473 after stimulation with 100 nM this compound at various time points. Data is normalized to the unstimulated control (0 minutes).
| Stimulation Time (minutes) | Fold Change in p-Akt (Ser473) |
| 0 | 1.0 |
| 5 | 8.5 |
| 15 | 15.2 |
| 30 | 12.1 |
| 60 | 5.3 |
Note: These are representative data, and results may vary depending on the cell type and experimental conditions.
Experimental Protocols
Detailed Methodology for this compound Stimulation and Western Blotting
-
Cell Culture and Serum Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the growth medium with serum-free medium.
-
Incubate the cells for the desired starvation period (e.g., 4 hours or overnight).
-
-
This compound Stimulation:
-
Prepare a fresh stock of this compound in serum-free medium at the desired final concentration (e.g., 100 nM).
-
Add the this compound-containing medium to the cells and incubate for the desired time points at 37°C.
-
For the unstimulated control (0-minute time point), add an equal volume of serum-free medium without this compound.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest (e.g., total Akt) or a housekeeping protein (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound Signaling Pathway Leading to Glucose Uptake.
Caption: Experimental Workflow for this compound Stimulation and Western Blotting.
Caption: Troubleshooting Flowchart for No this compound Stimulation Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A role for AMPK in increased this compound action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Pancreatic Islet Isolation
Welcome to the technical support center for pancreatic islet isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation process and to provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during pancreatic islet isolation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Islet Yield
Question: My islet isolation protocol is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low islet yield is a frequent challenge with multiple potential causes. Here are the key factors to investigate:
-
Suboptimal Collagenase Digestion: This is one of the most critical steps.
-
Enzyme Quality and Concentration: The quality and specific activity of collagenase are paramount. Lot-to-lot variability is a significant issue, so it's crucial to test each new batch.[1][2] An insufficient concentration may lead to incomplete digestion, while excessive concentration can damage the islets.[3] The ratio of collagenase class I (CII) to class II (CI) can also be a strong predictor of success, with a lower CII/CI ratio often resulting in a higher success rate.[1]
-
Digestion Time and Temperature: Prolonged digestion can lead to islet damage and fragmentation.[4] Conversely, insufficient digestion time will not adequately liberate the islets from the surrounding acinar tissue.[5] The optimal digestion time needs to be determined empirically for each collagenase lot and pancreas type.[6] Low-temperature digestion (e.g., 20°C) over a longer period has been shown to be effective for cold-preserved pancreases.[7]
-
-
Inefficient Pancreatic Distension: Proper distension of the pancreas with the collagenase solution via the pancreatic duct is essential for the enzyme to reach all parts of the tissue.[8][9] In cases of chronic pancreatitis, fibrosis can impede enzyme penetration, leading to lower yields.[9][10] In such cases, direct injection into the parenchyma may be necessary.[10]
-
Donor Pancreas Quality: The condition of the donor pancreas significantly impacts islet yield. Factors such as donor age, Body Mass Index (BMI), and warm ischemia time can all affect the outcome.[8][11] Pancreata from obese donors often yield more islets.[8]
-
Mechanical Stress: Excessive mechanical agitation during digestion can lead to islet fragmentation and reduced yield.[12]
-
Purification Inefficiencies: Significant islet loss can occur during the purification step. The density gradient material (e.g., Ficoll, Iodixanol) and centrifugation parameters must be optimized to effectively separate islets from acinar tissue without causing damage.[8][13]
Issue 2: Poor Islet Purity
Question: My isolated islets are contaminated with a high percentage of acinar and other exocrine tissue. How can I improve the purity?
Answer: Achieving high islet purity is crucial for many downstream applications. Here are some troubleshooting tips:
-
Incomplete Digestion: If the pancreas is under-digested, islets will remain attached to exocrine tissue, leading to low purity.[14] Optimizing the collagenase concentration and digestion time is key.
-
Suboptimal Density Gradient Centrifugation: The density gradients used for purification must be carefully prepared and calibrated. The density of both islets and exocrine tissue can vary, so adjusting the gradient solution may be necessary.[8][13] Using an iodixanol-based solution, which has low viscosity, can sometimes improve purification.[8]
-
Embedded Islets: Especially in younger donors, islets can be deeply embedded within the acinar tissue, making them difficult to separate.[15] A rescue purification step for these "trapped" islets may be beneficial.[15]
-
Handpicking: For rodent islet preparations and for polishing human islet preparations, manual handpicking under a microscope can significantly increase purity.[6][14]
Issue 3: Low Islet Viability and Function
Question: My isolated islets have low viability and poor function (e.g., poor glucose-stimulated insulin secretion). What could be the cause?
Answer: Preserving islet viability and function post-isolation is critical. Here are potential reasons for poor outcomes:
-
Harsh Enzymatic Digestion: Over-exposure to collagenase and other proteases can damage islet cells.[2][4] It is important to stop the digestion process promptly once islets are sufficiently liberated.[16]
-
Mechanical Damage: Excessive shaking or harsh pipetting during the isolation and purification steps can cause physical damage to the islets.[12][13]
-
Hypoxia: Isolated islets are deprived of their native blood supply, which can lead to hypoxia, especially in the core of larger islets.[11][17] This can trigger apoptosis and reduce islet function.
-
Inappropriate Culture Conditions: The culture medium, temperature, and oxygen tension all play a crucial role in maintaining islet viability.[17][18] Cold culture (e.g., 8°C) has been shown to prolong viability by slowing metabolic processes.[17] Supplementing the culture medium with components of the islet basement membrane, such as collagen IV or laminin-521, may also improve survival and function.[11]
-
Inflammatory Responses: The isolation process itself can trigger inflammatory responses that are detrimental to islet health.[19]
Frequently Asked Questions (FAQs)
Q1: What are the key quality control metrics for isolated pancreatic islets?
A1: Several parameters are used to assess the quality of an islet preparation:
-
Islet Yield: Typically measured in Islet Equivalents (IEQ), where one IEQ is the volume of a standard islet with a diameter of 150 µm.[20][21]
-
Purity: Assessed by staining a sample of the preparation with dithizone (B143531) (DTZ), which specifically stains islets red, and estimating the percentage of islet tissue versus non-islet tissue.[20]
-
Viability: Commonly determined using fluorescent dyes like fluorescein (B123965) diacetate (stains viable cells green) and propidium (B1200493) iodide (stains non-viable cells red).[8] Flow cytometry can also be used for a more quantitative assessment of viability and apoptosis.[22]
-
Function: The most common functional assay is the Glucose-Stimulated this compound Secretion (GSIS) test, which measures the ability of the islets to secrete this compound in response to high glucose concentrations.[22][23]
Q2: What is the "Ricordi Method" for islet isolation?
A2: The Ricordi method is a widely used automated procedure for human islet isolation. It involves the perfusion of collagenase into the pancreas, followed by gentle mechanical dissociation in a specialized chamber (the "Ricordi Chamber"). This method helps to standardize the digestion process and minimize mechanical damage to the islets.[8][9]
Q3: How long can isolated islets be cultured before transplantation or use in experiments?
A3: The viability of isolated islets in culture declines over time.[24] While they are often transplanted within a few days of isolation, efforts are being made to extend this window through optimized culture conditions and cryopreservation.[17][18] Some studies have shown that culturing islets for a short period before transplantation can actually be beneficial by reducing immunogenicity.[24]
Q4: Can islets be successfully isolated from pancreases with chronic pancreatitis?
A4: Yes, but it presents significant challenges. The presence of fibrosis in pancreases with chronic pancreatitis can hinder the even distribution of collagenase, leading to incomplete digestion and lower islet yields.[9][12] Specialized techniques, such as direct injection of the enzyme into the fibrotic tissue, may be required.[10]
Quantitative Data Summary
Table 1: Islet Isolation Outcomes from Surgical Specimens
| Parameter | Average Value | Standard Deviation |
| Islet Equivalents (IEQs) - Post-purification | 59,593 | 56,651 |
| IEQ per gram of digested pancreas | 2,546 | - |
| Purity | 71.5% | 21.0% |
Data sourced from a study on islet isolation from partially resected pancreases.[25][26]
Table 2: Factors Influencing Islet Loss During Culture
| Factor | Association with Islet Loss |
| Cold Ischemia Time | Longer time associated with higher loss |
| Pancreas Preservation Method | Two-layer method (TLM) associated with higher loss |
| Islet Purity (pre-culture) | Lower purity associated with higher loss |
| Islet Index (IE/islet particle count) | Higher index associated with higher loss |
Based on a study of 104 human islet preparations.[24]
Detailed Experimental Protocols
Protocol 1: Mouse Pancreatic Islet Isolation (Collagenase Injection via Ampulla of Vater)
This protocol is adapted from a method that emphasizes ease of access for collagenase injection and a simplified purification process.[27]
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS with 0.05% BSA)
-
STOP solution (ice-cold HBSS with 10% FBS)
-
Density gradient solution (e.g., Histopaque)
-
HBSS (Hank's Balanced Salt Solution)
-
RPMI 1640 culture medium with supplements
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse according to approved institutional protocols. Secure the mouse in a supine position and sterilize the abdomen with 70% ethanol.
-
Collagenase Injection: Make a midline incision to expose the abdominal cavity. Locate the ampulla of Vater, where the common bile duct and pancreatic duct join the duodenum. Carefully inject 3 mL of ice-cold collagenase P solution into the ampulla. Successful injection will result in the inflation of the entire pancreas.[27]
-
Pancreas Excision: Carefully dissect the inflated pancreas away from the spleen, stomach, and duodenum and place it in a 50 mL tube containing 3 mL of ice-cold collagenase P solution.[27]
-
Enzymatic Digestion: Incubate the tube in a 37°C water bath with shaking for approximately 12-15 minutes. The exact time will depend on the specific activity of the collagenase lot.
-
Stopping Digestion: Stop the digestion by adding 40 mL of ice-cold STOP solution to the tube.
-
Washing: Pellet the digested tissue by centrifugation (e.g., 1700 x g for 15 minutes at 4°C). Wash the pellet twice with STOP solution and then three times with ice-cold HBSS.
-
Purification: Resuspend the final pellet in the density gradient solution. Carefully layer HBSS on top of the density gradient. Centrifuge according to the density gradient manufacturer's instructions. The islets will form a layer at the interface between the HBSS and the density gradient.[27]
-
Islet Collection and Culture: Carefully collect the islet layer and wash with HBSS. Handpick clean islets under a microscope for further experiments or culture in RPMI 1640 medium.
Protocol 2: Quality Assessment - Glucose-Stimulated this compound Secretion (GSIS)
This protocol provides a general framework for assessing the function of isolated islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM or 20 mM glucose)
-
This compound ELISA kit
Procedure:
-
Islet Preparation: Handpick a known number of islets (e.g., 10-20 islets of similar size per replicate) and place them in a multi-well plate.
-
Pre-incubation: Pre-incubate the islets in low glucose KRB for 60 minutes at 37°C to allow them to equilibrate.
-
Basal this compound Secretion: Remove the low glucose KRB and add fresh low glucose KRB. Incubate for 60 minutes at 37°C. Collect the supernatant for measurement of basal this compound secretion.
-
Stimulated this compound Secretion: Remove the low glucose KRB and add high glucose KRB. Incubate for 60 minutes at 37°C. Collect the supernatant for measurement of stimulated this compound secretion.
-
This compound Measurement: Measure the this compound concentration in the collected supernatants using an this compound ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the stimulation index (SI) by dividing the this compound concentration from the high glucose condition by the this compound concentration from the low glucose condition. A higher SI indicates better islet function.
Visualizations
Caption: A generalized workflow for pancreatic islet isolation.
Caption: Troubleshooting logic for low islet yield.
Caption: Factors influencing islet viability and function.
References
- 1. Enhancing the success of human islet isolation through optimization and characterization of pancreas dissociation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A Method for Mouse Pancreatic Islet Isolation and Intracellular cAMP Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worthington-biochem.com [worthington-biochem.com]
- 5. Standardization fo a digestion-filtration method for isolation of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low temperature collagenase digestion for islet isolation from 48-hour cold-preserved rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of pancreatic islet cell isolation for transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review on the evolution of islet isolation techniques and improving yields during total pancreatectomy and islet autotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Isolation of Human Islets for Autologous Islet Transplantation in Children and Adolescents with Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 15. Toward Improving Human Islet Isolation from Younger Donors; Rescue Purification is Efficient for Trapped Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. Frontiers | Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review [frontiersin.org]
- 18. Long-term storage, cryopreservation, and culture of isolated human islets: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Culture/Preservation Conditions of Human Islets for Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cellr4.org [cellr4.org]
- 22. A Simplified Approach to Human Islet Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Human pancreatic islet quality control: easy assessment of metabolic functions. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. The Outcomes and Quality of Pancreatic Islet Cells Isolated from Surgical Specimens for Research on Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Insulin Radioimmunoassay (RIA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in insulin radioimmunoassay (RIA) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in an this compound RIA?
Variability in this compound RIA can stem from multiple factors throughout the experimental process. Key sources include:
-
Reagent Handling and Storage: Improper storage and handling of antibodies, tracers (radiolabeled this compound), and standards can lead to degradation and inconsistent performance.[1][2] Lot-to-lot variations in reagents are also a significant contributor.[2][3]
-
Pipetting and Dilution Errors: Inaccurate or inconsistent pipetting is a primary cause of variability, especially when preparing serial dilutions for the standard curve or dispensing small volumes.[3]
-
Incubation Times and Temperatures: Minor fluctuations in incubation times and temperatures can significantly impact antibody-antigen binding kinetics, leading to inconsistent results.[1][3]
-
Washing Steps: Inadequate or inconsistent washing can result in high background noise and poor differentiation between bound and unbound tracer.[3]
-
Sample Quality and Handling: The quality of the serum or plasma samples is crucial. Hemolysis, lipemia, or repeated freeze-thaw cycles can interfere with the assay and degrade this compound.[4]
-
Analyst Technique: Differences in technique between laboratory personnel can introduce significant variability.[5] Standardized training and strict adherence to protocols are essential.[6][7]
-
Equipment Performance: Improperly calibrated or maintained equipment, such as pipettes and gamma counters, can lead to systematic errors.[8]
Q2: What is an acceptable level of variability for an this compound RIA?
Acceptable variability is typically defined by the intra-assay and inter-assay coefficients of variation (%CV). While specific limits can vary by laboratory and application, general guidelines are:
-
Intra-assay %CV: Less than 10% is generally considered acceptable for replicates within the same assay.[3]
-
Inter-assay %CV: Less than 15% is the target for variation between different assays run on different days or with different reagent lots.[3]
One study reported an intra-assay CV of 12% and an inter-assay CV of 16% for a human recombinant this compound autoantibody RIA.[9] Another study aiming to optimize a rat plasma this compound RIA reported achieving intra-assay and inter-assay variability of less than 10%.[10]
Troubleshooting Guides
Issue 1: High Variability Between Replicates (High Intra-Assay %CV)
Question: My duplicate or triplicate sample readings are not consistent within the same assay, showing a high coefficient of variation (%CV > 10%). What are the likely causes and how can I fix this?
| Potential Cause | Troubleshooting Action |
| Inconsistent Pipetting Technique | Ensure pipettes are properly calibrated. Use a consistent pipetting rhythm and angle. Pre-wet pipette tips before dispensing. For critical steps, consider using a repeating pipette.[3] |
| Improper Mixing | Vortex or gently invert all reagents and samples thoroughly before use, especially after thawing.[4] Ensure uniform mixing in each tube or well after adding reagents. |
| Inconsistent Incubation Conditions | Ensure all tubes or plates are incubated at the same temperature for the same duration. Avoid stacking plates, which can cause temperature gradients.[3] |
| Variable Washing Steps | If using an automated plate washer, check that all nozzles are dispensing and aspirating evenly. If washing manually, be consistent with the volume, force, and number of washes for all wells.[3] |
| Contamination | Use fresh pipette tips for each sample and reagent to avoid cross-contamination. |
Issue 2: High Variability Between Assays (High Inter-Assay %CV)
Question: My results for the same sample vary significantly when I run the assay on different days. What could be causing this high inter-assay variability?
| Potential Cause | Troubleshooting Action |
| Reagent Lot-to-Lot Variation | Purchase reagents in large batches to minimize lot changes. When a new lot is introduced, perform a validation study to ensure it performs comparably to the previous lot.[2][3] |
| Standard Curve Inconsistency | Prepare fresh standards for each assay. Store stock standards in aliquots to avoid repeated freeze-thaw cycles.[11] Pay close attention to accurate serial dilutions. |
| Changes in Environmental Conditions | Monitor and record laboratory temperature and humidity. Perform assays in a controlled environment to minimize fluctuations.[1] |
| Radiolabeled Tracer Degradation | Check the expiration date of the 125I-insulin. Store it properly and protect it from light. Degradation of the tracer can lead to poor binding and inconsistent results.[1][12] |
| Inconsistent Data Analysis | Use a consistent method for standard curve fitting and data analysis for all assays.[8] |
Issue 3: Low Signal or Poor Sensitivity
Question: The overall counts in my assay are very low, or the assay is not sensitive enough to detect low concentrations of this compound. What should I investigate?
| Potential Cause | Troubleshooting Action |
| Degraded Radiolabeled Tracer | Low maximum binding may indicate damage to the radioligand. Check the quality and age of the 125I-insulin and replace if necessary.[1] |
| Inactive Antibody | Verify the storage conditions and expiration date of the primary antibody. Consider testing a new vial or lot of antibody.[1] |
| Suboptimal Incubation Times | You may be able to increase sensitivity by extending the incubation time of the antibody and sample before adding the tracer.[1] |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and composition, as this can affect antibody-antigen binding.[1] |
| Sample Concentration Out of Range | If you expect very low this compound concentrations, you may need to concentrate your samples before the assay.[1] |
Quantitative Data Summary
| Parameter | Study 1: Human this compound Autoantibody RIA[9] | Study 2: Optimized Rat Plasma this compound RIA[10] | General Guideline[3] |
| Intra-Assay CV | 12% (n=10) | < 10% | < 10% |
| Inter-Assay CV | 16% (n=35) | < 10% | < 15% |
Experimental Protocols
General this compound RIA Workflow
This protocol outlines the key steps for a typical competitive this compound RIA. Note: Always refer to the specific manufacturer's protocol for your kit.
-
Reagent Preparation:
-
Allow all reagents and samples to reach room temperature before use.[4]
-
Reconstitute lyophilized standards, controls, and antibodies as per the kit instructions.
-
Prepare serial dilutions of the this compound standard to generate a standard curve.
-
-
Assay Setup:
-
Pipette the assay buffer into tubes designated for Non-Specific Binding (NSB) and Reference (Bo).[11]
-
Pipette standards, controls, and unknown samples into their respective tubes in duplicate.[4][11]
-
Pipette the 125I-labeled this compound (tracer) into all tubes.[4]
-
Pipette the primary this compound antibody into all tubes except the NSB tubes.[13]
-
-
Incubation:
-
Vortex all tubes gently and incubate according to the manufacturer's specified time and temperature (e.g., overnight at 4°C or for a shorter duration at room temperature).[13]
-
-
Separation of Bound and Unbound this compound:
-
Add a precipitating reagent (e.g., a second antibody with polyethylene (B3416737) glycol) to all tubes except the total count tubes.[11][13]
-
Incubate to allow the antibody-bound this compound complex to precipitate.
-
Centrifuge the tubes at a specified speed and temperature (e.g., 2,000-3,000 xg at 4°C) to pellet the precipitate.[13]
-
Carefully decant or aspirate the supernatant.[4]
-
-
Counting and Data Analysis:
-
Measure the radioactivity in the pellets using a gamma counter.
-
Construct a standard curve by plotting the percentage of tracer bound against the concentration of the standards.
-
Determine the this compound concentration in the unknown samples by interpolating their corresponding percentage of bound tracer from the standard curve.[8]
-
Visualizations
Caption: A flowchart of the general experimental workflow for an this compound radioimmunoassay.
Caption: A logical diagram for troubleshooting sources of high variability in RIA results.
References
- 1. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rsrltd.com [rsrltd.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. xtalks.com [xtalks.com]
- 7. Bioassay Method Transfer Strategies to Reduce Variability, Upcoming Webinar Hosted by Xtalks [prnewswire.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. teddy.epi.usf.edu [teddy.epi.usf.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Some considerations in the preparation of raioiodothis compound for radioimmunoassay and receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Insulin Solubility and Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to insulin solubility and aggregation during their experiments.
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve
Description: You are having difficulty dissolving lyophilized this compound powder in your desired buffer.
| Observation | Probable Cause | Recommended Solution |
| Cloudy or hazy solution at neutral pH. | This compound has low solubility at its isoelectric point (pI ≈ 5.3).[1][2] | Dissolve this compound in a dilute acidic solution (e.g., 0.01-0.1 M HCl) to a pH of 2.0-3.0 to create a stock solution.[2][3] This stock can then be diluted into your final buffer. Avoid aeration and foaming during solubilization.[2][3] |
| Precipitation occurs when adjusting pH back to neutral. | Rapid pH change can cause the protein to crash out of solution as it passes through its isoelectric point.[2] | Adjust the pH of the this compound stock solution slowly while stirring gently.[4] The solution may temporarily become cloudy but should clear as the pH moves further from the pI.[3] |
| Incomplete dissolution even at acidic pH. | The this compound preparation may have pre-existing aggregates or has degraded. | Use a fresh vial of this compound. If the problem persists, consider pre-treating the acidic stock solution by filtering it through a 0.22 µm syringe filter to remove any insoluble particles before further dilution.[4] |
Issue 2: this compound Solution Becomes Cloudy or Precipitates Over Time
Description: A previously clear this compound solution develops turbidity or visible precipitate during storage or incubation.
| Observation | Probable Cause | Recommended Solution |
| Cloudiness appears after incubation at 37°C. | Elevated temperatures accelerate this compound aggregation and fibrillation.[5][6][7][8] The rate of aggregation can be up to 10 times faster at 37°C compared to 25°C.[8] | If your experiment allows, perform incubations at a lower temperature. For storage, keep this compound solutions at 2-8°C.[4] Prepare solutions fresh and use them as soon as possible.[4] |
| Precipitation occurs during agitation (e.g., shaking). | Mechanical stress can induce the formation of aggregation nuclei, leading to fibrillation.[4][6][7] | Handle this compound solutions gently. Avoid vigorous vortexing or shaking.[4] Use gentle mixing techniques. |
| Solution becomes cloudy at neutral pH without other stressors. | This compound is inherently prone to aggregation at neutral pH, especially in the absence of stabilizing excipients.[4] Higher concentrations will also aggregate more rapidly.[4] | If compatible with your experimental design, consider adding stabilizing excipients such as L-arginine, L-lysine, or EDTA.[4][9] Work with the lowest suitable protein concentration for your assay.[4] |
Issue 3: Inconsistent Results in Aggregation Assays (e.g., Thioflavin T)
Description: You are observing high variability between replicates in your this compound aggregation assays.
| Observation | Probable Cause | Recommended Solution |
| High well-to-well variability in a 96-well plate assay. | The presence of pre-existing "seeds" (small aggregates) in the stock solution can lead to stochastic and variable aggregation kinetics.[4] Inconsistent sample preparation also contributes to variability.[4] | Pre-filter your this compound stock solution through a 0.22 µm syringe filter immediately before starting the assay to remove pre-existing aggregates.[4] Ensure highly consistent and careful pipetting and mixing for all samples. Always run multiple replicates.[4] |
| Lag time for aggregation varies significantly between experiments. | The nucleation phase of aggregation is inherently stochastic. Minor variations in temperature, pH, or the presence of contaminants can have a large effect on the lag time. | Tightly control all experimental parameters, including temperature and pH. Use high-purity reagents and water. Consider using a positive control with a known aggregation profile to assess run-to-run consistency. |
| Fluorescence signal is noisy or erratic. | The chosen Thioflavin T (ThT) concentration may be suboptimal, or the dye itself may be degrading. The instrument settings may not be optimized. | Determine the optimal ThT concentration for your assay conditions. Prepare ThT solutions fresh. Optimize the gain and other settings on your fluorescence plate reader. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound solubility and aggregation?
A1: The main factors include:
-
pH: this compound is least soluble near its isoelectric point (pI ≈ 5.3).[1] Solubility increases at both acidic (pH < 4) and alkaline (pH > 7) conditions.[1][10] Acidic pH is often used to dissolve this compound and can promote fibrillation, while neutral pH with stabilizing excipients is used in pharmaceutical formulations.[6][7][11]
-
Temperature: Higher temperatures generally increase the rate of aggregation and fibrillation.[5][6][7][8]
-
Concentration: Higher this compound concentrations typically lead to faster aggregation.[4]
-
Ionic Strength: The effect of ionic strength is complex and can influence the rate of aggregation.[6][7][12]
-
Mechanical Agitation: Shaking or stirring can accelerate aggregation by promoting the formation of nuclei.[4][6][7]
-
Excipients: Stabilizing agents like zinc, phenols, and certain amino acids can inhibit aggregation.[6][9][10]
Q2: How does pH affect the stability of this compound?
A2: At acidic pH (e.g., pH 2-3), this compound tends to dissociate into monomers, which are more prone to aggregation and fibrillation, although it is highly soluble in this range.[7][11] Near its isoelectric point (pI ≈ 5.3), this compound has minimal solubility and is prone to precipitation.[1] At neutral pH, in the presence of zinc, this compound forms stable hexamers, which are more resistant to aggregation than monomers or dimers.[6][7]
Q3: What is the role of excipients in this compound formulations?
A3: Excipients play a crucial role in stabilizing this compound. For example:
-
Zinc ions promote the formation of this compound hexamers, which are more stable and less prone to aggregation than the monomeric or dimeric forms.[6][7][10]
-
Phenolic compounds (e.g., phenol, m-cresol) act as both preservatives and stabilizers by binding to the this compound hexamers.[6][10][13]
-
Isotonicity agents like glycerol (B35011) and NaCl are used to adjust the tonicity of the formulation. NaCl can have a stabilizing effect.[10]
-
Other excipients like certain amino acids (lysine, arginine) or EDTA can be added to improve solubility and minimize aggregation in neutral solutions.[9]
Q4: What is the this compound aggregation pathway?
A4: this compound aggregation is a complex process that generally begins with the dissociation of stable hexamers into dimers and then monomers.[7] These monomers can then partially unfold, exposing hydrophobic regions.[7] These partially unfolded intermediates can self-assemble into small, soluble oligomers, which act as nuclei.[7] These nuclei then grow by the addition of more monomers, forming larger protofibrils that eventually mature into insoluble amyloid fibrils.[7]
Q5: Which techniques are commonly used to monitor this compound aggregation?
A5: Several biophysical techniques are used:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a standard method for monitoring the kinetics of fibrillation.[14][15]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the formation of aggregates.[16][17][18][19]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.[16]
-
Circular Dichroism (CD) Spectroscopy: CD is used to monitor changes in the secondary structure of this compound (e.g., the transition from α-helix to β-sheet) that accompany aggregation.[20][21][22][23]
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To assess the aggregation state and polydispersity of an this compound solution.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the experiment.
-
Allow the sample to equilibrate to the set temperature for several minutes within the instrument before measurement.
-
-
Data Acquisition:
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting multiple acquisitions to ensure good statistics.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[18]
-
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of this compound fibril formation in real-time.
Methodology:
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, prepare the reaction mixture. A typical final concentration might be 100 µM this compound and 20-100 µM ThT in a buffered solution (e.g., 100 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4).[15][26]
-
Include appropriate controls (e.g., buffer with ThT only, this compound without ThT).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with temperature control (e.g., 37°C).[15]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.[15]
-
Monitor the fluorescence intensity over time, with readings taken every 5-15 minutes. Agitation between readings can be used to accelerate aggregation.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), the elongation rate (growth phase), and the final plateau (equilibrium).
-
Visualizations
This compound Aggregation Pathway
Caption: The pathway of this compound aggregation from stable hexamers to insoluble amyloid fibrils.
Experimental Workflow for Troubleshooting this compound Aggregation
Caption: A logical workflow for diagnosing and solving this compound aggregation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound amyloid fibrillation at above 100°C: New insights into protein folding under extreme temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Aspects of this compound Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability and storage of human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimizing the aggregation of neutral this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical stability of this compound. 3. Influence of excipients, formulation, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thioflavine T fluorescence assay [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in secondary structure follow the dissociation of human this compound hexamers: a circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4.6. This compound Aggregation Assay [bio-protocol.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Exploring the occurrence of thioflavin-T-positive this compound amyloid aggregation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Insulin Storage and Handling in the Lab
This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers, scientists, and drug development professionals working with insulin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for unopened this compound vials?
Unopened this compound vials and cartridges should be stored in a refrigerator at a temperature between 2°C and 8°C (36°F and 46°F).[1][2][3][4] It is crucial to avoid freezing the this compound, as this can destroy the this compound molecules and render them ineffective.[3][4][5] Do not store this compound near the freezer compartment of the refrigerator.[2][4]
Q2: How should I store this compound that is currently in use?
Opened this compound vials or cartridges can be stored at room temperature, generally between 15°C and 30°C (59°F and 86°F), for up to 28 days.[3] Storing in-use this compound at room temperature can make injections more comfortable.[3] Always keep this compound away from direct sunlight and heat sources.[2][4][6]
Q3: Can I use this compound that has been stored at temperatures outside the recommended range?
While not ideal, some studies have shown that certain types of human this compound can maintain potency for a limited time at temperatures up to 25°C for a maximum of six months and up to 37°C for a maximum of two months without a clinically relevant loss of activity.[1][7] There is also evidence that oscillating temperatures between 25°C and 37°C for up to three months do not result in a loss of this compound activity for some formulations.[1][7] However, it is always best to adhere to the manufacturer's storage recommendations. This compound that has been frozen should never be used.[3][4][5]
Q4: What are the best practices for reconstituting lyophilized this compound?
When reconstituting lyophilized this compound, it is important to follow a specific protocol to ensure its stability and integrity.[8]
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening to prevent condensation.[8]
-
Solvent Addition: Slowly add the appropriate sterile, cold solvent (e.g., dilute HCl or sterile water) to the vial.[8][9][10]
-
Dissolving: Gently swirl or vortex the vial to dissolve the powder completely.[8] Avoid vigorous shaking, which can cause aggregation and denaturation.[8][9]
-
Aliquoting: Once dissolved, it is highly recommended to immediately aliquot the solution into single-use, sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.[8][9]
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.[8]
Q5: How can I prevent this compound aggregation in my experiments?
This compound aggregation can lead to a loss of activity and is influenced by factors such as acidic pH, elevated temperature, agitation, and contact with hydrophobic surfaces.[11][12][13] To prevent aggregation:
-
Maintain Proper pH: Store and handle this compound at a neutral pH whenever possible.
-
Control Temperature: Avoid exposing this compound to high temperatures.
-
Minimize Agitation: Handle this compound solutions gently and avoid vigorous shaking.[8]
-
Use Stabilizers: In some applications, the addition of certain excipients or stabilizing agents like dicarboxylic amino acids (aspartic and glutamic acid) can reduce aggregation.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental results | Improper this compound storage leading to degradation. | Verify that unopened this compound is stored at 2-8°C and in-use this compound is not expired or exposed to extreme temperatures.[1][3] |
| Inconsistent reconstitution of lyophilized this compound. | Ensure a standardized and gentle reconstitution protocol is followed, including proper solvent addition and mixing.[8] | |
| This compound aggregation. | Check for visible precipitates. If observed, discard the solution. To prevent future aggregation, follow best practices for handling and consider using stabilizing agents.[11][12][14] | |
| Inaccurate dosing. | Calibrate pipettes and ensure accurate measurement of this compound solutions. For pump systems, verify pump settings and check for any mechanical issues.[15][16] | |
| Cloudy or precipitated this compound solution | This compound aggregation or fibrillation. | Do not use the solution.[4] Discard and prepare a fresh solution from a properly stored vial. |
| Contamination. | Ensure sterile techniques are used during handling and reconstitution.[8] | |
| Loss of this compound activity | Exposure to extreme temperatures (heat or freezing). | Discard the this compound. Always monitor and maintain the recommended storage temperatures.[3][4][5] |
| Prolonged storage after opening. | Discard any in-use this compound that has been open for longer than the recommended period (typically 28 days).[3] | |
| Repeated freeze-thaw cycles of reconstituted this compound. | Aliquot reconstituted this compound into single-use volumes to avoid multiple freeze-thaw cycles.[8][9] |
Quantitative Data Summary
Table 1: this compound Stability Under Various Storage Conditions
| This compound State | Temperature Range | Duration | Outcome | Reference |
| Unopened Vials/Cartridges | 2°C to 8°C | Until expiration date | Stable | [1][3] |
| Unopened Vials/Cartridges | Up to 25°C | Up to 6 months | No clinically relevant loss of potency | [1][7] |
| Unopened Vials/Cartridges | Up to 37°C | Up to 2 months | No clinically relevant loss of potency | [1][7] |
| Unopened Vials/Cartridges | Oscillating 25°C to 37°C | Up to 3 months | No loss of this compound activity for certain types | [1][7] |
| Opened Vials/Cartridges | Room Temperature (up to 30°C) | Up to 28 days | Stable | [3] |
| Lyophilized Powder | Room Temperature | 3 weeks | Stable | [10] |
| Lyophilized Powder | -20°C (desiccated) | Long-term | Recommended for long-term storage | [10] |
| Reconstituted Solution | 4°C | 2-7 days | Stable | [10] |
| Reconstituted Solution | Below -20°C | Long-term | Recommended for long-term storage | [8][10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Human Recombinant this compound
Materials:
-
Vial of lyophilized human recombinant this compound
-
Sterile, low-protein binding polypropylene (B1209903) tubes
-
Sterile, calibrated micropipettes and tips
-
Sterile, cold 0.005N HCl or sterile water
-
Desiccator
Methodology:
-
Place the vial of lyophilized this compound in a desiccator and allow it to equilibrate to room temperature. This prevents moisture condensation upon opening.[8]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions, carefully open the vial.
-
Using a calibrated micropipette, slowly add the required volume of cold, sterile 0.005N HCl or sterile water to the vial to achieve the desired concentration (e.g., 1 mg/mL).[10]
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent aggregation.[8]
-
Once fully dissolved, immediately aliquot the this compound solution into single-use, sterile, low-protein binding tubes.[8]
-
For short-term storage, store the aliquots at 2-8°C for up to one week.[8] For long-term storage, store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[9]
Visualizations
Caption: Workflow for handling lyophilized this compound in the lab.
Caption: Troubleshooting guide for inconsistent this compound experiment results.
References
- 1. Thermal stability and storage of human this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Proper Storage of this compound Syringes [needle.tube]
- 3. HIE Multimedia - this compound and syringes - storage and safety [sales-demo.adam.com]
- 4. patientinfo.org.au [patientinfo.org.au]
- 5. Proper this compound Storage Tips - Support [type1support.ca]
- 6. fda.gov [fda.gov]
- 7. Thermal stability and storage of human this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. himedialabs.com [himedialabs.com]
- 10. qedbio.com [qedbio.com]
- 11. Inhibition of this compound fibrillogenesis with targeted peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Aspects of this compound Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Prevention of this compound Aggregation by Dicarboxylic Amino Acids During Prolonged Infusion | Semantic Scholar [semanticscholar.org]
- 15. This compound Pumps l Troubleshooting Hyperglycemia l danatech [adces.org]
- 16. Novel Methods to Understand the Temporal Nature and Accuracy of Delivery for this compound Infusion Pumps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blots for Insulin Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Western blot experiments for the analysis of insulin signaling pathways.
Troubleshooting Guides
High Background
High background on your Western blot can obscure the specific signal of your target protein, making data interpretation difficult. Below are common causes and solutions.
Question: I am observing high background across my entire membrane. What are the likely causes and how can I fix this?
Answer:
High background is a common issue in Western blotting and can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding.
-
Solution: Ensure your blocking buffer is fresh and at the appropriate concentration. For detecting phosphorylated proteins in the this compound signaling pathway, it is highly recommended to use Bovine Serum Albumin (BSA) at a concentration of 3-5% in Tris-Buffered Saline with Tween 20 (TBST).[1] Avoid using non-fat dry milk, as it contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[2][3] Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) with gentle agitation.[4]
-
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Insufficient Washing: Inadequate washing will not effectively remove unbound antibodies.
-
Contamination: Contaminated buffers or equipment can introduce artifacts.
-
Solution: Prepare fresh buffers and ensure all equipment and incubation trays are clean.[6]
-
Question: I see non-specific bands on my blot in addition to my band of interest. What should I do?
Answer:
Non-specific bands can be caused by several factors, including:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Ensure your primary antibody is validated for the specific application and target. Consider using a more specific antibody, such as a monoclonal or affinity-purified polyclonal antibody.
-
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding to proteins other than the primary antibody.
-
Solution: Run a control lane with only the secondary antibody to see if it is the source of the non-specific bands. Use pre-adsorbed secondary antibodies to minimize cross-reactivity.[7]
-
-
Sample Degradation: Protein degradation can result in smaller, non-specific bands.
Weak or No Signal
A faint or absent signal for your target protein can be equally frustrating. Here are some troubleshooting steps.
Question: I am not seeing any bands, or the bands are very faint for my target this compound signaling protein. How can I improve my signal?
Answer:
Weak or no signal can be due to a variety of issues, from sample preparation to antibody selection.
-
Inefficient Protein Transfer: Your protein of interest may not be transferring effectively from the gel to the membrane.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein. Ensure there are no air bubbles between the gel and the membrane.[5][8] For low abundance proteins, consider using a PVDF membrane, which has a higher binding capacity than nitrocellulose.[2]
-
-
Suboptimal Antibody Concentration or Incubation: The antibody concentration may be too low, or the incubation time may be too short.
-
Solution: Increase the concentration of your primary antibody or prolong the incubation time (e.g., overnight at 4°C).[6] Ensure your secondary antibody is appropriate for your primary antibody and is used at the recommended dilution.
-
-
Inactive Antibodies: Antibodies can lose activity if not stored correctly.
-
Solution: Check the expiration date and storage conditions of your antibodies. Avoid repeated freeze-thaw cycles.[6]
-
-
Presence of Phosphatases: If you are detecting phosphorylated proteins, endogenous phosphatases in your sample can dephosphorylate your target.
-
Incorrect Buffer Composition: The choice of buffer can impact antibody binding.
-
Solution: For detecting phosphorylated proteins, use Tris-Buffered Saline (TBS) based buffers for blocking and antibody dilutions. Phosphate-Buffered Saline (PBS) contains phosphate (B84403) ions that can interfere with the binding of some phospho-specific antibodies.[2][3]
-
FAQs: Blocking Buffers for this compound Signaling Western Blots
Q1: What is the best blocking buffer for detecting phosphorylated proteins in the this compound signaling pathway (e.g., p-AKT, p-IRS-1)?
A1: For phosphorylated proteins, the recommended blocking buffer is 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[9] It is crucial to avoid using non-fat dry milk because it contains high levels of the phosphoprotein casein, which can cause high background due to non-specific binding of the phospho-specific antibodies.[2][3]
Q2: Can I use non-fat dry milk for blocking when detecting total proteins in the this compound signaling pathway?
A2: Yes, for total protein detection (e.g., total AKT, total IRS-1), 5% non-fat dry milk in TBST is a cost-effective and suitable blocking agent. However, if you plan to strip the membrane and re-probe for a phosphorylated protein, it is best to use BSA for the initial blocking to avoid any potential interference.
Q3: Should I use TBS or PBS for my wash and antibody dilution buffers?
A3: When detecting phosphorylated proteins, it is highly recommended to use Tris-Buffered Saline (TBS) based buffers. The phosphate in PBS can compete with the phosphate groups on your target protein for binding to the phospho-specific antibody, potentially leading to a weaker signal.[3]
Q4: How long should I block my membrane for?
A4: A typical blocking time is 1 hour at room temperature with gentle agitation.[10] However, for problematic antibodies or to further reduce background, you can increase the blocking time to 2 hours at room temperature or even overnight at 4°C.[4]
Data Presentation
Table 1: Comparison of Common Blocking Buffers for Phospho-Protein Western Blots
| Blocking Agent | Concentration | Advantages | Disadvantages | Recommended for this compound Signaling (Phospho-Proteins)? |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Low background for phospho-specific antibodies. Compatible with most detection systems.[11] | More expensive than milk. Can sometimes mask certain antigens. | Yes (Highly Recommended) |
| Non-Fat Dry Milk | 5% in TBST | Inexpensive and effective for many antigens. | Contains phosphoproteins (casein) which cause high background with anti-phospho antibodies.[2][3] May interfere with biotin-based detection systems. | No |
| Casein | 1% in TBS | Can provide good blocking for some applications. | Similar to milk, it is a phosphoprotein and will cause high background with phospho-specific antibodies.[2] | No |
| Commercial/Synthetic Blockers | Varies | Protein-free options are available. Can offer lower background in some cases.[11] | Can be more expensive. Optimization may be required. | Yes (Good Alternative) |
Experimental Protocols
Protocol: Western Blot for Phosphorylated AKT (Ser473)
This protocol provides a general workflow for the detection of phosphorylated AKT in cell lysates following this compound stimulation.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve cells for 4-6 hours.
-
Stimulate cells with this compound (e.g., 100 nM) for 15-30 minutes.[10]
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3][10]
-
Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[10]
-
Perform electrophoresis to separate proteins.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Visualizations
Caption: Simplified this compound signaling pathway leading to AKT activation.
Caption: General workflow for a Western blot experiment.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
Technical Support Center: Troubleshooting Inconsistent Results in Insulin Signaling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during insulin signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of serum starvation before this compound stimulation?
A1: Serum contains various growth factors and hormones, including this compound, that can activate the this compound signaling pathway. Serum starvation removes these confounding factors, synchronizing cells in a quiescent state and establishing a baseline with low pathway activity.[1][2] This ensures that any observed signaling is a direct result of the experimental this compound stimulation.[2] The duration of serum starvation is critical and needs to be optimized for each cell line, as prolonged starvation can induce stress and autophagy, which may affect experimental outcomes.[1][3]
Q2: My loading control (e.g., β-actin, GAPDH) levels vary between samples after this compound treatment. Why is this happening?
A2: While often considered stable, the expression of some housekeeping proteins can be affected by experimental treatments. This compound signaling itself can influence the expression of certain genes, potentially altering the levels of your loading control. It is crucial to validate your loading control for your specific experimental conditions. An alternative is to use a total protein stain like Ponceau S to confirm equal loading before proceeding with immunoblotting.
Q3: I am not observing a significant increase in Akt phosphorylation after this compound stimulation. What are the possible reasons?
A3: Several factors could contribute to a lack of Akt phosphorylation:
-
Cell Health and Confluency: Ensure cells are healthy and not overly confluent, as cell density can affect signaling pathways.[4]
-
This compound Bioactivity: Verify the activity of your this compound stock. Improper storage or repeated freeze-thaw cycles can degrade the hormone.
-
Serum Starvation: Inadequate serum starvation may result in a high basal level of Akt phosphorylation, masking the effect of this compound stimulation. Conversely, excessively long starvation can negatively impact cell health and responsiveness.[5]
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use fresh lysis buffer supplemented with a phosphatase inhibitor cocktail.[6]
-
Antibody Performance: The primary antibody against phospho-Akt may be suboptimal. Titrate the antibody concentration and consider using a different antibody clone if issues persist.
Troubleshooting Guides
Inconsistent Western Blot Results for Phosphorylated Proteins
Problem: High background, weak or no signal, or non-specific bands when detecting phosphorylated proteins like p-Akt or p-IRS1.
dot digraph "Western_Blot_Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
subgraph "cluster_prep" { label="Sample & Gel Prep"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Start [label="Inconsistent WB Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SamplePrep [label="Check Sample Prep:\n- Fresh Lysis Buffer?\n- Phosphatase Inhibitors?", shape=rectangle]; ProteinQuant [label="Accurate Protein\nQuantification?", shape=rectangle]; GelElectrophoresis [label="Proper Gel\nElectrophoresis?", shape=rectangle]; }
subgraph "cluster_transfer" { label="Transfer & Blocking"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Transfer [label="Efficient Protein Transfer?\n(Check with Ponceau S)", shape=rectangle]; Blocking [label="Optimize Blocking:\n- 5% BSA in TBST?\n- Avoid Milk?", shape=rectangle]; }
subgraph "cluster_immuno" { label="Immunodetection"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; PrimaryAb [label="Primary Antibody:\n- Optimized Dilution?\n- Incubate overnight at 4°C?", shape=rectangle]; SecondaryAb [label="Secondary Antibody:\n- Correct Species?\n- Optimized Dilution?", shape=rectangle]; Washing [label="Sufficient Washing?", shape=rectangle]; Detection [label="Substrate Activity?", shape=rectangle]; }
subgraph "cluster_solution" { label="Solutions"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; Outcome [label="Consistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Start -> SamplePrep [label="Start Here"]; SamplePrep -> ProteinQuant; ProteinQuant -> GelElectrophoresis; GelElectrophoresis -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Washing; Washing -> Detection; Detection -> Outcome [label="Resolve"];
// Logical connections for troubleshooting SamplePrep -> Outcome [style=dotted, label="If problem persists"]; ProteinQuant -> Outcome [style=dotted, label="If problem persists"]; Transfer -> Outcome [style=dotted, label="If problem persists"]; Blocking -> Outcome [style=dotted, label="If problem persists"]; PrimaryAb -> Outcome [style=dotted, label="If problem persists"]; }
Caption: Western Blot Troubleshooting Workflow.
| Observation | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can be detected by anti-phospho antibodies.[7][8] |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody.[9] | |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations.[10] | |
| Weak or No Signal | Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[11] For high molecular weight proteins, consider reducing methanol (B129727) content in the transfer buffer and increasing transfer time.[8] |
| Low protein abundance | Increase the amount of protein loaded onto the gel.[8][10] Consider immunoprecipitation to enrich for the target protein. | |
| Inactive antibody or substrate | Use fresh antibody dilutions and ensure the ECL substrate has not expired.[9] | |
| Multiple Non-Specific Bands | Primary antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Sample degradation | Ensure lysis buffer contains fresh protease and phosphatase inhibitors and keep samples on ice.[6] | |
| Protein overloading | Reduce the amount of total protein loaded per lane.[11] |
Inconsistent Glucose Uptake Assay Results
Problem: High background fluorescence, low signal, or high variability in 2-NBDG glucose uptake assays.
| Observation | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number and duration of washing steps with ice-cold PBS after 2-NBDG incubation to remove extracellular probe.[12] |
| Excessive 2-NBDG concentration | Titrate the 2-NBDG concentration to find the optimal balance between signal and background.[12][13] | |
| Autofluorescence | Use phenol (B47542) red-free media during the assay. Include an unstained control to measure baseline fluorescence.[12] | |
| Low Signal | Poor cell viability or low cell density | Confirm cell health with a viability assay (e.g., Trypan Blue) and ensure optimal cell seeding density.[12] |
| Sub-optimal assay timing | Optimize the duration of serum starvation and 2-NBDG incubation for your specific cell line.[12][13] | |
| Degraded 2-NBDG | Use fresh 2-NBDG and protect it from light. | |
| High Variability | Inconsistent pipetting | Ensure careful and consistent pipetting technique, especially when adding and removing solutions. |
| Temperature fluctuations | Equilibrate all reagents and plates to the appropriate temperature before starting the assay. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with PBS to maintain humidity. |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Akt (p-Akt)
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of the experiment.
-
Serum starve cells for a predetermined optimal time (e.g., 4-16 hours) in serum-free media.[5]
-
Stimulate cells with this compound (e.g., 100 nM) for a short duration (e.g., 10-20 minutes).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[6][14]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14]
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate with primary antibody against p-Akt (e.g., Ser473) diluted in 5% BSA/TBST overnight at 4°C.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
For normalization, the membrane can be stripped and re-probed for total Akt.
-
Protocol 2: 2-NBDG Glucose Uptake Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate and culture overnight to reach desired confluency.[12]
-
-
Serum Starvation:
-
Remove culture medium, wash cells with PBS, and starve in glucose-free medium for an optimized duration.[12]
-
-
This compound Stimulation:
-
Treat cells with this compound or vehicle control in glucose-free medium for a specified time.
-
-
2-NBDG Incubation:
-
Remove the treatment medium and add pre-warmed glucose-free medium containing 2-NBDG (e.g., 100 µM).[15]
-
Incubate for an optimized time (e.g., 30-60 minutes) at 37°C.
-
-
Washing:
-
Remove the 2-NBDG solution and wash the cells multiple times with ice-cold PBS to stop uptake and reduce background.[12]
-
-
Measurement:
-
Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~485/535 nm).
-
Signaling Pathway and Workflow Diagrams
dot digraph "Insulin_Signaling_Pathway" { graph [splines=ortho, nodesep=0.4, ranksep=0.5, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IR [label="this compound Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRS [label="IRS Proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt (PKB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AS160 [label="AS160", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4_vesicle [label="GLUT4 Vesicle", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; GLUT4_translocation [label="GLUT4 Translocation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_uptake [label="Glucose Uptake", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> IR [label="Binds"]; IR -> IRS [label="Phosphorylates"]; IRS -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 -> PIP3"]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; Akt -> AS160 [label="Inhibits"]; AS160 -> GLUT4_vesicle [style=dashed, arrowhead=tee, label="Inhibits"]; GLUT4_vesicle -> GLUT4_translocation; GLUT4_translocation -> Glucose_uptake;
// Grouping subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#F1F3F4"; style="rounded"; IR; this compound; } subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#F1F3F4"; style="rounded"; IRS; PI3K; PIP2; PIP3; PDK1; Akt; AS160; GLUT4_vesicle; } }
Caption: Canonical this compound Signaling Pathway.
dot digraph "Glucose_Uptake_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=9.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
// Nodes Start [label="Start: Seed Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Starve [label="Serum Starve Cells\n(Glucose-free medium)", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound\nor Vehicle", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; Add_2NBDG [label="Add 2-NBDG", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with ice-cold PBS", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Analyze Data", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Starve; Starve -> Treat; Treat -> Add_2NBDG; Add_2NBDG -> Incubate; Incubate -> Wash; Wash -> Measure; Measure -> End; }
Caption: 2-NBDG Glucose Uptake Assay Workflow.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A role for AMPK in increased this compound action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
Technical Support Center: Validation of Insulin ELISA Kits for Non-Human Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing insulin ELISA kits for non-human samples.
Troubleshooting Guide
This guide addresses common issues encountered during the validation and use of this compound ELISA kits with non-human samples.
High Background
Question: My blank and negative control wells show high absorbance values. What could be the cause and how can I fix it?
Answer: High background can obscure the specific signal from your samples, leading to inaccurate results. The common causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Ensure adequate soak time (30-60 seconds) with the wash buffer between each aspiration step to effectively remove unbound reagents.[1] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider trying a different blocking agent, such as non-fat dry milk or a commercial blocking buffer.[2] |
| Contaminated Reagents | Use fresh, sterile reagents. Avoid cross-contamination by using new pipette tips for each reagent and sample.[1] |
| Excessive Antibody Concentration | Perform a titration experiment to determine the optimal concentration of the primary and/or secondary antibody.[2] |
| Extended Incubation Times | Strictly adhere to the incubation times specified in the kit protocol. Over-incubation can lead to increased non-specific binding.[3] |
| Substrate Issues | Ensure the substrate solution is fresh and has not been exposed to light for prolonged periods. Use a clean reservoir for the substrate solution.[1] |
No or Low Signal
Question: I am not getting any signal, or the signal is very weak, even in my positive controls and standards. What should I check?
Answer: A lack of signal can be frustrating. Here are the primary areas to investigate:
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilution calculations and ensure they were prepared correctly. Confirm that all reagents were added in the correct order as per the protocol.[4] |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components. Ensure that all reagents have been stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles.[2] |
| Insufficient Incubation Time or Temperature | Ensure that incubations are carried out for the recommended duration and at the specified temperature. Allow all reagents to reach room temperature before use.[5] |
| Problem with Standard | If there is a signal in the sample wells but not the standard curve, the standard may have degraded. Use a new vial of the standard.[4] |
| Antibody Incompatibility | If you are developing your own assay, ensure the capture and detection antibodies recognize different epitopes on the this compound molecule. |
| Matrix Effect Interference | Components in the non-human sample matrix may be interfering with the assay. Perform spike and recovery and linearity of dilution experiments to assess matrix effects.[6][7] |
High Variability
Question: There is high variability between my duplicate/triplicate wells. What are the likely causes?
Answer: High variability in replicates can compromise the precision of your results. Consider the following factors:
| Potential Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents to multiple wells, use a multichannel pipette for better consistency. |
| Inadequate Mixing | Ensure all reagents and samples are thoroughly but gently mixed before pipetting into the wells. |
| Uneven Washing | Ensure that all wells are washed with the same volume and pressure. An automated plate washer can improve consistency. |
| Edge Effects | Temperature and evaporation gradients can occur in the outer wells of the plate. To minimize this, you can avoid using the outer wells for critical samples or standards, or incubate the plate in a humidified chamber. |
| Well Contamination | Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent. |
Frequently Asked Questions (FAQs)
Q1: How do I know if a human this compound ELISA kit will work for my non-human samples?
A1: The primary consideration is the cross-reactivity of the kit's antibodies with the this compound of your target species. The amino acid sequence of this compound varies between species. Check the kit's datasheet for cross-reactivity data with the species you are studying. If this information is not available, you will need to perform a cross-reactivity validation experiment. Some kits are specifically designed and validated for certain animal species.[8]
Q2: What is a "matrix effect" and how does it affect my results with non-human samples?
A2: The "matrix" refers to all the components in your sample other than the analyte of interest (this compound). In non-human samples like serum or plasma, these components (e.g., proteins, lipids, salts) can interfere with the antibody-antigen binding in the ELISA, leading to inaccurate measurements. This interference is known as the matrix effect.[6][7] To identify and mitigate matrix effects, it is crucial to perform spike and recovery and linearity of dilution experiments.[6][7]
Q3: What are spike and recovery and linearity of dilution experiments?
A3:
-
Spike and Recovery: This experiment assesses whether the sample matrix interferes with the detection of the analyte. A known amount of this compound (the "spike") is added to your sample, and the sample is assayed. The percentage of the spike that is measured ("recovered") is calculated. An acceptable recovery is typically between 80-120%.[9][10]
-
Linearity of Dilution: This experiment determines if the sample can be diluted to a point where the matrix effect is minimized while the this compound concentration is still within the detectable range of the assay. A sample is serially diluted and assayed. The measured concentrations, when corrected for the dilution factor, should be consistent across the dilution series.[11][12]
Q4: My spike and recovery is poor (outside 80-120%). What should I do?
A4: Poor spike and recovery indicates a significant matrix effect. You can try the following:
-
Dilute your samples: Diluting the sample can often reduce the concentration of interfering substances.[7]
-
Use a different sample diluent: The diluent provided in the kit may not be optimal for your specific sample type. You can try using a diluent that more closely mimics your sample matrix (e.g., analyte-depleted serum from the same species).[7]
-
Sample pre-treatment: In some cases, pre-treating the sample (e.g., precipitation or extraction) may be necessary to remove interfering components.[7]
Q5: Can I use plasma and serum samples interchangeably?
A5: Not always. The anticoagulant used to collect plasma (e.g., EDTA, heparin) can sometimes interfere with the assay. The kit's manual should specify the recommended sample types. If you need to use a different sample type than what is validated, you should perform validation experiments (spike and recovery, linearity of dilution) to ensure accuracy.[13]
Experimental Protocols
Spike and Recovery Protocol
This protocol provides a general guideline for performing a spike and recovery experiment.
-
Prepare a Spiking Solution: Prepare a high-concentration stock of the this compound standard.
-
Select Samples: Choose a representative pool of your non-human samples.
-
Spike Samples:
-
In one set of tubes, add a small volume of the spiking solution to your samples to achieve a final concentration within the assay's standard curve range.
-
In a parallel set of tubes, add the same volume of assay buffer (without the spike) to your samples (this will be your unspiked sample).
-
Prepare a control spike by adding the same amount of spiking solution to the assay buffer.
-
-
Assay the Samples: Run the unspiked samples, spiked samples, and the control spike in the ELISA according to the kit's protocol.
-
Calculate Percent Recovery:
Linearity of Dilution Protocol
This protocol outlines the steps for a linearity of dilution experiment.
-
Select a High-Concentration Sample: Choose a sample with a high endogenous this compound level or a spiked sample.
-
Perform Serial Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the recommended assay diluent.
-
Assay the Dilutions: Run the undiluted sample and all dilutions in the ELISA.
-
Analyze the Results:
-
Determine the this compound concentration for each dilution from the standard curve.
-
Multiply the measured concentration by the dilution factor to get the corrected concentration for each dilution.
-
The corrected concentrations should be consistent across the dilution series. A coefficient of variation (CV) of <20% is generally acceptable.[12]
-
Quantitative Data Summary
Table 1: Example Cross-Reactivity of a Bovine this compound ELISA Kit
| Analyte | % Cross-reactivity |
| Human this compound | 152 |
| Human C-peptide | <0.01 |
| Human prothis compound | <0.01 |
| Humalog | 100 |
| Mouse C-peptide 1 | <0.01 |
| Rat C-peptide 1 | <0.01 |
| Rat C-peptide 2 | <0.01 |
| Human IGF-1 | <0.01 |
| Data is illustrative and based on a sample product datasheet.[14] |
Table 2: Example Linearity of Dilution Data
| Dilution Factor | Measured this compound (pg/mL) | Corrected this compound (pg/mL) | % of Undiluted |
| Neat (1:1) | 1500 | 1500 | 100% |
| 1:2 | 800 | 1600 | 107% |
| 1:4 | 410 | 1640 | 109% |
| 1:8 | 200 | 1600 | 107% |
| 1:16 | 95 | 1520 | 101% |
| This table presents hypothetical data demonstrating good linearity. |
Visualizations
Caption: Workflow for validating an this compound ELISA kit for non-human samples.
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. ethosbiosciences.com [ethosbiosciences.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. tulipgroup.com [tulipgroup.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 7. arp1.com [arp1.com]
- 8. Anti-insulin antibodies in dogs with naturally occurring diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. woongbee.com [woongbee.com]
- 10. biosensis.com [biosensis.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. novamedline.com [novamedline.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
preventing phosphatase activity in insulin signaling lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with insulin signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly in preventing phosphatase activity in your experimental lysates.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphorylated protein signal weak or absent in my Western blot?
A1: A weak or absent signal for a phosphorylated protein is a common issue that can stem from several factors. The primary reason is often the rapid dephosphorylation of proteins by endogenous phosphatases released during cell lysis.[1][2] To prevent this, it is crucial to work quickly, keep samples on ice at all times, and use freshly prepared lysis buffers supplemented with a cocktail of phosphatase inhibitors.[3][4] Other potential causes include low abundance of the target protein, insufficient protein loading on the gel, or suboptimal antibody concentrations.[4][5]
Q2: What are the essential components of a lysis buffer for preserving protein phosphorylation?
A2: An effective lysis buffer for phosphoprotein analysis should contain a cocktail of both protease and phosphatase inhibitors to protect the integrity of your proteins. Commonly used phosphatase inhibitors include sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate, which offer broad-spectrum protection against serine/threonine and tyrosine phosphatases.[6][7] It is also recommended to use a Tris-based buffer system (e.g., TBST) instead of phosphate-buffered saline (PBS), as the phosphate (B84403) in PBS can interfere with the binding of phospho-specific antibodies.[4]
Q3: Can I reuse my diluted primary antibody for phospho-protein detection?
A3: It is not recommended to reuse diluted antibodies for detecting phosphorylated proteins. The stability of the antibody is reduced upon dilution, and the dilution buffer can be susceptible to microbial contamination over time. For optimal and reproducible results, always use a freshly diluted primary antibody for each experiment.[8]
Q4: Why am I seeing high background on my Western blot for a phosphorylated target?
A4: High background on a Western blot can obscure the specific signal of your target protein. A common cause when detecting phosphoproteins is the use of non-fat dry milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can be detected by anti-phospho antibodies, leading to increased background.[3] It is advisable to use alternative blocking agents like bovine serum albumin (BSA) or commercially available protein-free blocking buffers.[3]
Q5: How should I store my cell lysates to maintain phosphorylation?
A5: Proper storage is critical for preserving protein phosphorylation. After determining the protein concentration, it is best practice to add SDS-PAGE loading buffer to the lysate, which helps to inactivate phosphatases.[1] The samples should then be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[9][10] Storing lysates at 4°C or -20°C for extended periods is not recommended as it can lead to protein degradation and dephosphorylation.[10]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during your experiments.
Issue 1: Low or No Phospho-Protein Signal
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citations |
| Endogenous Phosphatase Activity | Work quickly and keep samples on ice or at 4°C at all times. Use a freshly prepared lysis buffer containing a broad-spectrum phosphatase inhibitor cocktail. | [3][9] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (up to 40 µg or more). Consider enriching your protein of interest using immunoprecipitation (IP) before performing the Western blot. | [4][11] |
| Suboptimal Sample Preparation | Ensure complete cell lysis by using an appropriate lysis buffer and sonication if necessary. Add loading buffer to lysates promptly after quantification to inhibit phosphatase activity. | [1][11] |
| Inefficient Protein Transfer | Verify transfer efficiency using a reversible stain like Ponceau S. For high molecular weight proteins, consider a longer transfer time. For low molecular weight proteins, use a membrane with a smaller pore size (0.22 µm). | [11][12] |
| Improper Antibody Dilution or Incubation | Optimize the concentration of your primary and secondary antibodies. Ensure you are using the recommended blocking buffer (e.g., BSA instead of milk). | [3][5] |
Issue 2: High Background on Western Blot
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Citations |
| Blocking Agent Interference | Avoid using non-fat dry milk for blocking. Use 5% Bovine Serum Albumin (BSA) in TBST or a commercial protein-free blocking buffer instead. | [1][3] |
| Use of Phosphate-Based Buffers | Use Tris-buffered saline with Tween-20 (TBST) for all washing and antibody incubation steps instead of phosphate-buffered saline (PBS). | [4] |
| Non-Specific Antibody Binding | Ensure adequate washing steps after primary and secondary antibody incubations. Optimize the concentration of your primary and secondary antibodies. | |
| Contaminated Buffers | Prepare fresh buffers and filter them to remove any particulates that may contribute to background signal. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Phospho-Protein Analysis
This protocol outlines the steps for preparing cell lysates while preserving the phosphorylation state of proteins.
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (100X)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Refrigerated centrifuge (pre-cooled to 4°C)
-
Sonicator (optional)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Place the culture dish on ice and aspirate the culture medium. Wash the cells once with ice-cold PBS.[13]
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.[13][14]
-
-
Lysis Buffer Preparation: Immediately before use, supplement the lysis buffer with protease and phosphatase inhibitors to a 1X final concentration.[3][4] Keep the supplemented buffer on ice.
-
Cell Lysis:
-
Incubation and DNA Shearing:
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 13,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[9][14]
-
Supernatant Collection and Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Sample Preparation and Storage: Add 4X SDS sample buffer to the lysate to a final 1X concentration. Heat the samples at 95-100°C for 5 minutes.[14] Aliquot and store at -80°C for long-term use.[10]
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol provides a general guideline for performing Western blotting to detect phosphorylated proteins.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (phospho-specific)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Gel Electrophoresis: Load 20-40 µg of protein lysate per lane onto an SDS-PAGE gel. Include appropriate molecular weight markers. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Ensure good contact between the gel and the membrane and avoid air bubbles.[12]
-
Blocking: Incubate the membrane in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody in the blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a sensitive chemiluminescent substrate according to the manufacturer's instructions.[4]
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Analysis: To normalize the signal, you can strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein of interest.[1]
Visual Guides
This compound Signaling Pathway
References
- 1. inventbiotech.com [inventbiotech.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. biomol.com [biomol.com]
- 14. ptglab.com [ptglab.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
choosing the right lysis buffer for insulin receptor analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing the appropriate lysis buffer for insulin receptor analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a lysis buffer for this compound receptor analysis?
The primary consideration is the downstream application. The goal is to effectively solubilize the this compound receptor, a transmembrane protein, while preserving its integrity and specific characteristics relevant to your experiment, such as phosphorylation status or its interaction with other proteins.
Q2: What are the most common lysis buffers used for studying the this compound receptor?
Radioimmunoprecipitation assay (RIPA) buffer and NP-40-based buffers are the most commonly used for whole-cell lysates containing membrane-bound proteins like the this compound receptor.[1]
-
RIPA buffer is a stringent, denaturing buffer ideal for solubilizing hard-to-extract proteins, including those in the nucleus and mitochondria.[1][2][3] Its strong detergents can disrupt protein-protein interactions.
-
NP-40 (or Triton X-100) based buffers are milder and non-ionic.[4][5][6] They are preferred for immunoprecipitation (IP) or co-immunoprecipitation (co-IP) studies where preserving protein-protein interactions is crucial.[4][7]
Q3: Why are protease and phosphatase inhibitors essential in the lysis buffer?
During cell lysis, endogenous proteases and phosphatases are released from cellular compartments.[8][9]
-
Protease inhibitors prevent the degradation of the this compound receptor and other proteins in your sample.[8][9][10]
-
Phosphatase inhibitors are critical for studying this compound signaling, as they preserve the phosphorylation state of the this compound receptor and its downstream targets, which is a key indicator of receptor activation.[8][11] These should be added fresh to the lysis buffer immediately before use.[2][8][12]
Q4: Can I use the same lysis buffer for a Western blot and an immunoprecipitation experiment?
While possible, it's often not optimal. For a Western blot, a strong buffer like RIPA is generally suitable for total protein extraction.[1] However, for immunoprecipitation where protein interactions are studied, a milder buffer like an NP-40-based buffer is recommended to avoid disrupting these interactions.[4][7]
Lysis Buffer Selection Guide
The choice of lysis buffer depends on the specific experimental goal. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting an appropriate lysis buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal in Western Blot | Insufficient Protein Lysis: The this compound receptor was not efficiently extracted from the cell membrane. | - Use a stronger lysis buffer, such as RIPA buffer.[1][13] - Ensure adequate sonication or mechanical disruption after adding the lysis buffer to shear DNA and further break up cells.[1][14] - Increase the amount of lysis buffer and incubation time on ice. |
| Low Protein Abundance: The this compound receptor is not highly expressed in the cell type used. | - Increase the amount of total protein loaded onto the gel.[15][16] - Consider enriching the sample for the this compound receptor via immunoprecipitation prior to the Western blot.[17][18] | |
| Protein Degradation: The this compound receptor was degraded by proteases during sample preparation. | - Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[2][8][12] - Keep samples on ice at all times. | |
| Loss of Phosphorylation Signal | Phosphatase Activity: Endogenous phosphatases have dephosphorylated the this compound receptor. | - Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use.[2][8][12] Common inhibitors include sodium orthovanadate and sodium fluoride.[19] |
| Harsh Lysis Conditions: Strong detergents in the lysis buffer may interfere with antibody binding to the phosphorylated epitope. | - Try a milder lysis buffer if the signal is consistently low. | |
| Poor Immunoprecipitation (IP) Efficiency | Disruption of Antibody-Antigen Interaction: The detergents in the lysis buffer are too harsh and interfere with the antibody binding to the this compound receptor. | - Use a milder lysis buffer, such as one with NP-40 or Triton X-100, and lower concentrations of ionic detergents.[7] |
| Disruption of Protein-Protein Interactions (for Co-IP): The lysis buffer is denaturing and has broken the interaction between the this compound receptor and its binding partners. | - Use a gentle lysis buffer specifically designed for co-IP, typically NP-40 based.[4][7] |
Experimental Protocols & Data
Lysis Buffer Compositions
The following table summarizes common lysis buffer compositions. Note that protease and phosphatase inhibitor cocktails should be added fresh before use according to the manufacturer's instructions.
| Component | RIPA Buffer (Strong) | NP-40 Lysis Buffer (Mild) | Purpose |
| Buffering Agent | 50 mM Tris-HCl, pH 8.0[3] | 50 mM Tris-HCl, pH 7.4[7] | Maintain a stable pH[19] |
| Salt | 150 mM NaCl[3] | 150 mM NaCl[7] | Maintain physiological ionic strength[13] |
| Non-ionic Detergent | 1% Igepal CA-630 (NP-40)[3] | 1% NP-40[7] | Solubilize membrane proteins |
| Ionic Detergent | 0.5% Sodium deoxycholate[3] | - | Disrupts protein-protein interactions |
| Ionic Detergent | 0.1% SDS[3] | - | Strong denaturing agent |
| Chelating Agent | 1 mM EDTA | 1 mM EDTA | Inhibit metalloproteases[13][19] |
Protocol: Cell Lysis for this compound Receptor Analysis
This protocol is a general guideline for lysing adherent mammalian cells.
-
Cell Culture: Grow cells to 80-90% confluency. If studying this compound signaling, serum-starve cells overnight and then stimulate with this compound for the desired time.
-
Wash: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[2]
-
Lysis: Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA or NP-40 buffer) containing freshly added protease and phosphatase inhibitors.[2] Use approximately 1 ml of buffer for a 10 cm dish.[3]
-
Incubation: Incubate the dish on ice for 15-30 minutes, with occasional gentle rocking.[1][14]
-
Scraping: Scrape the cells off the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2][14]
-
Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a suitable protein assay, such as the BCA assay.[2] The sample is now ready for downstream applications like Western blotting or immunoprecipitation.
Protocol: Immunoprecipitation of the this compound Receptor
-
Lysate Preparation: Prepare cell lysate as described above, preferably using a mild lysis buffer like NP-40 buffer.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G agarose (B213101) beads to the lysate (e.g., 20 µl of a 50% slurry per 1 mg of protein) and incubate with rotation for 1 hour at 4°C. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Antibody Incubation: Add the primary antibody against the this compound receptor to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-5 µg per 1 mg of total protein. Incubate with gentle rotation for 2 hours to overnight at 4°C.[20]
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate with rotation for 1-3 hours at 4°C to capture the antibody-antigen complexes.[20]
-
Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). Discard the supernatant and wash the beads 3-4 times with ice-cold lysis buffer. This step is crucial for removing non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.[20] The sample is now ready for analysis by SDS-PAGE and Western blotting.
Signaling Pathway & Experimental Workflow
This compound Receptor Signaling Pathway
The following diagram outlines the initial steps of the this compound signaling cascade, which are crucial to preserve for analysis.
Caption: Simplified this compound receptor signaling pathway.
Experimental Workflow: From Lysis to Analysis
This diagram shows the general workflow for analyzing the this compound receptor.
Caption: General experimental workflow for this compound receptor analysis.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ebiostore.com [ebiostore.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tryptophanylation of this compound receptor by WARS attenuates this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 12. thomassci.com [thomassci.com]
- 13. bosterbio.com [bosterbio.com]
- 14. RIPA Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. sinobiological.com [sinobiological.com]
- 18. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 19. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 20. This compound Receptor and IRS-1 Co-immunoprecipitation with SOCS-3, and IKKα/β Phosphorylation are Increased in Obese Zucker Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve signal-to-noise ratio in insulin assays
Welcome to our technical support center for insulin assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the accuracy and reliability of your this compound measurements.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays, focusing on improving the signal-to-noise ratio.
Issue: High Background Signal
A high background can mask the true signal from your samples, leading to inaccurate quantification. Here are common causes and solutions:
Question: What are the primary causes of high background in an this compound ELISA, and how can I resolve them?
Answer: High background in an this compound ELISA can stem from several factors, including insufficient washing, ineffective blocking, or excessively high antibody concentrations.[1][2]
Troubleshooting Steps:
-
Optimize Washing Steps: Inadequate washing is a frequent cause of high background noise.[1][3] Ensure that all unbound reagents are thoroughly removed.
-
Increase Wash Volume and Number: Use a wash buffer volume that is sufficient to fill the wells completely (e.g., 300-350 µL per well for a 96-well plate). Increase the number of wash cycles from 3 to 5.[3]
-
Incorporate a Soaking Step: Allowing the wash buffer to soak in the wells for a minute or two can help to remove non-specifically bound proteins more effectively.
-
Automated Plate Washers: If available, use an automated plate washer for consistency and to prevent the wells from drying out.[4]
-
-
Improve Blocking Efficiency: The blocking buffer's role is to prevent non-specific binding of antibodies to the plate surface.[5]
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. The optimal blocking buffer is assay-dependent and may require empirical testing. Casein has been shown to be a superior blocking agent in some ELISAs.[6]
-
Optimize Blocking Concentration and Time: You can try increasing the concentration of your blocking agent (e.g., from 1% to 5% BSA) or extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[2]
-
Add Detergent to Blocking Buffer: Including a non-ionic detergent like Tween 20 (at a concentration of 0.05%) in your blocking buffer can help to reduce hydrophobic interactions that contribute to non-specific binding.[7]
-
-
Titrate Antibody Concentrations: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and a high background.[4]
Experimental Protocol: Optimizing Wash Buffer Composition
This protocol is designed to determine the optimal wash buffer to minimize background signal.
-
Coat a 96-well plate with the capture antibody as per your standard protocol.
-
Block the plate with your standard blocking buffer.
-
Prepare three different wash buffers:
-
Tris-buffered saline (TBS)
-
TBS with 0.05% Tween-20 (TBS-T)
-
TBS with 0.3% Bovine Serum Albumin (TBS-BSA)
-
-
Run your ELISA with only the negative controls (no this compound).
-
Divide the plate into three sections and use one of the prepared wash buffers for each section throughout the assay.
-
Measure the optical density (OD) at the appropriate wavelength. The buffer that yields the lowest OD in the negative control wells is the most effective at reducing background noise. In a study on mycobacterial glycolipid ELISAs, omitting Tween-20 and BSA from the wash buffer resulted in higher sensitivity.[9]
Issue: Weak or No Signal
A weak or absent signal can be equally problematic, leading to the inability to detect this compound in your samples.
Question: My this compound ELISA is showing a very low or no signal, even for my positive controls. What are the likely causes and how can I fix this?
Answer: A weak or no signal in your this compound ELISA can be due to several factors, including issues with reagents, incorrect incubation times or temperatures, or problems with the detection step.
Troubleshooting Steps:
-
Check Reagent Preparation and Storage:
-
Reagent Integrity: Ensure that all reagents, especially antibodies and enzyme conjugates, have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.
-
Proper Dilutions: Double-check all calculations for reagent dilutions.
-
Substrate Activity: The enzyme substrate is often light-sensitive and should be prepared fresh. If the substrate has been stored improperly or is old, it may be inactive.
-
-
Optimize Incubation Times and Temperatures:
-
Incubation Duration: Insufficient incubation times can lead to incomplete binding of antibodies to the antigen. Ensure you are following the recommended incubation times. You can try extending the incubation periods to enhance the signal.[10]
-
Incubation Temperature: Most ELISAs are performed at room temperature (20-25°C) or 37°C. Deviations from the optimal temperature can affect antibody binding and enzyme activity.[10][11] In one study, a 2-hour antibody incubation at room temperature (25°C) yielded a higher HTRF signal for an this compound assay compared to incubation at 37°C.[12]
-
-
Review the Detection Step:
-
Enzyme-Substrate Compatibility: Confirm that the substrate you are using is correct for the enzyme conjugated to your secondary antibody (e.g., TMB for HRP, pNPP for AP).
-
Stop Solution: Ensure the stop solution is added correctly and at the right time. The color development should be stopped when the highest standard reaches the desired OD.
-
Experimental Protocol: Antibody Titration for Optimal Signal
This protocol helps to determine the optimal concentrations of capture and detection antibodies.
-
Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL).
-
Block the plate.
-
Add a constant, high concentration of the this compound standard to all wells.
-
Add serial dilutions of the detection antibody to the wells.
-
Proceed with the rest of your standard ELISA protocol.
-
The combination of capture and detection antibody concentrations that gives the highest signal for the positive control with a low background is the optimal choice.
Issue: Poor Reproducibility
Inconsistent results between wells (high coefficient of variation, %CV) or between assays can compromise the reliability of your data.
Question: I'm observing high variability between my duplicate/triplicate wells in my this compound assay. What could be causing this and how can I improve my precision?
Answer: Poor reproducibility in an this compound assay often points to inconsistencies in pipetting, washing, or temperature control across the plate.
Troubleshooting Steps:
-
Improve Pipetting Technique:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Consistent Technique: Use a consistent pipetting technique for all wells. When adding reagents, touch the pipette tip to the side of the well to avoid splashing. Use a new pipette tip for each sample and reagent.
-
Multichannel Pipettes: For adding reagents to multiple wells simultaneously, a multichannel pipette can improve consistency.
-
-
Ensure Uniform Washing:
-
Automated Washer: An automated plate washer provides the most consistent washing.
-
Manual Washing: If washing manually, ensure that each well is filled and aspirated completely and uniformly.
-
-
Control Temperature and Incubation:
-
Plate Sealer: Use a plate sealer during incubation steps to prevent evaporation, which can lead to "edge effects" where the outer wells give different readings.
-
Stable Temperature: Incubate the plate in a temperature-controlled environment to ensure a uniform temperature across all wells. Avoid stacking plates during incubation.
-
-
Proper Mixing: Ensure all reagents and samples are thoroughly mixed before being added to the wells.
Frequently Asked Questions (FAQs)
Q1: What is the importance of a standard curve in an this compound assay?
A1: A standard curve is essential for quantitative this compound assays. It is generated by measuring the signal from a series of known concentrations of this compound standards. This curve allows you to determine the concentration of this compound in your unknown samples by interpolating their signal values on the curve. For reliable results, the standard curve should have a good dynamic range and a high correlation coefficient (R² > 0.99).
Q2: What are matrix effects and how can they interfere with my this compound assay?
A2: Matrix effects occur when components in the sample (e.g., serum, plasma) interfere with the antibody-antigen binding in the assay.[13] This can lead to either an underestimation or overestimation of the true this compound concentration. To mitigate matrix effects, you can:
-
Dilute your samples: This reduces the concentration of interfering substances.
-
Use a matrix-matched standard curve: Prepare your standards in a diluent that closely mimics the sample matrix.[14]
-
Perform spike and recovery experiments: Add a known amount of this compound to your sample and measure the recovery to assess the degree of matrix interference.
Q3: How do I choose the right blocking buffer for my this compound ELISA?
A3: The choice of blocking buffer can significantly impact the signal-to-noise ratio. While BSA is commonly used, other options like non-fat dry milk or casein might be more effective for your specific assay.[6] It is often necessary to empirically test different blocking buffers to find the one that provides the lowest background without inhibiting the specific signal.
Q4: Can I use the same this compound assay for different species?
A4: It depends on the specificity of the antibodies used in the kit. Some this compound ELISA kits are specific for human this compound, while others may show cross-reactivity with this compound from other species like mouse, rat, or porcine this compound.[15] Always check the manufacturer's specifications for cross-reactivity data. If you are working with a species not listed, you may need to validate the assay for your specific application.
Data Summary
Table 1: Cross-Reactivity of this compound Analogs in a Commercial this compound ELISA Kit
This table summarizes the cross-reactivity of several common this compound analogs in the Mercodia this compound ELISA, which is designed for the specific measurement of human this compound.
| Analyte | Cross-Reactivity (%) |
| C-peptide | <0.01 |
| Prothis compound | <0.01 |
| This compound aspart | 4 |
| This compound detemir | Not detected |
| This compound glargine | 24 |
| This compound glulisine | Not detected |
| This compound lispro | Not detected |
| Rat this compound | 0.7 |
| Mouse this compound | 0.3 |
| Porcine this compound | 93 |
| Ovine this compound | 48 |
| Bovine this compound | 31 |
Source: Mercodia this compound ELISA product insert.[15]
Visual Guides
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor.
Caption: A simplified diagram of the this compound signaling pathway.
General this compound ELISA Workflow
This diagram outlines the key steps in a typical sandwich ELISA for this compound quantification.
Caption: A typical workflow for a sandwich ELISA.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in this compound assays.
Caption: A logical flow for troubleshooting common this compound assay issues.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. arp1.com [arp1.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. gbo.com [gbo.com]
- 9. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Development of a Rapid this compound Assay by Homogenous Time-Resolved Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 15. mercodia.com [mercodia.com]
Validation & Comparative
A Comparative Guide to Insulin and IGF-1 Signaling Pathways in Cancer
For Researchers, Scientists, and Drug Development Professionals
The insulin and this compound-like growth factor 1 (IGF-1) signaling pathways, critical regulators of metabolism and growth, are increasingly implicated in the development and progression of cancer. Their significant homology and crosstalk present both challenges and opportunities for therapeutic intervention. This guide provides an objective comparison of these two pathways, supported by experimental data, to aid researchers in navigating this complex signaling network.
Signaling Pathways: A Tale of Two Related Systems
This compound and IGF-1 signaling pathways share a high degree of similarity in their core components and downstream cascades. Both are initiated by the binding of a ligand to a receptor tyrosine kinase, leading to the activation of two major signaling arms: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is a key driver of cell proliferation.[1][2]
Despite these similarities, nuanced differences in ligand-receptor interactions, receptor isoform expression, and downstream signal modulation lead to distinct biological outcomes.
Key Components of the this compound and IGF-1 Signaling Pathways
| Component | This compound Signaling Pathway | IGF-1 Signaling Pathway |
| Ligands | This compound, Prothis compound | This compound-like Growth Factor 1 (IGF-1), this compound-like Growth Factor 2 (IGF-2) |
| Receptors | This compound Receptor (IR), with two isoforms: IR-A and IR-B | IGF-1 Receptor (IGF-1R) |
| Hybrid Receptors | IR/IGF-1R hybrid receptors can form when both IR and IGF-1R are co-expressed.[3] | IR/IGF-1R hybrid receptors can form.[3] |
| Primary Downstream Adaptor Proteins | This compound Receptor Substrate (IRS) proteins (IRS-1, IRS-2), Shc | This compound Receptor Substrate (IRS) proteins (IRS-1, IRS-2), Shc |
| Major Downstream Pathways | PI3K/Akt/mTOR, Ras/MAPK | PI3K/Akt/mTOR, Ras/MAPK |
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="this compound Receptor\n(IR-A / IR-B)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS [label="IRS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> IR; IR -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> Metabolism; Akt -> Survival; Grb2_Sos -> Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; } .dot Caption: this compound Signaling Pathway.
// Nodes IGF1 [label="IGF-1 / IGF-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1R [label="IGF-1 Receptor\n(IGF-1R)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS [label="IRS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges IGF1 -> IGF1R; IGF1R -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> Growth; Akt -> Survival; Grb2_Sos -> Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; } .dot Caption: IGF-1 Signaling Pathway.
Quantitative Comparison of this compound and IGF-1 Signaling
A deeper understanding of the differential roles of these pathways in cancer requires quantitative analysis of their components and activities.
Ligand-Receptor Binding Affinities
The affinity of ligands for their cognate and non-cognate receptors is a critical determinant of signaling activation.
| Ligand | Receptor | IC50 | Cell/System |
| This compound | This compound Receptor (IR) | ~0.25–0.51 nM | In vitro binding assays |
| IGF-1 | This compound Receptor (IR) | >1000 nM | In vitro binding assays |
| This compound | IGF-1 Receptor (IGF-1R) | >1000 nM | In vitro binding assays |
| IGF-1 | IGF-1 Receptor (IGF-1R) | ~1.5 nM | In vitro binding assays |
| IGF-2 | This compound Receptor-A (IR-A) | High Affinity (comparable to this compound) | Prostate cancer cells[4] |
| IGF-1 | IR-A/IGF-1R Hybrid | Moderately High | In vitro binding assays |
| This compound | IR-A/IGF-1R Hybrid | Relatively Low (~70-76 nM) | In vitro binding assays |
IC50 values represent the concentration of ligand required to inhibit 50% of radiolabeled ligand binding and are indicative of binding affinity (lower IC50 = higher affinity).
Receptor Expression in Cancer Cell Lines
The relative expression levels of IR and IGF-1R can dictate a cancer cell's responsiveness to this compound and IGFs. Notably, the IR-A isoform, which exhibits high affinity for IGF-2, is frequently overexpressed in cancer cells.[2][4]
| Cancer Type | Cell Line | IR Expression | IGF-1R Expression | Key Findings |
| Breast Cancer | TNBC cell lines (various) | Detected in 10 of 11 cell lines | Detected in all 11 cell lines | No significant difference in IR or IGF-1R mRNA expression between basal-like and non-basal-like TNBC cell lines.[5] |
| MCF-7 (Luminal A) | Lower IR/IGF-1R ratio | Higher IR/IGF-1R ratio | TRIP-Br1 expression correlates with a higher IR/IGF-1R ratio.[6] | |
| Prostate Cancer | PC-3, LNCaP, DU145 | Expressed, predominantly IR-A | Expressed | Most prostate cancer cell lines express more IR-A than IR-B.[4] |
| Colon Cancer | HT-29 | Expressed | Expressed | IGF-1R mRNA levels are significantly higher in tumor tissue compared to normal mucosa.[7] |
| COLO-205 | Expressed | Expressed | Responds to both this compound and IGF-1 for proliferation. |
Downstream Signaling Activation
While both pathways activate the PI3K/Akt and Ras/MAPK cascades, the dynamics and magnitude of this activation can differ.
| Ligand | Cell Line | Downstream Target | Observation |
| This compound (500 ng/ml) | HT-29 (Colon Cancer) | Akt Kinase Activity | Sustained activation with oscillatory behavior over a 2-hour time course.[1] |
| This compound | 21 Breast Cancer Cell Lines | 134 Proteins (RPPA) | Differential phosphorylation patterns compared to IGF-1 stimulation.[8][9] |
| IGF-1 | 21 Breast Cancer Cell Lines | 134 Proteins (RPPA) | Stronger phosphorylation of Akt in response to E-Cadherin knockdown compared to this compound.[8][9] |
| IGF-1 | MCF-7/IGF-1R (Breast Cancer) | p-ERK, p-Akt | Increased MAPK/ERK signaling compared to parental MCF-7 cells.[10] |
| This compound vs. IGF-1 | R- and R-/IR cells | Global Phosphoproteomics | IR preferentially stimulates mTORC1 and Akt pathways, while IGF-1R preferentially stimulates Rho GTPase and cell cycle-associated protein phosphorylation.[11] |
Cellular Responses
The ultimate output of these signaling pathways is the modulation of cellular processes critical for cancer progression, such as proliferation and migration.
| Ligand | Cell Line | Cellular Response | Quantitative Data |
| This compound (3 nM) | Prostate Cancer Cell Lines (DU145, DUCaP, LNCaP, PC3) | Proliferation | Increased cell numbers after 48 hours of stimulation.[12] |
| IGF-1 (3 nM) | Prostate Cancer Cell Lines (DU145, DUCaP, LNCaP, PC3) | Proliferation | Increased cell numbers after 48 hours of stimulation.[12] |
| This compound | PC-3 (Prostate Cancer) | Migration | Greater effect on migration when IR-B is the predominant isoform.[4] |
| IGF-II | PC-3 (Prostate Cancer) | Migration | More effective at promoting migration when IR-A is the predominant isoform.[4] |
| IGF-1 | COLO-205 (Colon Cancer) | Mitogenic Potency | ~23-fold higher mitogenic potency than this compound. |
Crosstalk and the Role of Hybrid Receptors
A crucial aspect of this compound and IGF-1 signaling in cancer is the extensive crosstalk between the two pathways. This occurs at multiple levels:
-
Ligand-Receptor Cross-Activation: High concentrations of this compound can activate the IGF-1R, and IGFs can bind to the IR, particularly the IR-A isoform.[13]
-
Hybrid Receptors: Co-expression of IR and IGF-1R can lead to the formation of hybrid receptors, which consist of one IR half-receptor and one IGF-1R half-receptor. These hybrid receptors exhibit unique ligand-binding properties, generally showing a higher affinity for IGF-1 than for this compound.[3] The formation of hybrid receptors can effectively sequester IRs, potentially dampening metabolic signaling while sensitizing cells to the mitogenic effects of IGFs.[14]
// Edges this compound -> IR [label="High Affinity", fontsize=8]; this compound -> IGF1R [label="Low Affinity", style=dashed, fontsize=8]; this compound -> Hybrid_R [label="Low Affinity", style=dashed, fontsize=8]; IGF1_2 -> IGF1R [label="High Affinity", fontsize=8]; IGF1_2 -> IR [label="High Affinity (IR-A)", fontsize=8]; IGF1_2 -> Hybrid_R [label="High Affinity", fontsize=8];
IR -> PI3K_Akt; IR -> Ras_MAPK; IGF1R -> PI3K_Akt; IGF1R -> Ras_MAPK; Hybrid_R -> PI3K_Akt; Hybrid_R -> Ras_MAPK; } .dot Caption: Crosstalk and Hybrid Receptor Signaling.
Therapeutic Implications
The significant overlap and crosstalk between the this compound and IGF-1 signaling pathways have profound implications for cancer therapy. Targeting only the IGF-1R has often led to disappointing clinical trial results, potentially due to compensatory signaling through the IR.[11] This has led to the development of dual inhibitors that target both IR and IGF-1R. However, the metabolic functions of the IR present a challenge, as its inhibition can lead to hyperglycemia. A deeper understanding of the specific roles of IR isoforms and hybrid receptors in different cancer contexts is crucial for the development of more effective and targeted therapies.
Experimental Protocols
Accurate and reproducible experimental methods are essential for dissecting the complexities of this compound and IGF-1 signaling. Below are detailed protocols for key experimental techniques.
Quantification of Cell Surface Receptor Expression by Quantitative Flow Cytometry
This method allows for the absolute quantification of IR and IGF-1R on the cell surface.
Materials:
-
Cancer cell lines of interest
-
Phycoerythrin (PE)-conjugated primary antibodies specific for the extracellular domains of IR and IGF-1R
-
PE-conjugated isotype control antibody
-
Quantitative flow cytometry calibration beads (e.g., BD Quantibrite™ PE Beads)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Cell detachment solution (e.g., Accutase)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Detach cells using a gentle cell detachment solution, wash with PBS, and resuspend in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the PE-conjugated primary antibody or isotype control at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer, pelleting the cells by centrifugation (300 x g for 5 minutes) between washes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Calibration Bead Preparation: Prepare the quantitative calibration beads according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Acquire data for both the stained cells and the calibration beads on the flow cytometer.
-
Data Analysis:
-
Create a standard curve by plotting the median fluorescence intensity (MFI) of the bead populations against their known number of PE molecules per bead.
-
Determine the MFI of the cells stained with the specific antibody and the isotype control.
-
Subtract the MFI of the isotype control from the MFI of the specific antibody to get the net MFI.
-
Use the standard curve to convert the net MFI of the cell sample into the absolute number of receptors per cell.
-
Western Blotting for Analysis of Signaling Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key downstream signaling molecules like Akt and ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for proteins of interest, e.g., Akt, p-Akt, ERK, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and grow to desired confluency. Serum-starve cells overnight, then stimulate with this compound or IGF-1 for various time points. Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
Immunoprecipitation (IP) for Receptor Analysis
IP is used to isolate and enrich IR or IGF-1R from a complex cell lysate.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody specific for IR or IGF-1R
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Protocol:
-
Cell Lysis: Lyse cells as described for Western blotting, using a non-denaturing lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.
-
Elution: Elute the captured protein from the beads using elution buffer.
-
Analysis: The eluted proteins can be analyzed by Western blotting.
Co-Immunoprecipitation (Co-IP) to Study Receptor Interactions
Co-IP is a variation of IP used to investigate the interaction between two proteins, such as the formation of IR/IGF-1R hybrid receptors. The protocol is similar to IP, but the Western blot is probed with an antibody against the suspected interacting protein. For example, to detect hybrid receptors, one would immunoprecipitate with an anti-IR antibody and then blot with an anti-IGF-1R antibody.
In Vitro Kinase Assay for Receptor Activity
This assay directly measures the enzymatic activity of immunoprecipitated IR or IGF-1R.
Materials:
-
Immunoprecipitated receptor (on beads)
-
Kinase buffer
-
ATP (including radiolabeled ATP, e.g., [γ-32P]ATP)
-
Substrate peptide (a known target of the kinase)
-
Scintillation counter or phosphorescence imager
Protocol:
-
Immunoprecipitation: Perform IP for IR or IGF-1R as described above.
-
Kinase Reaction: Resuspend the beads with the immunoprecipitated receptor in kinase buffer containing the substrate peptide and ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by SDS-PAGE and visualized by autoradiography.
Conclusion
The this compound and IGF-1 signaling pathways are intricately linked and play multifaceted roles in cancer. While they share common downstream effectors, subtle differences in receptor expression, ligand binding, and signaling dynamics can lead to distinct cellular outcomes. A comprehensive understanding of these nuances, supported by robust quantitative experimental data, is paramount for the development of effective therapeutic strategies that can overcome the challenges posed by the extensive crosstalk within this critical signaling network. This guide provides a framework for researchers to compare and contrast these pathways, offering both a conceptual overview and practical experimental guidance.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor alternative splicing in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How this compound-like growth factor I binds to a hybrid this compound receptor type 1 this compound-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Receptor Isoform Variations in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of this compound-like growth factor receptor 1 (IGF1R) and this compound Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Role of this compound-like Growth Factor-1R System in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. S-EPMC5013316 - Proteomic Screening and Lasso Regression Reveal Differential Signaling in this compound and this compound-like Growth Factor I (IGF1) Pathways. - OmicsDI [omicsdi.org]
- 10. Elevated this compound-like growth factor 1 receptor signaling induces antiestrogen resistance through the MAPK/ERK and PI3K/Akt signaling routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct signaling by this compound and IGF-1 receptors and their extra- and intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of this compound and IGF1 Receptors on ERK and AKT Subcellular Distribution in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00300C [pubs.rsc.org]
A Researcher's Guide to the Preclinical Validation of Novel Insulin Analogs
This guide provides a comparative framework for the preclinical assessment of novel insulin analogs, designed for researchers, scientists, and professionals in drug development. It outlines common preclinical models, key performance indicators, and detailed experimental protocols, supported by comparative data and visualizations to facilitate objective evaluation.
Introduction to Novel this compound Analogs
The primary goal in developing new this compound analogs is to more closely mimic the natural pattern of pancreatic this compound secretion, thereby improving glycemic control while minimizing risks like hypoglycemia.[1][2][3] Innovations in protein engineering have led to analogs with modified pharmacokinetic (PK) and pharmacodynamic (PD) properties, resulting in ultra-rapid-acting formulations for mealtime coverage and ultra-long-acting versions for stable basal control.[4][5][6] Preclinical validation is the critical first step in characterizing these novel molecules, establishing their safety and efficacy profile before they can proceed to clinical trials.
Common Preclinical Models for this compound Analog Evaluation
The selection of an appropriate animal model is crucial for investigating the efficacy and safety of new this compound analogs. Both chemically-induced and genetic models are widely used to represent different aspects of diabetes mellitus.
-
Chemically-Induced Models : The most common method involves the use of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells, to induce hyperglycemia in rodents. This model is advantageous for its reliability and its ability to induce diabetes in various animal species.
-
Genetic Models : These models have genetic predispositions to diabetes.
-
db/db Mice : These mice have a mutation in the leptin receptor gene, leading to obesity and this compound resistance, modeling key features of type 2 diabetes.
-
Non-obese Diabetic (NOD) Mice : This is a primary model for autoimmune type 1 diabetes, as the mice spontaneously develop inflammation of the pancreatic islets (insulitis), leading to β-cell destruction.
-
BioBreeding (BB) Rat : This is another well-established model for type 1 autoimmune diabetes.
-
Key Performance Parameters and Comparative Data
The evaluation of novel this compound analogs hinges on a range of quantitative parameters that define their activity and duration of action. These include pharmacokinetic, pharmacodynamic, and in vitro bioactivity metrics.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles
PK parameters describe the journey of the drug through the body, while PD parameters describe its physiological effect. For this compound analogs, these are intrinsically linked to define the onset, peak, and duration of glucose-lowering action.
Below is a comparative summary of a novel long-acting analog, TBE001-A-S033, against this compound Icodec in a preclinical db/db mouse model.
| Parameter | TBE001-A-S033 | This compound Icodec | Preclinical Model | Reference |
| Half-life (t½) | 17 hours | 18.9 hours | db/db mice | |
| Max. Concentration (Cmax) | 100.3 ng/mL | 79.1 ng/mL | db/db mice | |
| Blood Glucose Trend | Similar to Icodec | Similar to TBE001-A-S033 | db/db mice | |
| HbA1c Level | Comparable to Icodec | Comparable to TBE001-A-S033 | db/db mice |
In Vitro Bioactivity: Metabolic and Mitogenic Potency
It is crucial to assess not only the metabolic activity of an this compound analog (its ability to regulate glucose) but also its mitogenic potency (its potential to stimulate cell growth). This is often evaluated by comparing the analog's binding affinity to the this compound receptor (IR) versus the this compound-like growth factor 1 (IGF-1) receptor. An ideal analog retains high metabolic potency with low mitogenic potential.
The table below summarizes findings from various studies on the bioactivity of first-generation analogs compared to regular human this compound (RHI).
| This compound Analog | Metabolic Potency (vs. RHI) | Mitogenic Potency (vs. RHI) | Key Findings | Reference |
| Aspart | Equal | Similar in most non-malignant cells. | Showed lower mitogenic potency in Saos/B10 malignant cells. | |
| Lispro | Equal | Variable; some studies show higher, some lower, and some equal potency depending on the cell line. | Displayed equal potency in MCF-7 malignant cells in multiple studies. | |
| Glulisine | Equal | Generally similar. | Studied less extensively for mitogenicity in the compiled reports. | |
| Glargine | Reduced | Generally similar to RHI. | -- | |
| Detemir | Reduced | Variable; showed similar, higher, or lower potency depending on the specific malignant cell line used. | -- |
Experimental Protocols and Validation Workflow
A structured approach to preclinical validation ensures that all critical aspects of a novel this compound analog are thoroughly investigated. This typically progresses from in vitro characterization to in vivo animal studies.
Euglycemic Clamp Technique
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing this compound action in vivo.
-
Objective : To measure the glucose-lowering effect of an this compound analog over time.
-
Principle : Plasma this compound is raised to a high level via subcutaneous injection or infusion. Simultaneously, blood glucose is frequently measured, and a variable glucose infusion is administered intravenously to "clamp" the blood glucose at a normal (euglycemic) level.
-
Procedure :
-
Animal Preparation : Animals (often rodents) are fasted to achieve stable baseline glucose levels. Catheters are implanted for this compound/analog administration and glucose infusion/sampling.
-
Baseline : A stabilization period of at least one hour is established to ensure comparable baseline glucose and this compound levels before the study begins.
-
This compound Administration : A specific dose of the this compound analog or reference this compound is administered (e.g., 0.3 to 0.6 U/kg for long-acting insulins).
-
Clamping : Blood glucose is monitored every 5-10 minutes. A glucose solution (e.g., 20% dextrose) is infused at a variable rate, adjusted by a feedback algorithm, to maintain euglycemia (e.g., ~100-120 mg/dL).
-
-
Primary Endpoint : The Glucose Infusion Rate (GIR) required to maintain euglycemia. The GIR over time is a direct measure of the this compound's metabolic activity. The time to peak GIR and the duration of action can be determined from the resulting curve.
Receptor Binding Assays
These in vitro assays are critical for determining the specificity of the analog and its potential for off-target effects.
-
Objective : To compare the binding affinity of the novel analog and a reference this compound to different receptor subtypes.
-
Methodology :
-
Receptor Preparation : Use cell lines that endogenously or artificially express high levels of specific receptors, such as this compound Receptor isoform A (IR-A), IR-B, and the IGF-1 receptor.
-
Competitive Binding : A radiolabeled ligand (e.g., ¹²⁵I-insulin) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled novel analog or reference this compound.
-
Measurement : The amount of bound radioligand is measured. The concentration of the analog required to displace 50% of the bound radioligand (IC50) is calculated. A lower IC50 indicates higher binding affinity.
-
-
Interpretation : The relative affinity for IR-A, IR-B, and IGF-1R provides insight into the analog's potential for both metabolic and mitogenic signaling.
The this compound Signaling Pathway
The metabolic effects of this compound are mediated by a complex intracellular signaling cascade. The primary pathway involves PI3K/Akt, which ultimately leads to the translocation of glucose transporters (GLUT4) to the cell surface in muscle and adipose tissue, facilitating glucose uptake.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound signalling and GLUT4 trafficking in this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Role of PI3K/AKT Pathway in this compound-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
comparative analysis of insulin receptor and IGF-1 receptor structure
The Insulin Receptor (IR) and the this compound-like Growth Factor 1 Receptor (IGF-1R) are two closely related receptor tyrosine kinases (RTKs) that play pivotal roles in regulating cellular metabolism, growth, and differentiation.[1][2][3] Despite their significant structural homology, they exhibit distinct physiological functions, primarily driven by differences in ligand binding affinity and subtle variations in their signaling capacities.[3][4] This guide provides a detailed comparative analysis of their structures, ligand interactions, and signaling pathways, supported by experimental data and methodologies for the research community.
Structural Architecture: A Tale of Two Siblings
Both IR and IGF-1R are heterotetrameric glycoproteins, composed of two extracellular α-subunits and two transmembrane β-subunits, linked by disulfide bonds in a β-α-α-β configuration.[2][3] The overall sequence homology between the two receptors is approximately 70%.[5] The extracellular portion is responsible for ligand binding, while the intracellular part contains the tyrosine kinase domain essential for signal transduction.[2][3]
The domain organization is highly conserved between the two receptors:[2][6]
-
Extracellular Domains (α-subunit):
-
Two Leucine-rich repeat domains (L1 and L2)
-
A Cysteine-rich (CR) domain
-
Three Fibronectin type III domains (FnIII-1, FnIII-2, FnIII-3)
-
-
Intracellular Domains (β-subunit):
-
A Juxtamembrane (JM) region
-
The Tyrosine Kinase (TK) domain
-
A C-terminal (CT) tail
-
The highest degree of homology is found within the tyrosine kinase domains (over 80%), underscoring their shared signaling mechanisms.[2][7] Conversely, the domains responsible for ligand binding, particularly the L1 and CR domains, exhibit greater divergence, which is the primary determinant of ligand specificity.[3][8]
The amino acid sequence identity varies across the different domains of the human IR and IGF-1R.
| Domain | Approximate Sequence Homology (%) | Primary Function |
| L1 Domain | ~55% | Ligand Binding |
| Cysteine-Rich (CR) | ~50% | Ligand Binding Specificity |
| L2 Domain | ~60% | Ligand Binding |
| Fibronectin III (FnIII) | ~65-70% | Structural Support / Dimerization |
| Tyrosine Kinase (TK) | ~84% | Signal Transduction |
| C-Terminal (CT) | ~41% | Substrate Docking / Regulation |
(Data synthesized from multiple sources indicating overall and domain-specific homologies)[2]
Ligand Binding and Specificity
The physiological distinction between IR and IGF-1R begins with their differential affinity for their cognate and non-cognate ligands: this compound, IGF-1, and IGF-2. IR primarily binds this compound to regulate metabolism, while IGF-1R binds IGF-1 and IGF-2 with high affinity to mediate growth and proliferation.[5][9]
-
IR Isoforms: The IR gene undergoes alternative splicing of exon 11, resulting in two isoforms. The IR-A isoform (lacking the 12 amino acids from exon 11) is prevalent in fetal and cancer cells and binds both this compound and IGF-2 with high affinity. The IR-B isoform is predominant in adult metabolic tissues like the liver and muscle and shows a higher specificity for this compound.[2][10]
-
Cross-Reactivity: Due to structural similarities in the binding pocket, cross-reactivity occurs. IGF-1 can bind to the IR (though with ~100-fold lower affinity than this compound), and this compound can bind to the IGF-1R (with ~500-fold lower affinity than IGF-1).[2]
-
Hybrid Receptors: In cells co-expressing both receptor types, functional IR/IGF-1R hybrid receptors can form. These hybrids bind IGF-1 with high affinity but bind this compound with significantly lower affinity, potentially modulating cellular responses to growth factors.[2][5]
The following table summarizes the approximate dissociation constants (Kd) or IC50 values, which represent the concentration of ligand required to bind to 50% of the receptors. A lower value indicates higher affinity.
| Receptor | Ligand | Approximate Affinity (IC50 / Kd in nM) |
| IR-A | This compound | ~1.5 nM[10] |
| IGF-1 | ~40 nM[2] | |
| IGF-2 | ~15 nM[10] | |
| IR-B | This compound | ~1-2 nM |
| IGF-1 | ~350 nM[2] | |
| IGF-1R | IGF-1 | ~1 nM |
| IGF-2 | ~3 nM | |
| This compound | ~500-1000 nM[2] |
(Data compiled from multiple experimental sources. Absolute values may vary based on cell type and assay conditions.)
Signal Transduction Pathways
Upon ligand binding, both IR and IGF-1R undergo a conformational change that triggers the autophosphorylation of specific tyrosine residues within the kinase domain of the β-subunits. This activation creates docking sites for intracellular substrate proteins, primarily the this compound Receptor Substrate (IRS) family and Shc.[3][11] Phosphorylation of these substrates initiates two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[4]
While both receptors can activate both pathways, they show preferential signaling:
-
IR: Preferentially stimulates the PI3K/Akt pathway , which is strongly associated with the metabolic actions of this compound, such as glucose transport and glycogen (B147801) synthesis.[4][12]
-
IGF-1R: Shows a preference for activating the Ras/MAPK pathway , which is more directly linked to mitogenic effects like cell proliferation, growth, and survival.[4][5]
Key Experimental Protocols
Validating the structural and functional characteristics of these receptors is fundamental. Below are outlines of two key experimental approaches.
Objective: To determine the binding affinity (IC50) of a non-labeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.[13]
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with IR or IGF-1R) to an appropriate density.
-
Membrane Preparation: Harvest cells and homogenize in a lysis buffer. Centrifuge to pellet the cell membranes and resuspend in a binding buffer.
-
Assay Setup: In a multi-well plate, add a constant concentration of radiolabeled ligand (e.g., 125I-Insulin) to all wells.
-
Competitive Binding: Add increasing concentrations of the unlabeled competitor ligand (e.g., unlabeled this compound or IGF-1) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Objective: To qualitatively or quantitatively assess the ligand-induced autophosphorylation of the receptor's tyrosine kinase domain.
Methodology:
-
Cell Culture and Starvation: Grow cells to near confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-6 hours prior to the experiment.
-
Ligand Stimulation: Treat the starved cells with the desired ligand (e.g., this compound or IGF-1) at various concentrations or for different time points. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-IR/IGF-1R β-subunit).
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal on X-ray film or with a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total receptor protein to confirm equal loading.
Conclusion and Implications for Drug Development
The this compound receptor and IGF-1 receptor, while highly homologous, possess critical structural differences in their ligand-binding domains that dictate their distinct biological roles in metabolism and growth.[3][8] Their shared signaling architecture, particularly the highly conserved kinase domain, presents a significant challenge for the development of selective therapeutic agents.[5][14] A thorough understanding of the subtle structural and functional distinctions—from domain-specific homology to ligand affinity and preferential pathway activation—is crucial for designing next-generation drugs, such as selective kinase inhibitors or specific monoclonal antibodies, that can target one receptor over the other to treat diseases like cancer and diabetes with greater efficacy and fewer off-target effects.[15]
References
- 1. This compound and this compound-like Growth Factor-1 Receptors Act as Ligand-specific Amplitude Modulators of a Common Pathway Regulating Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and IGF-I Receptor Structure and Binding Mechanism - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The this compound receptor and type I IGF receptor: comparison of structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00300C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Domain-dependent effects of this compound and IGF-1 receptors on signalling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ligand-Binding Affinity at the this compound Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes [frontiersin.org]
- 11. Molecular Pathways: Clinical Applications and Future Direction of this compound-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct signaling by this compound and IGF-1 receptors and their extra- and intracellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing structural differences between this compound receptor (IR) and IGF1R for designing small molecule allosteric inhibitors of IGF1R as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound receptor (IR) and this compound-like growth factor receptor 1 (IGF-1R) signaling systems: novel treatment strategies for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Insulin Antibodies with Insulin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various insulin analogs with anti-insulin antibodies, supported by experimental data. Understanding this cross-reactivity is crucial for the accurate measurement of endogenous and exogenous this compound in patients treated with this compound analogs and for the development of specific this compound assays.
Data Presentation: Cross-Reactivity of this compound Analogs in Immunoassays
The following table summarizes the percentage of cross-reactivity of common this compound analogs in various commercially available this compound immunoassays. The data is compiled from multiple studies and demonstrates the significant variability in cross-reactivity depending on the specific analog and the assay platform. This highlights the importance of selecting an appropriate assay based on the this compound analog being administered.
| This compound Analog | Assay Method/Platform | Reported Cross-Reactivity (%) | Reference |
| Lispro | Mercodia Iso-Insulin ELISA | 112% | [1] |
| Abbott Architect | Variable, with one study showing ~81-89% recovery for human-sequence insulins and variable recovery for analogs. | [2] | |
| Siemens Atellica Immunoassay | 92-121% | [2] | |
| Aspart | Mercodia this compound ELISA | 4.0% | [1] |
| Mercodia Iso-Insulin ELISA | 100% | [1] | |
| Siemens Atellica Immunoassay | 92-121% | [2] | |
| Glulisine | Mercodia Iso-Insulin ELISA | 123% | [1] |
| Immulite® 2000 and Advia Centaur® XP | Not statistically significant | [3] | |
| Glargine | Mercodia this compound ELISA | 24% | [1] |
| Mercodia Iso-Insulin ELISA | 58% | [1] | |
| Elecsys® E170 | Significant cross-reactivity | [3] | |
| Siemens Atellica Immunoassay | 92-121% (Note: Glargine is rapidly metabolized in vivo) | [2][4] | |
| Detemir | Mercodia this compound ELISA | Not Detected | [1] |
| Mercodia Iso-Insulin ELISA | 28% | [1] | |
| Siemens Atellica Immunoassay | 92-121% | [2] |
Note: Cross-reactivity is typically calculated as the measured concentration of the analog divided by the actual concentration, expressed as a percentage relative to human this compound. Values can exceed 100% in some assays. The variability in reported cross-reactivity can be attributed to differences in antibody specificity, assay design, and the specific formulations of the this compound analogs used in the studies.[5][6]
Experimental Protocols
Accurate assessment of this compound analog cross-reactivity relies on robust immunoassay techniques. The following are detailed methodologies for key experiments cited in the literature.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying this compound and assessing the cross-reactivity of this compound analogs. The sandwich ELISA format is commonly employed.
Principle: In a sandwich ELISA, a capture antibody specific for this compound is coated onto the wells of a microplate. The sample containing the this compound or this compound analog is added, and if the analyte is recognized by the capture antibody, it will bind. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. This detection antibody binds to a different epitope on the this compound molecule. After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of this compound or cross-reacting analog present in the sample.
Detailed Protocol for Cross-Reactivity Assessment:
-
Coating: Microtiter plate wells are coated with a monoclonal anti-insulin capture antibody and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The plate is washed again.
-
Sample/Standard Incubation: A standard curve is prepared using known concentrations of human this compound. The this compound analogs to be tested are prepared at various concentrations and added to separate wells. Samples are typically run in duplicate or triplicate. The plate is incubated for 1-2 hours at room temperature.[7][8][9]
-
Washing: The plate is washed to remove unbound this compound or analogs.
-
Detection Antibody Incubation: An HRP-conjugated anti-insulin detection antibody is added to each well and incubated for 1 hour at room temperature.[8]
-
Washing: The plate is washed thoroughly.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well, and the plate is incubated in the dark for 15-30 minutes.[8]
-
Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[9]
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Calculation of Cross-Reactivity: The concentration of the this compound analog is determined from the human this compound standard curve. The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Measured Concentration of Analog / Actual Concentration of Analog) x 100
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that was historically the gold standard for this compound measurement. It relies on the principle of competitive binding.
Principle: A known quantity of radiolabeled this compound (e.g., with ¹²⁵I) and a fixed amount of anti-insulin antibody are incubated together. The radiolabeled this compound binds to the antibody. When a sample containing unlabeled this compound or an this compound analog is added, the unlabeled antigen competes with the radiolabeled antigen for the limited number of antibody binding sites. The more unlabeled antigen present in the sample, the less radiolabeled antigen will be bound to the antibody. After separation of the antibody-bound and free radiolabeled antigen, the radioactivity of the bound fraction is measured. The concentration of the unknown antigen is determined by comparing the results to a standard curve.[10][11][12]
Detailed Protocol for Cross-Reactivity Assessment:
-
Reagent Preparation: Prepare a standard curve using known concentrations of unlabeled human this compound. Prepare solutions of the this compound analogs to be tested at various concentrations.
-
Assay Setup: In a series of tubes, add a fixed amount of anti-insulin antibody and a constant amount of ¹²⁵I-labeled human this compound.
-
Competitive Binding: Add the standard human this compound solutions and the this compound analog solutions to their respective tubes. Include control tubes with no unlabeled antigen (maximum binding) and tubes with no antibody (non-specific binding). Incubate the mixture, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.[13]
-
Separation of Bound and Free Antigen: Add a separation reagent (e.g., a second antibody that precipitates the primary antibody, or polyethylene (B3416737) glycol - PEG) to precipitate the antibody-bound this compound. Centrifuge the tubes to pellet the precipitate.[14]
-
Radioactivity Measurement: Carefully decant the supernatant containing the free radiolabeled this compound. Measure the radioactivity in the pellet (bound fraction) using a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radiolabeled this compound as a function of the concentration of unlabeled human this compound.
-
Calculation of Cross-Reactivity: Determine the concentration of the this compound analogs from the standard curve. Calculate the percent cross-reactivity as described for the ELISA method.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity information.
Principle: In an SPR experiment, one of the interacting molecules (the ligand, e.g., anti-insulin antibody) is immobilized on a sensor chip surface. The other molecule (the analyte, e.g., this compound or this compound analog) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response in a sensorgram. The shape of the sensorgram provides information about the kinetics and affinity of the interaction.[15]
Detailed Protocol for Cross-Reactivity Assessment:
-
Sensor Chip Preparation: An appropriate sensor chip is selected and activated for ligand immobilization.
-
Ligand Immobilization: The anti-insulin antibody (ligand) is covalently immobilized onto the sensor chip surface.
-
Analyte Injection: A solution containing the this compound or this compound analog (analyte) at a specific concentration is injected and flows over the sensor surface, allowing for association. This is followed by a flow of buffer, during which dissociation occurs. This is repeated for a range of analyte concentrations.[16]
-
Regeneration: After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using specialized software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).
-
Cross-Reactivity Comparison: The binding kinetics and affinity of the this compound analogs for the anti-insulin antibody are compared to those of human this compound. A similar or stronger binding affinity (lower KD) indicates significant cross-reactivity.
Mandatory Visualization
This compound Signaling Pathway
Experimental Workflow for ELISA-based Cross-Reactivity Assessment
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. d-nb.info [d-nb.info]
- 3. Cross-reactivity of this compound analogues with three this compound assays | Semantic Scholar [semanticscholar.org]
- 4. Insights into this compound analog cross-reactivity: a comparative study of Siemens Atellica and LC-MS/MS | springermedizin.de [springermedizin.de]
- 5. Extensive study of human this compound immunoassays: promises and pitfalls for this compound analogue detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biovendor.com [biovendor.com]
- 9. novamedline.com [novamedline.com]
- 10. upcollege.ac.in [upcollege.ac.in]
- 11. microbenotes.com [microbenotes.com]
- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. The Effects of Anti-insulin Antibodies and Cross-reactivity with Human Recombinant this compound Analogues in the E170 this compound Immunometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nicoyalife.com [nicoyalife.com]
- 16. beactica.se [beactica.se]
A Researcher's Guide to Validating Phospho-Specific Insulin Signaling Antibodies
The Insulin Signaling Cascade: Key Phosphorylation Events
The this compound signaling pathway is a complex network of protein interactions initiated by the binding of this compound to its receptor. This binding triggers a cascade of phosphorylation events that regulate glucose metabolism, cell growth, and survival. A thorough understanding of this pathway is essential for selecting and validating appropriate phospho-specific antibodies.
Figure 1. Simplified this compound signaling pathway highlighting key phosphorylation sites (pY, pT308, pS473, pS9).
Experimental Workflow for Antibody Validation
A multi-step approach is recommended to thoroughly validate the specificity of a phospho-specific antibody. This workflow combines initial screening with essential negative controls to build confidence in the antibody's performance.
Figure 2. A stepwise workflow for the validation of phospho-specific antibodies.
Core Validation Experiments and Data Interpretation
The following experimental protocols are fundamental for assessing the specificity of phospho-specific antibodies.
Western Blotting with Stimulated and Unstimulated Lysates
Principle: The initial and most crucial test is to compare protein phosphorylation in cells under basal (unstimulated) and this compound-stimulated conditions. A specific antibody should only detect a band of the correct molecular weight in the stimulated lysate.
Experimental Protocol:
-
Cell Culture and Stimulation: Culture this compound-responsive cells (e.g., 3T3-L1 adipocytes, HepG2 cells) to ~80% confluency. Serum-starve the cells for 4-6 hours. Treat one set of cells with this compound (e.g., 100 nM) for a predetermined time (e.g., 10-15 minutes) to induce phosphorylation. Leave the other set untreated as a negative control.
-
Lysate Preparation: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2] Keeping samples on ice is crucial to prevent dephosphorylation by endogenous phosphatases.[1][2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Load equal amounts of protein from stimulated and unstimulated lysates onto an SDS-PAGE gel. Include a lane for a total protein antibody as a loading control.[1] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature. For phospho-protein detection, it is recommended to use blockers like 5% BSA or casein in Tris-Buffered Saline with Tween-20 (TBST).[1] Avoid using milk as it contains phosphoproteins that can increase background noise.
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation:
| Condition | Expected Outcome with Phospho-Specific Antibody | Outcome with Total Protein Antibody | Interpretation |
| Unstimulated | No band or very faint band | Clear band at expected MW | Antibody is specific for the phosphorylated form. |
| This compound-Stimulated | Clear band at expected MW | Clear band at expected MW | This compound treatment successfully induced phosphorylation. |
| Unstimulated | Clear band at expected MW | Clear band at expected MW | Antibody may be cross-reacting with the non-phosphorylated protein. |
Phosphatase Treatment
Principle: To confirm that the antibody recognizes a phosphate (B84403) group, cell lysates are treated with a phosphatase. If the antibody is truly phospho-specific, the signal should be significantly reduced or eliminated after phosphatase treatment.[1][2]
Experimental Protocol:
-
Lysate Preparation: Prepare this compound-stimulated cell lysate as described above.
-
Phosphatase Reaction: Aliquot the lysate into two tubes. To one tube, add a broad-spectrum phosphatase such as lambda protein phosphatase (λ-PP) or calf intestinal phosphatase (CIP).[1][3] To the other tube (mock control), add the phosphatase buffer without the enzyme.[3][4]
-
Incubation: Incubate both samples according to the manufacturer's recommendations (e.g., 30-60 minutes at 30-37°C).
-
Western Blotting: Perform Western blotting on the phosphatase-treated and mock-treated lysates.
Data Presentation and Interpretation:
| Treatment | Expected Signal Intensity | Interpretation of Specificity |
| Mock-Treated Lysate | Strong | - |
| Phosphatase-Treated Lysate | No signal or >90% signal reduction | High |
| Phosphatase-Treated Lysate | <50% signal reduction | Low; potential non-specific binding |
Peptide Competition Assay
Principle: This assay directly tests the antibody's binding to its target epitope. The antibody is pre-incubated with a peptide corresponding to the phosphorylated epitope. This should block the antibody's binding site, preventing it from detecting the protein on the Western blot. As a control, a non-phosphorylated version of the peptide should not block the signal.[5][6]
Experimental Protocol:
-
Antibody and Peptide Preparation: Prepare three tubes of your primary antibody at the working dilution.
-
Tube A: Antibody only (No peptide control).
-
Tube B: Antibody + competing phospho-peptide (e.g., 5-10 fold molar excess).[6]
-
Tube C: Antibody + non-competing non-phospho-peptide (e.g., 5-10 fold molar excess).
-
-
Pre-incubation: Incubate the tubes for 1-2 hours at room temperature with gentle agitation.
-
Western Blotting: Cut the membrane containing the stimulated lysate into three strips. Incubate each strip with one of the antibody preparations (A, B, or C) and proceed with the standard Western blot protocol.[6]
Data Presentation and Interpretation:
| Antibody Pre-incubation | Expected Signal Intensity | Interpretation of Specificity |
| None (Antibody only) | Strong | - |
| With Phospho-Peptide | No signal or significantly reduced signal | High |
| With Non-Phospho-Peptide | Strong signal (no change) | High |
| With Phospho-Peptide | Minimal or no signal reduction | Low; antibody may not be specific to the epitope. |
Logic for Final Antibody Validation
The collective results from these experiments determine the validity of the phospho-specific antibody. The following diagram illustrates the decision-making process.
Figure 3. Logical flow for interpreting antibody validation data.
Advanced Validation: The Role of Knockout Models
For the highest level of validation, especially for novel antibodies or critical experiments, using lysates from knockout (KO) animal models is the gold standard.[5] If an antibody is specific for a protein (e.g., Akt), it should show no signal in a lysate from an Akt KO mouse, while the signal should be present in wild-type controls.[7][8] This method definitively confirms the antibody's target protein, complementing the phospho-specificity tests.
By implementing this comprehensive validation strategy, researchers can confidently use phospho-specific antibodies to generate reliable and reproducible data, advancing our understanding of this compound signaling in health and disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Knockout mouse models of this compound signaling: Relevance past and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
A Comparative Guide to the Metabolic Effects of Different Insulin Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of various insulin isoforms, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these critical therapeutic agents.
Introduction to this compound Isoforms
This compound therapy is a cornerstone in the management of diabetes mellitus. Since the advent of recombinant human this compound, numerous this compound analogs have been developed to more closely mimic physiological this compound secretion and improve glycemic control. These isoforms can be broadly categorized based on their duration of action:
-
Rapid-acting analogs (e.g., Lispro, Aspart, Glulisine): Designed to control postprandial glucose spikes.
-
Short-acting this compound (e.g., Regular human this compound): Onset of action is slower than rapid-acting analogs.
-
Intermediate-acting this compound (e.g., NPH): Has a longer duration of action than regular this compound.
-
Long-acting analogs (e.g., Glargine, Detemir, Degludec): Provide a basal level of this compound over an extended period.
-
Ultra-rapid-acting analogs (e.g., Faster Aspart, Ultra-rapid Lispro): Formulated for even faster onset of action than conventional rapid-acting analogs.
These differences in pharmacokinetic and pharmacodynamic profiles translate to distinct metabolic effects, which are crucial for optimizing therapeutic strategies.
Core Metabolic Actions of this compound
This compound exerts its metabolic effects primarily in the liver, skeletal muscle, and adipose tissue. The binding of this compound to its receptor initiates a signaling cascade that orchestrates the following key metabolic processes:
-
Glucose Uptake: this compound facilitates the translocation of GLUT4 transporters to the cell membrane in skeletal muscle and adipose tissue, enabling the uptake of glucose from the bloodstream.[1]
-
Glycogen (B147801) Synthesis: In the liver and muscle, this compound promotes the storage of glucose as glycogen by activating glycogen synthase.[2]
-
Lipogenesis: this compound stimulates the synthesis of fatty acids and their storage as triglycerides in adipose tissue.[3]
-
Protein Synthesis: this compound promotes the uptake of amino acids and stimulates protein synthesis in various tissues, contributing to its anabolic effects.[4][5]
The efficacy and potency of different this compound isoforms in modulating these pathways can vary, leading to different clinical outcomes.
Comparative Analysis of Metabolic Effects
The following sections and tables summarize the available data on the comparative metabolic effects of different this compound isoforms.
Glycemic Control
Glycemic control, assessed by HbA1c and postprandial glucose (PPG) levels, is a primary measure of the overall metabolic effect of this compound.
Table 1: Comparison of Glycemic Control Parameters for Different this compound Isoforms
| This compound Isoform Category | Comparison | Key Findings | Citations |
| Rapid-Acting Analogs (Lispro, Aspart, Glulisine) vs. Regular Human this compound (RHI) | HbA1c Reduction | Rapid-acting analogs show a modest but significant improvement in HbA1c compared to RHI in type 1 diabetes.[6] In type 2 diabetes, the difference in HbA1c reduction is often not significant.[6][7] | |
| Postprandial Glucose (PPG) Control | Rapid-acting analogs are more effective at reducing PPG excursions compared to RHI in both type 1 and type 2 diabetes.[6][8] | ||
| Hypoglycemia Risk | Rapid-acting analogs are associated with a lower risk of severe and nocturnal hypoglycemia compared to RHI.[8][9] | ||
| Long-Acting Analogs (Glargine, Detemir, Degludec) vs. NPH this compound | HbA1c Reduction | Long-acting analogs demonstrate a small but significant improvement in HbA1c compared to NPH this compound in type 1 diabetes.[2] In type 2 diabetes, HbA1c reduction is comparable.[10] | |
| Hypoglycemia Risk | Long-acting analogs are associated with a reduced risk of nocturnal and severe hypoglycemia compared to NPH.[2][11] | ||
| Weight Gain | Treatment with this compound detemir is associated with less weight gain compared to NPH and this compound glargine.[2][12] | ||
| Ultra-Rapid-Acting Analogs (Faster Aspart, Ultra-rapid Lispro) vs. Rapid-Acting Analogs | Postprandial Glucose (PPG) Control | Ultra-rapid-acting insulins show a superior reduction in 1- and 2-hour postprandial glucose excursions compared to conventional rapid-acting analogs.[13][14][15] | |
| HbA1c Reduction | No significant difference in HbA1c reduction is generally observed.[16][17] | ||
| Hypoglycemia Risk | The overall risk of hypoglycemia is comparable to rapid-acting analogs.[13][17] | ||
| Head-to-Head Comparisons of Analogs | Lispro vs. Aspart | Pharmacokinetic and metabolic effects are largely indistinguishable.[18][19] | |
| Glargine vs. Detemir | Both are equally effective for glycemic control. Detemir may be associated with less weight gain.[12] No major differences in their effects on endogenous glucose production and peripheral glucose uptake have been found.[9] | ||
| Degludec vs. Glargine | Degludec is associated with a lower risk of hypoglycemia, particularly nocturnal hypoglycemia, compared to glargine.[20][21] Both provide similar reductions in HbA1c.[21] |
Effects on Specific Metabolic Pathways
While clinical data primarily focuses on glycemic control, preclinical and mechanistic studies provide insights into the differential effects of this compound isoforms on specific metabolic pathways. Direct comparative quantitative data for these parameters are limited in the literature.
Table 2: Qualitative Comparison of Effects on Key Metabolic Pathways
| Metabolic Pathway | This compound Isoform Category | General Effect |
| Glucose Uptake | All Insulins | Stimulate glucose uptake in muscle and adipose tissue. |
| Glycogen Synthesis | All Insulins | Promote glycogen synthesis in liver and muscle. |
| Lipogenesis | All Insulins | Stimulate fatty acid synthesis and triglyceride storage in adipose tissue. |
| Protein Synthesis | All Insulins | Promote protein synthesis. |
Visualizing this compound Signaling and Experimental Workflows
To illustrate the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: this compound signaling pathway leading to key metabolic effects.
Caption: General experimental workflow for comparing metabolic effects.
Detailed Experimental Protocols
Glucose Uptake Assay in L6 Myotubes using 2-NBDG
This protocol is adapted for measuring this compound-stimulated glucose uptake in differentiated L6 myotubes.
Materials:
-
L6 myoblasts
-
DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin
-
DMEM with 2% horse serum (for differentiation)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (fluorescent glucose analog)
-
This compound isoforms of interest
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Seed L6 myoblasts in a 96-well plate and grow to confluence in DMEM with 10% FBS.
-
Induce differentiation by switching to DMEM with 2% horse serum for 5-7 days, replacing the medium every 2 days.
-
-
This compound Stimulation:
-
Wash differentiated myotubes twice with KRH buffer.
-
Starve the cells in KRH buffer for 2 hours at 37°C.
-
Treat the cells with various concentrations of different this compound isoforms (or vehicle control) for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells without 2-NBDG).
-
Normalize the fluorescence intensity to the protein content in each well (e.g., using a BCA protein assay).
-
Compare the normalized fluorescence values between different this compound treatments.
-
Glycogen Synthesis Assay in Primary Hepatocytes
This protocol uses radiolabeled glucose to measure the rate of glycogen synthesis.
Materials:
-
Primary hepatocytes
-
Hepatocyte culture medium
-
D-[U-¹⁴C]-glucose (radiolabeled glucose)
-
This compound isoforms of interest
-
Glycogen isolation reagents (e.g., KOH, ethanol)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes and allow them to attach.
-
Wash the cells and incubate in glucose-free medium for 2 hours to deplete glycogen stores.[18]
-
Treat the cells with different this compound isoforms in medium containing a known concentration of glucose and a tracer amount of D-[U-¹⁴C]-glucose for 2-4 hours.[2]
-
-
Glycogen Isolation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 30% KOH and heat at 95°C for 30 minutes.
-
Precipitate the glycogen by adding ice-cold ethanol (B145695) and centrifuging.
-
Wash the glycogen pellet with 70% ethanol to remove unincorporated glucose.
-
-
Quantification:
-
Resuspend the glycogen pellet in water.
-
Measure the radioactivity of an aliquot using a scintillation counter.
-
Measure the total glycogen content of another aliquot using a colorimetric assay.
-
-
Data Analysis:
-
Calculate the specific activity of glucose in the medium (DPM/nmol).
-
Determine the rate of glucose incorporation into glycogen (nmol glucose/mg protein/hour).
-
Compare the synthesis rates between different this compound treatments.
-
Lipogenesis Assay in 3T3-L1 Adipocytes
This protocol uses Oil Red O staining to quantify lipid accumulation as a measure of lipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum
-
Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and this compound)
-
This compound medium (DMEM with 10% FBS and this compound)
-
Oil Red O staining solution
-
Isopropanol for dye extraction
-
Spectrophotometer
Procedure:
-
Adipocyte Differentiation:
-
Grow 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence, initiate differentiation by switching to differentiation medium.[24]
-
After 3 days, switch to this compound medium for another 2-3 days.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Lipid droplets should be visible.[8][10]
-
-
This compound Stimulation and Lipid Staining:
-
Treat the mature adipocytes with different this compound isoforms for a defined period (e.g., 24-48 hours) to stimulate further lipogenesis.
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the lipid droplets with Oil Red O solution for 20 minutes.[8][25]
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Data Analysis:
-
Compare the absorbance values between different this compound treatments to quantify relative lipid accumulation.
-
Western Blot Analysis of this compound Signaling Proteins
This protocol is for assessing the activation of key proteins in the this compound signaling pathway.
Materials:
-
Skeletal muscle tissue or cultured cells (e.g., L6 myotubes)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-IRS-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells or tissues with different this compound isoforms for a short period (e.g., 10-20 minutes) to capture peak signaling events.
-
Lyse the cells or homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each sample.
-
Compare the activation status of signaling proteins between different this compound treatments.[17]
-
Conclusion
The choice of this compound isoform has significant implications for the fine-tuning of metabolic control. While rapid-acting and long-acting analogs have demonstrated advantages in glycemic control and reducing hypoglycemia compared to older human insulins, the newer ultra-rapid and ultra-long-acting formulations offer further refinements. The experimental protocols provided in this guide offer standardized methods for researchers to directly compare the specific metabolic effects of these and future this compound isoforms on glucose uptake, glycogen synthesis, lipogenesis, and intracellular signaling. A deeper understanding of these differential effects at the cellular and molecular level is essential for the continued development of more physiological and effective this compound therapies.
References
- 1. Role of Skeletal Muscle in this compound Resistance and Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Pathways of glycogen synthesis from glucose during the glycogenic response to this compound in cultured foetal hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. The roles of this compound and glucagon in the regulation of hepatic glycogen synthesis and turnover in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 9. Glargine and detemir: Safety and efficacy profiles of the long-acting basal this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Detemir Causes Lesser Weight Gain in Comparison to this compound Glargine: Role on Hypothalamic NPY and Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Pharmacological Properties of this compound Degludec and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ultra rapid lispro improves postprandial glucose control compared with lispro in patients with type 1 diabetes: Results from the 26‐week PRONTO‐T1D study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound degludec and glutamine dipeptide modify glucose homeostasis and liver metabolism in diabetic mice undergoing this compound-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mouselivercells.com [mouselivercells.com]
- 19. This compound degludec + liraglutide: a complementary combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of Lipogenesis by Glucocorticoids and this compound in Human Adipose Tissue | PLOS One [journals.plos.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. biocompare.com [biocompare.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Insulin Sensitivity Measurement Techniques: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the accurate measurement of insulin sensitivity is paramount. This guide provides an objective, data-driven comparison of the most widely used techniques, from the gold-standard hyperinsulinemic-euglycemic clamp to simpler surrogate indices. Detailed experimental protocols, quantitative performance data, and illustrative diagrams are presented to aid in the selection of the most appropriate method for your research needs.
The ability of tissues to respond to this compound is a critical factor in maintaining glucose homeostasis. This compound resistance, a state of diminished responsiveness to this compound, is a hallmark of type 2 diabetes and a key feature of numerous metabolic disorders. Consequently, the precise quantification of this compound sensitivity is essential for both basic research and the clinical development of novel therapeutics. This guide offers a comprehensive head-to-head comparison of the leading methodologies used to assess this compound sensitivity.
Quantitative Comparison of this compound Sensitivity Measurement Techniques
The following table summarizes the performance of various this compound sensitivity measurement techniques in comparison to the gold-standard hyperinsulinemic-euglycemic clamp. The correlation coefficient (r) indicates the strength of the linear relationship with the clamp, while the coefficient of variation (CV) reflects the reproducibility of the method.
| Technique | Principle | Correlation with Clamp (r-value) | Coefficient of Variation (CV%) |
| Hyperinsulinemic-Euglycemic Clamp | Measures the amount of glucose required to maintain euglycemia during a constant this compound infusion. | Gold Standard | 3-8% |
| Oral Glucose Tolerance Test (OGTT)-derived Indices (e.g., Matsuda, OGIS) | Mathematical models applied to glucose and this compound levels during an OGTT. | 0.63 - 0.83[1] | 6.5 - 18.8%[2] |
| Intravenous Glucose Tolerance Test (IVGTT)-derived Indices | Minimal model analysis of glucose and this compound dynamics after an intravenous glucose bolus. | ~0.57 - 0.70 | ~15% |
| This compound Tolerance Test (ITT) | Measures the rate of glucose disappearance after an intravenous this compound bolus. | Good correlation | ~30%[3] |
| Homeostatic Model Assessment of this compound Resistance (HOMA-IR) | Calculated from fasting glucose and this compound levels. | -0.572 (inverse correlation)[4][5] | 23.5%[4][5][6] |
| Quantitative this compound Sensitivity Check Index (QUICKI) | Log-transformed index based on fasting glucose and this compound. | 0.456 - 0.78[4][5] | 7.8%[4][5][6] |
| Continuous Glucose Monitoring (CGM) | Measures interstitial glucose levels continuously. | Moderate correlation with clamp-derived measures | Varies by metric |
Experimental Protocols and Methodologies
A thorough understanding of the experimental procedures is crucial for the successful implementation and interpretation of these techniques. Below are detailed protocols for the key methods.
Hyperinsulinemic-Euglycemic Clamp
This technique is widely regarded as the gold standard for assessing this compound sensitivity in vivo.[7] It directly measures the whole-body glucose disposal rate under steady-state hyperinsulinemia.
Experimental Workflow:
Caption: Workflow of the Hyperinsulinemic-Euglycemic Clamp.
Detailed Protocol:
-
Subject Preparation: The subject fasts overnight for 8-12 hours.[4] Two intravenous catheters are inserted into veins in opposite arms, one for infusion and the other for blood sampling.
-
This compound and Glucose Infusion: A primed-continuous infusion of this compound is started to achieve a steady-state hyperinsulinemic state. Simultaneously, a variable infusion of a 20% dextrose solution is initiated.
-
Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.
-
Euglycemia Maintenance: The rate of the dextrose infusion is adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).
-
Steady State: The test continues until a steady state is reached, characterized by a constant glucose infusion rate (GIR) for at least 30 minutes.
-
Calculation of this compound Sensitivity: The GIR during the last 30-60 minutes of the clamp is used to calculate the M-value, which represents the whole-body glucose disposal rate and is a direct measure of this compound sensitivity.
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to handle a glucose load and can be used to derive indices of this compound sensitivity.[1]
Experimental Workflow:
Caption: Workflow of the Oral Glucose Tolerance Test.
Detailed Protocol:
-
Subject Preparation: The subject fasts overnight for 8-12 hours.[8]
-
Fasting Sample: A baseline blood sample is collected to measure fasting glucose and this compound levels.
-
Glucose Administration: The subject drinks a solution containing 75 grams of glucose.[8]
-
Timed Blood Samples: Blood samples are collected at specific time points after glucose ingestion, typically at 30, 60, 90, and 120 minutes.[9]
-
Analysis: Plasma glucose and this compound concentrations are measured in all samples. These values are then used in mathematical models to calculate indices of this compound sensitivity, such as the Matsuda index or the Oral Glucose this compound Sensitivity (OGIS) index.[10]
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT involves an intravenous bolus of glucose and is often combined with minimal model analysis to assess this compound sensitivity and glucose effectiveness.
Experimental Workflow:
Caption: Workflow of the Intravenous Glucose Tolerance Test.
Detailed Protocol:
-
Subject Preparation: The subject fasts overnight. An intravenous catheter is placed for glucose administration and blood sampling.
-
Glucose Injection: A bolus of glucose (typically 0.3 g/kg body weight) is injected intravenously over a short period.[2]
-
Frequent Sampling: Blood samples are taken frequently (e.g., at 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, 19, 22, 25, 30, 40, 50, 60, 70, 80, 90, 100, 120, 180, and 240 minutes) to capture the dynamic changes in glucose and this compound concentrations.
-
Minimal Model Analysis: The data are analyzed using a mathematical "minimal model" to derive an index of this compound sensitivity (Si) and glucose effectiveness (Sg).
This compound Tolerance Test (ITT)
The ITT provides a relatively simple way to assess whole-body this compound sensitivity by measuring the rate of glucose clearance in response to an this compound challenge.[11]
Detailed Protocol:
-
Subject Preparation: The subject fasts for a shorter period (e.g., 2-4 hours).[12] An intravenous catheter is inserted.
-
Baseline Sample: A baseline blood sample is taken.
-
This compound Injection: A bolus of regular this compound (e.g., 0.1-0.15 U/kg body weight) is administered intravenously.[13]
-
Timed Blood Samples: Blood glucose is measured at frequent intervals (e.g., every 3-5 minutes) for 15-20 minutes.
-
Calculation: The rate of plasma glucose disappearance (KITT) is calculated from the slope of the natural logarithm of the glucose concentration versus time. This rate is a direct measure of this compound sensitivity.[11]
Homeostatic Model Assessment of this compound Resistance (HOMA-IR) and Quantitative this compound Sensitivity Check Index (QUICKI)
These are simple, surrogate indices of this compound sensitivity calculated from fasting glucose and this compound levels.
Calculation:
-
HOMA-IR: (Fasting this compound (μU/mL) x Fasting Glucose (mmol/L)) / 22.5[14]
-
A higher HOMA-IR value indicates greater this compound resistance.
-
-
QUICKI: 1 / (log(Fasting this compound (μU/mL)) + log(Fasting Glucose (mg/dL)))[14]
-
A lower QUICKI value indicates greater this compound resistance.
-
Continuous Glucose Monitoring (CGM)
CGM devices provide continuous interstitial glucose readings, offering a dynamic view of glucose homeostasis. While not a direct measure of this compound sensitivity, certain CGM-derived metrics can provide insights into glucose control and, indirectly, this compound action.
Methodology:
-
Sensor Insertion: A small sensor is inserted subcutaneously, typically in the abdomen or arm.
-
Data Collection: The sensor continuously measures interstitial glucose levels and transmits the data to a receiver or smartphone.
-
Data Analysis: Various metrics can be derived from the CGM data, including:
-
Time in Range (TIR): Percentage of time spent within a target glucose range (e.g., 70-180 mg/dL).[15]
-
Mean Amplitude of Glycemic Excursions (MAGE): A measure of glycemic variability.
-
Mean Glucose: The average glucose level over the monitoring period.
-
While direct correlations with the hyperinsulinemic-euglycemic clamp are still being extensively researched, CGM provides valuable real-world data on glycemic control that is influenced by this compound sensitivity.
This compound Signaling Pathway
Understanding the molecular mechanisms of this compound action is fundamental to interpreting this compound sensitivity measurements. The following diagram illustrates the key components of the this compound signaling pathway.
Caption: Simplified this compound Signaling Pathway.
Conclusion
The choice of method for measuring this compound sensitivity depends on the specific research question, available resources, and the required level of precision. The hyperinsulinemic-euglycemic clamp remains the unparalleled gold standard for its accuracy and reproducibility. However, its complexity and cost often necessitate the use of simpler, less invasive techniques. OGTT and IVGTT with minimal model analysis offer a good balance between accuracy and feasibility, providing dynamic information about this compound secretion and action. For large-scale epidemiological studies, fasting-based indices like HOMA-IR and QUICKI are valuable tools, with QUICKI demonstrating better reproducibility.[4][5][6] Continuous Glucose Monitoring is an emerging technology that provides a wealth of real-world data on glycemic control, and its role in assessing this compound sensitivity is an active area of investigation. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to advance our understanding of this compound resistance and develop effective strategies to combat metabolic diseases.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound sensitivity by oral glucose minimal models: validation against clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prosciento.com [prosciento.com]
- 5. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 6. Comparison between surrogate indexes of this compound sensitivity/resistance and hyperinsulinemic euglycemic clamp estimates in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of surrogate measures of this compound sensitivity - correlation with gold standard is not enough - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Continuous Glucose Monitoring-Measured Time-in-Range 70-180 mg/dL Versus Time-in-Tight-Range 70-140 mg/dL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound tolerance test - Wikipedia [en.wikipedia.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. protocols.io [protocols.io]
- 15. Time in range: a new parameter to evaluate blood glucose control in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA-Seq Insights into Insulin-Regulated Gene Expression with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise impact of insulin on gene expression is paramount. While RNA-sequencing (RNA-seq) offers a comprehensive, transcriptome-wide view of these changes, quantitative real-time PCR (qPCR) remains the gold standard for validating these findings with high sensitivity and specificity. This guide provides a comparative overview of these two powerful techniques, complete with experimental protocols and data interpretation, to ensure the reliability of your research into this compound-regulated gene expression.
Performance Comparison: RNA-Seq vs. qPCR for this compound-Regulated Gene Expression
A direct comparison of gene expression data obtained from RNA-seq and qPCR is crucial for validating the results of transcriptome-wide studies. RNA-seq provides a broad discovery platform, identifying novel and known genes regulated by this compound, while qPCR offers targeted and precise quantification of specific genes of interest. The following table presents a hypothetical dataset illustrating the comparison of fold-change data for several key this compound-regulated genes obtained by both methods.
| Gene | RNA-Seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Direction of Regulation | Function in this compound Signaling |
| IRS1 | 1.58 | 1.62 | Up-regulated | This compound Receptor Substrate 1, key mediator of this compound signaling. |
| PIK3R1 | 1.49 | 1.55 | Up-regulated | Regulatory subunit of PI3K, crucial for downstream signaling. |
| AKT1 | 1.75 | 1.80 | Up-regulated | Serine/threonine kinase, central node in the this compound pathway. |
| FOXO1 | -2.10 | -2.25 | Down-regulated | Transcription factor inhibited by this compound signaling. |
| PCK1 | -3.50 | -3.65 | Down-regulated | Key enzyme in gluconeogenesis, suppressed by this compound. |
| G6PC | -3.20 | -3.30 | Down-regulated | Catalyzes the final step of gluconeogenesis, inhibited by this compound. |
| GAPDH | 0.05 | 0.02 | No significant change | Housekeeping gene, used for normalization. |
| ACTB | -0.02 | 0.01 | No significant change | Housekeeping gene, used for normalization. |
Experimental Workflow and Signaling Pathways
A typical workflow for studying this compound-regulated gene expression involves cell culture and treatment, followed by RNA extraction, library preparation for RNA-seq, and cDNA synthesis for qPCR. The data from both techniques are then analyzed and compared to validate the RNA-seq findings.
The biological effects of this compound are mediated through a complex signaling cascade that ultimately alters gene expression. Understanding this pathway is essential for interpreting the results of gene expression studies.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting an experiment to validate RNA-seq data on this compound-regulated gene expression using qPCR.
Cell Culture and this compound Stimulation
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, 3T3-L1 adipocytes) in the appropriate growth medium until they reach 70-80% confluency.
-
Serum Starvation: To synchronize the cells and reduce basal signaling, replace the growth medium with a serum-free medium and incubate for 12-16 hours.
-
This compound Treatment: Treat the cells with this compound (e.g., 100 nM) for a predetermined time course (e.g., 2, 6, 12, 24 hours) to capture both early and late gene expression responses. A vehicle control (e.g., sterile water or PBS) should be run in parallel.
-
Cell Lysis and RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate). Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended for both RNA-seq and qPCR.
RNA-Sequencing and Data Analysis
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercial kit that includes steps for rRNA depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in response to this compound treatment compared to the control.
-
qPCR Validation
-
cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit with random primers or oligo(dT) primers.[1]
-
Primer Design and Validation:
-
Design primers for the target genes (identified from RNA-seq) and at least two stable housekeeping genes (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.[1]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and forward and reverse primers.
-
Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[1] Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes. The ΔCt is the difference between the target gene Ct and the housekeeping gene Ct. The ΔΔCt is the difference between the ΔCt of the treated sample and the ΔCt of the control sample.
-
By following these detailed protocols and comparative analyses, researchers can confidently validate their RNA-seq findings and gain robust insights into the complex regulatory networks governed by this compound. This dual-pronged approach ensures both the breadth of discovery and the precision of quantification necessary for advancing our understanding of this compound action and its implications in health and disease.
References
Unraveling the Nuances: A Comparative Guide to Insulin and IGF-1 Phosphoproteomics
A deep dive into the distinct and overlapping signaling pathways of insulin and this compound-like growth factor 1 (IGF-1), supported by quantitative phosphoproteomic data, provides crucial insights for researchers in metabolism, oncology, and drug development. While both ligands activate structurally similar tyrosine kinase receptors, their downstream signaling cascades exhibit significant divergences, leading to their distinct physiological roles.
This compound is the primary regulator of glucose homeostasis and metabolic processes, whereas IGF-1 is a key mediator of growth and development.[1][2] Their respective receptors, the this compound receptor (IR) and the IGF-1 receptor (IGF1R), share a high degree of homology and can even form hybrid receptors, leading to overlapping signaling pathways.[1][3] However, global phosphoproteomic studies have revealed that despite these similarities, this compound and IGF-1 stimulation result in markedly different phosphorylation landscapes, ultimately dictating their specific biological outputs.[1][4][5]
A landmark study by Mor-Karakoc et al. (2021) utilized global phosphoproteomics to dissect the distinct signaling networks downstream of IR and IGF1R.[4][5] This research demonstrated that the this compound receptor preferentially stimulates phosphorylation events associated with the mTORC1 and Akt pathways, which are central to metabolic regulation.[1][4][5] In contrast, the IGF-1 receptor preferentially activates phosphorylation of proteins linked to Rho GTPases and cell cycle progression, consistent with its role in cell growth and proliferation.[4][5]
Quantitative Phosphoproteomic Comparison
The following tables summarize the quantitative phosphoproteomic data, highlighting the differentially regulated phosphosites upon this compound versus IGF-1 stimulation. The data is compiled from studies employing stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT) for accurate quantification.
Table 1: Phosphosites Preferentially Upregulated by this compound Stimulation
| Protein | Phosphosite | Fold Change (this compound/Control) | Fold Change (IGF-1/Control) | Associated Pathway | Reference |
| IRS1 | Ser522 | High | Moderate | This compound/IGF-1 Signaling | [4] |
| AKT1S1 (PRAS40) | Thr246 | High | Moderate | mTORC1 Signaling | [4] |
| EIF4EBP1 (4E-BP1) | Ser65 | High | Moderate | mTORC1 Signaling | [4] |
| RPS6 (S6) | Ser235/236 | High | Moderate | mTORC1 Signaling | [4] |
| TBC1D4 (AS160) | Ser588 | High | Moderate | GLUT4 Translocation | [6] |
Table 2: Phosphosites Preferentially Upregulated by IGF-1 Stimulation
| Protein | Phosphosite | Fold Change (IGF-1/Control) | Fold Change (this compound/Control) | Associated Pathway | Reference |
| PAK2 | Ser141 | High | Low | Rho GTPase Signaling | [4] |
| ARHGEF2 | Ser138 | High | Low | Rho GTPase Signaling | [4] |
| MYLK | Ser439 | High | Low | Cell Motility | [4] |
| CDK1 | Thr14 | High | Low | Cell Cycle | [4] |
| EPHA2 | Ser897 | High | Low | Receptor Tyrosine Kinase Signaling | [4] |
Experimental Protocols
A typical quantitative phosphoproteomics workflow for comparing this compound and IGF-1 stimulation involves the following key steps:
-
Cell Culture and Stimulation: Cells expressing either IR or IGF1R are cultured in appropriate media. For quantitative analysis using SILAC, cells are grown in media containing either "light" (e.g., ¹²C₆-arginine and ¹²C₆-lysine) or "heavy" (e.g., ¹³C₆-arginine and ¹³C₆-lysine) isotopes. Prior to stimulation, cells are serum-starved to establish a basal signaling state. Subsequently, cells are stimulated with either this compound (e.g., 10 nM for 15 minutes) or IGF-1 (e.g., 10 nM for 15 minutes).[4]
-
Cell Lysis and Protein Digestion: Following stimulation, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. The protein concentration is determined, and equal amounts of protein from "light" and "heavy" labeled cells are mixed. The protein mixture is then denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) are commonly used methods to selectively capture phosphopeptides from the complex peptide mixture.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer. The mass spectrometer acquires fragmentation spectra (MS/MS) of the peptides, which allows for their identification and the localization of the phosphorylation sites.
-
Data Analysis: The acquired MS data is processed using specialized software to identify and quantify the phosphopeptides. For SILAC experiments, the relative abundance of a phosphopeptide in the this compound- or IGF-1-stimulated state compared to the control state is determined by the ratio of the "heavy" to "light" peptide signals. The data is then analyzed to identify statistically significant changes in phosphorylation and to perform pathway analysis.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Divergent signaling pathways of this compound and IGF-1.
Caption: Quantitative phosphoproteomics workflow.
References
- 1. pnas.org [pnas.org]
- 2. Similarities and differences between this compound and IGF-I: structures, receptors, and signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Distinct signaling by this compound and IGF-1 receptors and their extra- and intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct signaling by this compound and IGF-1 receptors and their extra- and intracellular domains [pubmed.ncbi.nlm.nih.gov]
- 6. In-depth phosphoproteomic profiling of the this compound signaling response in heart tissue and cardiomyocytes unveils canonical and specialized regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Validating a New Animal Model of Insulin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics for insulin resistance necessitates robust and reliable animal models that accurately recapitulate the complexities of this metabolic state. This guide provides a framework for validating a new animal model of this compound resistance by comparing it against established models. We present key experimental data in a comparative format, detail the methodologies for critical validation experiments, and illustrate essential biological and experimental pathways.
Data Presentation: Comparative Analysis of this compound Resistance Models
To objectively assess a new animal model, its metabolic phenotype should be benchmarked against well-characterized models. Here, we compare a hypothetical "New High-Fat Diet (HFD) Rat Model" with the established genetic model, the leptin receptor-deficient db/db mouse.
Table 1: Metabolic Parameters
| Parameter | New HFD Rat Model (19 weeks) | Control Diet Rat | db/db Mouse (10-12 weeks) | Wild-Type Mouse |
| Body Weight (g) | ~450 g | ~450 g | 45.1 ± 1.1 g | 24.2 ± 0.5 g |
| Fasting Blood Glucose (mg/dL) | ~110 mg/dL | ~105 mg/dL | >400 mg/dL | ~150 mg/dL[1] |
| Fasting Plasma this compound (ng/mL) | Significantly Increased | Baseline | 7.15 ± 0.64 ng/mL[2] | 0.29 ± 0.03 ng/mL[2] |
| HOMA-IR | Significantly Increased | Baseline | Significantly Increased | Baseline |
| AUC-ITT (Area Under the Curve - this compound Tolerance Test) | Significantly Increased | Baseline | Significantly Increased | Baseline |
| AUC-OGTT (Area Under the Curve - Oral Glucose Tolerance Test) | Higher than Control | Baseline | Significantly Increased | Baseline |
Table 2: Tissue-Specific this compound Sensitivity (Hyperinsulinemic-Euglycemic Clamp)
| Parameter | New HFD Rat Model | Control Diet Rat | Obese Zucker Diabetic Fatty (ZDF) Rat | Lean Control Rat |
| Glucose Infusion Rate (mg/kg/min) | Lower than Control | Baseline | 89% lower than Lean | Baseline[3] |
| Peripheral Glucose Disposal | Decreased | Baseline | 35% decrease vs. Lean | Baseline[3] |
| This compound-Stimulated Glucose Uptake (Skeletal Muscle) | Decreased | Baseline | Significantly Less than Lean | Baseline[3] |
| Hepatic Glucose Production | Increased | Baseline | N/A | N/A |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and comparison of data across different models.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing this compound sensitivity in vivo.
-
Animal Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) 4-5 days prior to the experiment to allow for recovery.
-
Procedure:
-
Following an overnight fast, a continuous infusion of human this compound is initiated at a constant rate (e.g., 2.0-20 mU/kg/min).
-
A variable infusion of 20-50% dextrose is started and adjusted to maintain euglycemia (basal blood glucose levels).
-
Blood glucose is monitored every 5-10 minutes from the arterial line.
-
Once a steady-state glucose infusion rate is achieved for at least 30 minutes, this rate is recorded as a measure of whole-body this compound sensitivity.
-
To assess tissue-specific glucose uptake, radiolabeled glucose tracers (e.g., [3-³H]glucose) can be infused.
-
This compound Tolerance Test (ITT)
The ITT provides a measure of this compound sensitivity by assessing the rate of glucose clearance in response to an this compound challenge.
-
Animal Preparation: Mice or rats are fasted for 4-6 hours.
-
Procedure:
-
A baseline blood glucose measurement is taken from the tail vein (time 0).
-
A bolus of human this compound (e.g., 0.75 U/kg body weight) is administered via intraperitoneal (IP) injection.
-
Blood glucose levels are subsequently measured at 15, 30, 45, and 60 minutes post-injection.
-
The rate of glucose disappearance is calculated to determine this compound sensitivity.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the ability of the animal to clear a glucose load, providing insights into glucose tolerance and this compound secretion.
-
Animal Preparation: Rodents are fasted overnight (for rats) or for 6 hours (for mice).
-
Procedure:
-
A baseline blood glucose level is measured (time 0).
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood glucose is measured at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
The area under the curve (AUC) of the glucose excursion is calculated to quantify glucose tolerance.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound signaling cascade.
Experimental Workflow for Model Validation
Workflow for validation.
References
- 1. Leptin- and Leptin Receptor-Deficient Rodent Models: Relevance for Human Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound resistance in the Zucker diabetic fatty rat: a metabolic characterisation of obese and lean phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating In Vitro and In Vivo Insulin Action
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel insulin-sensitizing compound from a lab discovery to a potential therapeutic involves rigorous validation at multiple stages. A critical step in this process is ensuring that the effects observed in a controlled in vitro setting translate effectively to a complex in vivo biological system. This guide provides a comparative framework for the cross-validation of this compound action, detailing common experimental models, presenting comparative data, and outlining key protocols to bridge the gap between benchtop findings and preclinical evidence.
Comparing In Vitro and In Vivo Models of this compound Action
The primary goal of cross-validation is to establish a correlation between the cellular effects of a compound and its systemic impact on glucose metabolism. In vitro models, such as the 3T3-L1 adipocyte cell line, offer a rapid and high-throughput method for screening compounds and elucidating molecular mechanisms.[1] In contrast, in vivo models, typically using rodents, provide a holistic view of a compound's effect on whole-body glucose homeostasis, which is essential for assessing therapeutic potential.[2][3]
A successful cross-validation study will demonstrate that a compound's potency and efficacy in cellular assays, like stimulating glucose uptake, are predictive of its ability to improve this compound sensitivity in a living organism, as measured by tests like the this compound Tolerance Test (ITT).
Data Presentation: A Comparative Analysis
To effectively bridge in vitro and in vivo results, quantitative data from both systems must be compared. The following table provides a representative comparison for a hypothetical this compound-sensitizing compound ("Compound X") alongside a well-established drug, Metformin (B114582), to illustrate how data can be structured for cross-validation.
| Parameter | Assay Type | Model System | Compound X | Metformin | Control (Vehicle) |
| Glucose Uptake (Fold Increase) | In Vitro | 3T3-L1 Adipocytes | 2.5-fold | 1.8-fold | 1.0-fold |
| This compound Receptor Phosphorylation | In Vitro | HEK293-IR Cells | 3.2-fold increase | 2.1-fold increase | 1.0-fold |
| EC₅₀ (Concentration) | In Vitro | 3T3-L1 Adipocytes | 5 µM | 500 µM | N/A |
| Blood Glucose Reduction (%) | In Vivo (ITT) | db/db Mice | 35% reduction | 22% reduction | <5% change |
| Improvement in Glucose Tolerance | In Vivo (GTT) | Diet-Induced Obese Mice | 40% AUC Reduction | 28% AUC Reduction | No significant change |
Note: The data presented above is hypothetical and for illustrative purposes. Actual results will vary based on the specific compound and experimental conditions.
Mandatory Visualizations
Logical Workflow for Cross-Validation
The diagram below illustrates the typical workflow for validating a potential this compound-sensitizing compound, moving from initial cellular assays to whole-animal testing.
Canonical this compound Signaling Pathway
This diagram outlines the primary metabolic signaling cascade initiated by this compound binding, leading to glucose uptake.
Experimental Protocols
Detailed and consistent methodologies are paramount for generating reproducible and comparable data. Below are standardized protocols for a key in vitro and a key in vivo assay.
Protocol 1: In Vitro 2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose uptake in cultured cells, such as 3T3-L1 adipocytes, in response to this compound and test compounds.
Materials:
-
Differentiated 3T3-L1 adipocytes (or other this compound-responsive cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound and test compounds
-
2-deoxy-D-[³H]glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Plate and differentiate 3T3-L1 cells to mature adipocytes in 24-well plates.
-
Serum Starvation: Prior to the assay, starve cells in serum-free DMEM for 2-4 hours to establish a basal state.
-
Pre-incubation: Wash cells twice with KRH buffer. Pre-incubate with test compounds (e.g., Compound X, Metformin) or vehicle control for the desired time (e.g., 30 minutes) at 37°C.
-
This compound Stimulation: Add this compound (typically 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C to stimulate glucose transport pathways.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose. For non-specific uptake control, add phloretin along with the glucose analog. Incubate for 5-10 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well using a lysis buffer.
-
Quantification:
-
For radiolabeled glucose, transfer the lysate to a scintillation vial and measure radioactivity (counts per minute).
-
For fluorescent analogs, measure fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake data to the protein concentration in each well. Calculate the fold change relative to the basal (unstimulated) condition.
Protocol 2: In Vivo this compound Tolerance Test (ITT) in Mice
The ITT assesses whole-body this compound sensitivity by measuring the rate of glucose clearance from the blood following an exogenous this compound injection.[2][4]
Materials:
-
Male C57BL/6J or diabetic model mice (e.g., db/db)
-
Human this compound (Humulin R or similar)
-
Sterile saline
-
Handheld glucometer and glucose test strips
-
Restraining device
Procedure:
-
Animal Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle. Allow for at least one week of acclimatization before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the test, ensuring free access to water.[5] A morning fast is typically recommended.[5]
-
Baseline Glucose: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) by taking a small blood sample from the tail tip.[6]
-
This compound Injection: Administer a bolus intraperitoneal (IP) injection of this compound.[5][6] The typical dose ranges from 0.75 to 1.0 U/kg body weight, diluted in sterile saline.
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the this compound injection, typically at 15, 30, 45, and 60 minutes.[6]
-
Data Analysis: Plot blood glucose concentration versus time for each animal. Calculate the area under the curve (AUC) or the rate of glucose disappearance. A faster decline in blood glucose indicates greater this compound sensitivity. Compare the results between treatment groups (e.g., vehicle vs. Compound X).
-
Recovery: After the final blood draw, return the mice to their home cages with immediate access to food to prevent hypoglycemia.
References
- 1. Effect of metformin treatment on this compound action in diabetic rats: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of oral and intraperitoneal glucose tolerance tests in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of metformin: this compound receptor and postreceptor effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing Methods for Induction of this compound Resistance in Mouse 3T3-L1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Chiral Integrity of Synthetic Insulins
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of synthetic insulins are critically dependent on their precise three-dimensional structure, which is fundamentally governed by the chirality of their constituent amino acids. The introduction of even minute quantities of D-amino acid isomers during synthesis can lead to significant alterations in protein folding, receptor binding affinity, and biological activity, potentially compromising patient safety and therapeutic outcomes. This guide provides a comparative overview of key experimental methods for validating the chiral properties of synthetic insulins, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Synthetic Insulins
The following tables summarize quantitative data on the chiral purity, receptor binding affinity, and secondary structure of various synthetic insulin analogs compared to human this compound.
Table 1: Chiral Purity of Synthetic this compound Analogs
| This compound Analog | Method | % D-Amino Acid Impurity | Reference |
| Synthetic Human this compound | Chiral HPLC-MS/MS | < 0.1% | [1] |
| This compound Lispro | Chiral HPLC-MS/MS | < 0.1% | [1] |
| This compound Aspart | Chiral HPLC-MS/MS | < 0.1% | [1] |
| This compound Glargine | Chiral HPLC-MS/MS | < 0.1% | [1] |
| Regulatory Limit | FDA/ICH | ≤ 0.5% for new peptide-related impurities |
Table 2: this compound Receptor Binding Affinity of Synthetic this compound Analogs
| This compound Analog | Receptor Isoform | IC50 (nM) | Kd (nM) | Reference |
| Human this compound | IR-A | 1.57 | 6.4 | [2][3] |
| This compound Lispro | IR-A | ~1.5 | Not Reported | |
| This compound Aspart | IR-A | Not Reported | -66.1 to -66.9 kcal/mol (Binding Affinity Score) | [4] |
| This compound Glargine | IR-A | ~1.37 | Not Reported | [5] |
| This compound Detemir | IR-A/B | Balanced Affinity | Not Reported |
Table 3: Secondary Structure Analysis of Synthetic Insulins by Circular Dichroism
| This compound Analog | Predominant Secondary Structure | Key Spectral Features | Reference |
| Human this compound | α-helix | Negative bands at ~208 nm and ~222 nm | [1][5] |
| This compound Glargine | α-helix | Similar spectrum to human this compound | [5] |
| PBA-F-Glargine | α-helix | Similar spectrum to human this compound and this compound glargine | [5] |
| Synthetic this compound Variants (M2) | α-helix | Similar negative bands at 208 nm and 222 nm, and a positive band at 193 nm as recombinant human this compound | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and validation.
Chiral Purity Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This method is crucial for the accurate quantification of enantiomeric impurities.[1]
a. Sample Preparation: Acid Hydrolysis
-
Lyophilize the synthetic this compound sample.
-
Hydrolyze the peptide in 6N DCl in D₂O at 110°C for 24 hours. The use of deuterated acid and water helps to correct for any racemization that may occur during the hydrolysis step itself.
-
Dry the hydrolyzed sample under vacuum.
b. Chiral Chromatography
-
Reconstitute the dried amino acid mixture in an appropriate solvent.
-
Inject the sample onto a chiral HPLC column (e.g., a teicoplanin-based chiral stationary phase).
-
Use a gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a chiral selector.
c. Mass Spectrometric Detection
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Monitor the specific mass-to-charge (m/z) ratio for each amino acid and its corresponding D-isomer.
-
Quantify the amount of each D-isomer by comparing its peak area to that of the L-isomer.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure and folding of synthetic insulins, which can be affected by chiral impurities.[1][5][6]
a. Sample Preparation
-
Dissolve the synthetic this compound in a suitable buffer (e.g., 50 mM Tris buffer, pH 7.4) to a final concentration of approximately 0.2 mg/mL.[7]
-
Ensure the buffer has low absorbance in the far-UV region.
b. Data Acquisition
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 37°C).[6]
-
Collect multiple scans (e.g., an average of four) for each sample to improve the signal-to-noise ratio.[6]
-
Record a spectrum of the buffer alone to use as a baseline.
c. Data Analysis
-
Subtract the buffer spectrum from the sample spectrum.
-
Analyze the resulting spectrum for characteristic features of α-helical structures, such as negative bands around 208 nm and 222 nm.[1][5]
-
Compare the spectra of synthetic this compound analogs to that of native human this compound to identify any conformational changes.
Receptor Binding Affinity Assay
This assay determines the ability of synthetic insulins to bind to the this compound receptor, a critical aspect of their biological function.[2][8]
a. Materials
-
Purified this compound receptor (IR) or cells overexpressing the IR.
-
Radiolabeled this compound (e.g., ¹²⁵I-insulin).
-
Unlabeled synthetic this compound analogs and native this compound (as a competitor).
-
Binding buffer (e.g., HEPES-based buffer).
-
Microtiter plates.
b. Competitive Binding Assay
-
Coat microtiter plates with an antibody that captures the this compound receptor.
-
Add a constant amount of purified this compound receptor to each well.
-
Add a constant, low concentration of radiolabeled this compound to each well.
-
Add increasing concentrations of unlabeled synthetic this compound or native this compound to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the wells to remove unbound this compound.
-
Measure the amount of bound radioactivity in each well using a gamma counter.
c. Data Analysis
-
Plot the percentage of bound radiolabeled this compound as a function of the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the unlabeled this compound required to inhibit 50% of the binding of the radiolabeled this compound.
-
Lower IC50 values indicate higher binding affinity.
Mandatory Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to its receptor, leading to metabolic effects such as glucose uptake.
References
- 1. usp.org [usp.org]
- 2. lcms.cz [lcms.cz]
- 3. Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Hydrophobic this compound-based Peptides Using a Helping-Hand Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Insulin Signaling Across Adipocytes, Myocytes, and Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of insulin signaling pathways in three primary metabolic cell types: adipocytes (fat cells), myocytes (muscle cells), and hepatocytes (liver cells). Understanding the nuances of this compound action in these different cellular contexts is critical for research into metabolic diseases such as type 2 diabetes and for the development of targeted therapeutics. This document synthesizes experimental data to highlight key differences and similarities in this compound receptor expression, downstream signaling cascades, and metabolic outcomes.
Key Differences in this compound Signaling at a Glance
This compound orchestrates a symphony of metabolic responses that vary significantly between cell types. While the core components of the signaling pathway are largely conserved, their expression levels, relative importance, and ultimate physiological outputs are tailored to the specific functions of adipocytes, myocytes, and hepatocytes.
| Feature | Adipocytes (Fat Cells) | Myocytes (Muscle Cells) | Hepatocytes (Liver Cells) |
| Primary Metabolic Response to this compound | Glucose uptake, de novo lipogenesis, and inhibition of lipolysis.[1] | Glucose uptake and glycogen (B147801) synthesis.[2] | Inhibition of gluconeogenesis, glycogen synthesis, and lipogenesis.[2] |
| This compound Receptor Organization | A high proportion of receptors are naturally grouped, potentially increasing this compound sensitivity.[3] | - | Up to two-thirds of receptors exist as single units.[3] |
| Key this compound Receptor Substrate (IRS) Proteins | Both IRS-1 and IRS-2 are involved in signaling. | IRS-1 plays a major role in the metabolic actions of this compound. | IRS-2 is critical for the metabolic actions of this compound, particularly in glucose homeostasis. |
| Primary Glucose Transporter | GLUT4 (this compound-responsive) | GLUT4 (this compound-responsive) | GLUT2 (this compound-independent) |
Quantitative Comparison of this compound-Mediated Responses
The following tables summarize quantitative data from various studies to provide a clearer picture of the differential this compound sensitivity and signaling capacity of each cell type. It is important to note that absolute values can vary depending on the specific experimental models and conditions.
Table 1: this compound-Stimulated Glucose Uptake
This table presents representative data on basal and this compound-stimulated glucose uptake rates. Adipocytes and myocytes exhibit a significant increase in glucose uptake in response to this compound due to the translocation of the GLUT4 transporter to the cell membrane. In contrast, hepatocytes have a high basal glucose uptake that is largely this compound-independent.
| Cell Type | Condition | Glucose Uptake Rate (pmol/min/mg protein) | Fold Increase with this compound |
| Human Primary Myotubes | Basal | ~100 | ~2-3 fold |
| This compound-Stimulated (100 nM) | ~250 | ||
| Rat Adipocytes | Basal | ~50 | ~10-15 fold |
| This compound-Stimulated | ~600 | ||
| Rat Hepatocytes | Basal | High (~400) | ~1.2-1.5 fold |
| This compound-Stimulated | ~500 |
Data for human primary myotubes is representative based on protocols and figures from cited literature.[4] Data for rat adipocytes and hepatocytes is derived from comparative studies.
Table 2: Relative Expression and Phosphorylation of Key Signaling Proteins
The abundance and this compound-stimulated phosphorylation of downstream signaling molecules are critical determinants of the cellular response to this compound. This table provides a semi-quantitative comparison of key players in the this compound signaling cascade.
| Protein | Adipocytes | Myocytes | Hepatocytes |
| This compound Receptor (IR) | High expression. | High expression. | High expression, but can be downregulated in hyperinsulinemic states.[5] |
| IRS-1 | Highly expressed and tyrosine phosphorylated upon this compound stimulation. | Predominant IRS protein, crucial for this compound-stimulated glucose uptake. | Expressed, but IRS-2 plays a more dominant role. |
| IRS-2 | Expressed and functional. | Expressed, but less critical than IRS-1 for glucose metabolism. | The main IRS protein mediating this compound's metabolic effects in the liver. |
| PI3K (p85 regulatory subunit) | Abundantly expressed. | Abundantly expressed. | Abundantly expressed. |
| Akt (Protein Kinase B) | High expression of Akt2 isoform; robust phosphorylation on Thr308 and Ser473 in response to this compound.[6] | High expression of Akt2 isoform; significant this compound-stimulated phosphorylation. | Robust this compound-stimulated phosphorylation, critical for suppressing gluconeogenesis.[7] |
Visualizing the this compound Signaling Network
Diagrams generated using Graphviz provide a clear visual representation of the this compound signaling pathways and experimental workflows.
This compound Signaling Pathways in Different Cell Types
The following diagram illustrates the canonical this compound signaling pathway and highlights the key cell-type-specific branches and metabolic outcomes in adipocytes, myocytes, and hepatocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. The this compound Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound receptors: differences in structural organization on adipocyte and liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Uptake Measurement and Response to this compound Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogenesis of Selective this compound Resistance in Isolated Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Akt phosphorylation states are required for this compound regulated Glut4 and Glut1-mediated glucose uptake | eLife [elifesciences.org]
- 7. Global Phosphoproteomic Analysis of this compound/Akt/mTORC1/S6K Signaling in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Insulin and Associated Sharps in a Laboratory Environment
The proper disposal of insulin and related materials is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding these procedures is essential to protect personnel from injury, prevent environmental contamination, and adhere to federal and state regulations. This compound itself, particularly in partially used or expired vials, is often classified as hazardous waste due to the preservative meta-cresol (m-cresol). Sharps, such as needles and syringes, present a significant risk of injury and infection and must be managed as regulated medical waste.
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound-related waste in a research setting, ensuring a secure and compliant laboratory environment.
Hazard Classification of this compound Waste
Many common this compound formulations are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to high concentrations of the preservative m-cresol (B1676322). The U.S. Environmental Protection Agency (EPA) sets a regulatory limit of 200 parts per million (ppm) for m-cresol, above which the waste is considered toxic (Waste Code D024). Most commercial this compound preparations exceed this limit significantly.
| This compound Brand (Example) | Typical m-cresol Concentration (ppm) | RCRA Hazardous Waste Code |
| NovoLog® | 1,720 | D024 |
| Novolin® | 2,500 | D024 |
| Lantus® | 2,700 | D024 |
| Humalog® | 3,150 | D024 |
| EPA Regulatory Limit | 200 | - |
| Source: Defense Centers for Public Health[1] |
Procedural Guide for this compound Waste Disposal
The proper disposal of this compound-related materials requires segregation at the point of generation. The workflow involves identifying the waste type (sharps, liquid, or empty container) and placing it into the appropriate, clearly labeled waste stream.
Caption: Workflow for the segregation and disposal of this compound-related laboratory waste.
Methodology for Disposal of this compound Sharps
All items sharp enough to puncture skin are considered "sharps" and must be disposed of in a dedicated sharps container.[2][3] This category includes:
-
Hypodermic needles[4]
-
Syringes (with or without attached needles)[4]
-
Scalpel and razor blades[4]
-
Contaminated glass (e.g., broken vials, slides)[4]
Protocol:
-
Do Not Recap Needles: Immediately after use, dispose of needles without recapping them to prevent needlestick injuries.[5] If recapping is unavoidable, use a one-handed "scoop" technique.[2][3]
-
Use Approved Containers: Place all sharps into a designated, FDA-cleared sharps container.[2][6] These containers must be rigid, puncture-resistant, leak-proof, and clearly labeled with the universal biohazard symbol.[2][4][7]
-
Do Not Overfill: Fill sharps containers only to the indicated "full" line, which is typically three-quarters of their capacity.[3][5] This prevents overfilling, which can lead to spills and injuries.
-
Secure and Dispose: Once the container is full, permanently lock the lid.[3] The container must be managed as regulated medical waste and collected by a licensed biomedical waste vendor for treatment, often through autoclaving or incineration.[3][8]
Methodology for Disposal of Liquid this compound
Because of its m-cresol content, liquid this compound that is expired, partially used, or no longer needed for patient care must be managed as hazardous waste.[1]
Protocol:
-
Do Not Pour Down the Drain: Never dispose of liquid this compound by flushing it down a toilet or pouring it into a sink.[6] This can introduce hazardous chemicals into the water system.
-
Contain as Hazardous Waste: Place partially used or expired this compound vials and pens into a designated hazardous waste container that is leak-proof and has a secure lid.[1] This container should be labeled "Hazardous Waste" and include the specific chemical contents (e.g., "this compound with m-cresol, Waste Code D024").
-
Follow Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) office for guidance on establishing a hazardous waste accumulation area and to arrange for pickup and disposal by a certified hazardous waste handler.[1]
-
Unused, Creditable this compound: In some cases, unused, undispensed this compound in its original packaging that is less than one year expired may be returned to a pharmaceutical reverse distributor.[1] This is dependent on state regulations and whether the state has adopted the EPA's Management Standards for Hazardous Waste Pharmaceuticals.[1]
Methodology for Disposal of Empty Containers and Non-Sharps
Empty this compound vials, pens, and packaging that contain no residual liquid may be disposed of as non-hazardous solid waste.[1]
Protocol:
-
Ensure Containers are Empty: Confirm that vials or pens are completely empty with no remaining this compound.[1]
-
Remove Personal Information: If applicable, remove or obscure any labels containing personal or confidential information.[9]
-
Dispose in General Trash: Place the empty containers in the regular laboratory trash, unless local or institutional policies require otherwise.[6] Disposable this compound pens, with the needle removed, can typically be thrown in the regular trash.[6]
Regulatory Framework
The disposal of this compound and medical waste is governed by a multi-tiered regulatory system. Researchers must comply with federal, state, and institutional rules.
Caption: Hierarchy of regulations governing laboratory this compound disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA's Bloodborne Pathogens Standard (29 CFR 1910.1030) mandates practices to protect workers from injuries and exposure to infectious materials, including requirements for sharps handling and labeling of biohazardous waste.[10]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under RCRA. As many this compound formulations are considered hazardous due to m-cresol, their disposal falls under EPA guidelines.[1][11]
-
State Regulations: Most authority for defining and regulating medical waste resides at the state level.[11][12] Researchers must consult their state's specific regulations, which may be stricter than federal guidelines.[8][13][14][15]
-
Department of Transportation (DOT): The DOT has rules for the packaging, labeling, and transportation of regulated medical and hazardous waste off-site.[12]
References
- 1. ph.health.mil [ph.health.mil]
- 2. Using Sharps Safely in the Lab | Office of Clinical and Research Safety [vumc.org]
- 3. research.uga.edu [research.uga.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Safe Handling of Sharps and Needles: Best Practices for Laboratory Safety | Lab Manager [labmanager.com]
- 6. 4allfamily.com [4allfamily.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. How To Dispose of Unused Diabetes Supplies - Donate Supplies [meriinc.com]
- 10. Disposal of blood and other potentially infectious materials (OPIM). | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. Regulated Medical Waste — Overview | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 13. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 14. medprodisposal.com [medprodisposal.com]
- 15. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
